molecular formula C7H8INO B1174579 axl protein CAS No. 143891-42-3

axl protein

Cat. No.: B1174579
CAS No.: 143891-42-3
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Description

Axl protein, also known as this compound, is a useful research compound. Its molecular formula is C7H8INO. The purity is usually 95%.
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Properties

CAS No.

143891-42-3

Molecular Formula

C7H8INO

Synonyms

axl protein

Origin of Product

United States

Foundational & Exploratory

AXL receptor tyrosine kinase function in normal physiology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of AXL Receptor Tyrosine Kinase in Normal Physiology

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AXL receptor tyrosine kinase is a key member of the TAM (TYRO3, AXL, MERTK) family of receptors, which play pivotal roles in regulating complex cellular processes in healthy tissues.[1][2] AXL's primary endogenous ligand is the vitamin K-dependent protein, Growth arrest-specific 6 (Gas6).[2][3] In normal physiology, the Gas6/AXL signaling axis is integral to maintaining tissue homeostasis through its involvement in processes such as the clearance of apoptotic cells (efferocytosis), modulation of the innate immune system, and the regulation of cell survival, proliferation, and migration.[1][2][4] While its dysregulation is heavily implicated in oncology, understanding its baseline function is critical for contextualizing its role in disease and developing targeted therapeutics with minimal on-target, off-tumor toxicities.

Core AXL Signaling Pathways

Activation of AXL initiates a cascade of downstream signaling events that are highly context- and cell-type-specific. The canonical activation sequence involves the binding of Gas6, which promotes receptor homodimerization, leading to trans-autophosphorylation of specific tyrosine residues within AXL's intracellular kinase domain.[3][5][6] This phosphorylation creates docking sites for various adaptor proteins and enzymes, triggering the activation of major signaling networks.[7]

  • PI3K/Akt/mTOR Pathway: This is a central pro-survival and pro-growth pathway. Upon activation, phosphorylated AXL recruits the p85 regulatory subunit of phosphatidylinositol 3-kinase (PI3K).[7] PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates kinases such as PDK1 and Akt. Activated Akt proceeds to phosphorylate a multitude of substrates, including mTOR, to regulate cell survival, growth, and proliferation.[3][5]

  • MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and migration.[4] The recruitment of the adaptor protein Grb2 to the activated AXL receptor initiates the Ras/Raf/MEK/ERK signaling cascade.[7] The terminal kinase, ERK, translocates to the nucleus to phosphorylate transcription factors that regulate gene expression related to cell cycle progression and motility.[3]

  • NF-κB Pathway: AXL signaling can also lead to the activation of the NF-κB transcription factor, a key regulator of inflammation, immunity, and cell survival.[3] This activation is often mediated through the PI3K/Akt pathway, which can lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to enter the nucleus.[5]

  • JAK/STAT Pathway: The JAK/STAT pathway has also been identified as a downstream effector of AXL signaling, contributing to its diverse cellular functions.[3][8]

Visualization of Core AXL Signaling

AXL_Signaling_Pathway cluster_membrane Plasma Membrane Gas6 Gas6 Ligand AXL_mono AXL Monomer Gas6->AXL_mono Binds AXL_dimer AXL Dimer (Autophosphorylated) AXL_mono->AXL_dimer Dimerizes PI3K PI3K AXL_dimer->PI3K Grb2 Grb2 AXL_dimer->Grb2 PIP3 PIP3 PI3K->PIP3  (PIP2) PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Pathway Akt->NFkB Survival Cell Survival, Proliferation, Growth mTOR->Survival Ras Ras Grb2->Ras MEK MEK Ras->MEK ERK ERK MEK->ERK Migration Proliferation, Migration, Differentiation ERK->Migration Inflammation Anti-apoptosis, Inflammation NFkB->Inflammation

Canonical AXL receptor signaling pathways.

AXL Function in Physiological Systems

AXL is widely expressed in normal tissues, though its levels are generally low compared to those in pathological conditions.[7] Its function is critical in several key biological systems.

Immune System

AXL is a crucial negative regulator of the innate immune response, helping to prevent excessive inflammation and autoimmunity.[3]

  • Efferocytosis and Immune Tolerance: AXL plays a primary role in the immunologically silent clearance of apoptotic cells.[1][2] This process is essential for preventing the release of intracellular contents that could trigger an autoimmune response.

  • Dampening of Inflammatory Signals: AXL signaling suppresses Toll-like receptor (TLR)-dependent inflammatory responses in immune cells like macrophages and dendritic cells.[1][3]

  • Negative Feedback on Interferon Response: AXL is an interferon-stimulated gene. Its induction by type I interferons triggers a negative feedback loop by upregulating Suppressor of Cytokine Signaling (SOCS) proteins (SOCS1 and SOCS3), which in turn downregulate interferon signaling.[9] This mechanism is vital for limiting the immunosuppressive effects of prolonged interferon exposure and enabling a robust antiviral adaptive immune response.[9]

Nervous System

In the central nervous system (CNS), AXL is expressed on various cell types including microglia, neurons, and oligodendrocytes.[10]

  • Neurodevelopment: AXL is involved in multiple aspects of nervous system development, including neuronal migration, differentiation, and survival.[10][11] A notable example is its role, along with TYRO3, in mediating the proper migration and survival of gonadotropin-releasing hormone (GnRH) neurons during embryonic development.[4][12]

  • CNS Homeostasis: AXL signaling in microglia contributes to the clearance of myelin debris and apoptotic cells within the CNS, a process critical for maintaining neural health and responding to injury.[10][13]

Reproductive System

The Gas6/AXL axis is an important regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[4]

  • Female Reproduction: AXL and Tyro3 signaling are necessary for maintaining normal estrous cyclicity in females, partly through their role in ensuring the proper development and function of the GnRH neuronal network.[4][12]

  • Male Reproduction: Evidence indicates that AXL is required for normal spermatogenesis.[4]

  • Pituitary Function: AXL is expressed in the pituitary gland, where it can modulate the signaling of the GnRH receptor, thereby influencing gonadotropin production.[14]

Vascular System

AXL is expressed by key cellular components of blood vessels, including vascular smooth muscle cells (VSMCs) and endothelial cells.[15][16]

  • Vascular Homeostasis and Repair: In VSMCs, Gas6/AXL signaling promotes cell migration and inhibits apoptosis, functions that are critical for responding to vascular injury and maintaining vessel integrity.[16][17] AXL expression is upregulated following vascular injury, suggesting a role in the healing process.[18][19]

  • Vascular Remodeling: The AXL pathway is involved in flow-dependent vascular remodeling, where it helps regulate apoptosis and inflammation within the vessel wall.[17]

Quantitative Data: AXL Expression in Normal Tissues

The expression of AXL varies across different healthy human tissues. The following table summarizes representative mRNA expression data, providing a baseline for understanding its physiological distribution.

TissueNormalized mRNA Expression (TPM)Protein Expression Level
Testis111.4High
Kidney45.2Medium
Heart Muscle35.8Medium
Liver28.5Low
Lung25.1Low
Brain (Cerebral Cortex)19.8Low
Spleen18.7Low
Colon16.5Low
Bone Marrow15.1Medium
Pancreas8.9Not Detected
Skeletal Muscle7.6Not Detected
TPM: Transcripts Per Million. Data synthesized from publicly available datasets such as the Human Protein Atlas.[20]

Experimental Protocols

Investigating AXL function requires specific molecular biology techniques. Below are synopses of key experimental protocols.

Protocol: Immunohistochemistry (IHC) for AXL Detection in Tissue

This protocol is used to visualize the location and distribution of AXL protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration: Immerse 4-μm thick tissue sections sequentially in xylene, followed by a graded series of ethanol (B145695) solutions (100%, 95%, 70%), and finally in distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes. Cool to room temperature.

  • Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10 minutes. Block non-specific protein binding by incubating with a blocking serum (e.g., 5% normal rabbit serum) for 1 hour.[21]

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with a validated primary antibody against AXL (e.g., goat polyclonal anti-Axl).[21]

  • Secondary Antibody and Detection: Wash sections with buffer (e.g., PBS-T). Apply a biotinylated secondary antibody (e.g., rabbit anti-goat IgG) followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Visualization: Develop the signal using a chromogen substrate like diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining and Mounting: Lightly counterstain the nuclei with hematoxylin, dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.

  • Analysis: Quantify AXL staining using imaging software to determine the percentage of AXL-positive cells in representative fields.[21]

Protocol: Co-Immunoprecipitation (Co-IP) for AXL Interaction Partners

This method is used to identify proteins that physically interact with AXL within the cell.

  • Cell Lysis: Lyse cells expressing AXL in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Pre-clearing: Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add a primary antibody specific to AXL to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C on a rotator to form antibody-antigen complexes.

  • Complex Capture: Add fresh Protein A/G beads to the lysate and incubate for an additional 1-2 hours to capture the immune complexes.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against the suspected interacting protein (e.g., p85 subunit of PI3K).

Visualization of Co-Immunoprecipitation Workflowdot

// Define nodes with colors and font colors for contrast start [label="Start: Cultured Cells", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; lysis [label="1. Cell Lysis\n(Non-denaturing buffer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; preclear [label="2. Pre-clearing\n(with Protein A/G beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ip [label="3. Immunoprecipitation\n(Add anti-AXL antibody)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; capture [label="4. Immune Complex Capture\n(Add fresh Protein A/G beads)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="5. Wash Beads\n(Remove non-specific proteins)", fillcolor="#FBBC05", fontcolor="#202124"]; elute [label="6. Elution\n(Boil in sample buffer)", fillcolor="#FBBC05", fontcolor="#202124"]; wb [label="7. Western Blot Analysis\n(Probe for interacting protein)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End: Identify Interaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Define edges edge [ color="#202124", arrowhead=vee, penwidth=1.5 ];

start -> lysis; lysis -> preclear; preclear -> ip; ip -> capture; capture -> wash; wash -> elute; elute -> wb; wb -> end; }

References

The Mechanism of GAS6 Ligand Binding and AXL Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the core mechanisms of Growth Arrest-Specific 6 (GAS6) ligand binding and the subsequent activation of the AXL receptor tyrosine kinase. The following sections provide a comprehensive overview of the binding and activation process, a summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the critical pathways and workflows.

Introduction to the GAS6-AXL System

The AXL receptor tyrosine kinase, along with TYRO3 and MER (forming the TAM family), is a critical signaling molecule involved in various cellular processes, including cell survival, proliferation, migration, and immune regulation. Its primary ligand, GAS6, is a vitamin K-dependent protein that shares structural homology with blood coagulation factors. The dysregulation of the GAS6-AXL signaling axis has been implicated in numerous pathological conditions, most notably in cancer, where it promotes tumor growth, metastasis, and therapeutic resistance. Understanding the precise mechanism of GAS6 binding and AXL activation is therefore paramount for the development of effective targeted therapies.

The Molecular Mechanism of GAS6-AXL Interaction and Activation

The activation of AXL is a multi-step process initiated by the binding of its ligand, GAS6. This interaction induces a conformational change in the AXL receptor, leading to its dimerization and subsequent activation through autophosphorylation.

Structural Domains of GAS6 and AXL

GAS6: The GAS6 protein consists of an N-terminal Gla domain, followed by four epidermal growth factor (EGF)-like domains, and two C-terminal laminin (B1169045) G-like (LG) domains. The LG domains are primarily responsible for the high-affinity interaction with the AXL receptor.

AXL: The AXL receptor is a transmembrane protein characterized by an extracellular domain composed of two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains. This is followed by a single transmembrane helix and an intracellular region containing the tyrosine kinase domain. The two Ig domains form the primary binding site for GAS6.

Ligand-Induced Dimerization and Autophosphorylation

The prevailing model for AXL activation involves a "ligand-mediated dimerization" mechanism. A single GAS6 molecule can simultaneously bind to two AXL receptors, effectively bridging them to form a homodimer. This dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues within the activation loop of the kinase domain. This phosphorylation event stabilizes the active conformation of the kinase, leading to the recruitment and phosphorylation of downstream signaling molecules and the initiation of intracellular signaling cascades.

Quantitative Analysis of GAS6-AXL Binding

The affinity of GAS6 for the AXL receptor has been quantified by various biophysical methods. The dissociation constant (Kd) is a key parameter used to describe the strength of this interaction, with lower values indicating higher affinity.

LigandReceptorMethodDissociation Constant (Kd)Reference
Human GAS6Human AXLSurface Plasmon Resonance (SPR)~260 pM
Human GAS6Human AXLIsothermal Titration Calorimetry (ITC)~1 nM
Murine GAS6Murine AXLSurface Plasmon Resonance (SPR)~400 pM

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of AXL activation and a typical experimental workflow for analyzing the GAS6-AXL interaction.

GAS6_AXL_Activation_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space GAS6 GAS6 Ligand Dimer GAS6-AXL Dimer GAS6->Dimer AXL1 AXL Monomer 1 AXL1->Dimer AXL2 AXL Monomer 2 AXL2->Dimer P_Dimer Phosphorylated AXL Dimer (Active Kinase) Dimer->P_Dimer Autophosphorylation PI3K PI3K P_Dimer->PI3K ERK ERK P_Dimer->ERK STAT3 STAT3 P_Dimer->STAT3 AKT AKT PI3K->AKT Downstream Cell Survival, Proliferation, Migration AKT->Downstream ERK->Downstream STAT3->Downstream

Caption: GAS6-AXL signaling pathway demonstrating ligand-induced dimerization and downstream effector activation.

SPR_Workflow start Start step1 Immobilize AXL Receptor on Sensor Chip start->step1 step2 Inject GAS6 Ligand (Analyte) at Various Concentrations step1->step2 step3 Measure Association (Binding) step2->step3 step4 Inject Buffer to Measure Dissociation step3->step4 step5 Regenerate Sensor Chip Surface step4->step5 step6 Fit Data to Binding Model (e.g., 1:1 Langmuir) step4->step6 step5->step2 Repeat for each concentration end Determine Kd, kon, koff step6->end

AXL signaling pathway downstream targets (e.g., PI3K/AKT, MAPK/ERK)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide to AXL Signaling Pathway Downstream Targets

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the AXL receptor tyrosine kinase signaling pathway, with a specific focus on its core downstream targets: the PI3K/AKT and MAPK/ERK pathways. It is designed to serve as a technical resource, summarizing key molecular events, quantitative data, and essential experimental protocols for studying this pathway.

Introduction to AXL Signaling

The AXL receptor is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases (RTKs).[1][2] Structurally, AXL is composed of an extracellular domain with two immunoglobulin-like (Ig) domains and two fibronectin type III domains, a transmembrane segment, and an intracellular kinase domain.[3][4] AXL and its primary ligand, Growth Arrest-Specific 6 (Gas6), are implicated in numerous physiological processes, including cell survival, proliferation, migration, and immune regulation.[1][5][6] However, aberrant AXL signaling is a key driver in the pathology of numerous cancers.[3][5][7] Overexpression of AXL is frequently associated with tumor progression, metastasis, therapeutic resistance, and poor patient prognosis, making it a critical target for anticancer drug development.[1][3][5]

Upon binding of Gas6, AXL undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[8][9] This activation creates docking sites for various adaptor proteins and signaling molecules, leading to the initiation of multiple downstream cascades.[9] Among the most critical of these are the Phosphatidylinositol 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways.[4][9]

Core Downstream Signaling Pathways

AXL activation triggers a complex network of intracellular signals that drive oncogenic phenotypes. The PI3K/AKT and MAPK/ERK pathways are central to these processes.

The PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a crucial mediator of cell survival, growth, and proliferation. AXL activation promotes the recruitment of the p85 regulatory subunit of PI3K to the phosphorylated receptor.[9] This engagement activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as Protein Kinase B) to the plasma membrane, where it is activated through phosphorylation by PDK1 and mTORC2.

Activated AKT proceeds to phosphorylate a multitude of downstream substrates, including:

  • mTOR (mammalian Target of Rapamycin): A key regulator of cell growth, protein synthesis, and metabolism.

  • GSK-3β (Glycogen Synthase Kinase 3β): Involved in cell proliferation and survival. AXL-induced activation of the AKT/GSK-3β/β-catenin cascade has been shown to upregulate ZEB1, promoting cell invasion.[3]

  • FOXO Transcription Factors: Phosphorylation by AKT leads to their exclusion from the nucleus, inhibiting the expression of pro-apoptotic genes.

In various cancers, AXL-dependent activation of the PI3K/AKT pathway drives proliferation, metastasis, and drug resistance.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. AXL activation initiates this pathway through the recruitment of the adaptor protein Grb2 to phosphotyrosine docking sites on the receptor.[9] Grb2, in complex with the guanine (B1146940) nucleotide exchange factor SOS, activates the small GTPase Ras.

Activated Ras triggers a kinase cascade:

  • Ras activates Raf (a MAP Kinase Kinase Kinase or MAP3K).

  • Raf phosphorylates and activates MEK (a MAP Kinase Kinase or MAP2K).

  • MEK phosphorylates and activates ERK (a MAP Kinase or MAPK).

Once activated, ERK translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, such as c-myc and Elk-1, which control the expression of genes involved in cell cycle progression and proliferation.[2]

The activation of both the PI3K/AKT and MAPK/ERK pathways underscores the potent role of AXL in promoting cancer cell survival and proliferation.[2][9]

AXL_Signaling_Pathways cluster_membrane Plasma Membrane cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binding & Dimerization AXL_p p-AXL AXL->AXL_p Autophosphorylation PI3K PI3K AXL_p->PI3K Grb2 Grb2/SOS AXL_p->Grb2 PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT AKT_p p-AKT AKT->AKT_p mTOR mTOR AKT_p->mTOR Survival Cell Survival, Growth, Proliferation mTOR->Survival Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_p p-ERK ERK->ERK_p Proliferation Cell Proliferation, Differentiation ERK_p->Proliferation

Caption: AXL downstream signaling to PI3K/AKT and MAPK/ERK pathways.

Quantitative Data Summary

Quantitative analysis of AXL signaling provides critical insights into the pathway's dynamics and its response to therapeutic intervention. Phosphoproteomic studies have been instrumental in mapping the network of proteins regulated by AXL.

Table 1: Phosphorylation Changes in Response to AXL Modulation

Protein/SiteModulationFold ChangeCellular ContextKey FindingReference
Multiple SitesAXL Knockout>1.5-fold decreaseTNBC CellsAXL knockout decreased phosphorylation of 982 Ser/Thr sites and 30 Tyr sites, inhibiting MAPK and mTOR pathways.[10][11]
Multiple SitesGas6 StimulationWidespread UpregulationBreast Cancer CellsAXL activation led to rapid upregulation of >1100 phosphotyrosine sites, activating RAS and EGFR pathways.[12][13]
AKTAXL InhibitionDecreaseNSCLC CellsAXL inhibitors RXDX106 and Cabozantinib reduced AXL phosphorylation and downstream AKT phosphorylation.[14]
ERKAXL KnockoutDecreaseTNBC CellsSuppressing AXL expression was shown to inhibit the MAPK signaling pathway.[10][11]

Table 2: Inhibitor Potency on AXL Kinase Activity

InhibitorIC50 (nM)Assay TypeNotesReference
Staurosporine0.9Radiometric HotSpot™Potent but non-selective kinase inhibitor.[15]
AG14782,200Radiometric HotSpot™Primarily an EGFR inhibitor, weak AXL activity.[15]
D-644064,400Radiometric HotSpot™[15]
PP233,000Radiometric HotSpot™Primarily a Src family kinase inhibitor.[15]

Experimental Protocols

Investigating the AXL signaling pathway requires robust and reproducible experimental methods. Below are detailed protocols for key assays used to probe AXL activation and its downstream effects.

Protocol: Western Blot Analysis for AXL Pathway Activation

This protocol details the detection of phosphorylated AXL (p-AXL), AKT (p-AKT), and ERK (p-ERK) as markers of pathway activation.[16][17]

1. Cell Culture and Treatment:

  • Seed cells (e.g., A549, H1299) in 6-well plates and grow to 70-80% confluency.[16][18]

  • Starve cells in serum-free medium for 12-24 hours to reduce basal signaling.

  • Treat cells with Gas6 ligand to stimulate AXL, or with AXL inhibitors (e.g., Bemcentinib, R428) at various concentrations for specified times (e.g., 15 min to 24 hours).[16] Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Place plates on ice and aspirate the medium.

  • Wash cells once with ice-cold Phosphate-Buffered Saline (PBS).[17]

  • Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[17]

  • Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]

  • Incubate on ice for 30 minutes, vortexing occasionally.[17]

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[17]

  • Collect the supernatant (protein lysate) and determine protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer:

  • Denature 20-30 µg of protein from each sample by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.[16][19]

  • Load samples onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).[20]

  • Separate proteins by electrophoresis (e.g., 120V for 1-1.5 hours).[21]

  • Transfer separated proteins to a nitrocellulose or PVDF membrane.[16][22]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[16][19]

  • Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.[19][22]

    • Primary Antibodies: Rabbit anti-phospho-AXL, Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), and antibodies for total AXL, AKT, ERK, and a loading control (e.g., GAPDH or β-actin).[16][23]

  • Wash the membrane three times for 5 minutes each with TBST.[16][22]

  • Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16][22]

  • Wash the membrane three times for 5 minutes each with TBST.[16][22]

5. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[19]

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensity using densitometry software and normalize phosphorylated protein levels to total protein and the loading control.

Western_Blot_Workflow A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE (Protein Separation) A->B C 3. Protein Transfer (Gel to Membrane) B->C D 4. Blocking (Prevent Non-specific Binding) C->D E 5. Primary Antibody (p-AXL, p-AKT, p-ERK) D->E F 6. Secondary Antibody (HRP-conjugated) E->F G 7. ECL Detection & Imaging F->G

Caption: General experimental workflow for Western Blot analysis.
Protocol: In Vitro AXL Kinase Assay

This biochemical assay measures the enzymatic activity of AXL and is used for screening potential inhibitors.[16][24]

1. Reagents and Materials:

  • Recombinant human AXL kinase enzyme.[16][25]

  • Kinase reaction buffer (containing MgCl₂, DTT).

  • AXL-specific peptide substrate (e.g., AXLtide or Poly(Glu, Tyr)).[15][25]

  • ATP solution.

  • Test compounds (potential inhibitors) serially diluted in DMSO.

  • ADP-Glo™ Kinase Assay System (Promega) or similar.[25]

  • 96-well or 384-well plates.

2. Assay Procedure:

  • Prepare a reaction mixture containing kinase buffer, recombinant AXL enzyme (e.g., 5-10 ng/well), and the peptide substrate.[16]

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM.[16]

  • Incubate the plate at 30°C for 60 minutes.[16]

  • Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol.[16]

  • Measure luminescence using a plate reader.

3. Data Analysis:

  • Calculate the percent inhibition of AXL activity for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protocol: Cell Viability/Proliferation Assay

This assay assesses the effect of AXL inhibition on cancer cell survival and growth.

1. Cell Plating and Treatment:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the AXL inhibitor or test compound. Include a vehicle control (DMSO).[16]

  • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.[16]

2. Viability Measurement (MTT Assay Example):

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[16]

  • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.[16]

  • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the crystals.[16]

  • Incubate overnight at 37°C.[16]

  • Measure the absorbance at 570 nm using a microplate reader.[16]

3. Data Analysis:

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

  • Determine the IC50 or GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Role in Drug Resistance and Therapeutic Implications

A significant aspect of AXL signaling is its role in mediating acquired resistance to a wide range of cancer therapies, including chemotherapy and targeted agents like EGFR inhibitors.[1][7][9] AXL overexpression can be induced as a bypass mechanism, allowing cancer cells to survive therapeutic pressure by reactivating pro-survival pathways like PI3K/AKT and MAPK/ERK.[5][9] For instance, AXL can heterodimerize with other RTKs such as EGFR or HER2, sustaining downstream signaling even when the primary target is inhibited.[3][9][26]

This central role in drug resistance makes AXL a compelling therapeutic target.[5] The development of AXL inhibitors, including small molecules and monoclonal antibodies, is an active area of research.[1] These agents aim to block AXL signaling, thereby resensitizing resistant tumors to conventional therapies or acting as potent standalone treatments.[1][2]

AXL_Drug_Resistance cluster_combo Combination Therapy Therapy Targeted Therapy (e.g., EGFR Inhibitor) CancerCell Cancer Cell Therapy->CancerCell Resensitization Resensitization to Therapy Apoptosis Apoptosis CancerCell->Apoptosis Intended Outcome AXL_Up AXL Upregulation (Bypass Mechanism) CancerCell->AXL_Up Therapeutic Pressure Resistance Drug Resistance & Survival PI3K_MAPK Reactivation of PI3K/AKT & MAPK/ERK AXL_Up->PI3K_MAPK PI3K_MAPK->Resistance AXL_Inhibitor AXL Inhibitor AXL_Inhibitor->AXL_Up Blocks

Caption: AXL's role in drug resistance and therapeutic targeting.

Conclusion

The AXL signaling pathway, through its primary downstream effectors PI3K/AKT and MAPK/ERK, is a master regulator of cancer cell survival, proliferation, and invasion. Its activation is a key mechanism of both intrinsic and acquired resistance to anti-cancer therapies. A thorough understanding of this network, supported by robust quantitative data and standardized experimental protocols, is essential for researchers and drug developers. Targeting AXL and its downstream pathways holds significant promise for overcoming therapeutic resistance and improving clinical outcomes for patients with a wide variety of malignancies.

References

The Role of AXL in Epithelial-to-Mesenchymal Transition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The receptor tyrosine kinase AXL is a critical mediator of the epithelial-to-mesenchymal transition (EMT), a cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance.[1][2] Activation of AXL, primarily through its ligand Gas6, triggers a cascade of downstream signaling events that orchestrate the complex phenotypic changes associated with EMT. This guide provides an in-depth examination of the molecular mechanisms underpinning AXL's role in EMT, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. Understanding the intricate involvement of AXL in EMT is paramount for the development of novel therapeutic strategies targeting cancer metastasis and drug resistance.

Introduction to AXL and Epithelial-to-Mesenchymal Transition

The Epithelial-to-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic cell-cell adhesion and polarity, acquiring a mesenchymal phenotype with enhanced migratory and invasive properties.[3] This transition is a hallmark of cancer progression, contributing significantly to metastasis and resistance to various therapies.[1][4]

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, has emerged as a key player in driving EMT.[1] Overexpression and activation of AXL are frequently observed in a multitude of aggressive cancers, including breast, lung, pancreatic, and liver cancer, where it correlates with poor prognosis.[5][6][7][8] AXL can be activated through binding to its ligand, Gas6, or via ligand-independent mechanisms such as homodimerization or heterodimerization with other receptor tyrosine kinases like EGFR.[9]

The AXL Signaling Cascade in EMT

Upon activation, AXL initiates a complex network of intracellular signaling pathways that converge to regulate the expression of key EMT-associated genes. The primary downstream effectors of AXL signaling include the Phosphoinositide 3-kinase (PI3K)/AKT, Mitogen-activated protein kinase (MAPK)/ERK, and Nuclear Factor-kappa B (NF-κB) pathways.[5]

Activation of these pathways leads to the upregulation of mesenchymal markers such as N-cadherin and Vimentin, and the downregulation of epithelial markers like E-cadherin and β-catenin.[6] A crucial aspect of AXL-mediated EMT is its interplay with key EMT-inducing transcription factors, including Snail, Slug, and Twist.[5] AXL activation can induce the expression of these transcription factors, which in turn can upregulate AXL expression, creating a positive feedback loop that sustains the mesenchymal state.[5][10]

AXL Signaling Pathway in EMT AXL Signaling in EMT cluster_0 Downstream Signaling cluster_1 EMT Transcription Factors cluster_2 EMT Markers Gas6 Gas6 AXL AXL Receptor Gas6->AXL activates PI3K PI3K AXL->PI3K activates MAPK MAPK/ERK AXL->MAPK activates NFkB NF-κB AXL->NFkB activates AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Snail Snail AKT->Snail upregulates Slug Slug MAPK->Slug upregulates Twist Twist NFkB->Twist upregulates Snail->AXL positive feedback E_cadherin E-cadherin (Epithelial Marker) Snail->E_cadherin represses N_cadherin N-cadherin (Mesenchymal Marker) Snail->N_cadherin induces Slug->E_cadherin represses Slug->N_cadherin induces Twist->E_cadherin represses Vimentin Vimentin (Mesenchymal Marker) Twist->Vimentin induces EMT Epithelial-to- Mesenchymal Transition E_cadherin->EMT N_cadherin->EMT Vimentin->EMT

Caption: AXL signaling pathway driving EMT.

Quantitative Data on AXL's Role in EMT

The following tables summarize quantitative data from various studies, demonstrating the impact of AXL modulation on EMT markers and cellular processes.

Table 1: Effect of AXL Knockdown on EMT Marker Expression

Cell LineMethod of AXL KnockdownEMT MarkerFold Change (mRNA)Fold Change (Protein)Reference
PC9 (NSCLC)siRNAAXL~1.83-fold decreaseSignificant decrease[2]
TwistDownregulatedDownregulated[2]
N-cadherinDownregulatedDownregulated[2]
E-cadherinUpregulatedUpregulated[2]
β-cadherinUpregulatedUpregulated[2]
ANV5 (Breast Cancer)shRNAAXL-Decreased[7]
N-cadherin-Decreased[7]
Vimentin-Decreased[7]
E-cadherin-Increased[7]
Snail-Decreased[7]
SKLU1 (NSCLC)shRNAAXL>70% downregulation>70% downregulation[10]
SlugSuppressed-[10]
TwistSuppressed-[10]
ZEB1SuppressedDecreased[10]
N-cadherinSuppressed-[10]
VimentinSuppressed-[10]
E-cadherin-Increased[10]

Table 2: Effect of AXL Overexpression on EMT Marker Expression

Cell LineMethod of AXL OverexpressionEMT MarkerFold Change (Protein)Reference
HMLE (Breast Epithelial)Expression VectorE-cadherinStrongly downregulated[7]
N-cadherinUpregulated[7]
SnailUpregulated[7]
SlugUpregulated[7]
MCF10A (Breast Epithelial)Expression VectorE-cadherinDownregulated[7]
N-cadherinUpregulated[7]
SnailUpregulated[7]
SlugUpregulated[7]
PC3 (Prostate Cancer)cDNA TransfectionVimentinSignificantly enhanced[11]
E-cadherinReduced[11]
DU145 (Prostate Cancer)cDNA TransfectionVimentinSignificantly enhanced[11]
E-cadherinReduced[11]

Table 3: Effect of AXL Inhibition on Cell Invasion

Cell LineAXL InhibitorConcentration% Reduction in InvasionReference
ANV5 (Breast Cancer)AXL shRNA-Reduced[7]
MDA-MB-231 (Breast Cancer)R428Dose-dependentSuppressed[9]
4T1 (Murine Breast Cancer)R428Dose-dependentSuppressed[9]
LN229 (Glioblastoma)R428-Blocked (in spheroid model)[8]
IgR3 (Melanoma)AXL siRNA-Reduced[4]
WM852 (Melanoma)AXL siRNA-Reduced[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of AXL's role in EMT are provided below.

Western Blot Analysis of AXL and EMT Markers

This protocol is for the detection and quantification of AXL and EMT-related proteins in cell lysates.

Materials:

  • Ice-cold PBS

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (anti-AXL, anti-E-cadherin, anti-N-cadherin, anti-Vimentin, anti-Snail, anti-Slug, anti-Twist, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: Wash cultured cells with ice-cold PBS. Add RIPA buffer, scrape the cells, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE: Mix protein lysates with Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

Quantitative Real-Time PCR (qRT-PCR) for EMT Gene Expression

This protocol is for quantifying the mRNA levels of EMT-related genes.

Materials:

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit (Reverse Transcriptase, dNTPs, random primers/oligo(dT))

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for AXL, Snail, Slug, Twist, E-cadherin, N-cadherin, and a housekeeping gene (e.g., GAPDH, β-actin)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit, including a DNase I treatment step to remove genomic DNA contamination.

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcriptase kit according to the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green or TaqMan master mix, forward and reverse primers for the gene of interest, and the synthesized cDNA template.

  • qPCR Amplification: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene.

Transwell Invasion Assay

This protocol is for assessing the invasive capacity of cancer cells in vitro.

Materials:

  • Transwell inserts (typically with 8 µm pore size)

  • 24-well plates

  • Matrigel or other extracellular matrix components

  • Serum-free cell culture medium

  • Complete cell culture medium (with serum as a chemoattractant)

  • Cotton swabs

  • Methanol (B129727) or paraformaldehyde for fixation

  • Crystal violet stain

  • Microscope

Procedure:

  • Coating Inserts: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the upper surface of the Transwell insert membrane with the Matrigel solution and allow it to solidify at 37°C.

  • Cell Seeding: Resuspend serum-starved cells in serum-free medium and seed them into the upper chamber of the coated Transwell inserts.

  • Chemoattraction: Add complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell invasion (typically 24-48 hours).

  • Removal of Non-invasive Cells: After incubation, carefully remove the non-invasive cells from the upper surface of the membrane using a cotton swab.

  • Fixation and Staining: Fix the cells that have invaded to the lower surface of the membrane with methanol or paraformaldehyde. Stain the fixed cells with crystal violet.

  • Quantification: Count the number of stained, invaded cells in several random microscopic fields. Alternatively, the crystal violet can be eluted and the absorbance measured to quantify the number of invaded cells.

Experimental Workflow Workflow for Investigating AXL's Role in EMT start Start: Cancer Cell Lines transfection AXL Knockdown (siRNA/shRNA) or Overexpression (cDNA) start->transfection protein_analysis Western Blot Analysis (AXL, EMT Markers) transfection->protein_analysis mrna_analysis qRT-PCR Analysis (EMT Gene Expression) transfection->mrna_analysis invasion_assay Transwell Invasion Assay transfection->invasion_assay data_quant Data Quantification and Analysis protein_analysis->data_quant mrna_analysis->data_quant invasion_assay->data_quant conclusion Conclusion: Elucidation of AXL's Role in EMT data_quant->conclusion

Caption: A typical experimental workflow.

Conclusion and Future Directions

The evidence strongly supports a central role for AXL in promoting the epithelial-to-mesenchymal transition, a key process in cancer metastasis and the development of drug resistance. The intricate signaling network downstream of AXL activation, coupled with its positive feedback regulation with EMT-inducing transcription factors, highlights its significance as a therapeutic target. The detailed protocols provided in this guide offer a framework for researchers to further investigate the nuances of AXL-mediated EMT in various cancer contexts.

Future research should focus on elucidating the specific contributions of AXL in different cancer subtypes and its crosstalk with other signaling pathways. Furthermore, the development and clinical evaluation of AXL inhibitors, both as monotherapies and in combination with existing cancer treatments, hold great promise for improving patient outcomes. A deeper understanding of the molecular mechanisms governing AXL's role in EMT will be instrumental in designing more effective and targeted anti-cancer therapies.

References

An In-depth Technical Guide to AXL Protein Isoforms and Their Functional Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) family, has emerged as a critical player in cancer progression, metastasis, and therapeutic resistance.[1][2] Its role in driving key oncogenic processes has positioned it as a promising therapeutic target.[3] The complexity of AXL signaling is further deepened by the existence of multiple protein isoforms arising from alternative splicing of the AXL gene. Understanding the distinct structural and functional characteristics of these isoforms is paramount for the development of effective and specific AXL-targeting therapies. This technical guide provides a comprehensive overview of the known AXL protein isoforms, their functional distinctions, the signaling pathways they modulate, and detailed experimental protocols for their investigation.

This compound Isoforms: Structural and Functional Divergence

The human AXL gene, located on chromosome 19q13.2, encodes for at least three distinct protein isoforms: AXL1, AXL2, and the more recently identified AXL3.[4][5] These isoforms share significant portions of their protein structure, including the intracellular tyrosine kinase domain, but exhibit critical differences in their extracellular domains, which dictate their activation mechanisms and subsequent signaling outputs.

Structural Characteristics of AXL Isoforms

The canonical this compound (often referred to as AXL1 or the long isoform) is a transmembrane receptor composed of an extracellular domain containing two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[5]

  • AXL1 and AXL2: These two isoforms are highly similar, differing primarily by the inclusion or exclusion of exon 10, which encodes a 27-base-pair region in the C-terminal end of the second FNIII domain.[5] AXL1 represents the full-length transcript, while AXL2 is the shorter splice variant lacking this exon.[6]

  • AXL3: This isoform represents a more significant structural departure. It lacks the N-terminal Ig-like domains, which are responsible for binding the primary AXL ligand, Growth Arrest-Specific 6 (Gas6).[7][8] Consequently, AXL3's activation is independent of Gas6, suggesting alternative regulatory mechanisms.[7]

A soluble isoform of AXL has also been reported, which is generated by proteolytic cleavage of the extracellular domain. This soluble form can act as a decoy receptor, binding to Gas6 and thereby inhibiting the activation of membrane-bound AXL.[1]

Functional Differences and Signaling Pathways

The structural variations among AXL isoforms directly translate into functional diversity, impacting ligand binding, receptor activation, and downstream signaling cascades. Activation of AXL1 and AXL2 typically occurs through binding to Gas6, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[2][9] This initiates a cascade of downstream signaling through pathways including:

  • PI3K/AKT Pathway: Promotes cell survival, proliferation, and growth.[1][2]

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and migration.[1][2]

  • JAK/STAT Pathway: Involved in cell proliferation, differentiation, and immune responses.[7]

  • NF-κB Pathway: A key regulator of inflammation, immunity, and cell survival.[7]

In contrast, AXL3, lacking the Gas6 binding site, is thought to be activated through ligand-independent mechanisms, potentially involving heterodimerization with other receptor tyrosine kinases or interactions with other cell surface proteins.[4][7] Studies have shown that AXL3 is constitutively activated in certain cancer cells, such as mantle cell lymphoma, and its knockdown specifically induces apoptosis, highlighting its critical role in cancer cell survival.[7]

Quantitative Data on AXL Isoforms

The following tables summarize the available quantitative data on AXL isoforms. It is important to note that direct comparative studies for all isoforms across various parameters are still limited.

Parameter AXL1 AXL2 AXL3 Reference(s)
Gas6 Binding Affinity (Kd) High affinityPotentially higher than AXL1No binding[10][11]
Primary Activation Mechanism Gas6 bindingGas6 bindingLigand-independent/Constitutive[2][7][8]
Key Downstream Pathways PI3K/AKT, MAPK/ERK, JAK/STAT, NF-κBPI3K/AKT, MAPK/ERK, JAK/STAT, NF-κBβ-catenin, AKT, NF-κB[1][2][7]

Table 1: Functional Comparison of AXL Isoforms. This table provides a qualitative summary of the key functional differences between the AXL isoforms based on current literature.

Tissue/Cell Type AXL1 Expression AXL2 Expression AXL3 Expression Reference(s)
Normal Tissues (GTEx) Widely expressed, high in testis and renal tubules.Generally co-expressed with AXL1.Low/Undetected in most tissues.[12][13][14]
Cancer Tissues (TCGA) Overexpressed in various cancers.Often co-expressed with AXL1.Overexpressed in Mantle Cell Lymphoma.[7][15]
Cancer Cell Lines Variable expression across different cancer types.Variable expression across different cancer types.Detected in Mantle Cell Lymphoma cell lines.[7]

Table 2: Expression Profile of AXL Isoforms. This table summarizes the expression patterns of AXL isoforms in normal and cancerous tissues. Quantitative expression levels (e.g., FPKM or TPM) can be obtained from databases like GTEx and TCGA for the total AXL gene.[12][15] Isoform-specific quantification requires specific experimental approaches as detailed in the protocols section.

Experimental Protocols

This section provides detailed methodologies for the investigation of this compound isoforms.

Quantification of AXL Isoform Expression by RT-qPCR

Objective: To quantitatively measure the mRNA expression levels of individual AXL isoforms.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • qPCR instrument

  • Isoform-specific primers (to be designed based on unique exon junctions)

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a cDNA synthesis kit.

  • Primer Design: Design forward and reverse primers that specifically amplify each AXL isoform. For example, for AXL3, primers can be designed to span the unique junction created by the splicing event.[16] Commercial primer sets are also available.[17][18]

  • qPCR Reaction: Set up the qPCR reaction as follows:

    • SYBR Green Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template: 1-2 µL

    • Nuclease-free water: to a final volume of 20 µL

  • Thermal Cycling: Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of each isoform to a housekeeping gene (e.g., GAPDH, ACTB).

Analysis of AXL Isoform Protein Expression and Phosphorylation by Western Blot

Objective: To detect the expression and phosphorylation status of AXL isoforms.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (total AXL, phospho-AXL, isoform-specific AXL if available)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Cell Lysis: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL or total AXL) overnight at 4°C. Note: The choice of antibody is critical. C-terminal antibodies will detect all isoforms, while N-terminal antibodies will only detect AXL1 and AXL2.[7]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Investigating AXL Heterodimerization by Co-Immunoprecipitation (Co-IP)

Objective: To determine if AXL isoforms form heterodimers with other receptor tyrosine kinases.

Materials:

  • Co-IP lysis buffer

  • Primary antibodies for AXL and the potential interacting partner

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

Protocol:

  • Cell Lysis: Lyse cells with a non-denaturing Co-IP lysis buffer.

  • Immunoprecipitation: Incubate the cell lysate with an antibody against the protein of interest (e.g., AXL) overnight at 4°C.

  • Bead Binding: Add Protein A/G magnetic beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using an elution buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against AXL and the suspected interacting partner.

Functional Analysis of AXL Isoforms using CRISPR/Cas9 Knockout

Objective: To study the specific function of an AXL isoform by knocking out its expression.

Materials:

  • CRISPR/Cas9 plasmids encoding Cas9 and a guide RNA (gRNA) specific to the target isoform.

  • Transfection reagent

  • Cell culture medium with selection antibiotic (if applicable)

Protocol:

  • gRNA Design: Design a gRNA that targets a unique exon of the desired AXL isoform to ensure specificity.

  • Transfection: Transfect the target cells with the CRISPR/Cas9 plasmids.

  • Selection/Clonal Isolation: Select for transfected cells using an antibiotic resistance marker or by single-cell sorting.

  • Validation: Validate the knockout by RT-qPCR, Western blotting, and sequencing of the targeted genomic region.

  • Functional Assays: Perform functional assays (e.g., proliferation, migration, invasion assays) to assess the phenotypic consequences of the isoform-specific knockout.

Cell Migration and Invasion Assays

Objective: To assess the impact of AXL isoform expression on cell migration and invasion.

Materials:

  • Transwell inserts (with or without Matrigel coating for invasion and migration assays, respectively)

  • Cell culture medium with and without chemoattractant (e.g., serum)

  • Crystal violet stain or a fluorescent dye

Protocol:

  • Cell Seeding: Seed cells in the upper chamber of the transwell insert in serum-free medium.

  • Chemoattractant: Add medium containing a chemoattractant to the lower chamber.

  • Incubation: Incubate the plate for a sufficient time to allow for cell migration or invasion (typically 12-48 hours).

  • Removal of Non-migrated Cells: Gently remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Staining and Quantification: Stain the migrated/invaded cells on the lower surface of the membrane with crystal violet or a fluorescent dye. Count the number of stained cells in several microscopic fields to quantify migration or invasion.

Visualizing AXL Signaling and Experimental Workflows

AXL Signaling Pathways

AXL_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Gas6 Gas6 AXL1_2 AXL1/AXL2 Gas6->AXL1_2 Binds PI3K PI3K AXL1_2->PI3K MAPK MAPK AXL1_2->MAPK JAK JAK AXL1_2->JAK NFkB NF-κB AXL1_2->NFkB AXL3 AXL3 AKT AKT AXL3->AKT AXL3->NFkB Beta_catenin β-catenin AXL3->Beta_catenin Other_RTK Other RTKs Other_RTK->AXL1_2 Heterodimerization Other_RTK->AXL3 Heterodimerization PI3K->AKT Survival Survival AKT->Survival Migration Migration AKT->Migration ERK ERK MAPK->ERK Proliferation Proliferation ERK->Proliferation ERK->Migration STAT STAT JAK->STAT STAT->Proliferation NFkB->Survival Beta_catenin->Proliferation

Caption: AXL isoform-dependent signaling pathways.

Experimental Workflow for AXL Isoform Functional Analysis

Experimental_Workflow start Cancer Cell Line rna_extraction RNA Extraction start->rna_extraction protein_lysis Protein Lysis start->protein_lysis crispr CRISPR/Cas9 Isoform Knockout start->crispr overexpression Lentiviral Isoform Overexpression start->overexpression rt_qpcr RT-qPCR for Isoform Expression rna_extraction->rt_qpcr western_blot Western Blot for Protein Expression & Phosphorylation protein_lysis->western_blot co_ip Co-Immunoprecipitation protein_lysis->co_ip migration_assay Migration/Invasion Assay crispr->migration_assay proliferation_assay Proliferation Assay crispr->proliferation_assay downstream_analysis Downstream Signaling Analysis crispr->downstream_analysis overexpression->migration_assay overexpression->proliferation_assay overexpression->downstream_analysis co_ip->downstream_analysis Identify partners

Caption: Workflow for AXL isoform functional characterization.

Conclusion

The existence of multiple this compound isoforms with distinct structural and functional properties adds a significant layer of complexity to AXL-mediated signaling in both normal physiology and disease. A thorough understanding of the specific roles of AXL1, AXL2, and AXL3 is crucial for the rational design of targeted therapies. This guide provides a foundational framework for researchers, scientists, and drug development professionals to explore the intricacies of AXL isoform biology, offering detailed protocols and a summary of the current state of knowledge. Further research into the quantitative differences in expression, ligand binding, and signaling output of each isoform will be instrumental in unlocking the full therapeutic potential of targeting the AXL signaling axis.

References

The Structural Architecture of AXL and its Interaction with Gas6: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the AXL receptor tyrosine kinase, its ligand Gas6, and the critical interactions that govern their function. A comprehensive understanding of the structural domains and signaling pathways is paramount for the development of targeted therapeutics. This document outlines the key molecular features, quantitative binding data, and detailed experimental protocols to facilitate further research in this area.

Structural Domains of AXL and Gas6

The AXL receptor and its ligand Gas6 are multi-domain proteins whose specific regions dictate their interaction and subsequent cellular signaling.

AXL Receptor Tyrosine Kinase

The AXL protein is a transmembrane receptor with a molecular weight ranging from 100 to 140 kDa, the variation being due to glycosylation.[1] It is composed of three primary sections: an extracellular domain, a transmembrane domain, and an intracellular tyrosine kinase domain.[2][3]

  • Extracellular Domain: This region is responsible for ligand binding and is characterized by the presence of two immunoglobulin-like (Ig-like) domains and two fibronectin type III (FNIII) domains.[1][4] This structural arrangement is a hallmark of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases.[4] The Ig-like domains are crucial for the interaction with Gas6.[5][6]

  • Transmembrane Domain: A single-pass alpha-helical segment that anchors the receptor in the cell membrane.

  • Intracellular Domain: This region contains the tyrosine kinase domain, which, upon ligand-induced dimerization, becomes autophosphorylated at specific tyrosine residues (Y779, Y821, Y866), initiating downstream signaling cascades.[1]

Growth Arrest-Specific 6 (Gas6) Ligand

Gas6 is a vitamin K-dependent protein that serves as the primary ligand for AXL.[1] Its structure is composed of several distinct domains:[7][8]

  • Gamma-Carboxyglutamic Acid (Gla) Domain: Located at the N-terminus, this domain is responsible for binding to phosphatidylserine (B164497) on the surface of apoptotic cells.[9]

  • Epidermal Growth Factor (EGF)-like Domains: A series of four tandem repeats that follow the Gla domain.[7]

  • Laminin G-like (LG) Domains: Two C-terminal domains that are responsible for binding to the Ig-like domains of the AXL receptor.[6][10]

AXL-Gas6 Ligand Interaction

The binding of Gas6 to AXL is a highly specific interaction that leads to the formation of a stable signaling complex. The primary interaction occurs between the first LG domain of Gas6 and the two Ig-like domains of AXL.[6] This interaction has a 2:2 stoichiometry, meaning two Gas6 molecules bind to two AXL receptors, inducing dimerization and subsequent autophosphorylation of the intracellular kinase domains.[10][11]

Quantitative Data on AXL-Gas6 Interaction

The binding affinity between AXL and Gas6 has been characterized by various biophysical methods. The dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.

Interacting MoleculesMethodDissociation Constant (Kd)Association Rate (kon)Dissociation Rate (koff)Reference
Human AXL Ig1 & Human Gas6KinExA33 pM2.1 x 10⁷ M⁻¹s⁻¹Not Specified[5]
Human AXL ectodomain & Human Gas6-LGSurface Plasmon Resonance~1 nMNot SpecifiedNot Specified[10]
Engineered AXL Decoy Receptor (MYD1) & Human Gas6KinExA2.7 pMNot SpecifiedSlower than wild-type[5]
AXL & Gas6Not Specified3-10 times higher affinity than for Mer and TYRO3Not SpecifiedNot Specified[12][13][14]

AXL Signaling Pathways

Upon activation by Gas6, AXL initiates a cascade of intracellular signaling events that regulate a variety of cellular processes, including cell survival, proliferation, migration, and immune response.[3][15] The primary downstream signaling pathways include:

  • PI3K/AKT Pathway: Promotes cell survival and proliferation.[15][16]

  • MAPK/ERK Pathway: Involved in cell growth and differentiation.[15]

  • JAK/STAT Pathway: Plays a role in immune responses and cell proliferation.[3][16]

  • NF-κB Pathway: Regulates inflammation and cell survival.[3]

Experimental Protocols

The following are representative protocols for key experiments used to study the AXL-Gas6 interaction and signaling.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol outlines the general steps for measuring the binding kinetics of the AXL-Gas6 interaction using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Recombinant purified AXL extracellular domain (ligand).

  • Recombinant purified Gas6 (analyte).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS, ethanolamine).

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the AXL extracellular domain at a concentration of 10-50 µg/mL in immobilization buffer.

    • Deactivate the remaining active sites with ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of Gas6 in running buffer (e.g., 0.1 nM to 100 nM).

    • Inject the Gas6 dilutions over the immobilized AXL surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis:

    • Fit the sensorgram data to a 1:1 Langmuir binding model to determine the association rate (kon), dissociation rate (koff), and dissociation constant (Kd).

Co-Immunoprecipitation (Co-IP) for Interaction in Cells

This protocol describes how to demonstrate the interaction between AXL and Gas6 in a cellular context.

Materials:

  • Cells expressing AXL.

  • Recombinant Gas6.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Anti-AXL antibody for immunoprecipitation.

  • Protein A/G magnetic beads.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE loading buffer).

  • Anti-Gas6 antibody for Western blotting.

Procedure:

  • Cell Treatment and Lysis:

    • Culture AXL-expressing cells and treat with or without Gas6 for a specified time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-AXL antibody for 2-4 hours or overnight at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours.

  • Washing and Elution:

    • Collect the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with wash buffer.

    • Elute the protein complexes from the beads using elution buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with an anti-Gas6 antibody to detect the co-immunoprecipitated Gas6.

In Vitro Kinase Assay for AXL Activity

This protocol provides a method to measure the kinase activity of AXL in response to Gas6 stimulation.

Materials:

  • Recombinant human AXL kinase domain.

  • Recombinant Gas6.

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • AXL-specific peptide substrate (e.g., AXLtide).

  • ATP.

  • ADP-Glo™ Kinase Assay kit or similar.

Procedure:

  • Kinase Reaction:

    • In a 96-well plate, combine the AXL kinase domain, peptide substrate, and kinase reaction buffer.

    • Add Gas6 to the experimental wells and a vehicle control to the control wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Calculate the kinase activity based on the amount of ADP produced, and compare the activity in the presence and absence of Gas6.

Visualizations

The following diagrams illustrate the key structural and functional aspects of the AXL-Gas6 system.

AXL_Protein_Structure cluster_extracellular Extracellular Domain cluster_intracellular Intracellular Domain Ig-like 1 Ig-like 1 Ig-like 2 Ig-like 2 Ig-like 1->Ig-like 2 FNIII 1 FNIII 1 Ig-like 2->FNIII 1 FNIII 2 FNIII 2 FNIII 1->FNIII 2 Transmembrane Transmembrane Domain FNIII 2->Transmembrane Kinase Domain Tyrosine Kinase Domain Transmembrane->Kinase Domain

This compound Domain Architecture

AXL_Gas6_Signaling cluster_membrane Cell Membrane cluster_dimer Dimerization & Autophosphorylation cluster_downstream Downstream Signaling AXL1 AXL AXL2 AXL AXL1->AXL2 Dimerization P2 P P1 P Gas6_1 Gas6 Gas6_1->AXL1 Binds Ig-like domains Gas6_2 Gas6 Gas6_2->AXL2 PI3K PI3K P1->PI3K MAPK MAPK P1->MAPK JAK JAK P2->JAK NFkB_path NF-κB P2->NFkB_path AKT AKT PI3K->AKT ERK ERK MAPK->ERK STAT STAT JAK->STAT Inflammation\n& Survival Inflammation & Survival NFkB_path->Inflammation\n& Survival Cell Survival\n& Proliferation Cell Survival & Proliferation AKT->Cell Survival\n& Proliferation Cell Growth\n& Differentiation Cell Growth & Differentiation ERK->Cell Growth\n& Differentiation Immune Response\n& Proliferation Immune Response & Proliferation STAT->Immune Response\n& Proliferation

AXL-Gas6 Interaction and Signaling Cascade

CoIP_Workflow start Start: AXL-expressing cells +/- Gas6 treatment lysis Cell Lysis (RIPA buffer) start->lysis preclear Pre-clear lysate (Protein A/G beads) lysis->preclear ip Immunoprecipitation (Anti-AXL antibody) preclear->ip capture Capture complex (Protein A/G beads) ip->capture wash Wash beads (3-5 times) capture->wash elute Elution wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot (Anti-Gas6 antibody) sds_page->western end End: Detect co-precipitated Gas6 western->end

Co-Immunoprecipitation Workflow

References

AXL Expression Profile in Human Tissues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AXL is a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, AXL, Mer) family. It plays a crucial role in various cellular processes, including cell growth, survival, migration, and immune regulation. Aberrant AXL expression has been implicated in the pathogenesis of numerous diseases, particularly in cancer, where it is often associated with tumor progression, metastasis, and therapeutic resistance. A thorough understanding of the AXL expression profile in different human tissues is therefore paramount for advancing both basic research and the development of targeted therapies. This technical guide provides a comprehensive overview of AXL expression across a wide range of human tissues, details the experimental methodologies used for its detection, and illustrates the key signaling pathways it governs.

Data Presentation: Quantitative AXL Expression

The following tables summarize the quantitative expression of AXL at both the RNA and protein levels across a variety of normal human tissues. The RNA expression data is presented in normalized Protein-Coding Transcripts Per Million (nTPM) based on data from the Genotype-Tissue Expression (GTEx) project and the Human Protein Atlas (HPA). Protein expression data is derived from immunohistochemistry (IHC) studies from the Human Protein Atlas and is presented with a qualitative score.

Table 1: AXL RNA Expression in Normal Human Tissues
TissueGTEx nTPMHPA nTPMConsensus nTPM
Adipose Tissue15.810.513.2
Adrenal Gland12.110.211.2
Bone Marrow25.615.720.7
Brain (Cerebral Cortex)4.55.24.9
Breast5.94.85.4
Colon8.27.17.7
Endometrium9.18.58.8
Esophagus6.75.96.3
Fallopian Tube11.39.810.6
Heart Muscle18.214.916.6
Kidney14.512.313.4
Liver10.18.99.5
Lung9.88.19.0
Lymph Node13.411.212.3
Ovary12.910.811.9
Pancreas7.56.57.0
Placenta16.714.215.5
Prostate9.37.88.6
Skeletal Muscle11.29.510.4
Skin7.16.26.7
Spleen10.89.110.0
Stomach8.97.68.3
Testis22.418.920.7
Thyroid Gland10.58.89.7
Urinary Bladder8.17.07.6

Data sourced from the Human Protein Atlas, which integrates data from HPA and GTEx.[1]

Table 2: AXL Protein Expression in Normal Human Tissues (Immunohistochemistry)
TissueStaining LevelCellular Localization
Adipose TissueNot detected-
Adrenal GlandMediumCytoplasmic/membranous in cortical cells
Bone MarrowHighCytoplasmic/membranous in myeloid cells
Brain (Cerebellum)LowCytoplasmic in Purkinje cells
BreastLowCytoplasmic in glandular cells
ColonLowCytoplasmic in glandular cells
EndometriumMediumCytoplasmic in glandular and stromal cells
EsophagusLowCytoplasmic in squamous epithelial cells
Fallopian TubeMediumCytoplasmic in glandular cells
Heart MuscleMediumCytoplasmic in myocytes
KidneyHighCytoplasmic/membranous in renal tubules
LiverLowCytoplasmic in hepatocytes
LungLowCytoplasmic in pneumocytes and macrophages
Lymph NodeMediumCytoplasmic in germinal center cells
OvaryMediumCytoplasmic in stromal cells
PancreasLowCytoplasmic in islet cells
PlacentaHighCytoplasmic in trophoblastic cells
ProstateLowCytoplasmic in glandular cells
Skeletal MuscleMediumCytoplasmic in myocytes
SkinLowCytoplasmic in epidermal cells
SpleenLowCytoplasmic in red pulp
StomachLowCytoplasmic in glandular cells
TestisHighCytoplasmic in cells of seminiferous ducts
Thyroid GlandMediumCytoplasmic in glandular cells
Urinary BladderLowCytoplasmic in urothelial cells

Data sourced from the Human Protein Atlas.[1][2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the determination of AXL expression are provided below.

Immunohistochemistry (IHC) Protocol for AXL in Paraffin-Embedded Human Tissues

This protocol outlines the steps for detecting this compound in formalin-fixed, paraffin-embedded (FFPE) human tissue sections.

1. Deparaffinization and Rehydration:

  • Immerse slides in three changes of xylene for 5 minutes each.

  • Immerse slides in two changes of 100% ethanol (B145695) for 3 minutes each.

  • Immerse slides in 95% ethanol for 3 minutes.

  • Immerse slides in 70% ethanol for 3 minutes.

  • Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval:

  • Immerse slides in a pre-heated antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0).

  • Heat the slides in a steamer or water bath at 95-100°C for 20-30 minutes.

  • Allow the slides to cool to room temperature in the retrieval solution.

3. Blocking:

  • Wash slides twice with Phosphate-Buffered Saline (PBS).

  • Incubate slides with a blocking solution (e.g., 3% Hydrogen Peroxide in PBS) for 10 minutes to block endogenous peroxidase activity.

  • Wash slides twice with PBS.

  • Apply a protein block (e.g., 5% normal goat serum in PBS) and incubate for 1 hour at room temperature.

4. Primary Antibody Incubation:

  • Dilute the primary anti-AXL antibody in an antibody diluent to the recommended concentration.

  • Incubate the slides with the primary antibody overnight at 4°C in a humidified chamber.

5. Secondary Antibody and Detection:

  • Wash slides three times with PBS.

  • Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.

  • Wash slides three times with PBS.

  • Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes at room temperature.

  • Wash slides three times with PBS.

  • Apply the chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.

  • Rinse slides with distilled water.

6. Counterstaining, Dehydration, and Mounting:

  • Counterstain with hematoxylin (B73222) for 1-2 minutes.

  • Rinse with water.

  • Dehydrate the slides through graded ethanol solutions (70%, 95%, 100%) and xylene.

  • Mount the coverslip with a permanent mounting medium.

Quantitative Real-Time PCR (qPCR) Protocol for AXL Gene Expression

This protocol describes the quantification of AXL mRNA levels from total RNA extracted from human tissues.

1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from tissue samples using a suitable RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.

2. qPCR Reaction Setup:

  • Prepare a qPCR master mix containing SYBR Green, dNTPs, and DNA polymerase.

  • Add the forward and reverse primers for AXL and a reference gene (e.g., GAPDH, ACTB) to the master mix.

    • AXL Forward Primer: 5'-GTCGGACCACTGAAGCTACC-3'[3]

    • AXL Reverse Primer: 5'-CATCGTCTTCACAGCCACCT-3'[3]

  • Add the cDNA template to the reaction mix.

3. qPCR Cycling Conditions:

  • Perform the qPCR using the following cycling conditions:

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

  • Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.

4. Data Analysis:

  • Determine the cycle threshold (Ct) values for AXL and the reference gene.

  • Calculate the relative expression of AXL using the 2-ΔΔCt method.

Mandatory Visualization

AXL Signaling Pathway

The following diagram illustrates the major signaling pathways activated by AXL upon binding to its ligand, Gas6.

AXL_Signaling_Pathway GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) AXL->MAPK_pathway JAK_STAT_pathway JAK/STAT Pathway AXL->JAK_STAT_pathway NFkB_pathway NF-κB Pathway AXL->NFkB_pathway AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Angiogenesis Angiogenesis AKT->Angiogenesis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival MAPK_pathway->Proliferation Migration Cell Migration MAPK_pathway->Migration JAK_STAT_pathway->Survival NFkB_pathway->Survival DrugResistance Drug Resistance NFkB_pathway->DrugResistance

AXL receptor signaling cascade.
Experimental Workflow for AXL Expression Analysis

The diagram below outlines a typical experimental workflow for the analysis of AXL expression in human tissue samples.

AXL_Expression_Workflow Tissue Human Tissue Sample (FFPE or Fresh Frozen) RNA_Extraction RNA Extraction Tissue->RNA_Extraction Protein_Extraction Protein Extraction Tissue->Protein_Extraction IHC Immunohistochemistry (IHC) Tissue->IHC qPCR Quantitative PCR (qPCR) RNA_Extraction->qPCR WB Western Blot Protein_Extraction->WB Protein_Analysis This compound Detection & Localization IHC->Protein_Analysis RNA_Analysis AXL mRNA Quantification qPCR->RNA_Analysis WB->Protein_Analysis Data_Interpretation Data Interpretation & Correlation RNA_Analysis->Data_Interpretation Protein_Analysis->Data_Interpretation

Workflow for AXL expression analysis.

Conclusion

This technical guide provides a consolidated resource for understanding the expression profile of AXL in various human tissues. The quantitative data presented in the tables, along with the detailed experimental protocols, offer a practical foundation for researchers investigating the role of AXL in health and disease. The visualized signaling pathway and experimental workflow serve as valuable conceptual aids. As AXL continues to emerge as a significant therapeutic target, a comprehensive understanding of its expression and function is critical for the development of novel and effective treatment strategies.

References

Introduction: AXL as a Key Modulator of Innate Immunity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to AXL-Mediated Regulation of the Innate Immune Response

Audience: Researchers, scientists, and drug development professionals.

AXL is a receptor tyrosine kinase (RTK) belonging to the TAM (TYRO3, AXL, MERTK) subfamily.[1][2][3][4] Initially identified for its role in cancer, AXL has emerged as a pivotal regulator of the innate immune response.[2][3] It is expressed on various innate immune cells, including macrophages, dendritic cells (DCs), and Natural Killer (NK) cells, where it plays a crucial role in maintaining immune homeostasis, dampening inflammation, and facilitating the clearance of apoptotic cells.[2][3][5][6] The primary ligand for AXL is the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6), which bridges the AXL receptor to phosphatidylserine (B164497) (PtdSer) exposed on the surface of apoptotic cells.[2][4][7]

This technical guide provides a comprehensive overview of the mechanisms through which AXL signaling regulates innate immunity, details key experimental methodologies used to study its function, presents quantitative data from seminal studies, and explores its potential as a therapeutic target for a range of diseases.

The AXL Signaling Axis: Receptor and Ligand

The functional core of the AXL signaling axis consists of the AXL receptor and its high-affinity ligand, Gas6.[2]

  • AXL Receptor: A transmembrane protein with an extracellular domain for ligand binding and an intracellular tyrosine kinase domain that initiates downstream signaling cascades upon activation.[3]

  • Gas6 Ligand: A secreted protein that binds to phosphatidylserine on apoptotic cells and subsequently engages the AXL receptor on phagocytes, acting as a molecular bridge to facilitate efferocytosis (the clearance of apoptotic cells).[2][4]

Activation of AXL by Gas6 leads to receptor dimerization and autophosphorylation of its intracellular kinase domain. This triggers the recruitment of adaptor proteins and the initiation of multiple downstream pathways, including the PI3K-AKT, RAS-RAF-MEK-ERK, and JAK/STAT pathways, which collectively regulate cell survival, proliferation, migration, and inflammatory responses.[7][8][9]

AXL's Role in Key Innate Immune Cells

AXL signaling exerts distinct regulatory functions depending on the innate immune cell type.

Macrophages

In macrophages, AXL is a central player in efferocytosis and the resolution of inflammation.[10] Engagement of the Gas6/AXL pathway promotes the engulfment of apoptotic cells, a critical process for preventing secondary necrosis and the release of pro-inflammatory cellular contents.[11][12] This process skews macrophages towards an anti-inflammatory, M2-like phenotype, characterized by the secretion of cytokines like IL-10 and TGF-β.[12] AXL signaling in macrophages also directly suppresses pro-inflammatory responses by inhibiting Toll-like receptor (TLR) signaling.[10]

Dendritic Cells (DCs)

In dendritic cells, AXL functions as a key negative regulator of immune activation.[3][13] TLR activation and Type I Interferons (IFNs) strongly upregulate AXL expression in DCs.[6][8] Activated AXL then initiates a negative feedback loop that suppresses further TLR and IFN signaling, primarily through the induction of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3.[8][13][14][15] This mechanism prevents excessive inflammation and is crucial for maintaining immune homeostasis.[13][16] However, this can be a double-edged sword; while it prevents autoimmunity, it can also be exploited by pathogens to dampen antiviral immunity.[14][17]

Natural Killer (NK) Cells

AXL signaling is important for the development, maturation, and function of NK cells.[3][6][18] Studies have shown that AXL signaling promotes the expression of NK cell-specific receptors and enhances their cytolytic activity against target cells.[18][19] In AXL knockout mice, the population of mature NK cells is significantly reduced.[18][19]

Core Regulatory Pathways Modulated by AXL

AXL signaling integrates into several core innate immune pathways to exert its regulatory effects.

Negative Regulation of Toll-Like Receptor (TLR) Signaling

TLRs are critical for recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. AXL signaling provides a crucial brake on this system to prevent uncontrolled inflammation.[13][20] Upon TLR activation (e.g., by LPS), pro-inflammatory signaling cascades are initiated. Concurrently, TLR signaling upregulates AXL expression.[16] The Gas6/AXL axis then activates a pathway that induces the expression of SOCS1 and SOCS3, which in turn inhibit key components of the TLR signaling pathway, effectively dampening the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[13][15][20][21]

TLR_AXL_Feedback AXL-Mediated Negative Feedback on TLR Signaling cluster_TLR TLR Activation cluster_AXL AXL Feedback Loop TLR TLR NFkB NF-κB Activation TLR->NFkB activates AXL AXL Receptor TLR->AXL upregulates expression PAMP PAMP (e.g., LPS) PAMP->TLR binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces SOCS1_3 SOCS1 & SOCS3 Induction AXL->SOCS1_3 activates Gas6 Gas6 Gas6->AXL binds SOCS1_3->TLR SOCS1_3->NFkB INHIBITS

AXL negative feedback loop on TLR signaling.
Regulation of Type I Interferon (IFN) Response

The relationship between AXL and the Type I IFN pathway is complex and context-dependent. Type I IFNs are critical for antiviral immunity but can also have immunosuppressive effects if dysregulated.[14][22]

  • IFN-induced AXL Upregulation: Type I IFN signaling upregulates the expression of AXL, which is an IFN-stimulated gene (ISG).[8][14]

  • AXL-mediated IFN Suppression: AXL then co-opts the IFN receptor (IFNAR) and STAT1 signaling components to induce SOCS1 and SOCS3.[13][14][15]

  • Negative Feedback: SOCS1/3 then inhibit the IFN pathway, creating a negative feedback loop that tightly controls the duration and intensity of the IFN response.[14][23]

While this feedback is homeostatic, some viruses exploit it. By promoting AXL signaling, they can prematurely shut down the host's antiviral IFN response.[17][23] Conversely, in Axl-/- mice, an unrestrained Type I IFN response can lead to impaired DC maturation and defective T cell priming, increasing susceptibility to certain viral infections like influenza.[22]

IFN_AXL_Feedback AXL Regulation of Type I IFN Signaling Viral_Signal Viral Recognition (e.g., via TLRs) IFN_Production Type I IFN (IFN-α/β) Production Viral_Signal->IFN_Production IFNAR IFN Receptor (IFNAR) IFN_Production->IFNAR binds STAT1 STAT1 Activation IFNAR->STAT1 ISG Antiviral ISGs STAT1->ISG induces AXL AXL Expression STAT1->AXL induces (as an ISG) SOCS1_3 SOCS1 & SOCS3 Induction AXL->SOCS1_3 induces via IFNAR/STAT1 SOCS1_3->STAT1 INHIBITS

AXL's negative feedback control of IFN signaling.
AXL-Mediated Efferocytosis

Efferocytosis is a fundamental process for tissue homeostasis and the resolution of inflammation, and AXL is a key receptor mediating this function, particularly in macrophages and DCs.[3][24][25] The process prevents the accumulation of dead cells and suppresses autoimmune responses.

Workflow:

  • Apoptotic Cell Recognition: Apoptotic cells expose phosphatidylserine (PtdSer) on their outer membrane.

  • Bridging by Gas6: The ligand Gas6 binds to the exposed PtdSer.

  • AXL Engagement: The Gas6-PtdSer complex then binds to and activates the AXL receptor on a phagocyte (e.g., a macrophage).

  • Phagocytosis and Anti-inflammatory Signaling: This engagement triggers cytoskeletal rearrangement for engulfment and initiates intracellular signaling that promotes the production of anti-inflammatory mediators while suppressing pro-inflammatory ones.[5][23]

Efferocytosis_Workflow AXL-Mediated Efferocytosis Workflow cluster_Phagocyte Phagocyte (Macrophage / DC) cluster_Apoptotic Apoptotic Cell AXL AXL Receptor Engulfment Engulfment & Phagosome Formation AXL->Engulfment triggers Anti_Inflammatory Anti-inflammatory Signaling (↑IL-10, ↓TNF-α) AXL->Anti_Inflammatory activates ApoptoticCell Apoptotic Cell PtdSer Phosphatidylserine (PtdSer) ApoptoticCell->PtdSer exposes Gas6 Gas6 Ligand PtdSer->Gas6 binds Gas6->AXL bridges to

Workflow of apoptotic cell clearance via Gas6/AXL.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on AXL's role in innate immunity.

Table 1: AXL's Role in Macrophage Phagocytosis of Apoptotic Cells

Cell Type Genetic Background Reduction in Phagocytosis Reference
Macrophages Axl-/- / Tyro3-/- ~50% [24],[25],[26]
Macrophages Mertk-/- Nearly abolished [24],[25],[26]

| Dendritic Cells | Axl-/- / Tyro3-/- | Primary receptors for clearance |[24],[25],[26] |

Table 2: Impact of AXL Signaling on Cytokine Production | Condition | Cell/Model | Effect | Cytokine Change | Reference | | :--- | :--- | :--- | :--- | | Axl-/- BMDCs | Influenza A Virus Infection | Enhanced Type I IFN response | Increased IFN-β |[14],[22] | | Axl-/- Mice | Influenza A Virus Infection | Impaired DC maturation | Reduced IL-1β |[22] | | Gas6 Treatment | Ischemia-Reperfusion Lung Injury | Suppressed inflammation | Decreased CINC-1, IL-1β, IL-6, TNF-α |[27] | | AXL Overexpression | Rheumatoid Arthritis Model | Alleviated inflammation | Decreased IL-6, TNF-α, NO |[28] | | AXL Inhibition | RSV-infected cells/mice | Enhanced antiviral response | Increased IFN-β |[21] |

Table 3: Pharmacological Inhibition of AXL

Inhibitor Model Effect IC₅₀/EC₅₀ Reference
BGB324 (R428) Intestinal Fibrosis Model Abrogated fibrogenesis 14 nmol/L [29]
BGB324 (R428) Monocytes from Cirrhosis Patients Restored TNF-α production 1 µM (used concentration) [30]

| BMS-777607 | RSV Infection Model | Reduced viral infection | N/A |[21] |

Key Experimental Protocols

Understanding the function of AXL has been enabled by several key experimental models and techniques.

In Vivo Mouse Models
  • Model: AXL Knockout (Axl-/-) Mice. These mice are viable but may exhibit autoimmune phenotypes when combined with mutations in other TAM receptors.[31][32] They are crucial for studying the in vivo role of AXL in immunity, autoimmunity, and response to infection.[31][32]

  • Protocol Outline (Viral Infection Study):

    • Infection: Axl-/- and wild-type (WT) control mice are infected intranasally with a virus (e.g., Influenza A or RSV).[22]

    • Monitoring: Mice are monitored for weight loss and survival over a period of 7-14 days.[22]

    • Viral Titer: At specific time points, bronchoalveolar lavage (BAL) fluid is collected to quantify viral loads via plaque assay or qPCR.[22]

    • Immune Cell Analysis: Lungs and draining lymph nodes are harvested. Immune cell populations (DCs, T cells) are analyzed by flow cytometry for maturation markers (MHC-I, MHC-II) and activation (IFN-γ production).[22]

    • Cytokine Measurement: Cytokine levels (IFN-β, IL-1β) in BAL fluid or tissue homogenates are measured by ELISA or Luminex assay.[22]

Mouse_Model_Workflow Experimental Workflow for In Vivo AXL Viral Study Start Start: Axl-/- and WT Mice Infection Intranasal Viral Infection (e.g., Influenza) Start->Infection Monitoring Daily Monitoring (Weight, Survival) Infection->Monitoring Harvest Harvest Tissues at Day 3, 7, 9 Post-Infection Infection->Harvest Analysis Viral Titer (BAL) Flow Cytometry (Lung, LN) Cytokine Analysis (BAL) Harvest->Analysis

Workflow for in vivo AXL knockout mouse studies.
In Vitro Cell-Based Assays

  • Model: Bone Marrow-Derived Macrophages (BMDMs) or Dendritic Cells (BMDCs) from Axl-/- and WT mice.

  • Protocol Outline (Efferocytosis Assay):

    • Cell Culture: Culture BMDMs from both Axl-/- and WT mice.

    • Apoptotic Cell Preparation: Induce apoptosis in a target cell line (e.g., thymocytes) using dexamethasone (B1670325) or UV irradiation. Label apoptotic cells with a fluorescent dye (e.g., pHrodo).

    • Co-culture: Add the labeled apoptotic cells to the BMDM cultures.

    • Phagocytosis Measurement: After a defined incubation period (e.g., 90 minutes), wash away non-engulfed cells. Quantify phagocytosis using fluorescence microscopy or flow cytometry to measure the percentage of macrophages that have engulfed apoptotic cells.

  • Protocol Outline (TLR Stimulation Assay):

    • Cell Culture: Culture BMDCs from Axl-/- and WT mice.

    • Stimulation: Treat cells with a TLR agonist like LPS (for TLR4).

    • Pharmacological Inhibition (Optional): In parallel experiments with WT cells, pre-treat with an AXL inhibitor (e.g., BGB324) before adding LPS.

    • Analysis: After 6-24 hours, collect the supernatant to measure cytokine (TNF-α, IL-6) levels by ELISA. Collect cell lysates for Western blot analysis of signaling proteins (e.g., p-NF-κB) or qPCR for gene expression (e.g., Socs1, Socs3).

Western Blotting for Signaling Pathway Analysis
  • Purpose: To detect the activation (phosphorylation) and expression of AXL and downstream signaling proteins.

  • Protocol Outline:

    • Sample Preparation: Lyse cells (e.g., macrophages treated with Gas6) to extract total protein.

    • Electrophoresis: Separate proteins by size using SDS-PAGE.

    • Transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate with primary antibodies specific for the target proteins (e.g., anti-phospho-AXL, anti-total-AXL, anti-phospho-STAT1).

    • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.

AXL as a Therapeutic Target

Given its central role in regulating immunity and inflammation, AXL is an attractive therapeutic target.[9][12][33]

  • Inhibition for Cancer Therapy: In many cancers, AXL overexpression is associated with poor prognosis, metastasis, and drug resistance.[2][9][10] AXL inhibitors (e.g., Bemcentinib/BGB324) are in clinical trials, often to resensitize tumors to other therapies or to overcome immune suppression in the tumor microenvironment by blocking AXL's function in myeloid cells.[29][33][34][35]

  • Inhibition for Viral Infections: AXL has a dual role in viral infections. Some viruses use AXL for cell entry (apoptotic mimicry).[23][31] However, inhibiting AXL can also boost the innate anti-viral response by increasing Type I IFN production.[17][21] Therefore, AXL inhibitors are being investigated as potential antiviral therapeutics.[21]

  • Activation for Autoimmune/Inflammatory Diseases: In contrast, for conditions characterized by excessive inflammation, such as rheumatoid arthritis, sepsis, or inflammatory bowel disease, activating AXL signaling could be beneficial.[2][33][36][37][38] Recombinant Gas6 or AXL-agonist antibodies could potentially enhance the clearance of cellular debris and suppress chronic inflammation.[27][28][37]

Conclusion

AXL is a sophisticated and highly integrated regulator of the innate immune system. Its signaling pathways are essential for maintaining a delicate balance between immune activation and suppression. Through its roles in efferocytosis, TLR signaling, and IFN modulation, AXL prevents excessive inflammation and autoimmunity. This central function, however, can be co-opted by pathogens and cancer cells to evade immune detection. A deep understanding of these context-dependent functions is critical for the rational design of novel therapeutics that either inhibit or activate the AXL pathway to treat a wide spectrum of human diseases.

References

AXL as a Viral Entry Receptor: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The AXL receptor tyrosine kinase, a member of the TYRO3, AXL, and MERTK (TAM) family, has emerged as a significant host factor facilitating the entry of a diverse range of enveloped viruses, including Zika virus (ZIKV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). This technical guide provides a comprehensive overview of the molecular mechanisms underlying AXL-mediated viral entry, the downstream signaling pathways activated upon viral engagement, and the experimental methodologies employed to investigate these interactions. By presenting quantitative data in structured tables, detailing key experimental protocols, and visualizing complex pathways, this guide serves as a critical resource for researchers and professionals in the fields of virology, immunology, and drug development. Understanding the intricate role of AXL in viral pathogenesis is paramount for the development of novel host-directed antiviral therapies.

The Mechanism of AXL-Mediated Viral Entry: A Tale of Apoptotic Mimicry

Enveloped viruses exploit a clever strategy known as apoptotic mimicry to gain entry into host cells via AXL. This process does not typically involve a direct interaction between the viral glycoprotein (B1211001) and the AXL receptor itself. Instead, it is bridged by the vitamin K-dependent protein, Growth Arrest-Specific 6 (Gas6).

Normally, Gas6 plays a crucial role in the clearance of apoptotic cells by binding to phosphatidylserine (B164497) (PtdSer), a phospholipid that flips from the inner to the outer leaflet of the cell membrane during apoptosis. The Gas6 protein then binds to and activates AXL on phagocytic cells, triggering the engulfment of the apoptotic body.

Viruses, being enveloped in a lipid bilayer derived from the host cell, can also expose PtdSer on their surface. Gas6 acts as a bridge, with its N-terminal Gla domain binding to the PtdSer on the viral envelope and its C-terminal SHBG-like domain binding to the AXL receptor on the target cell.[1][2] This trimolecular interaction facilitates viral attachment and subsequent internalization.

Zika Virus (ZIKV)

For Zika virus, AXL has been identified as a key entry factor in various cell types, including human glial cells, endothelial cells, and Sertoli cells.[3][4][5] The AXL-Gas6-ZIKV complex is internalized through clathrin-mediated endocytosis and traffics to Rab5+ endosomes, where the acidic environment triggers fusion of the viral and endosomal membranes, releasing the viral genome into the cytoplasm to initiate replication.[2][3]

SARS-CoV-2

The role of AXL in SARS-CoV-2 entry is more complex and appears to be cell-type dependent, potentially acting as a primary receptor in cells with low ACE2 expression or as a co-receptor that enhances infection.[5][6] Unlike the Gas6-dependent mechanism observed for many viruses, studies have shown a direct interaction between the N-terminal domain (NTD) of the SARS-CoV-2 spike (S) protein and AXL, with a binding affinity in the nanomolar range.[7] However, the apoptotic mimicry pathway involving Gas6 and PtdSer on the viral envelope is also thought to contribute to SARS-CoV-2 entry.[8] Overexpression of AXL in HEK293T cells has been shown to promote SARS-CoV-2 entry as efficiently as ACE2 overexpression.[6]

AXL Signaling Pathways in Viral Infection

Upon binding of the Gas6-virus complex or direct binding of viral proteins, AXL dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation initiates several downstream signaling cascades that not only facilitate viral entry but also modulate the host's innate immune response.

Key signaling pathways activated by AXL include:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival, proliferation, and cytoskeletal rearrangements. Activation of the PI3K/Akt pathway by AXL promotes the engulfment of the viral particle.[9][10]

  • MAPK/ERK Pathway: This cascade is also involved in cell proliferation and survival.[10]

  • NF-κB Pathway: AXL signaling can influence the NF-κB pathway, which plays a central role in inflammation and immunity.

A critical consequence of AXL signaling during viral infection is the suppression of the type I interferon (IFN) response. AXL activation can lead to the induction of Suppressor of Cytokine Signaling (SOCS) proteins, SOCS1 and SOCS3, which in turn inhibit the JAK-STAT signaling pathway downstream of the type I IFN receptor (IFNAR).[11][12] This dampening of the antiviral innate immune response creates a more favorable environment for viral replication.

Quantitative Data on AXL-Virus Interactions

The following tables summarize key quantitative data from various studies investigating the role of AXL in viral entry and the efficacy of AXL inhibitors.

Table 1: Effect of AXL Knockout/Blockade on Viral Infection

VirusCell TypeMethodReduction in InfectionReference
Zika Virus (MR766)A549CRISPR KO36.8% reduction in ZIKV E-positive cells[1]
Zika VirusHuman Glial Cells (CHME3)Antibody Blockade~50% reduction in infected cells[13]
Zika VirusHuman Sertoli CellsAntibody Blockade~50% reduction in Nluc activity[11]
Zika VirusHuman Umbilical Vein Endothelial Cells (HUVECs)CRISPR KOSubstantial decrease in viral titer[12]
SARS-CoV-2 (pseudotype)H1299AXL KnockoutSignificantly reduced infection[6]

Table 2: Efficacy of AXL Inhibitors Against Viral Infection

InhibitorVirusCell TypeAssayIC50 / % InhibitionReference
R428Zika VirusHuman Sertoli CellsZIKV RNA quantification~50% reduction at 1 µM[11]
R428Zika VirusHuman Glial CellsFlow CytometryEfficiently inhibits ZIKV infection[13]
R428Respiratory Syncytial Virus (RSV)A549Viral TiterEC50 ≈ 0.1 µM[3]
BMS-777607Respiratory Syncytial Virus (RSV)A549Viral TiterEC50 ≈ 0.1 µM[3]
TP-0903Respiratory Syncytial Virus (RSV)A549Viral TiterEC50 ≈ 0.4 µM[3]
WarfarinZika VirusIn silico dockingAXL-Gas6 bindingPredicted to inhibit[6]
RU-301Zika VirusIn silico dockingAXL-Gas6 bindingPredicted to inhibit[6]
RU-302Zika VirusIn silico dockingAXL-Gas6 bindingPredicted to inhibit[6]

Table 3: Cytotoxicity of AXL Inhibitors

InhibitorCell LineCC50Reference
BMS-777607A5494.1 µM[3]
R428A5493.5 µM[3]
SGI-7079A5493.8 µM[3]
TP-0903A5492.9 µM[3]

Table 4: Binding Affinities

Interacting MoleculesMethodBinding Affinity (Kd)Reference
SARS-CoV-2 S-NTD and AXLTandem affinity purification mass spectrometry882 nM[14]
Human Gas6-LG and Axl-IGCrystallization and binding assaysNanomolar affinity[15]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the role of AXL in viral entry.

Viral Infection Assays

4.1.1. Pseudovirus Entry Assay

Lentiviral or retroviral particles pseudotyped with the envelope glycoprotein of the virus of interest (e.g., Zika E protein or SARS-CoV-2 S protein) and carrying a reporter gene (e.g., Luciferase or GFP) are used to infect target cells.

  • Lentivirus Production:

    • Seed HEK293T cells to be 50-70% confluent on the day of transfection.[10]

    • Co-transfect cells with a lentiviral backbone plasmid (encoding the reporter), a plasmid expressing the viral envelope protein, and packaging plasmids (e.g., psPAX2 and pMD2.G) using a transfection reagent like PEI or Lipofectamine.[16][17]

    • Change the media 18-24 hours post-transfection.[10]

    • Harvest the supernatant containing the pseudoviral particles 48-72 hours post-transfection and filter through a 0.45 µm filter.[10]

    • For higher titers, concentrate the virus by ultracentrifugation.[18]

  • Infection Protocol:

    • Seed target cells (e.g., AXL-overexpressing or knockout cells) in a 96-well plate.

    • (For inhibition assays) Pre-incubate cells with inhibitors (e.g., R428) or blocking antibodies for a specified time (e.g., 30-60 minutes).

    • Add the pseudovirus supernatant to the cells and incubate for 48-72 hours.

    • Measure reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression via flow cytometry or fluorescence microscopy).

4.1.2. Authentic Virus Infection Assay

  • Cell Preparation: Plate target cells in a suitable format (e.g., 24-well or 96-well plates).

  • Infection: Infect cells with the wild-type virus at a specific multiplicity of infection (MOI).

  • Analysis: At various time points post-infection, assess viral replication by:

    • Plaque Assay: To quantify infectious virus particles in the supernatant.

    • RT-qPCR: To measure viral RNA levels in cell lysates or supernatant.

    • Immunofluorescence/Flow Cytometry: To detect viral protein expression within the cells using specific antibodies.[9]

CRISPR/Cas9-Mediated AXL Knockout

This technique is used to generate cell lines that do not express AXL, allowing for the study of its role in viral entry in a loss-of-function context.

  • gRNA Design and Cloning:

    • Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the AXL gene to induce frameshift mutations.[19]

    • Clone the gRNAs into a Cas9 expression vector.

  • Transfection and Selection:

    • Transfect the target cell line with the AXL-gRNA/Cas9 plasmid.[8]

    • Select for transfected cells (e.g., using antibiotic resistance or FACS for a co-transfected fluorescent marker).

  • Clonal Isolation and Validation:

    • Isolate single-cell clones by limiting dilution or FACS.

    • Expand the clones and screen for AXL knockout by:

      • Western Blot or Flow Cytometry: To confirm the absence of AXL protein expression.

      • Genomic DNA Sequencing: To verify the presence of insertions or deletions (indels) at the target site.[8]

Co-Immunoprecipitation (Co-IP)

Co-IP is used to determine if two proteins interact within a cell, for example, to test for a direct interaction between a viral protein and AXL.

  • Cell Lysis:

    • Lyse cells expressing the proteins of interest with a gentle, non-denaturing lysis buffer (e.g., RIPA buffer with reduced detergent concentration) to preserve protein-protein interactions.[20][21]

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads to reduce non-specific binding.[21]

    • Incubate the pre-cleared lysate with an antibody specific to one of the proteins of interest (the "bait" protein, e.g., anti-FLAG for a FLAG-tagged viral protein).

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Detection:

    • Elute the bound proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blot using an antibody against the other protein of interest (the "prey" protein, e.g., anti-AXL) to see if it was pulled down with the bait protein.[22]

Flow Cytometry

Flow cytometry is a versatile tool for quantifying cell surface protein expression and the percentage of infected cells.

  • Surface AXL Expression:

    • Harvest cells and resuspend in FACS buffer (e.g., PBS with 2% FBS).

    • Incubate cells with a primary antibody against the extracellular domain of AXL.

    • Wash the cells and incubate with a fluorescently-labeled secondary antibody.

    • Analyze the cells on a flow cytometer to quantify the fluorescence intensity, which corresponds to the level of AXL expression.[7]

  • Quantification of Infected Cells:

    • Infect cells with a virus expressing a fluorescent reporter (e.g., GFP).

    • At a designated time post-infection, harvest and fix the cells.

    • Analyze the percentage of GFP-positive cells by flow cytometry.[7]

    • Alternatively, for non-reporter viruses, fix and permeabilize the cells, then stain with an antibody against a viral protein followed by a fluorescent secondary antibody.[9]

Visualizations

Signaling Pathways

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Virus Enveloped Virus (PtdSer) Gas6 Gas6 Virus->Gas6 binds to PtdSer AXL AXL Receptor Gas6->AXL binds & activates PI3K PI3K AXL->PI3K activates SOCS1_3 SOCS1/3 AXL->SOCS1_3 induces Akt Akt PI3K->Akt activates Cytoskeleton Cytoskeletal Rearrangement Akt->Cytoskeleton Endocytosis Viral Endocytosis Cytoskeleton->Endocytosis STAT STAT SOCS1_3->STAT inhibits IFN_Response Type I IFN Response STAT->IFN_Response IFNAR IFN-I Receptor IFNAR->STAT activates

Caption: AXL-mediated viral entry and downstream signaling.

Experimental Workflow

Experimental_Workflow cluster_setup Cell Line Preparation cluster_infection Infection & Treatment cluster_analysis Analysis WT_Cells Wild-Type Cells Infection Infect with Pseudovirus or Authentic Virus WT_Cells->Infection Treatment Treat with AXL Inhibitor (e.g., R428) WT_Cells->Treatment KO_Cells AXL KO Cells (CRISPR/Cas9) KO_Cells->Infection OE_Cells AXL Overexpressing Cells OE_Cells->Infection Flow Flow Cytometry (% Infected Cells) Infection->Flow qPCR RT-qPCR (Viral RNA) Infection->qPCR Plaque Plaque Assay (Viral Titer) Infection->Plaque WB Western Blot (Protein Expression) Infection->WB Treatment->Infection

Caption: Workflow for investigating AXL's role in viral entry.

Logical Relationship

Logical_Relationship Virus Enveloped Virus (Zika, SARS-CoV-2, etc.) PtdSer Phosphatidylserine (PtdSer) on Viral Envelope Virus->PtdSer exposes Gas6 Gas6 (Bridging Protein) PtdSer->Gas6 binds AXL AXL Receptor on Host Cell Gas6->AXL binds Entry Viral Entry & Internalization AXL->Entry mediates ImmuneEvasion Inhibition of Type I IFN Response AXL->ImmuneEvasion activates signaling for Infection Productive Infection Entry->Infection leads to SARS_S SARS-CoV-2 Spike (NTD) SARS_S->AXL direct binding

Caption: Logical flow of AXL-mediated viral infection.

Conclusion and Future Directions

AXL has unequivocally been established as a crucial host factor that a multitude of enveloped viruses exploit for entry and to subvert the innate immune system. The "apoptotic mimicry" mechanism, facilitated by Gas6, represents a broad-spectrum strategy for viral pathogenesis. For SARS-CoV-2, the potential for direct interaction with the spike protein adds another layer of complexity to the role of AXL in COVID-19.

The data presented in this guide underscore the potential of AXL as a therapeutic target for the development of host-directed antivirals. AXL inhibitors, such as R428 and BMS-777607, have shown promise in preclinical studies against various viruses. Future research should focus on:

  • Elucidating the precise stoichiometry and binding kinetics of the virus-Gas6-AXL complex for different viruses.

  • Further investigating the cell-type-specific roles of AXL in the context of different viral infections and in vivo models.

  • Developing more potent and specific AXL inhibitors with favorable safety profiles for clinical use.

  • Exploring the potential of combination therapies that target both viral and host factors, such as AXL.

A deeper understanding of the intricate interplay between viruses and the AXL receptor will be instrumental in designing the next generation of antiviral therapies to combat existing and emerging viral threats.

References

The Physiological Role of Soluble AXL (sAXL): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, is a critical regulator of various cellular processes, including cell survival, proliferation, migration, and immune response.[1][2] Its ligand, the vitamin K-dependent protein Growth Arrest-Specific 6 (Gas6), mediates most of its canonical signaling.[1] While the membrane-bound form of AXL (mAXL) has been extensively studied for its role in normal physiology and its upregulation in pathology, particularly cancer, its soluble counterpart, soluble AXL (sAXL), has emerged as a key modulator of AXL signaling and a potent biomarker in a range of diseases.[1][3]

This technical guide provides an in-depth exploration of the physiological and pathophysiological roles of sAXL. It details its generation, its primary function as a decoy receptor, its involvement in various disease states, and the methodologies used for its quantification.

Generation of Soluble AXL

Soluble AXL is not a product of alternative splicing but is generated through the proteolytic cleavage of the extracellular domain of the full-length, membrane-bound AXL receptor.[4][5] This process, known as ectodomain shedding, is primarily mediated by metalloproteinases of the ADAM (A Disintegrin and Metalloproteinase) family.

  • Key Proteases: Studies have identified ADAM10 and ADAM17 as the principal enzymes responsible for cleaving AXL.[4][6][7] Inhibition of these proteases leads to a significant reduction in sAXL release from cells.[4][6]

  • Cleavage Site: The cleavage occurs in the juxtamembrane region of the AXL ectodomain, releasing an N-terminal fragment of approximately 80-85 kDa into the extracellular space.[3][6][7]

  • Regulation: The shedding process can be constitutive or induced by various stimuli, including phorbol (B1677699) esters.[4] Inhibition of downstream signaling pathways, such as the MAPK pathway, has also been shown to reduce sAXL levels in cell media.[6][7]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space AXL Extracellular Domain (Ig-like, FNIII-like) Transmembrane Domain Intracellular Kinase Domain sAXL Soluble AXL (sAXL) (Ectodomain) AXL:head->sAXL Release ADAMs ADAM10 / ADAM17 (Proteases) ADAMs->AXL:head Cleavage

Caption: Generation of soluble AXL (sAXL) via proteolytic cleavage of membrane-bound AXL by ADAM10/17.

Physiological Functions of sAXL

The primary physiological role of sAXL is the modulation of the Gas6/AXL signaling axis. It functions predominantly as a decoy receptor, sequestering the Gas6 ligand and thereby regulating its bioavailability.

Decoy Receptor and Signal Modulation

In human serum and plasma, sAXL circulates and forms a complex with its ligand, Gas6.[4][8] By binding to Gas6 with high affinity, sAXL acts as a competitive inhibitor, preventing Gas6 from binding to and activating membrane-bound AXL receptors.[2][3] This sequestration dampens downstream signaling pathways such as the PI3K/AKT and MAPK/ERK cascades, which are crucial for cell growth and survival.[9][10] This negative regulatory feedback loop is vital for maintaining physiological homeostasis.[11]

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space mAXL Membrane AXL (mAXL) Downstream PI3K/AKT, MAPK/ERK Signaling mAXL->Downstream Activation Gas6 Gas6 Ligand Gas6->mAXL Binds Complex sAXL-Gas6 Complex (Inactive) Gas6->Complex Sequesters sAXL Soluble AXL (sAXL) sAXL->Complex Complex->mAXL Prevents Binding

Caption: sAXL acts as a decoy receptor, sequestering Gas6 and inhibiting mAXL activation.

Role in Immunity and Inflammation

The TAM receptors are integral to regulating innate immunity, primarily by facilitating the clearance of apoptotic cells (efferocytosis) and dampening inflammatory responses from Toll-like receptors (TLRs).[1][5] sAXL plays a complex, context-dependent role in this system.

  • Anti-inflammatory: By sequestering Gas6, sAXL can limit the anti-inflammatory and efferocytotic signals mediated by mAXL on immune cells like macrophages and dendritic cells.[1][12]

  • Pro-inflammatory Marker: In many acute and chronic inflammatory conditions, such as community-acquired pneumonia (CAP), acute coronary syndrome (ACS), and rheumatoid arthritis (RA), elevated sAXL levels correlate with disease severity and inflammatory markers.[13][14][15] In osteoarthritis, sAXL concentrations in synovial fluid are significantly higher than Gas6, suggesting it acts as a decoy receptor that inhibits the anti-inflammatory effects of Gas6.[12] Conversely, some studies in RA have reported diminished plasma levels of sAXL.[16]

Vascular Biology and Endothelial Function

AXL signaling is involved in maintaining vascular integrity and angiogenesis.[17] Elevated sAXL is considered a biomarker of endothelial dysfunction.[17][18] In preeclampsia, a condition characterized by vascular injury, plasma sAXL levels are significantly increased and correlate with anti-angiogenic factors, suggesting a role in its pathogenesis.[17][18]

sAXL in Pathophysiology and as a Clinical Biomarker

Elevated circulating sAXL levels are associated with the progression and prognosis of numerous diseases, particularly cancer, positioning it as a promising non-invasive biomarker.

Oncology

The overexpression of mAXL in tumors is linked to malignant progression, metastasis, and therapy resistance.[8][19] Circulating sAXL levels often reflect the AXL expression in tumor tissue and serve as a valuable diagnostic and prognostic tool.[6][20]

  • Pancreatic Cancer (PDAC): Plasma sAXL levels are significantly higher in PDAC patients compared to healthy controls or patients with chronic pancreatitis, making it a potential biomarker for early detection and differential diagnosis.[8]

  • Hepatocellular Carcinoma (HCC): Serum sAXL outperforms the standard biomarker AFP in detecting very early-stage HCC and is also effective in AFP-negative patients.[21][22]

  • Melanoma: sAXL levels in the blood increase with disease progression.[6][7] In stage IV patients, elevated sAXL is correlated with shorter survival.[6][20]

  • Other Cancers: Elevated sAXL has also been reported as a negative prognostic factor in renal cell carcinoma and neurofibromatosis type 1.[6][19]

Table 1: Representative sAXL Concentrations in Oncological Conditions

Condition Patient Cohort Median sAXL (ng/mL) Control Cohort Median sAXL (ng/mL) Reference
PDAC (HMar Cohort) PDAC (n=23) 59.78 Healthy (n=19) 39.45 [8]
Chronic Pancreatitis (n=17) 44.82 [8]
PDAC (HClinic Cohort) PDAC (n=74) 52.66 Healthy (n=38) 40.03 [8]
Chronic Pancreatitis (n=30) 36.34 [8]
HCC HCC (n=311) 18.58 Healthy (n=125) 13.39 [21]
Cirrhotic (n=30) 12.17 [21]
Melanoma Stage IV (n=23) 69.0 (metastases >2) Stage III (n=10) Not specified directly [6]

| | | 52.6 (metastases 0-2) | | |[6] |

Inflammatory and Cardiovascular Diseases

Table 2: Representative sAXL Concentrations in Non-Oncological Conditions

Condition Patient Cohort Mean sAXL (pg/mL) Control Cohort Mean sAXL (pg/mL) Reference
Community-Acquired Pneumonia CAP (pre-treatment, n=61) 18,143.2 Healthy (n=60) 8,328.0 [13]
Acute Coronary Syndrome ACS (n=34) Significantly Higher* Healthy (n=24) - [15]
Preeclampsia Severe PE Significantly Higher* Healthy Pregnant - [17][18]

*Absolute values not provided in abstract/summary, but statistical significance reported.

Experimental Protocols

The quantification of sAXL in biological fluids is most commonly performed using an enzyme-linked immunosorbent assay (ELISA).

Protocol: Quantification of sAXL by ELISA

This protocol is a generalized summary based on commercially available kits (e.g., R&D Systems Human Axl DuoSet® ELISA) cited in multiple studies.[6][8][23]

1. Materials:

  • Human Axl DuoSet® ELISA Kit (Capture Ab, Detection Ab, Standard, Streptavidin-HRP)

  • 96-well microplates

  • Reagent Diluent (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., 0.05% Tween-20 in PBS)

  • Substrate Solution (TMB)

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm (with wavelength correction at 540 nm or 570 nm).

  • Biological samples (plasma, serum, cell culture supernatant).

2. Procedure:

  • Plate Coating: Dilute the capture antibody in PBS and add to each well of a 96-well plate. Seal and incubate overnight at room temperature.

  • Washing: Aspirate each well and wash three times with Wash Buffer.

  • Blocking: Add Reagent Diluent to each well to block non-specific binding. Incubate for at least 1 hour at room temperature.

  • Sample/Standard Preparation:

    • Reconstitute the sAXL standard to create a stock solution. Create a dilution series (e.g., seven-point standard curve) in Reagent Diluent.

    • Dilute biological samples. A common starting dilution for plasma or serum is 1:50 in Reagent Diluent.[6][8] Cell culture media may be used undiluted or diluted 1:10.[8]

  • Sample Incubation: Wash the plate. Add prepared standards and samples to the appropriate wells. Seal and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody, diluted in Reagent Diluent, to each well. Seal and incubate for 2 hours at room temperature.

  • Streptavidin-HRP: Wash the plate. Add Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature, protected from light.

  • Development: Wash the plate. Add Substrate Solution to each well. Incubate for 20 minutes at room temperature, protected from light. The solution will turn blue.

  • Stop Reaction: Add Stop Solution to each well. The color will turn from blue to yellow.

  • Data Acquisition: Immediately read the optical density (OD) of each well at 450 nm. Perform a wavelength correction by subtracting readings at 540 nm or 570 nm.[8][23]

3. Data Analysis:

  • Generate a standard curve by plotting the mean OD for each standard concentration versus the known concentration. A four-parameter logistic (4-PL) curve fit is typically used.[23]

  • Interpolate the sAXL concentration of the unknown samples from the standard curve.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration.

G cluster_prep Assay Preparation cluster_incubation Incubation Steps cluster_readout Signal Detection p1 1. Coat Plate (Capture Antibody) p2 2. Block Plate (1% BSA) p3 3. Prepare Samples & Standards (e.g., 1:50) i1 4. Add Samples/Standards (Incubate 2h) p3->i1 i2 5. Add Detection Ab (Incubate 2h) i1->i2 i3 6. Add Streptavidin-HRP (Incubate 20min) i2->i3 r1 7. Add TMB Substrate (Develop color) i3->r1 r2 8. Add Stop Solution r1->r2 r3 9. Read Plate (450nm) r2->r3 r4 10. Calculate Concentration (4-PL Curve Fit) r3->r4

Caption: Standard experimental workflow for the quantification of sAXL using ELISA.

Conclusion and Future Perspectives

Soluble AXL is a physiologically critical molecule that functions as a primary endogenous regulator of the Gas6/AXL signaling axis. Its role as a decoy receptor provides a negative feedback mechanism essential for maintaining homeostasis. In pathophysiology, the dysregulation of sAXL shedding and its subsequent elevated circulating levels have profound implications, contributing to disease progression and serving as a robust biomarker for a multitude of cancers and inflammatory disorders. The ease of its quantification in plasma and serum via ELISA makes sAXL an attractive candidate for clinical diagnostics, patient stratification, and monitoring treatment response. Future research will likely focus on further elucidating the specific contexts in which sAXL may have functions beyond a simple decoy, understanding the intricate regulation of its shedding, and validating its clinical utility in larger prospective trials for various diseases.

References

AXL Gene Mutations: A Technical Guide to Pathological Significance and Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MERTK) family, has emerged as a critical player in oncogenesis, metastasis, and therapeutic resistance. While traditionally viewed as a gene whose pathological significance is driven primarily by overexpression, recent discoveries have highlighted the importance of specific AXL gene mutations in certain cancer types. This technical guide provides a comprehensive overview of AXL gene alterations, their functional consequences, and their clinical relevance. We delve into the intricate signaling pathways governed by AXL, detail key experimental methodologies for its study, and present quantitative data on the prevalence and prognostic impact of AXL mutations, amplifications, and overexpression across various malignancies. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding of AXL-driven pathologies and developing novel therapeutic strategies.

Introduction to AXL Biology

The AXL gene, located on chromosome 19q13.2, encodes a receptor tyrosine kinase (RTK) that is a key transducer of signals from the extracellular matrix to the cytoplasm.[1] Its primary ligand is the vitamin K-dependent protein, growth arrest-specific 6 (Gas6).[1] The AXL protein is characterized by an extracellular domain composed of two immunoglobulin-like (Ig) domains and two fibronectin type III (FNIII) domains, a transmembrane segment, and an intracellular tyrosine kinase domain.[2] Upon binding to Gas6, AXL undergoes dimerization and autophosphorylation of its intracellular domain, initiating a cascade of downstream signaling events.[3] These signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways, are integral to a multitude of cellular processes such as proliferation, survival, migration, and differentiation.[3][4] While AXL plays a role in normal physiological processes, its aberrant activation is a hallmark of many cancers, contributing to an aggressive phenotype.[5]

AXL Gene Alterations and their Pathological Significance

Unlike many other oncogenic RTKs where activating mutations are a primary driver of cancer, alterations in the AXL gene are more nuanced. The pathological significance of AXL is attributed to a spectrum of genomic and expression changes, including mutations, gene amplifications, and overexpression.

AXL Gene Mutations

Activating mutations within the AXL kinase domain are relatively rare in most human cancers.[6] However, a notable exception is the recurrent and functionally activating AXL W451C mutation , which has been identified as highly specific to myxofibrosarcoma (MFS) , a subtype of soft tissue sarcoma.[5][7]

Table 1: Frequency and Significance of AXL Gene Mutations

MutationCancer Type(s)FrequencyPathological SignificanceClinical Relevance
W451C Myxofibrosarcoma (MFS)Recurrent in a subset of MFS cases.[5][7]Causes abnormal, unregulated dimerization of the AXL receptor through disulfide bond formation, leading to constitutive autophosphorylation and activation of downstream signaling pathways like ERK.[5][7]A potential diagnostic marker and a promising target for selective AXL inhibitors in MFS.[5]
Other Missense/Nonsense/Frameshift MutationsEndometrial cancer, skin cancer, stomach cancerInfrequent.[1]Varied and often not fully characterized. May lead to loss-of-function or gain-of-function depending on the specific alteration.Clinical significance is currently under investigation.[1]
AXL Gene Amplification

AXL gene amplification is another mechanism leading to its increased activity in cancer. Although an infrequent event in many tumor types, it is more prevalent in specific malignancies.

Table 2: Frequency and Significance of AXL Gene Amplification

Cancer TypeFrequency of AmplificationPathological SignificanceClinical Relevance
Myxofibrosarcoma (MFS) Higher frequency in MFS cases without the W451C mutation.[5][7]Leads to AXL overexpression, contributing to oncogenic signaling.[3]A potential therapeutic target for AXL inhibitors in a subset of MFS patients.[5]
Anal Cancer Higher frequency compared to many other cancers.[3]Likely contributes to tumor growth and progression.May identify patients who could benefit from AXL-targeted therapies.
Uterine Sarcomas Higher frequency compared to many other cancers.[3]Likely contributes to tumor growth and progression.May identify patients who could benefit from AXL-targeted therapies.
Cervical Cancer Higher frequency compared to many other cancers.[3]Likely contributes to tumor growth and progression.May identify patients who could benefit from AXL-targeted therapies.
AXL Overexpression

The most common alteration associated with AXL in cancer is the overexpression of the this compound, which is often not due to genetic alterations but rather to transcriptional upregulation.[5] High levels of AXL expression are frequently correlated with a poor prognosis, increased metastasis, and resistance to a wide range of cancer therapies.[4][6]

Table 3: AXL Overexpression and its Clinical Significance

Cancer TypeFrequency of OverexpressionCorrelation with Clinical OutcomeRole in Drug Resistance
Non-Small Cell Lung Cancer (NSCLC) Varies from ~33.0% to ~93.2%.[8]High AXL mRNA expression is associated with poorer prognosis.[8]Upregulation is a mechanism of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[9]
Pancreatic Ductal Adenocarcinoma (PDAC) ~70% of stage II PDAC samples.[10]Associated with higher frequencies of distant metastasis and poor overall and recurrence-free survival.[10]Promotes tumor cell invasion and survival.[10]
Breast Cancer Mutations are found in only ~2% of cases, but overexpression is more common.[2]High expression correlates with metastasis and poor prognosis.Associated with resistance to HER2 inhibitors like trastuzumab.[3]
Hepatocellular Carcinoma (HCC) Positive in 22% of examined tumor tissues.[11]A predictor of higher recurrence and lower overall survival after hepatectomy.[11]Promotes tumor cell growth and migration, and inhibits apoptosis.[11]
Mesothelioma Higher expression compared to many other tumor types.Significantly correlated with overall survival.Promotes tumor growth and migration.
Glioblastoma Frequently overexpressed.Associated with a poor prognosis.Contributes to tumorigenesis and invasion.[10]
Acute Myeloid Leukemia (AML) Overexpressed in a subset of patients.Associated with chemotherapy resistance.Promotes survival of leukemic cells.
Ovarian Cancer Frequently overexpressed.Correlates with poor prognosis.Contributes to chemotherapy resistance.

AXL Signaling Pathways

The oncogenic effects of AXL are mediated through the activation of several key downstream signaling pathways. Understanding these pathways is crucial for developing effective targeted therapies.

Ligand-Dependent Activation

The canonical activation of AXL is initiated by the binding of its ligand, Gas6. This leads to receptor dimerization and trans-autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for various adaptor proteins and signaling molecules, which in turn activate downstream pathways.

AXL_Signaling GAS6 Gas6 AXL AXL Receptor GAS6->AXL Binds PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 JAK JAK AXL->JAK PLCG PLCγ AXL->PLCG AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Invasion Invasion ERK->Invasion STAT STAT JAK->STAT STAT->Proliferation STAT->Survival PKC PKC PLCG->PKC NFkB NF-κB PKC->NFkB NFkB->Survival NFkB->DrugResistance

Caption: AXL signaling pathways activated upon Gas6 binding.

Ligand-Independent Activation

AXL can also be activated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases like EGFR and HER2. This crosstalk can lead to the activation of downstream signaling even in the absence of Gas6 and is a significant mechanism of resistance to therapies targeting these other receptors.

Experimental Protocols for AXL Research

Investigating the role of AXL mutations and their pathological significance requires a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Site-Directed Mutagenesis to Create the AXL W451C Mutation

This protocol is for introducing the W451C point mutation into an AXL expression vector using a PCR-based method.

Materials:

  • AXL-containing plasmid DNA (template)

  • Forward and reverse mutagenic primers containing the W451C mutation

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

  • LB agar (B569324) plates with appropriate antibiotic

Procedure:

  • Primer Design: Design complementary forward and reverse primers (~25-45 bases in length) containing the desired TGG (Tryptophan) to TGC (Cysteine) mutation at the appropriate position. The mutation should be in the middle of the primer with ~10-15 bases of correct sequence on both sides.

  • PCR Amplification:

    • Set up the PCR reaction with the AXL template plasmid, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform PCR with a limited number of cycles (typically 12-18) to amplify the entire plasmid containing the mutation. The elongation time should be sufficient to amplify the entire plasmid (e.g., 1 minute/kb).

  • DpnI Digestion:

    • Following PCR, add DpnI restriction enzyme directly to the amplification product.

    • Incubate at 37°C for 1-2 hours. DpnI digests the parental methylated and hemimethylated DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.

  • Verification:

    • Isolate plasmid DNA from individual colonies.

    • Verify the presence of the W451C mutation by Sanger sequencing.

SiteDirectedMutagenesis cluster_0 PCR Amplification cluster_1 Template Digestion cluster_2 Transformation & Verification Template AXL Plasmid (Template) PCR PCR with High-Fidelity Polymerase Template->PCR Primers Mutagenic Primers (W451C) Primers->PCR MutatedPlasmid Mutated Plasmid (nickeled) PCR->MutatedPlasmid DpnI DpnI Digestion MutatedPlasmid->DpnI PureMutatedPlasmid Purified Mutated Plasmid DpnI->PureMutatedPlasmid Transformation Transformation into E. coli PureMutatedPlasmid->Transformation Sequencing Sanger Sequencing Transformation->Sequencing VerifiedPlasmid Verified AXL W451C Plasmid Sequencing->VerifiedPlasmid

Caption: Workflow for AXL W451C site-directed mutagenesis.

Cell Viability Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity in response to AXL inhibitors.

Materials:

  • Cancer cell lines (e.g., with wild-type AXL, mutant AXL, or AXL overexpression)

  • 96-well cell culture plates

  • AXL inhibitor(s)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the AXL inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).

  • MTT/MTS Addition:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of the inhibitor.

Western Blot Analysis for AXL Phosphorylation

This protocol is used to detect the phosphorylation status of AXL, a key indicator of its activation.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-AXL (specific to the phosphorylation site) and anti-total-AXL

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse cells in a buffer containing phosphatase and protease inhibitors. Quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-AXL primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-AXL antibody to normalize for protein loading.

Conclusion and Future Directions

The landscape of AXL biology in cancer is evolving. While AXL overexpression remains a major focus, the discovery of specific, functionally relevant mutations like AXL W451C in myxofibrosarcoma opens new avenues for personalized medicine. The data presented in this guide underscore the multifaceted role of AXL alterations in driving tumorigenesis, metastasis, and drug resistance. The detailed experimental protocols provide a foundation for researchers to further investigate AXL's function and to evaluate the efficacy of novel AXL-targeted therapies.

Future research should focus on:

  • Expanding the mutational landscape: Comprehensive sequencing of larger cancer cohorts is needed to identify novel, recurrent AXL mutations and to better understand their prevalence and clinical significance.

  • Developing mutation-specific inhibitors: The unique activation mechanism of the AXL W451C mutant suggests that inhibitors specifically targeting this conformation could be highly effective and less toxic.

  • Combination therapies: Given AXL's central role in drug resistance, combining AXL inhibitors with other targeted therapies or immunotherapies holds great promise for overcoming resistance and improving patient outcomes.

  • Biomarker development: Robust and validated biomarkers are needed to identify patients who are most likely to benefit from AXL-targeted therapies.

By continuing to unravel the complexities of AXL signaling and its pathological alterations, the scientific community is poised to translate these fundamental discoveries into innovative and effective cancer treatments.

References

Methodological & Application

Measuring AXL Kinase Activity In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical player in cancer progression, metastasis, and drug resistance. Its dysregulation is implicated in various malignancies, making it an attractive therapeutic target. Accurate and robust measurement of AXL kinase activity is paramount for basic research and for the discovery and development of novel AXL inhibitors. This document provides detailed application notes and protocols for various in vitro assays to quantify AXL kinase activity, catering to the needs of researchers in academic and industrial settings.

AXL Signaling Pathway Overview

AXL is activated by its ligand, Growth Arrest-Specific 6 (Gas6). Upon Gas6 binding, AXL dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain. This phosphorylation event triggers the recruitment of downstream signaling adaptors and enzymes, leading to the activation of several pro-oncogenic pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which collectively promote cell survival, proliferation, migration, and invasion.[1][2]

AXL_Signaling_Pathway Gas6 Gas6 AXL_inactive AXL (inactive dimer) Gas6->AXL_inactive binds AXL_active AXL (active dimer) (Autophosphorylation) AXL_inactive->AXL_active dimerizes & activates PI3K PI3K AXL_active->PI3K activates MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) AXL_active->MAPK_pathway activates JAK_STAT JAK/STAT Pathway AXL_active->JAK_STAT activates AKT AKT PI3K->AKT activates Cell_outcomes Cell Survival, Proliferation, Migration, Invasion AKT->Cell_outcomes MAPK_pathway->Cell_outcomes JAK_STAT->Cell_outcomes

Caption: AXL Signaling Pathway.

Data Presentation: In Vitro AXL Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known AXL inhibitors determined by various in vitro kinase assays. This data is crucial for comparing the potency of different compounds and for selecting appropriate tool compounds for research.

CompoundAssay TypeAXL IC50 (nM)Reference
BGB324 (Bemcentinib)Biochemical Assay14[1][3]
Sunitinib (B231)In vitro Kinase Assay259[4]
UNC2025Biochemical Assay1.65 - 122[2][5][6][7]
StaurosporineRadiometric HotSpot™0.9[8]
PP2Radiometric HotSpot™33,000[8]
AG1478Radiometric HotSpot™2,200[8]

Experimental Workflow: General In Vitro Kinase Assay

The general workflow for an in vitro kinase assay involves the incubation of the kinase with its substrate and ATP, followed by the detection of the product. This can be either the phosphorylated substrate or the ADP generated. Inhibitors are typically serially diluted and added to the reaction to determine their potency.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - AXL Kinase - Substrate - ATP - Assay Buffer start->reagents inhibitor Prepare Serial Dilutions of Test Compound start->inhibitor reaction Set up Kinase Reaction: Kinase + Substrate + Compound/Vehicle reagents->reaction inhibitor->reaction initiation Initiate Reaction with ATP reaction->initiation incubation Incubate at Specified Temperature and Time initiation->incubation detection Detect Kinase Activity: - Luminescence - Fluorescence - Radioactivity incubation->detection analysis Data Analysis: - Calculate % Inhibition - Determine IC50 detection->analysis end End analysis->end

Caption: General In Vitro Kinase Assay Workflow.

Experimental Protocols

This section provides detailed methodologies for key experiments to measure AXL kinase activity in vitro.

ADP-Glo™ Kinase Assay (Biochemical)

This luminescent assay quantifies the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.

Materials:

  • Recombinant human AXL kinase

  • AXLtide (KKSRGDYMTMQIG) or Poly(Glu, Tyr) 4:1 as substrate

  • ATP

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds (AXL inhibitors) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare the kinase reaction mixture in the wells of a white plate. To each well, add kinase buffer, recombinant AXL enzyme (e.g., 5-10 ng/well), and the substrate (e.g., 0.2 mg/mL Poly(Glu, Tyr) or 100 µM AXLtide).

  • Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding ATP to a final concentration of 10-50 µM. The final reaction volume is typically 5-25 µL.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding an equal volume of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[9][10]

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9][10]

  • Measure the luminescence using a plate reader.

LANCE® Ultra TR-FRET Kinase Assay (Biochemical)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a ULight™-labeled substrate by a europium-labeled anti-phospho-substrate antibody.

Materials:

  • Recombinant human AXL kinase

  • ULight™-labeled substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • LANCE® Detection Buffer

  • EDTA

  • White, low-volume 384-well plates

Procedure:

  • Prepare a 4X kinase solution and a 2X ATP/ULight™ substrate solution in kinase buffer.[11]

  • Add 2.5 µL of the 4X kinase solution to the wells of a 384-well plate.

  • Add 2.5 µL of serial dilutions of the test compound or DMSO (vehicle control).

  • Initiate the reaction by adding 5 µL of the 2X ATP/ULight™ substrate solution. The final reaction volume is 10 µL.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction by adding 5 µL of 40 mM EDTA prepared in 1X LANCE® Detection Buffer. Incubate for 5 minutes at room temperature.[12][13]

  • Add 5 µL of the Europium-labeled antibody diluted in 1X LANCE® Detection Buffer.

  • Incubate for 60 minutes at room temperature.

  • Read the plate in a TR-FRET-compatible plate reader (excitation at 320 or 340 nm, emission at 615 nm and 665 nm).[14]

Western Blot Analysis for AXL Phosphorylation (Cell-based)

This method detects the phosphorylation status of AXL in cells treated with inhibitors, providing a measure of AXL activity in a cellular context.

Materials:

  • Cancer cell line expressing AXL

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-AXL (e.g., Tyr702), Rabbit anti-total AXL, Mouse or rabbit anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

  • Chemiluminescent substrate

Procedure:

  • Seed cells in culture plates and grow to 70-80% confluency.

  • Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for the desired time.

  • Lyse the cells in ice-cold lysis buffer.[15][16]

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[15][16]

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-AXL) overnight at 4°C.[15][16]

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15][16]

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed for total AXL and a loading control like GAPDH or β-actin.

Conclusion

The choice of assay for measuring AXL kinase activity depends on the specific research question, available resources, and desired throughput. Biochemical assays like ADP-Glo™ and LANCE® Ultra TR-FRET are well-suited for high-throughput screening of compound libraries to identify potential AXL inhibitors. Cell-based methods such as Western blotting are crucial for validating the effects of these inhibitors on AXL activity within a biological system. By employing these detailed protocols, researchers can obtain reliable and reproducible data to advance our understanding of AXL biology and to accelerate the development of novel cancer therapeutics.

References

Protocol for AXL Immunoprecipitation from Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the immunoprecipitation (IP) of the AXL receptor tyrosine kinase from cell lysates. This protocol is intended for researchers, scientists, and drug development professionals familiar with standard laboratory techniques.

Introduction

AXL is a receptor tyrosine kinase that, along with TYRO3 and MER, forms the TAM family of receptors.[1] The primary ligand for AXL is the vitamin K-dependent protein Growth Arrest-Specific 6 (GAS6).[2] Upon GAS6 binding, AXL dimerizes and autophosphorylates, initiating downstream signaling cascades.[3] These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are implicated in various cellular processes such as proliferation, survival, and migration.[2][3] Aberrant AXL signaling is associated with cancer progression and drug resistance.[1] Immunoprecipitation is a valuable technique to isolate AXL and its interacting partners to study its function and regulation.

Data Presentation

Table 1: Recommended AXL Antibodies for Immunoprecipitation
Antibody NameSupplierCatalog No.TypeRecommended Concentration for IP
AXL AntibodyProteintech13196-1-APPolyclonal0.5-4.0 µg per 1.0-3.0 mg of total protein lysate
Table 2: Comparison of Common Lysis Buffers for Immunoprecipitation
Buffer NameCompositionCharacteristics
RIPA Buffer 50 mM Tris-HCl, pH 7.4-8.0150 mM NaCl1% NP-40 or Triton X-1000.5% Sodium Deoxycholate0.1% SDSProtease and Phosphatase InhibitorsMore denaturing due to the presence of ionic detergents (SDS and sodium deoxycholate). Efficient in solubilizing nuclear and membrane proteins.[4] May disrupt some protein-protein interactions.
NP-40 Lysis Buffer 50 mM Tris-HCl, pH 8.0150 mM NaCl1% NP-40Protease and Phosphatase InhibitorsLess harsh, non-ionic detergent-based buffer.[5] Generally preserves protein-protein interactions.[5] Suitable for cytoplasmic and some membrane proteins.
IP Lysis/Wash Buffer 25 mM Tris, pH 7.4150 mM NaCl1 mM EDTA1% NP-405% GlycerolProtease and Phosphatase InhibitorsA moderate strength lysis buffer that does not contain SDS, making it suitable for preserving protein complexes.[6]
Table 3: Comparison of Elution Buffers for Immunoprecipitation
Elution BufferCompositionCharacteristics
Glycine-HCl Buffer 0.1-0.2 M Glycine, pH 2.0-3.0Gentle, non-denaturing elution based on low pH.[7] Allows for the potential reuse of beads and recovery of active proteins. The eluate must be neutralized immediately.
SDS-PAGE Sample Buffer 62.5 mM Tris-HCl, pH 6.82% SDS10% Glycerol5% β-mercaptoethanol or 100 mM DTT0.01% Bromophenol BlueHarsh, denaturing elution.[7] Efficiently dissociates the entire immune complex. The eluate is ready for immediate loading onto an SDS-PAGE gel.
Table 4: Key Experimental Parameters for AXL Immunoprecipitation
ParameterRecommended Range/ValueNotes
Total Protein Lysate 1.0 - 3.0 mgThe optimal amount may vary depending on the expression level of AXL in the specific cell type.
Antibody Amount 0.5 - 4.0 µgThis should be optimized for each specific antibody and cell lysate.
Bead Slurry Volume (50%) 20 - 50 µLThe volume depends on the binding capacity of the beads and the amount of antibody used.
Incubation with Antibody 2-4 hours to overnightOvernight incubation at 4°C can increase the yield of immunoprecipitated protein.[7]
Incubation with Beads 1-4 hours
Wash Steps 3-5 times with 500 µL - 1 mL of lysis bufferThorough washing is crucial to minimize non-specific binding and reduce background.

Experimental Protocols

A. Preparation of Cell Lysate
  • Culture cells to the desired confluency (typically 80-90%).

  • Wash the cells twice with ice-cold PBS.

  • For adherent cells, add 1 mL of ice-cold lysis buffer (e.g., RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitors) per 10 cm dish. For suspension cells, pellet the cells and resuspend in lysis buffer.

  • Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[8]

  • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

B. Immunoprecipitation of AXL
  • Dilute the cell lysate to a final concentration of approximately 1 mg/mL with lysis buffer.

  • Pre-clearing (Optional but Recommended): To reduce non-specific binding, add 20 µL of a 50% slurry of Protein A/G beads to 1 mg of cell lysate. Incubate with gentle rotation for 1 hour at 4°C.

  • Centrifuge at 1,000 x g for 1 minute at 4°C and transfer the supernatant to a new tube.

  • Add the recommended amount of anti-AXL antibody (see Table 1) to the pre-cleared lysate.

  • Incubate with gentle rotation for 2-4 hours or overnight at 4°C.

  • Add 20-50 µL of a 50% slurry of Protein A/G beads to the lysate-antibody mixture.

  • Incubate with gentle rotation for 1-4 hours at 4°C.

  • Collect the beads by centrifugation at 1,000 x g for 1 minute at 4°C.

  • Carefully remove the supernatant.

  • Wash the beads 3-5 times with 1 mL of cold lysis buffer. After each wash, pellet the beads by centrifugation and remove the supernatant.

C. Elution of AXL

Option 1: Denaturing Elution

  • After the final wash, remove all residual supernatant.

  • Resuspend the beads in 20-40 µL of 2X SDS-PAGE sample buffer.

  • Boil the sample at 95-100°C for 5-10 minutes.

  • Centrifuge to pellet the beads and collect the supernatant containing the eluted AXL protein.

  • The sample is ready for analysis by SDS-PAGE and Western blotting.

Option 2: Non-denaturing Elution

  • After the final wash, remove all residual supernatant.

  • Add 50 µL of Glycine-HCl buffer (pH 2.5-3.0) to the beads.

  • Incubate for 10 minutes at room temperature with gentle agitation.

  • Centrifuge to pellet the beads and carefully transfer the supernatant to a new tube.

  • Immediately neutralize the eluate by adding 5 µL of 1.0 M Tris-HCl, pH 8.5.

  • The eluted this compound can be used for downstream applications that require a native protein conformation.

Mandatory Visualization

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK JAK_STAT JAK/STAT Pathway AXL->JAK_STAT AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation Survival Cell Survival AKT->Survival MAPK_ERK->Proliferation Migration Cell Migration MAPK_ERK->Migration JAK_STAT->Proliferation JAK_STAT->Survival

Caption: AXL Signaling Pathway.

IP_Workflow start Start: Cell Culture lysis Cell Lysis (Lysis Buffer) start->lysis clarify Clarification (Centrifugation) lysis->clarify preclear Pre-clearing (with beads, optional) clarify->preclear add_ab Add Anti-AXL Antibody preclear->add_ab incubate_ab Incubate (Antibody-Lysate) add_ab->incubate_ab add_beads Add Protein A/G Beads incubate_ab->add_beads incubate_beads Incubate (Capture Immune Complex) add_beads->incubate_beads wash Wash Beads incubate_beads->wash elute Elution wash->elute analysis Downstream Analysis (e.g., Western Blot) elute->analysis

Caption: AXL Immunoprecipitation Workflow.

References

Detecting AXL Expression in Tumor Tissue by Immunohistochemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXL, a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family, has emerged as a critical player in oncology.[1][2] Overexpression of AXL is frequently observed in a wide array of human cancers and is often correlated with aggressive tumor phenotypes, metastasis, resistance to therapy, and poor patient prognosis.[1][2][3][4] AXL signaling is implicated in numerous cellular processes that promote cancer progression, including cell survival, proliferation, invasion, and immune evasion.[1][3][5] Consequently, AXL is an attractive therapeutic target, and the detection of its expression in tumor tissues is crucial for patient stratification, biomarker studies, and monitoring therapeutic efficacy. Immunohistochemistry (IHC) is a powerful and widely used technique to assess AXL protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.[6] This document provides detailed application notes and protocols for the detection of AXL expression in tumor tissue by IHC.

AXL Signaling Pathway

Upon binding to its ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways.[1][7] These pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, regulate a multitude of pro-tumorigenic functions.[1][8][9] The aberrant activation of these pathways due to AXL overexpression contributes to cancer progression and therapeutic resistance.[8]

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL PI3K PI3K AXL->PI3K RAS RAS AXL->RAS JAK JAK AXL->JAK ImmuneEvasion Immune Evasion AXL->ImmuneEvasion AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR NFkB NF-κB AKT->NFkB DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation & Survival mTOR->Proliferation mTOR->DrugResistance RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Invasion & Metastasis ERK->Metastasis STAT STAT JAK->STAT STAT->Proliferation NFkB->Proliferation IHC_Workflow Start Start: FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization AntigenRetrieval Antigen Retrieval (HIER) Deparaffinization->AntigenRetrieval Blocking Blocking of Endogenous Peroxidase & Non-specific Binding AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (Anti-AXL) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-Polymer) PrimaryAb->SecondaryAb Detection Chromogenic Detection (DAB) SecondaryAb->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration Dehydration & Mounting Counterstain->Dehydration Analysis Microscopic Analysis & Scoring Dehydration->Analysis

References

Quantifying AXL Phosphorylation by Western Blot: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXL, a receptor tyrosine kinase (RTK) belonging to the TAM (Tyro3, AXL, Mer) family, is a critical regulator of numerous cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] Its activation is initiated by the binding of its ligand, Growth Arrest-Specific 6 (GAS6), which induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][4] The phosphorylation status of AXL is a direct indicator of its activation and downstream signaling. Consequently, accurately quantifying AXL phosphorylation is paramount for understanding its role in physiological and pathological conditions, as well as for evaluating the efficacy of AXL-targeting therapeutics.[5]

Western blotting is a widely used and powerful technique for the detection and quantification of protein phosphorylation.[6] This application note provides a detailed protocol for the quantification of AXL phosphorylation by Western blot, including sample preparation, data analysis, and normalization strategies.

AXL Signaling Pathway

Upon binding of its ligand GAS6, the AXL receptor dimerizes, leading to the autophosphorylation of its intracellular tyrosine kinase domain.[1][4] This activation triggers a cascade of downstream signaling events through multiple pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are crucial for processes like tumor progression and therapeutic resistance.[2][7][8]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL_inactive AXL (inactive) GAS6->AXL_inactive Binding AXL_dimer AXL Dimer (Phosphorylated) AXL_inactive->AXL_dimer Dimerization & Autophosphorylation PI3K PI3K AXL_dimer->PI3K MAPK MAPK/ERK AXL_dimer->MAPK STAT JAK/STAT AXL_dimer->STAT AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Migration Migration/ Invasion MAPK->Migration Resistance Therapeutic Resistance STAT->Resistance

Caption: AXL Signaling Pathway Activation.

Experimental Protocols

I. Cell Lysis and Protein Extraction

Proper sample preparation is critical for preserving the phosphorylation state of AXL.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride)[4]

  • Cell scraper

  • Microcentrifuge tubes

Protocol:

  • Wash cells with ice-cold PBS and aspirate the PBS.[4]

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cell culture dish.[4]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[4]

  • Incubate the lysate on ice for 30 minutes.[4]

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet the cell debris.[4]

  • Transfer the supernatant (protein lysate) to a new, pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.[4]

II. SDS-PAGE and Western Blotting

Materials:

  • Laemmli sample buffer (with and without reducing agent)

  • Polyacrylamide gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST))

  • Primary antibodies (anti-phospho-AXL and anti-total-AXL)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Protocol:

  • Prepare protein samples by adding Laemmli sample buffer. For AXL, which is a transmembrane protein, heating at 70°C for 10-20 minutes is often preferred over boiling to prevent aggregation.[9]

  • Load 20-30 µg of total protein per lane onto a polyacrylamide gel.[4]

  • Perform SDS-PAGE to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. Pre-wet PVDF membranes in methanol (B129727) before transfer.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. Note: Milk-based blocking buffers should be avoided as they contain phosphoproteins that can interfere with the detection of phosphorylated targets.[10]

  • Incubate the membrane with the primary antibody against phospho-AXL (e.g., p-AXL Tyr702) diluted in blocking buffer overnight at 4°C with gentle agitation.[11][12]

  • Wash the membrane three times for 5 minutes each with TBST.[13]

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[14]

  • Wash the membrane three times for 5 minutes each with TBST.[13]

  • Visualize the protein bands using an ECL substrate and an imaging system.[14]

  • After imaging, the blot can be stripped and re-probed with an antibody for total AXL to normalize the data.[6]

Western_Blot_Workflow cluster_preparation Sample Preparation cluster_blotting Western Blotting cluster_analysis Data Analysis Cell_Lysis Cell Lysis (with inhibitors) Protein_Quant Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation (Laemmli Buffer) Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking (5% BSA) Transfer->Blocking Primary_Ab Primary Antibody (p-AXL) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Stripping Stripping Detection->Stripping Reprobing Reprobing (Total AXL) Stripping->Reprobing Quantification Densitometry & Normalization Reprobing->Quantification

Caption: Western Blot Workflow for p-AXL.

Data Presentation and Quantification

Accurate quantification of AXL phosphorylation requires normalization of the phospho-AXL signal to an appropriate internal control. The most accurate method is to normalize the phospho-specific signal to the total level of the AXL protein.[15][16] This accounts for any variations in protein loading and expression levels between samples.

Normalization Procedure:

  • Densitometry: Use image analysis software to measure the band intensity for both phospho-AXL and total AXL.

  • Background Subtraction: Subtract the background signal from each band's intensity.

  • Normalization: For each sample, divide the background-subtracted intensity of the phospho-AXL band by the background-subtracted intensity of the total AXL band.[17][18]

Quantitative Data Summary

The following tables summarize typical quantitative parameters and expected results for AXL Western blotting.

Table 1: Recommended Western Blot Parameters for AXL

ParameterRecommended ValueSource
Protein Lysate Loading 20-30 µg of total protein[4]
Gel Percentage 6-8% polyacrylamide[19]
Primary Antibody (p-AXL) As per manufacturer's datasheet (e.g., 1:1000)[14]
Primary Antibody (Total AXL) As per manufacturer's datasheet (e.g., 1:1000)[14]
Secondary Antibody As per manufacturer's datasheet (e.g., 1:2000-1:5000)[11][14]
Blocking Buffer 5% BSA in TBST

Table 2: Example Quantification of AXL Phosphorylation in Response to GAS6 Stimulation

This table provides a hypothetical example of quantified data based on experimental findings where cells are stimulated with GAS6 over a time course.[20][21]

TreatmentTime (minutes)Phospho-AXL (p-AXL) Intensity (Arbitrary Units)Total AXL Intensity (Arbitrary Units)Normalized p-AXL/Total AXL RatioFold Change vs. Control
Control (Untreated) 010010000.101.0
GAS6 (400 ng/mL) 555010500.525.2
GAS6 (400 ng/mL) 1080010200.787.8
GAS6 (400 ng/mL) 304509800.464.6
GAS6 (400 ng/mL) 6020010100.202.0

Table 3: Example Quantification of AXL Phosphorylation Inhibition

This table illustrates a hypothetical experiment evaluating the effect of an AXL inhibitor (e.g., R428) on GAS6-induced AXL phosphorylation.[20]

TreatmentInhibitor (R428, 2 µM)Phospho-AXL (p-AXL) Intensity (Arbitrary Units)Total AXL Intensity (Arbitrary Units)Normalized p-AXL/Total AXL Ratio% Inhibition
Control (Untreated) -10010000.10-
GAS6 (400 ng/mL) -80010200.780%
GAS6 (400 ng/mL) +15010100.1580.8%

Troubleshooting

ProblemPossible CauseRecommended SolutionSource
No or Weak Signal Insufficient protein loading.Load a minimum of 20-30 µg of total protein.[4]
Inefficient protein transfer.Confirm transfer with Ponceau S staining.[4]
Inactive antibodies.Use fresh antibody dilutions and appropriate storage.[4]
High Background Insufficient blocking.Increase blocking time or use a different blocking agent (e.g., 5% BSA).
Primary antibody concentration too high.Decrease the primary antibody concentration.[4]
Multiple Bands AXL is a glycoprotein (B1211001) and can appear as a doublet (~120 kDa and ~140 kDa).This is a normal observation for AXL.[4]
Non-specific antibody binding.Increase the stringency of washes or decrease the primary antibody concentration.[4]
Protein degradation.Ensure protease and phosphatase inhibitors are always used.[4]

By following these detailed protocols and data analysis guidelines, researchers can achieve reliable and reproducible quantification of AXL phosphorylation, providing valuable insights into AXL-mediated signaling in health and disease.

References

Silencing the AXL Receptor Tyrosine Kinase: Application Notes and Protocols for siRNA and shRNA-Mediated Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the knockdown of the AXL gene using small interfering RNA (siRNA) and short hairpin RNA (shRNA). AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a critical mediator of cell survival, proliferation, migration, and therapy resistance in various cancers.[1][2][3][4][5] Its role as an oncogenic driver and its association with poor prognosis in numerous malignancies, including triple-negative breast cancer, non-small-cell lung cancer, and acute myeloid leukemia, make it a compelling target for therapeutic intervention.[3][4] This document outlines detailed protocols for transient (siRNA) and stable (shRNA) AXL knockdown, methods for validating knockdown efficiency, and functional assays to assess the phenotypic consequences.

AXL Signaling Pathway

AXL activation, typically initiated by its ligand, growth arrest-specific 6 (Gas6), triggers the autophosphorylation of its intracellular tyrosine kinase domain.[3][6] This event serves as a scaffold for the recruitment of various downstream signaling molecules, leading to the activation of multiple pro-survival and pro-proliferative pathways, including the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB signaling cascades.[1][2][3][7] These pathways collectively contribute to the oncogenic functions of AXL, such as promoting cell proliferation, survival, migration, and invasion.[2][3]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K p85 Grb2 Grb2 AXL->Grb2 JAK JAK AXL->JAK NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Cell Proliferation, Survival, Migration, Invasion, EMT mTOR->Proliferation_Survival SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_Survival STAT STAT JAK->STAT STAT->Proliferation_Survival NFkB->Proliferation_Survival

Caption: AXL Signaling Pathways.

Experimental Workflow for AXL Gene Knockdown

The general workflow for AXL gene knockdown and subsequent functional analysis involves several key steps, from the initial knockdown in cultured cells to the evaluation of phenotypic changes.

Experimental_Workflow cluster_knockdown Gene Knockdown cluster_validation Knockdown Validation cluster_assays Functional Assays start Start: Select Cell Line transfection Transient Knockdown (siRNA Transfection) start->transfection transduction Stable Knockdown (shRNA Lentiviral Transduction) start->transduction validation Validate Knockdown Efficiency transfection->validation transduction->validation rt_qpcr RT-qPCR (mRNA level) validation->rt_qpcr western_blot Western Blot (Protein level) validation->western_blot phenotype Assess Phenotypic Changes validation->phenotype proliferation Proliferation Assay (e.g., MTS, CCK-8) phenotype->proliferation migration Migration/Invasion Assay (e.g., Transwell, Wound Healing) phenotype->migration apoptosis Apoptosis Assay (e.g., Annexin V, Caspase) phenotype->apoptosis

Caption: General Experimental Workflow.

Quantitative Data Summary

The following tables summarize the quantitative effects of AXL knockdown on gene expression, protein levels, and key cellular functions as reported in various studies.

Table 1: AXL Knockdown Efficiency

MethodCell LineKnockdown EfficiencyValidation Method
siRNAH1299 Lung Cancer~75% reduction in mRNART-PCR
siRNAMDA-MB-231 Breast CancerSignificant decrease in proteinWestern Blot
shRNAMultiple NSCLC and TNBC lines>70% downregulation of proteinWestern Blot
shRNAMDA-MB-231 Breast Cancer~97% reduction in surface expressionFACS

Table 2: Functional Consequences of AXL Knockdown

AssayCell LineEffect of AXL Knockdown
ProliferationDDLPS and PLS cell linesSignificant decrease in cell growth
ProliferationH1299 Lung CancerReduced cell growth
MigrationMDA-MB-231 Breast CancerDecreased migratory ability
MigrationDDLPS and PLS cell linesDecreased cell migration
InvasionMDA-MB-231 Breast CancerDecreased invasive ability
InvasionDDLPS and PLS cell linesDecreased cell invasion
ApoptosisNSCLC and TNBC cell linesIncreased cleaved PARP and caspase-7
ApoptosisMantle Cell LymphomaInduction of apoptosis

Experimental Protocols

Protocol 1: Transient AXL Knockdown using siRNA

This protocol describes the transient knockdown of AXL expression in cultured mammalian cells using siRNA.

Materials:

  • AXL-specific siRNA and non-targeting control siRNA (typically a pool of 3-5 target-specific siRNAs is recommended)[8]

  • Lipofectamine RNAiMAX Transfection Reagent or similar

  • Opti-MEM I Reduced Serum Medium

  • Complete cell culture medium

  • 6-well tissue culture plates

  • Target cells

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation: a. For each well, dilute 20-40 nM of AXL siRNA or control siRNA into 100 µL of Opti-MEM I Medium. Gently mix. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM I Medium. Gently mix and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.

  • Transfection: a. Add the 200 µL of siRNA-lipid complex drop-wise to each well containing cells and medium. b. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically for the specific cell line and experimental goals.

  • Validation of Knockdown: Harvest cells at the desired time point to assess AXL mRNA and protein levels by RT-qPCR and Western blotting, respectively.

Protocol 2: Stable AXL Knockdown using shRNA Lentiviral Particles

This protocol details the generation of stable cell lines with continuous AXL knockdown using lentiviral-mediated shRNA delivery.

Materials:

  • AXL-specific shRNA lentiviral particles and non-targeting control shRNA lentiviral particles

  • Target cells

  • Complete cell culture medium

  • Polybrene

  • Puromycin (B1679871) (or other appropriate selection antibiotic)

  • 12-well tissue culture plates

Procedure:

  • Cell Seeding: The day before transduction, seed 0.5 x 10^5 cells per well in a 12-well plate in 1 mL of complete medium.[9] Cells should be approximately 50% confluent at the time of transduction.[10][11]

  • Transduction: a. On the day of transduction, thaw the lentiviral particles on ice. b. Add Polybrene to the cell culture medium to a final concentration of 5 µg/mL.[9][11] c. Gently add the desired amount of lentiviral particles (determine the optimal multiplicity of infection (MOI) for your cell line) to each well. d. Gently swirl the plate to mix and incubate overnight at 37°C.[10]

  • Medium Change: The following day, remove the medium containing the lentiviral particles and replace it with 1 mL of fresh complete medium.[10]

  • Selection of Stable Cells: a. 48-72 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin (typically 2-10 µg/mL) must be determined for each cell line by generating a kill curve.[11] b. Replace the medium with fresh puromycin-containing medium every 3-4 days.[11] c. Continue selection until resistant colonies are formed.

  • Expansion and Validation: a. Pick several resistant colonies and expand them. b. Validate AXL knockdown in the expanded clones by RT-qPCR and Western blotting.

Protocol 3: Western Blotting for AXL Protein Validation

This protocol is for the detection and quantification of this compound levels following knockdown.

Materials:

  • RIPA buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels (8% acrylamide (B121943) is suitable for AXL)[12]

  • PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)[12]

  • Primary antibody against AXL

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: a. Wash cells with ice-cold PBS. b. Add ice-cold RIPA buffer and scrape the cells.[12] c. Incubate the lysate on ice for 30 minutes.[12] d. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[12] e. Collect the supernatant and determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE and Transfer: a. Load 20-30 µg of protein per lane on an SDS-PAGE gel.[12] b. Perform electrophoresis to separate proteins by size. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane in blocking buffer for at least 1 hour at room temperature.[12] b. Incubate the membrane with the primary anti-AXL antibody (diluted in blocking buffer) overnight at 4°C.[12] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12] e. Wash the membrane three times with TBST for 10 minutes each.

  • Detection: a. Incubate the membrane with ECL substrate according to the manufacturer's instructions. b. Visualize the protein bands using a chemiluminescence imaging system.

Protocol 4: Cell Proliferation Assay (MTS/CCK-8)

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

  • 96-well tissue culture plates

  • MTS or CCK-8 reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate in 100 µL of complete medium.[13]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Assay: a. Add 20 µL of MTS or 10 µL of CCK-8 reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength (490 nm for MTS, 450 nm for CCK-8) using a microplate reader.[13]

Protocol 5: Transwell Migration/Invasion Assay

This assay assesses the ability of cells to migrate through a porous membrane (migration) or a membrane coated with a basement membrane extract like Matrigel (invasion).

Materials:

  • Transwell inserts (8 µm pore size)

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Complete medium with chemoattractant (e.g., 10% FBS)

  • Cotton swabs

  • Methanol

  • Crystal violet stain

Procedure:

  • Preparation of Inserts: a. For invasion assays, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. b. Rehydrate the inserts (coated or uncoated) with serum-free medium.

  • Cell Seeding: a. Resuspend cells in serum-free medium. b. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of the Transwell insert.

  • Assay Setup: a. Place the inserts into the lower wells of a 24-well plate containing complete medium with a chemoattractant. b. Incubate for 12-48 hours at 37°C.

  • Analysis: a. After incubation, remove the non-migrated/invaded cells from the top of the insert with a cotton swab. b. Fix the cells on the bottom of the membrane with methanol. c. Stain the migrated/invaded cells with crystal violet. d. Count the number of stained cells in several random microscopic fields.

Protocol 6: Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) using Annexin V and cell membrane integrity using a viability dye like propidium (B1200493) iodide (PI).

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Preparation: a. Harvest both adherent and floating cells. b. Wash the cells twice with ice-cold PBS.

  • Staining: a. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. d. Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: a. Analyze the stained cells by flow cytometry within one hour. b. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[14]

References

Application Notes and Protocols for Generating AXL Knockout Cell Lines with CRISPR/Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the generation and validation of AXL knockout (KO) cell lines using the CRISPR/Cas9 system. The protocols outlined below are intended for researchers in cancer biology, immunology, and drug development who are investigating the role of the AXL receptor tyrosine kinase in various physiological and pathological processes.

Introduction to AXL and its Role in Disease

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MERTK) family of receptors.[1][2] It is a transmembrane protein that, upon activation by its ligand Gas6 (Growth arrest-specific 6), transduces signals from the extracellular matrix into the cytoplasm.[3][4][5] This signaling cascade plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[1][3] Aberrant AXL signaling is implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[1][2][3] Consequently, AXL has emerged as a promising target for cancer therapy. The generation of AXL knockout cell lines using CRISPR/Cas9 is a powerful tool to study its function, validate its role as a therapeutic target, and screen for novel drug candidates.[6]

Principle of CRISPR/Cas9-Mediated Gene Knockout

The CRISPR/Cas9 system is a powerful gene-editing tool that allows for the precise and efficient knockout of specific genes.[6][7] The system consists of two key components: the Cas9 nuclease and a single guide RNA (sgRNA).[6] The sgRNA is a short synthetic RNA molecule that is complementary to a specific DNA sequence within the target gene (in this case, AXL).[6] The sgRNA guides the Cas9 nuclease to the target site, where Cas9 induces a double-strand break (DSB) in the DNA.[6][7] The cell's natural DNA repair machinery then attempts to repair this break, primarily through the error-prone non-homologous end joining (NHEJ) pathway. This often results in small insertions or deletions (indels) at the target site, leading to a frameshift mutation and the subsequent knockout of the gene.[6]

Experimental Workflow

The overall workflow for generating AXL knockout cell lines involves several key steps, from the initial design of the sgRNA to the final validation of the knockout clones.[8][9]

G cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Gene Editing cluster_2 Phase 3: Clonal Isolation & Expansion cluster_3 Phase 4: Validation sgRNA Design sgRNA Design Vector Construction Vector Construction sgRNA Design->Vector Construction Cell Transfection Cell Transfection Vector Construction->Cell Transfection Enrichment of Edited Cells Enrichment of Edited Cells Cell Transfection->Enrichment of Edited Cells Single-Cell Cloning Single-Cell Cloning Enrichment of Edited Cells->Single-Cell Cloning Clonal Expansion Clonal Expansion Single-Cell Cloning->Clonal Expansion Genomic DNA Analysis Genomic DNA Analysis Clonal Expansion->Genomic DNA Analysis Protein Expression Analysis Protein Expression Analysis Genomic DNA Analysis->Protein Expression Analysis Functional Assays Functional Assays Protein Expression Analysis->Functional Assays

Figure 1: Experimental workflow for generating AXL knockout cell lines.

Detailed Experimental Protocols

Protocol 1: sgRNA Design and Vector Construction
  • sgRNA Design :

    • Utilize online design tools such as GenScript's gRNA design tool or CRISPRdirect to design sgRNAs targeting an early exon of the AXL gene to ensure a complete loss-of-function mutation.[10][11]

    • Design at least two to three different sgRNAs to increase the likelihood of successful knockout.[10]

    • Select sgRNAs with high on-target scores and low off-target scores to minimize unintended edits.

  • Vector Selection :

    • Choose a suitable CRISPR/Cas9 vector system. An all-in-one plasmid containing both the Cas9 nuclease and the sgRNA expression cassette is a convenient option.

    • Vectors containing a selectable marker (e.g., puromycin (B1679871) resistance) or a fluorescent reporter (e.g., GFP) can facilitate the enrichment of transfected cells. The lentiGuide-Puro vector is a common choice.[12]

  • Vector Construction :

    • Synthesize oligonucleotides corresponding to the designed sgRNA sequences.

    • Anneal the complementary oligonucleotides to form a double-stranded DNA duplex.

    • Clone the annealed duplex into the BsmBI-digested pECPV vector or a similar CRISPR vector.[13]

    • Verify the sequence of the inserted sgRNA by Sanger sequencing.

Protocol 2: Cell Culture and Transfection
  • Cell Culture :

    • Culture the target cell line (e.g., A549, H1299, PC9) in the recommended medium and conditions.[14]

    • Ensure cells are healthy and in the logarithmic growth phase before transfection.

  • Transfection :

    • Transfect the cells with the AXL-targeting CRISPR/Cas9 plasmid using a suitable method such as lipid-based transfection (e.g., Lipofectamine) or electroporation.[9][15]

    • Include a negative control (e.g., a plasmid with a non-targeting sgRNA) and a positive control (e.g., a plasmid targeting a gene known to be essential for cell viability).

    • Optimize transfection efficiency for the specific cell line being used.

Protocol 3: Selection and Single-Cell Cloning
  • Enrichment of Edited Cells :

    • If using a vector with a selectable marker, apply the appropriate selection agent (e.g., puromycin) 24-48 hours post-transfection to eliminate untransfected cells.

    • If using a fluorescent reporter, use fluorescence-activated cell sorting (FACS) to isolate the transfected cell population.[16]

  • Single-Cell Cloning :

    • Isolate single cells from the enriched population to generate clonal cell lines.[8][16] This can be achieved through limiting dilution or by using an automated single-cell deposition system.[16]

    • Plate single cells into 96-well plates and allow them to expand into colonies.

Protocol 4: Validation of AXL Knockout
  • Genomic DNA Analysis :

    • Extract genomic DNA from the expanded clones.

    • Amplify the AXL target region by PCR.

    • Perform Sanger sequencing of the PCR products to identify the presence of indels.

    • For a more detailed analysis, Next-Generation Sequencing (NGS) can be used to confirm the knockout.

  • Protein Expression Analysis :

    • Perform Western blotting to confirm the absence of AXL protein expression in the knockout clones.[15][17]

    • Use a validated AXL antibody for detection and include a wild-type control lysate for comparison. A specific band for AXL should be detected in the parental cell line but absent in the knockout line.[17]

Data Presentation

Table 1: sgRNA Sequences for AXL Knockout
sgRNA IDTarget ExonSequence (5' - 3')On-Target ScoreOff-Target Score
AXL-sg1Exon 2CCTAGCAGTACATACCACCA925
AXL-sg2Exon 3GCTGCCTAGCCGAAGCTGAT888
AXL-sg3Exon 3CACCCCTTATCACATCCGCG8512
Table 2: Validation of AXL Knockout Clones
Clone IDGenotype (Sequencing)This compound Expression (Western Blot)Cell Viability (% of Wild-Type)
AXL-KO-C17 bp deletion (frameshift)Absent95%
AXL-KO-C219 bp deletion (frameshift)Absent92%
Wild-TypeNo mutationPresent100%
Neg-CtrlNo mutationPresent98%

AXL Signaling Pathway

AXL activation, either through its ligand GAS6 or through ligand-independent mechanisms, triggers several downstream signaling pathways that promote cancer cell survival, proliferation, and migration.[1][2][3][5]

G cluster_0 Upstream Activation cluster_1 Downstream Signaling Cascades cluster_2 Cellular Responses GAS6 GAS6 AXL Receptor AXL Receptor GAS6->AXL Receptor Binds PI3K/AKT PI3K/AKT AXL Receptor->PI3K/AKT MAPK/ERK MAPK/ERK AXL Receptor->MAPK/ERK JAK/STAT JAK/STAT AXL Receptor->JAK/STAT NF-κB NF-κB AXL Receptor->NF-κB Survival Survival PI3K/AKT->Survival Proliferation Proliferation MAPK/ERK->Proliferation Migration Migration JAK/STAT->Migration Drug Resistance Drug Resistance NF-κB->Drug Resistance

Figure 2: Simplified AXL signaling pathway.

Functional Assays for AXL Knockout Cell Lines

To characterize the functional consequences of AXL knockout, a series of in vitro assays can be performed.

Protocol 5: Cell Viability and Proliferation Assays
  • Cell Viability Assay :

    • Seed an equal number of wild-type and AXL KO cells in 96-well plates.

    • At different time points (e.g., 24, 48, 72 hours), assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

  • Colony Formation Assay :

    • Seed a low density of wild-type and AXL KO cells in 6-well plates.

    • Allow the cells to grow for 10-14 days until visible colonies form.

    • Fix and stain the colonies with crystal violet and quantify the number and size of the colonies.

Protocol 6: Cell Migration and Invasion Assays
  • Wound Healing Assay :

    • Grow wild-type and AXL KO cells to confluence in 6-well plates.

    • Create a "scratch" in the cell monolayer with a sterile pipette tip.

    • Monitor and capture images of the wound closure over time to assess cell migration.

  • Transwell Invasion Assay :

    • Use transwell inserts with a Matrigel-coated membrane.

    • Seed wild-type and AXL KO cells in the upper chamber in serum-free medium.

    • Add medium containing a chemoattractant (e.g., fetal bovine serum) to the lower chamber.

    • After incubation, stain and count the cells that have invaded through the membrane.

Protocol 7: Cell Cycle Analysis
  • Propidium (B1200493) Iodide Staining :

    • Harvest and fix wild-type and AXL KO cells in ethanol.

    • Treat the cells with RNase A and stain with propidium iodide (PI).

    • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. Studies have shown that AXL knockout can lead to G2 arrest and polyploidization in some cancer cell lines.[13]

Troubleshooting

ProblemPossible CauseSolution
Low transfection efficiencySuboptimal transfection reagent or protocolOptimize the transfection protocol for the specific cell line. Try a different transfection method (e.g., electroporation).
No knockout clones obtainedInefficient sgRNADesign and test new sgRNAs targeting different exons of the AXL gene.
Off-target effectsPoorly designed sgRNAUse sgRNA design tools that predict off-target sites. Validate key findings in multiple knockout clones generated with different sgRNAs.
Incomplete knockout (residual protein expression)Heterozygous knockout or inefficient editingScreen more clones to find a homozygous knockout. Use a two-vector system with stable Cas9 expression for potentially higher editing efficiency.[16]

Conclusion

The generation of AXL knockout cell lines using CRISPR/Cas9 is a valuable tool for elucidating the role of AXL in cancer and other diseases. The protocols and guidelines provided in these application notes offer a comprehensive framework for the successful creation and validation of these important research models. Careful experimental design, execution, and validation are critical to ensure the reliability and reproducibility of the results obtained using these knockout cell lines.

References

Application Notes: In Vivo Imaging of AXL Expression in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and therapeutic resistance across various cancers.[1] Its overexpression is often correlated with poor prognosis.[2][3] Non-invasive, in vivo imaging of AXL expression provides a powerful tool for researchers and drug developers to diagnose AXL-positive tumors, stratify patients for AXL-targeted therapies, and monitor treatment response in preclinical mouse models.[4][5] This document outlines various imaging modalities and provides detailed protocols for imaging AXL expression in vivo.

Imaging Modalities and Probes

Several imaging modalities have been successfully employed to visualize AXL expression in mouse models, primarily utilizing antibody-based probes. These include Single Photon Emission Computed Tomography (SPECT), Positron Emission Tomography (PET), and Near-Infrared Fluorescence (NIRF) imaging.

  • SPECT Imaging: This modality uses gamma-emitting radioisotopes. AXL-specific single-domain antibodies (sdAbs) labeled with Technetium-99m (99mTc), such as 99mTc-sdAb20, have been used to image AXL expression in Acute Myeloid Leukemia (AML) mouse models.[6][7] Another approach involves using antibodies radiolabeled with Iodine-125 ([125I]Axl mAb) to demonstrate graded levels of Axl expression in pancreatic and prostate tumors.[1]

  • PET Imaging: PET offers high sensitivity and quantification capabilities. The humanized anti-Axl antibody, h173, has been conjugated to a DOTA chelator and radiolabeled with Copper-64 (64Cu) for microPET imaging of AXL in lung cancer xenografts.[2][4] This method allows for the noninvasive quantification of AXL expression.[4] Similarly, a polyclonal anti-human AXL antibody labeled with 64Cu has been used to detect the downregulation of AXL in triple-negative breast cancer models following treatment.[8]

  • Near-Infrared Fluorescence (NIRF) Imaging: NIRF imaging is a cost-effective and readily accessible modality for in vivo imaging in small animals. The humanized antibody h173 has been conjugated to the NIRF dye Cy5.5 (h173-Cy5.5) to specifically image AXL-positive lung cancer xenografts.[5][9] This probe demonstrates high tumor-to-background contrast at later time points.[9]

Quantitative Data Summary

The following tables summarize quantitative data from studies using different AXL-targeted imaging probes in mouse models.

Table 1: PET Imaging Probe Uptake in AXL-Positive Tumors

Probe Mouse Model (Cell Line) Tumor Uptake (Metric) Time Post-Injection (p.i.) Control Group Comparison Reference
64Cu-DOTA-h173 Nude mice (A549 Lung Cancer) Significantly higher than control 28 h, 45 h Significantly higher uptake compared to 64Cu-DOTA-hIgG and AXL-negative (NCI-H249) tumors.[4] [3][4]

| 64Cu-anti-hAXL | Nude mice (MDA-MB-231 Breast Cancer) | SUV: 140.00 ± 3.73 | 24 h | Treatment with 17-AAG (HSP90 inhibitor) reduced SUV to 78.32 ± 5.02 (44% lower).[8] |[8] |

SUV: Standardized Uptake Value

Table 2: NIRF Imaging Probe Uptake in AXL-Positive Tumors

Probe Mouse Model (Cell Line) Key Finding Time Post-Injection (p.i.) Control Group Comparison Reference
h173-Cy5.5 Nude mice (A549 Lung Cancer) Tumor uptake plateaued 2 - 3 days Tumor uptake was significantly higher than the hIgG-Cy5.5 control at 1, 2, 3, 4, and 7 days.[5][9] [5][9]
h173-Cy5.5 Nude mice (A549 Lung Cancer) Ex vivo tumor uptake was 1.85x higher than control 2 days Compared to ex vivo tumor uptake of the hIgG-Cy5.5 control probe.[9] [9]

| Axl Ab-Cy5.5 | Nude mice (A549 Lung Cancer) | Tumor accumulation reached maximum | 48 h | Tumor uptake was significantly higher than IgG-Cy5.5. No significant difference in AXL-negative (H249) tumors.[10] |[10] |

Visualized Pathways and Workflows

// Nodes GAS6 [label="GAS6 Ligand", fillcolor="#FBBC05", fontcolor="#202124"]; AXL [label="AXL Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Tumor Growth\nAngiogenesis\nMetastasis\nTherapy Resistance", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges GAS6 -> AXL [label="Binds", color="#5F6368"]; AXL -> PI3K [label="Activates", color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> Downstream [color="#5F6368"]; } .dot Caption: Simplified AXL signaling pathway upon GAS6 ligand binding.

// Workflow Edges AnimalModel -> ProbePrep [style=invis]; ProbePrep -> Injection; Injection -> Anesthesia; Anesthesia -> Image; Image -> DataAnalysis; DataAnalysis -> ExVivo; } .dot Caption: General experimental workflow for in vivo imaging of AXL.

Experimental Protocols

Protocol 1: Tumor Xenograft Model Establishment

This protocol describes the subcutaneous implantation of human cancer cells to establish a tumor xenograft model in immunocompromised mice.

Materials:

  • AXL-positive human cancer cells (e.g., A549, DU145, MDA-MB-231)[1][8][9]

  • AXL-negative human cancer cells for control (e.g., NCI-H249, 22Rv1)[1][9]

  • Immunocompromised mice (e.g., female nude mice, NOD/SCID mice, 6-8 weeks old)[1][8][9]

  • Sterile Phosphate-Buffered Saline (PBS)

  • Matrigel (optional, can improve tumor take-rate)

  • Trypsin-EDTA, cell culture medium

  • Hemocytometer or automated cell counter

  • 1 mL syringes with 27-gauge needles

  • 70% Ethanol

Procedure:

  • Culture AXL-positive and AXL-negative cells to ~80% confluency.

  • Harvest the cells using Trypsin-EDTA, wash with PBS, and perform a cell count.

  • Centrifuge cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 107 cells/mL.[1][8] Keep on ice.

  • Anesthetize the mouse using an approved institutional protocol (e.g., isoflurane (B1672236) inhalation).

  • Wipe the injection site (e.g., the flank or mammary fat pad) with 70% ethanol.[1][8]

  • Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 106 cells).[1][8]

  • For comparative studies, inject AXL-positive cells on one flank and AXL-negative cells on the opposite flank.

  • Monitor the mice regularly for tumor growth. Tumors are typically ready for imaging when they reach a size of 100-250 mm³.[6]

Protocol 2: Preparation and Administration of Imaging Probes

This section provides a general overview of probe preparation. Specific conjugation and radiolabeling procedures require specialized expertise and facilities.

A. NIRF Probe (Antibody-Dye Conjugation)

  • Conjugate the anti-AXL antibody (e.g., h173) to a NIRF dye (e.g., Cy5.5-NHS ester) through available amino groups on the antibody, following the manufacturer's instructions.[5][9]

  • Purify the conjugated antibody (e.g., h173-Cy5.5) using size-exclusion chromatography to remove unconjugated dye.

  • Determine the concentration and degree of labeling via spectrophotometry.

B. PET/SPECT Probe (Antibody Radiolabeling)

  • Chelator Conjugation (for radiometals like 64Cu): Conjugate a bifunctional chelator (e.g., p-SCN-Bn-DOTA) to the anti-AXL antibody.[4][8] Purify the antibody-chelator conjugate.

  • Radiolabeling: Incubate the purified conjugate with the radioisotope (e.g., 64CuCl2) in an appropriate buffer and temperature.

  • Purification: Purify the radiolabeled antibody to remove free radioisotope using a suitable method like a NAP-5 column.[7]

  • Quality Control: Assess radiochemical purity using methods like instant thin-layer chromatography.[7]

C. Probe Administration

  • Dilute the final probe in sterile saline or PBS.

  • Anesthetize the tumor-bearing mouse.

  • Administer a defined amount of the probe (e.g., 30 µg for NIRF probes, ~7.4 MBq for PET probes) via tail vein injection in a volume of 100-200 µL.[8][9]

Protocol 3: In Vivo Imaging Procedure

Materials:

  • Tumor-bearing mice injected with the imaging probe.

  • Anesthesia system (e.g., isoflurane vaporizer).

  • In vivo imaging system (e.g., Bruker Albira microPET/SPECT/CT scanner, IVIS for fluorescence).[8][11]

  • Heating pad to maintain the mouse's body temperature.[12][13]

Procedure:

  • At the desired time point(s) post-injection (e.g., 6h, 1, 2, 3, 4, 7 days for NIRF; 24h, 48h for PET/SPECT), anesthetize the mouse.[8][9]

  • Position the mouse prone on the imaging system's stage. Maintain anesthesia and body temperature throughout the scan.

  • For NIRF Imaging: Acquire fluorescence images using appropriate excitation and emission filters (e.g., excitation 700-770 nm, emission >790 nm for Cy7-like dyes).[14]

  • For PET/CT or SPECT/CT Imaging: Perform a CT scan for anatomical reference, followed by a PET or SPECT scan for a set duration (e.g., 15 minutes for PET).[8]

  • After imaging, allow the mouse to recover or proceed with ex vivo analysis.

  • Data Analysis: Use the system's software to co-register images (for PET/CT and SPECT/CT) and draw regions of interest (ROIs) over the tumor and other tissues (e.g., muscle, liver) to quantify signal intensity. Calculate metrics like percent injected dose per gram (%ID/g), Standardized Uptake Value (SUV), or tumor-to-background ratios.[8]

Protocol 4: Ex Vivo Validation and Biodistribution

This protocol is performed after the final in vivo imaging session to confirm probe distribution and validate imaging results.

Materials:

  • Gamma counter (for radiolabeled probes) or NIRF imaging system.

  • Precision scale.

  • Dissection tools.

  • Vials for collecting organs.

  • OCT compound and cryostat or formalin and paraffin (B1166041) embedding supplies for histology.

Procedure:

  • Immediately after the final imaging scan, euthanize the mouse via an approved method.

  • Dissect the tumor and major organs (heart, lungs, liver, spleen, kidneys, muscle, etc.).

  • For Biodistribution:

    • Blot each tissue dry and weigh it.

    • Measure the radioactivity in each tissue using a gamma counter (for PET/SPECT probes) or fluorescence intensity using an ex vivo imager (for NIRF probes).

    • Calculate the uptake as %ID/g or relative fluorescence units per gram.

  • For Histology/Immunofluorescence:

    • Fix the tumor tissue in formalin or embed in OCT compound and freeze.

    • Prepare tissue sections.

    • Perform immunofluorescence staining to confirm the co-localization of the imaging probe with AXL expression on tumor cells.[9][10] For example, a secondary antibody (e.g., goat anti-human Alexa Fluor 568) can be used to detect an antibody-based probe.[9] This provides microscopic validation of the macroscopic in vivo imaging signal.

References

Application Notes & Protocols: High-Throughput Screening for AXL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical target in oncology.[1][2] Upon binding its ligand, growth arrest-specific protein 6 (Gas6), AXL dimerizes and undergoes autophosphorylation, activating downstream signaling pathways such as PI3K/AKT/mTOR and MAPK/ERK.[2][3][4][5][6][7] This signaling cascade promotes cell proliferation, survival, migration, and invasion.[5][8] Overexpression of AXL is correlated with poor prognosis and drug resistance in numerous cancers, including non-small cell lung cancer, breast cancer, and acute myeloid leukemia, making it an attractive target for therapeutic intervention.[5][8][9] High-Throughput Screening (HTS) is an essential methodology for identifying and characterizing novel small-molecule inhibitors of AXL kinase activity from large compound libraries.

These application notes provide an overview of common HTS methodologies and detailed protocols for biochemical and cell-based assays tailored for the discovery of AXL inhibitors.

AXL Signaling Pathway

The canonical AXL signaling pathway is initiated by the binding of Gas6, which induces receptor dimerization and subsequent trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[6][7] This activation creates docking sites for adaptor proteins and enzymes, leading to the propagation of downstream signals. Key pathways activated include the PI3K/AKT pathway, which is central to cell survival and proliferation, and the MAPK/ERK pathway, which regulates cell growth and differentiation.[2][3][5]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Gas6 Gas6 Ligand AXL_inactive AXL (Inactive) Gas6->AXL_inactive Binds AXL_active AXL Dimer (Active) (pY) AXL_inactive->AXL_active Dimerization & Autophosphorylation PI3K PI3K AXL_active->PI3K Recruits & Activates MAPK_pathway RAS/RAF/MEK AXL_active->MAPK_pathway Activates via Grb2/SOS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival ERK ERK MAPK_pathway->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis

Canonical AXL signaling pathway initiated by Gas6 binding.

Biochemical High-Throughput Screening

Biochemical assays directly measure the enzymatic activity of the isolated AXL kinase domain. These assays are ideal for primary HTS campaigns to identify compounds that directly inhibit AXL's phosphotransferase activity. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, are widely used due to their sensitivity, robustness, and homogeneous "add-and-read" format.[10][11]

The assay principle involves the kinase transferring a phosphate (B84403) group from ATP to a fluorescently labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds the phosphorylated substrate, FRET occurs between the terbium donor and the substrate's acceptor fluorophore, generating a signal that is proportional to kinase activity.[11]

HTS_Biochemical_Workflow plate Prepare 384-well Assay Plate dispense Dispense Compound Library (Test Inhibitors) plate->dispense add_enzyme Add AXL Kinase & Fluorescent Substrate dispense->add_enzyme start_reaction Initiate Reaction with ATP add_enzyme->start_reaction incubate_reaction Incubate (e.g., 60 min at RT) start_reaction->incubate_reaction stop_reaction Add Stop/Detection Solution (EDTA & Tb-Antibody) incubate_reaction->stop_reaction incubate_detection Incubate (e.g., 30 min at RT) stop_reaction->incubate_detection read_plate Read TR-FRET Signal on Plate Reader incubate_detection->read_plate analyze Data Analysis: Calculate % Inhibition, Identify Hits read_plate->analyze

Workflow for a TR-FRET based biochemical HTS assay.
Protocol: LanthaScreen® TR-FRET Kinase Assay for AXL

This protocol is a representative example for a 384-well plate format. Reagent concentrations and incubation times should be optimized for specific AXL constructs and substrates.

Materials:

  • Recombinant AXL kinase

  • Fluorescein-labeled substrate (e.g., Fl-Poly-GT)[10]

  • LanthaScreen® Tb-PY20 Antibody (anti-phosphotyrosine)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[12]

  • TR-FRET Dilution Buffer

  • EDTA (to stop the reaction)

  • Test compounds dissolved in DMSO

  • Low-volume, 384-well assay plates (e.g., Corning #3676)

Procedure:

  • Compound Plating: Dispense 100 nL of test compounds from the library plates into the 384-well assay plates using an acoustic liquid handler. Include appropriate controls (e.g., DMSO for 0% inhibition, a known potent inhibitor for 100% inhibition).

  • Kinase/Substrate Addition: Prepare a 2X AXL kinase/substrate solution in Kinase Buffer. Add 5 µL of this solution to each well. The final concentration of kinase should be at its EC80 value, determined during assay development.[13]

  • Initiate Kinase Reaction: Prepare a 2X ATP solution in Kinase Buffer. To start the reaction, add 5 µL of the 2X ATP solution to each well.[14] The final ATP concentration should be approximately at its apparent Km value.[13] The total reaction volume is now 10 µL.

  • Reaction Incubation: Cover the plate to prevent evaporation and incubate for 60 minutes at room temperature.[12][13]

  • Prepare Detection Solution: Prepare a 2X Stop/Detection solution containing EDTA and Tb-PY20 antibody in TR-FRET Dilution Buffer. The final concentration of EDTA should be sufficient to chelate Mg²⁺ and stop the kinase reaction (e.g., 10 mM).[12]

  • Stop Reaction and Add Detection Reagents: Add 10 µL of the 2X Stop/Detection solution to each well. The final volume is now 20 µL.

  • Detection Incubation: Cover the plate and incubate for 30-60 minutes at room temperature to allow for antibody binding.[13][14]

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 495 nm (Terbium) and 520 nm (Fluorescein).

  • Data Analysis: Calculate the 520/495 emission ratio for each well. Use the control wells to determine the percent inhibition for each test compound and identify primary hits that exceed a predefined activity threshold (e.g., >50% inhibition).

Cell-Based High-Throughput Screening

Cell-based assays are crucial secondary screens to confirm the activity of primary hits in a physiological context. They assess a compound's ability to cross the cell membrane, engage the target, and elicit a biological response. A common and robust cell-based HTS assay measures cell viability or proliferation.

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.[15][16] A decrease in ATP levels in AXL-dependent cancer cell lines following compound treatment indicates cytotoxic or cytostatic effects, likely through inhibition of AXL signaling.

Protocol: CellTiter-Glo® Viability Assay for AXL Inhibitors

This protocol is designed for a 384-well format using an AXL-dependent cancer cell line (e.g., NCI-H1299).[1]

Materials:

  • AXL-dependent cancer cell line

  • Appropriate cell culture medium + serum

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit[15][17]

  • Opaque-walled, 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into opaque-walled 384-well plates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in 25 µL of culture medium.[18] Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Perform a serial dilution of the hit compounds. Add 25-50 nL of the diluted compounds to the cells. Ensure the final DMSO concentration is non-toxic (e.g., ≤ 0.2%). Include vehicle control (DMSO) and a positive control (e.g., staurosporine (B1682477) or a known AXL inhibitor).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent and the cell plates to room temperature for approximately 30 minutes.[16][18]

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., add 25 µL of reagent to each well).[16][18]

  • Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[16][18] Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[16][18]

  • Data Acquisition: Record the luminescence using a plate luminometer.

  • Data Analysis: Normalize the data to controls and plot the dose-response curves to determine the IC50 value for each active compound.

Data Presentation: Potency of Known AXL Inhibitors

The following table summarizes the biochemical potency of several well-characterized AXL inhibitors. IC50 values can vary based on assay conditions (e.g., ATP concentration).

InhibitorPrimary Target(s)AXL IC50 (nM, Biochemical)Reference(s)
Bemcentinib (R428) AXL14[9][19][20]
Cabozantinib (XL184) VEGFR2, MET, AXL, RET, KIT7[21][22]
Gilteritinib (ASP2215) FLT3, AXL0.73[23]
TP-0903 AXL15 - 27[9][23]
Compound m16 AXL, Mer, Aurora A, Flt35[9]
Arcus Cpd. [I] AXL2.8[24]
Arcus Cpd. [II] AXL3.0[24]

References

Application Notes and Protocols for Studying AXL-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various methods used to study the interactions of the AXL receptor tyrosine kinase with other proteins. Understanding these interactions is crucial for elucidating AXL's role in normal physiology and its contributions to pathologies such as cancer, as well as for the development of targeted therapeutics.

Introduction to AXL and its Significance

AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1] It plays a critical role in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[1] Aberrant AXL signaling is implicated in the progression and metastasis of numerous cancers, as well as in the development of therapeutic resistance.[1] AXL is activated by its primary ligand, Growth Arrest-Specific 6 (Gas6), leading to receptor dimerization and autophosphorylation of its intracellular kinase domain. This initiates a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT.[2][3] AXL can also be activated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases like EGFR.[1] Given its central role in cancer, AXL is a prime target for drug development.

AXL Signaling Pathway

The AXL signaling cascade is a complex network of protein interactions that ultimately dictates cellular responses. Upon binding of its ligand, Gas6, AXL undergoes dimerization and autophosphorylation on specific tyrosine residues within its intracellular domain. These phosphorylated sites serve as docking platforms for various downstream signaling molecules containing SH2 or PTB domains, thereby initiating multiple signaling cascades.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Gas6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K Recruitment & Activation GRB2 GRB2 AXL->GRB2 Recruitment JAK JAK AXL->JAK Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cellular Responses (Proliferation, Survival, Migration, EMT) mTOR->Cell_Response SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT STAT JAK->STAT STAT->Cell_Response Nuclear Translocation & Gene Expression

Figure 1: AXL Signaling Pathway

Methods for Studying AXL-Protein Interactions

A variety of techniques can be employed to investigate AXL-protein interactions, each with its own set of advantages and limitations. The choice of method depends on the specific research question, such as confirming a predicted interaction, identifying novel binding partners, or quantifying the interaction in a cellular context.

Co-Immunoprecipitation (Co-IP)

Application Note

Co-immunoprecipitation is a widely used and robust technique to study protein-protein interactions in their native cellular environment.[4] This method involves using an antibody to specifically pull down a protein of interest (the "bait," e.g., AXL) from a cell lysate, and then detecting any associated proteins (the "prey") that are co-precipitated.[4]

Advantages for AXL Research:

  • Physiological Relevance: Co-IP allows for the detection of interactions that occur under physiological conditions within the cell, preserving the native protein complexes.[5]

  • Validation of Interactions: It is an excellent method for confirming interactions suggested by other techniques, such as yeast two-hybrid or mass spectrometry.

  • Detection of Endogenous Interactions: Co-IP can be used to study interactions between endogenously expressed proteins, avoiding artifacts associated with overexpression.

Limitations:

  • Antibody Dependent: The success of a Co-IP experiment is highly dependent on the availability of a high-quality antibody that can specifically recognize the native conformation of the bait protein.[5]

  • Transient or Weak Interactions: This method may not be suitable for detecting weak or transient interactions that can dissociate during the multiple washing steps.[6]

  • Indirect Interactions: Co-IP cannot distinguish between direct and indirect interactions within a larger protein complex.[6]

CoIP_Workflow start Start: Cell Lysate (containing AXL and interacting proteins) add_ab Add AXL-specific antibody start->add_ab incubate1 Incubate to form Antibody-AXL-Partner Complex add_ab->incubate1 add_beads Add Protein A/G beads incubate1->add_beads incubate2 Incubate to capture complex on beads add_beads->incubate2 wash Wash beads to remove non-specific binders incubate2->wash elute Elute bound proteins wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze

Figure 2: Co-Immunoprecipitation Workflow
Experimental Protocol: Co-Immunoprecipitation of AXL and an Interacting Partner

This protocol describes the co-immunoprecipitation of AXL and a putative interacting protein (Protein X) from cultured mammalian cells.

Materials:

  • Cultured cells expressing AXL and Protein X

  • Ice-cold PBS

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-AXL antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose (B213101) beads

  • Elution Buffer (e.g., 1x Laemmli sample buffer)

  • Antibodies for Western blotting (anti-AXL and anti-Protein X)

Procedure:

  • Cell Lysis:

    • Wash cultured cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add 20-30 µL of Protein A/G beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding to the beads.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and carefully transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the anti-AXL antibody. For a negative control, add the same amount of isotype control IgG to a separate aliquot of lysate.

    • Incubate overnight at 4°C with gentle rotation.

  • Capture of Immune Complexes:

    • Add 30-50 µL of equilibrated Protein A/G beads to the lysate-antibody mixture.

    • Incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) or by using a magnetic rack.

    • Carefully remove and discard the supernatant.

    • Resuspend the beads in 1 mL of ice-cold Co-IP Lysis/Wash Buffer.

    • Repeat the wash step 3-4 times to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all supernatant.

    • Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against AXL and the suspected interacting protein (Protein X). A band for Protein X in the AXL IP lane, but not in the IgG control lane, indicates an interaction.

Pull-Down Assay

Application Note

Pull-down assays are an in vitro method used to confirm and study direct protein-protein interactions.[7] In this technique, a purified "bait" protein, often expressed as a fusion protein with an affinity tag (e.g., GST or His-tag), is immobilized on affinity beads.[7] These beads are then incubated with a cell lysate or a purified "prey" protein to see if the prey binds to the bait.

Advantages for AXL Research:

  • Detection of Direct Interactions: This method is well-suited to determine if an interaction between two proteins is direct.

  • Identification of Novel Interactors: A pull-down assay can be used to screen a complex protein mixture (like a cell lysate) for proteins that bind to a specific bait protein.

  • Mapping Interaction Domains: By using different fragments of the bait protein, this assay can be used to map the specific domains required for the interaction.

Limitations:

  • In Vitro Artifacts: As an in vitro technique, it may produce interactions that do not occur in the complex cellular environment.

  • Requires Purified Protein: The bait protein needs to be expressed and purified, which can be challenging for some proteins, especially membrane proteins like AXL.

  • Non-physiological Conditions: The binding conditions in a pull-down assay may not fully replicate the physiological environment of the cell.

PullDown_Workflow start Start: Purified GST-AXL (bait) and Cell Lysate (prey) immobilize Immobilize GST-AXL on Glutathione beads start->immobilize incubate Incubate beads with cell lysate immobilize->incubate wash Wash beads to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute analyze Analyze by Western Blot or Mass Spectrometry elute->analyze

Figure 3: GST Pull-Down Assay Workflow
Experimental Protocol: GST Pull-Down Assay

This protocol describes a GST pull-down assay to test the interaction between a GST-tagged AXL intracellular domain (GST-AXL-ICD) and a potential interacting protein from a cell lysate.

Materials:

  • Purified GST-AXL-ICD and GST control protein

  • Glutathione-agarose beads

  • Binding/Wash Buffer (e.g., PBS with 0.1% Triton X-100 and protease inhibitors)

  • Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione)

  • Cell lysate containing the prey protein

  • Antibody against the prey protein for Western blotting

Procedure:

  • Immobilization of Bait Protein:

    • Incubate 5-10 µg of purified GST-AXL-ICD with 30 µL of equilibrated glutathione-agarose beads in 500 µL of Binding/Wash Buffer for 1 hour at 4°C with gentle rotation.

    • Prepare a control with GST protein alone.

    • Pellet the beads by centrifugation (500 x g for 2 minutes at 4°C) and wash three times with Binding/Wash Buffer to remove unbound bait protein.

  • Binding of Prey Protein:

    • Add 500 µg to 1 mg of cell lysate to the beads with the immobilized bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, add 50 µL of Elution Buffer to the beads and incubate for 10 minutes at room temperature with gentle agitation.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

    • Alternatively, elute by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific for the prey protein. The presence of the prey protein in the GST-AXL-ICD pull-down but not in the GST control indicates a specific interaction.

Yeast Two-Hybrid (Y2H) Screening

Application Note

The yeast two-hybrid system is a powerful genetic method for identifying novel protein-protein interactions in vivo.[8] It relies on the reconstitution of a functional transcription factor when a "bait" protein fused to a DNA-binding domain (DBD) interacts with a "prey" protein fused to an activation domain (AD), leading to the expression of a reporter gene.[8]

Advantages for AXL Research:

  • Discovery of Novel Interactions: Y2H is an excellent screening tool to identify previously unknown binding partners for AXL from a cDNA library.

  • In Vivo System: The interactions occur within the context of a eukaryotic cell (yeast), which can be more representative of the in vivo environment than in vitro assays.

Limitations:

  • False Positives and Negatives: The system is prone to both false positives (proteins that appear to interact but do not in a physiological context) and false negatives (true interactions that are not detected).[9]

  • Nuclear Localization Required: The classic Y2H system requires the interacting proteins to be translocated to the yeast nucleus to activate transcription, which is a major limitation for transmembrane proteins like AXL.[9]

  • Modified Y2H for Membrane Proteins: To overcome this, modified yeast two-hybrid systems, such as the membrane yeast two-hybrid (MYTH) or split-ubiquitin system, have been developed to study interactions of membrane proteins in their native environment.[5][10]

Y2H_Principle cluster_no_interaction No Interaction cluster_interaction Interaction DBD_Bait1 DBD-Bait (AXL) Promoter1 Promoter DBD_Bait1->Promoter1 Binds AD_Prey1 AD-Prey Reporter1 Reporter Gene (OFF) DBD_Bait2 DBD-Bait (AXL) Promoter2 Promoter DBD_Bait2->Promoter2 Binds AD_Prey2 AD-Prey AD_Prey2->DBD_Bait2 Interacts Reporter2 Reporter Gene (ON) Promoter2->Reporter2 Transcription Activated

Figure 4: Principle of Yeast Two-Hybrid
Experimental Protocol: Membrane Yeast Two-Hybrid (MYTH) for AXL

This protocol provides a general outline for using a split-ubiquitin-based membrane yeast two-hybrid system to screen for interactors of the full-length AXL protein.

Materials:

  • Yeast reporter strain (e.g., NMY51)

  • Bait vector (for cloning AXL fused to the C-terminal half of ubiquitin, Cub, and a transcription factor)

  • Prey cDNA library cloned into a prey vector (fused to the N-terminal half of ubiquitin, NubG)

  • Yeast transformation reagents

  • Selective growth media

Procedure:

  • Bait Plasmid Construction:

    • Clone the full-length coding sequence of human AXL into the bait vector in-frame with the Cub-transcription factor fusion.

  • Bait Validation:

    • Transform the yeast reporter strain with the AXL bait plasmid.

    • Test for self-activation of the reporter genes on selective media. An ideal bait does not self-activate.

  • Library Screening:

    • Transform the yeast strain containing the AXL bait plasmid with the prey cDNA library.

    • Plate the transformed yeast on dual-selective media to select for cells containing both bait and prey plasmids.

    • Replica-plate the colonies onto a higher stringency selective medium to identify positive interactions (i.e., colonies that grow due to reporter gene activation).

  • Identification of Positive Clones:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA inserts to identify the potential AXL-interacting proteins.

  • Validation of Interactions:

    • Re-transform the identified prey plasmids with the AXL bait plasmid into the yeast reporter strain to confirm the interaction.

    • Perform further validation using other methods, such as Co-IP or pull-down assays, in a relevant mammalian cell line.

Proximity Ligation Assay (PLA)

Application Note

The Proximity Ligation Assay is a powerful in situ technique that allows for the visualization and quantification of protein-protein interactions within fixed cells or tissues.[11] It utilizes pairs of antibodies against the two proteins of interest. Each antibody is conjugated to a unique DNA oligonucleotide. When the two antibodies are in close proximity (less than 40 nm), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified by rolling circle amplification. The amplified DNA is detected by fluorescently labeled probes, appearing as distinct fluorescent spots.[11]

Advantages for AXL Research:

  • In Situ Detection: PLA allows for the visualization of protein interactions within their native cellular and subcellular context.

  • High Sensitivity and Specificity: The requirement for two antibodies to be in close proximity and the signal amplification step make PLA a highly sensitive and specific method.[12]

  • Detection of Transient Interactions: This technique can capture transient or weak interactions that might be lost during Co-IP.[12]

  • Quantitative Analysis: The number of fluorescent spots per cell can be quantified to provide a measure of the extent of the interaction.

Limitations:

  • Proximity, Not Necessarily Direct Interaction: A positive PLA signal indicates that two proteins are in close proximity (<40 nm), but it does not definitively prove a direct interaction.

  • Antibody Requirements: Requires two high-quality primary antibodies raised in different species that recognize the target proteins.

  • Complex Protocol: The procedure is multi-stepped and requires careful optimization.

PLA_Workflow start Start: Fixed Cells with AXL and Interacting Protein add_primary_ab Add primary antibodies (anti-AXL and anti-Partner) start->add_primary_ab add_pla_probes Add PLA probes (secondary Abs with DNA strands) add_primary_ab->add_pla_probes ligation Ligation of DNA strands if proteins are in proximity add_pla_probes->ligation amplification Rolling Circle Amplification with fluorescent probes ligation->amplification visualize Visualize fluorescent spots by microscopy amplification->visualize

Figure 5: Proximity Ligation Assay Workflow
Experimental Protocol: Proximity Ligation Assay for AXL Heterodimerization

This protocol outlines the steps for detecting the heterodimerization of AXL with another receptor tyrosine kinase (e.g., EGFR) in cultured cells.

Materials:

  • Cultured cells grown on coverslips

  • Formaldehyde (B43269) for fixation

  • Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

  • Primary antibodies: anti-AXL (e.g., rabbit) and anti-EGFR (e.g., mouse)

  • Duolink® In Situ PLA reagents (or similar kit)

  • Mounting medium with DAPI

Procedure:

  • Cell Preparation:

    • Fix cells on coverslips with 4% formaldehyde for 15 minutes at room temperature.

    • Wash twice with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash twice with PBS.

  • Blocking:

    • Block the samples with the blocking solution provided in the PLA kit for 1 hour at 37°C in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-AXL and anti-EGFR) in the antibody diluent provided.

    • Incubate the samples with the primary antibody mixture overnight at 4°C in a humidified chamber.

  • PLA Probe Incubation:

    • Wash the samples with the provided wash buffer.

    • Add the PLA probes (anti-rabbit PLUS and anti-mouse MINUS) and incubate for 1 hour at 37°C in a humidified chamber.

  • Ligation:

    • Wash the samples.

    • Add the ligation solution and incubate for 30 minutes at 37°C.

  • Amplification:

    • Wash the samples.

    • Add the amplification solution containing the fluorescently labeled probes and incubate for 100 minutes at 37°C.

  • Final Washes and Mounting:

    • Wash the samples with the provided wash buffers.

    • Mount the coverslips on glass slides using mounting medium with DAPI.

  • Imaging and Analysis:

    • Visualize the samples using a fluorescence microscope.

    • Positive interactions will appear as distinct fluorescent spots.

    • Quantify the number of spots per cell using image analysis software.

Förster Resonance Energy Transfer (FRET)

Application Note

FRET is a powerful technique for studying protein-protein interactions in living cells with high spatial and temporal resolution. It is based on the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore.[13] This energy transfer only occurs when the two fluorophores are in very close proximity (typically 1-10 nm), making FRET an excellent tool for detecting direct molecular interactions.[13]

Advantages for AXL Research:

  • Live-Cell Imaging: FRET allows for the dynamic study of AXL interactions in living cells, providing real-time information on the kinetics and localization of these interactions.

  • High Spatial Resolution: FRET can detect interactions at a nanometer scale, far beyond the diffraction limit of light microscopy.

  • Quantitative Measurements: FRET efficiency can be measured to provide quantitative information about the distance between the interacting proteins and the stoichiometry of the complex.[13]

Limitations:

  • Fluorophore Tagging: Requires the fusion of AXL and its potential partner with suitable donor and acceptor fluorophores (e.g., CFP and YFP), which can sometimes affect protein function or localization.

  • Complex Data Analysis: FRET data analysis can be complex and requires careful controls and corrections for spectral bleed-through and cross-excitation.

FRET_Principle cluster_no_fret No Interaction (No FRET) cluster_fret Interaction (FRET Occurs) Donor1 Donor (CFP-AXL) Emission1 Donor Emission Donor1->Emission1 Acceptor1 Acceptor (YFP-Partner) Excitation1 Excitation (Donor Wavelength) Excitation1->Donor1 Donor2 Donor (CFP-AXL) Acceptor2 Acceptor (YFP-Partner) Donor2->Acceptor2 Energy Transfer Emission2 Acceptor Emission (Sensitized) Acceptor2->Emission2 Excitation2 Excitation (Donor Wavelength) Excitation2->Donor2

Figure 6: Principle of FRET
Experimental Protocol: Sensitized Emission FRET for AXL Dimerization

This generalized protocol describes how to measure FRET between AXL molecules tagged with CFP (donor) and YFP (acceptor) to study ligand-induced dimerization.

Materials:

  • Mammalian cells

  • Expression vectors for AXL-CFP and AXL-YFP

  • Transfection reagent

  • Live-cell imaging medium

  • Fluorescence microscope equipped for FRET imaging (with appropriate filter sets for CFP, YFP, and FRET)

  • Image analysis software with FRET analysis capabilities

Procedure:

  • Cell Transfection:

    • Co-transfect mammalian cells with AXL-CFP and AXL-YFP expression vectors.

    • As controls, transfect cells with AXL-CFP alone (donor only) and AXL-YFP alone (acceptor only).

  • Cell Culture for Imaging:

    • Plate the transfected cells on glass-bottom dishes suitable for live-cell imaging.

    • Allow cells to grow for 24-48 hours.

  • Image Acquisition:

    • Replace the culture medium with live-cell imaging medium.

    • Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO2).

    • Acquire three images for each field of view:

      • Donor image: Excite at the donor's excitation wavelength (e.g., ~430 nm for CFP) and collect emission at the donor's emission wavelength (e.g., ~475 nm).

      • Acceptor image: Excite at the acceptor's excitation wavelength (e.g., ~500 nm for YFP) and collect emission at the acceptor's emission wavelength (e.g., ~535 nm).

      • FRET image: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

    • Acquire images before and after stimulating the cells with Gas6 to observe changes in FRET.

  • Image Analysis:

    • Correct the raw images for background fluorescence.

    • Use the donor-only and acceptor-only control images to determine the spectral bleed-through and cross-excitation correction factors.

    • Calculate the corrected FRET (cFRET) or normalized FRET (nFRET) for each pixel using appropriate algorithms in the image analysis software. An increase in the FRET signal upon Gas6 stimulation indicates ligand-induced dimerization of AXL.

Quantitative Data on AXL-Protein Interactions

The following table summarizes some of the reported binding affinities for AXL and its interacting partners. Dissociation constants (Kd) are a measure of the strength of an interaction, with lower values indicating a stronger binding affinity.

Interacting ProteinsMethodDissociation Constant (Kd)Reference
AXL - Gas6Surface Plasmon Resonance (SPR)33 pM[14]
Engineered AXL Decoy - Gas6Yeast Display & SPR93 fM[15]
AXL - EGFRCo-ImmunoprecipitationInteraction confirmed, but Kd not reported[16]
AXL - Tyro3Co-ImmunoprecipitationInteraction confirmed, but Kd not reported[17]
AXL - MERTKCo-fractionationInteraction inferred, but Kd not reported[17]

Conclusion

The study of AXL-protein interactions is essential for a comprehensive understanding of its biological functions and its role in disease. The methods described in this document provide a powerful toolkit for researchers to investigate these interactions. Co-immunoprecipitation and pull-down assays are valuable for confirming interactions and identifying binding partners. Yeast two-hybrid, particularly the membrane-adapted versions, is a potent tool for discovering novel interactors. Proximity ligation assays and FRET offer the ability to study these interactions with high sensitivity and spatiotemporal resolution within the context of living cells. A judicious combination of these techniques will be crucial for fully elucidating the AXL interactome and for the development of effective AXL-targeted therapies.

References

Application Note: Investigating AXL Cellular Localization with Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AXL is a receptor tyrosine kinase (RTK) belonging to the TYRO3, AXL, and MER (TAM) family.[1][2] It plays a crucial role in various physiological processes, including cell survival, proliferation, migration, and immune response.[1][3] Dysregulation of AXL signaling is implicated in the progression of numerous cancers, where it is often associated with an aggressive phenotype, metastasis, therapy resistance, and poor patient survival.[1][3][4][5] The function of AXL is intricately linked to its subcellular localization. While typically found on the plasma membrane, AXL can also be localized to the cytoplasm and the nucleus.[1][2] Nuclear translocation of AXL, in particular, has been shown to contribute to cancer malignancy and may influence sensitivity to radiation and chemotherapy.[1][2] Therefore, studying the cellular localization of AXL is critical for understanding its biological functions and for developing effective targeted therapies. Immunofluorescence (IF) is a powerful technique that allows for the visualization and quantification of AXL's subcellular distribution.

Principle of the Method

Immunofluorescence utilizes specific antibodies to detect a protein of interest within a cell.[6] In this application, a primary antibody specifically recognizes the AXL protein. A secondary antibody, conjugated to a fluorescent dye (fluorophore), then binds to the primary antibody. When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be captured by a fluorescence microscope. This allows for the precise visualization of AXL within different cellular compartments. By using nuclear counterstains like DAPI, co-localization analysis can be performed to determine the extent of AXL's presence in the nucleus versus other cellular areas.[7]

AXL Signaling Pathway

Upon binding to its primary ligand, Growth Arrest-Specific 6 (Gas6), AXL dimerizes and undergoes autophosphorylation of its intracellular kinase domain.[1][8][9] This activation triggers a cascade of downstream signaling pathways, including the PI3K/AKT/mTOR, MAPK/ERK, JAK/STAT, and NF-κB pathways, which collectively regulate key cellular processes like proliferation, survival, and migration.[1][3][4]

AXL_Signaling_Pathway Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds Dimer Dimerization & Autophosphorylation AXL->Dimer PI3K PI3K Dimer->PI3K PLCg PLCγ Dimer->PLCg Grb2 Grb2 Dimer->Grb2 STAT JAK/STAT Dimer->STAT AKT AKT PI3K->AKT PKC PKC PLCg->PKC RAS RAS Grb2->RAS Nuc_STAT STAT (Nuclear) STAT->Nuc_STAT mTOR mTOR AKT->mTOR Outcome Cell Survival Proliferation Migration Therapy Resistance mTOR->Outcome PKC->Outcome RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Outcome Nuc_STAT->Outcome

Diagram 1: AXL Receptor Signaling Pathways.

Experimental Workflow for Immunofluorescence

The following diagram outlines the key steps for performing immunofluorescence to study AXL localization. Each step is critical for obtaining high-quality, reproducible results.

IF_Workflow cluster_prep Cell Preparation cluster_staining Staining Procedure cluster_analysis Analysis A 1. Seed Cells on Coverslips B 2. Cell Treatment (e.g., Gas6 stimulation) A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (e.g., 0.3% Triton X-100) C->D E 5. Blocking (e.g., 5% Normal Goat Serum) D->E F 6. Primary Antibody (Anti-AXL) E->F G 7. Secondary Antibody (Fluorophore-conjugated) F->G H 8. Counterstain (e.g., DAPI for Nucleus) G->H I 9. Mounting H->I J 10. Imaging (Confocal Microscopy) I->J K 11. Image Analysis & Quantification J->K

Diagram 2: Immunofluorescence Experimental Workflow.

Detailed Protocol

This protocol provides a general framework for immunofluorescence staining of AXL in cultured cells. Optimization may be required depending on the cell line and specific antibodies used.

Materials and Reagents

  • Cells of interest

  • Glass coverslips (sterilized)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.3% Triton™ X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum in Permeabilization Buffer[6]

  • Primary Antibody: Validated anti-AXL antibody (check datasheet for recommended dilution)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit/mouse IgG (matching primary antibody host)

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole)

  • Mounting Medium: Anti-fade mounting medium

Procedure

  • Cell Culture: Seed cells onto sterile glass coverslips in a petri dish or multi-well plate and culture until they reach 60-80% confluency.

  • Cell Treatment (Optional): If investigating ligand-induced localization changes, treat cells with recombinant Gas6 or other stimuli for the desired time.[7]

  • Fixation: Aspirate the culture medium and wash cells twice with ice-cold PBS. Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Permeabilization: Incubate the cells with Permeabilization Buffer for 10-15 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular epitopes.

  • Blocking: Aspirate the permeabilization buffer and add Blocking Buffer. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation: Dilute the anti-AXL primary antibody in Blocking Buffer according to the manufacturer's instructions. Aspirate the blocking solution and incubate the coverslips with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the coverslips for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the coverslips three times with PBS for 5 minutes each, protected from light.

  • Counterstaining: Incubate the coverslips with DAPI solution for 5 minutes at room temperature to stain the nuclei.

  • Final Wash: Wash the coverslips one final time with PBS.

  • Mounting: Carefully mount the coverslips onto glass slides using a drop of anti-fade mounting medium. Seal the edges with nail polish and allow to dry.

  • Imaging: Visualize the slides using a confocal fluorescence microscope. Capture images using appropriate laser lines and filters for the chosen fluorophores.

Data Analysis and Interpretation

Qualitative analysis involves observing the fluorescence signal to determine the predominant location of AXL (e.g., membrane, cytoplasm, nucleus). For quantitative analysis, image analysis software can be used to measure the fluorescence intensity in different cellular compartments.

Quantification of Nuclear Localization A common method to quantify nuclear localization is to calculate the ratio of the mean fluorescence intensity inside the nucleus to the mean fluorescence intensity of the whole cell or the cytoplasm.[10]

  • Nuclear-to-Cytoplasmic Ratio: (Mean IntensityNucleus) / (Mean IntensityCytoplasm)

  • Nuclear Fraction: (Total IntensityNucleus) / (Total IntensityCell)

Studies have demonstrated that treatment with a nuclear export inhibitor, such as leptomycin B, can lead to a significant accumulation of nuclear AXL, confirming its ability to shuttle into the nucleus.[2][11]

Example Quantitative Data on AXL Localization

The following table summarizes findings from a study on oral cancer cells, demonstrating the effect of a nuclear export inhibitor on AXL localization.

Cell LineTreatment% of Cells with Positive Nuclear AXL Staining (Mean ± SEM)Reference
YD-38Control~15%[2][11]
YD-38Leptomycin B~45%[2][11]
SASControl~20%[2][11]
SASLeptomycin B~55%[2][11]

Table 1: Quantitative analysis of nuclear AXL accumulation after treatment with a nuclear export inhibitor. Data are adapted from published findings.[2][11]

Troubleshooting

  • High Background:

    • Cause: Insufficient blocking, primary antibody concentration too high, or inadequate washing.

    • Solution: Increase blocking time, optimize antibody dilution, and ensure thorough washing steps.

  • No/Weak Signal:

    • Cause: Primary antibody not suitable for IF, incorrect secondary antibody, or low AXL expression in the cell line.

    • Solution: Use an IF-validated antibody, confirm secondary antibody compatibility, and use a positive control cell line known to express AXL.

  • Non-specific Staining:

    • Cause: Antibody cross-reactivity or presence of endogenous peroxidases/phosphatases.

    • Solution: Include appropriate controls (e.g., isotype control, secondary antibody only) to verify signal specificity.

References

Application Notes and Protocols for Surface AXL Expression Analysis using Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

AXL is a receptor tyrosine kinase belonging to the TAM (Tyro3, AXL, Mer) family.[1] The binding of its ligand, Growth Arrest-Specific 6 (Gas6), induces receptor dimerization and autophosphorylation, activating downstream signaling pathways.[2][3] These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are implicated in various cellular processes such as proliferation, survival, migration, and immune evasion.[3][4][5] Overexpression of AXL has been observed in numerous cancers and is often associated with poor prognosis and therapeutic resistance, making it a significant target in drug development.[6]

Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression. This document provides a detailed protocol for the detection and quantification of surface AXL expression on single cells using flow cytometry.

AXL Signaling Pathway

The activation of AXL by its ligand Gas6 initiates a cascade of downstream signaling events. This pathway plays a crucial role in cell fate decisions. The diagram below illustrates a simplified overview of the Gas6/AXL signaling pathway.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL_Dimer AXL AXL Gas6->AXL_Dimer:f0 Binding & Dimerization PI3K PI3K AXL_Dimer:f1->PI3K Activation MAPK MAPK AXL_Dimer:f1->MAPK STAT STAT AXL_Dimer:f1->STAT NFkB NFkB AXL_Dimer:f1->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Processes Proliferation, Survival, Migration mTOR->Cell_Processes ERK ERK MAPK->ERK ERK->Cell_Processes STAT->Cell_Processes NFkB->Cell_Processes

Caption: AXL Signaling Pathway Overview.

Experimental Protocol: Surface AXL Staining

This protocol outlines the steps for staining cell surface AXL for flow cytometric analysis.

Materials and Reagents
Reagent/MaterialExample SupplierCatalog Number
Anti-Human AXL AntibodyR&D SystemsMAB154
Isotype Control AntibodyR&D SystemsMAB002
Fluorochrome-conjugated Secondary AntibodyVariesVaries
Flow Cytometry Staining BufferR&D SystemsFC001
Fc BlockBioLegend422302
7-AAD Viability Staining SolutionBioLegend420404
FACS TubesVariesVaries
Experimental Workflow

The following diagram illustrates the key steps in the surface AXL staining protocol.

Flow_Cytometry_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_acquisition Data Acquisition A Harvest & Count Cells B Aliquot 1x10^6 cells/tube A->B C Fc Block (Optional) B->C D Incubate with Primary Ab (Anti-AXL or Isotype) C->D E Wash D->E F Incubate with Secondary Ab E->F G Wash F->G H Add Viability Stain G->H I Resuspend in Staining Buffer H->I J Acquire on Flow Cytometer I->J

Caption: Experimental Workflow for Surface AXL Staining.

Detailed Staining Procedure
  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension.[7]

    • Count the cells and adjust the concentration to 1 x 10^6 cells/mL in ice-cold Flow Cytometry Staining Buffer.[7]

    • Aliquot 100 µL of the cell suspension (1 x 10^5 to 1 x 10^6 cells) into each FACS tube.[8]

  • Fc Receptor Blocking (Optional but Recommended):

    • To reduce non-specific antibody binding, especially on immune cells like monocytes and macrophages, an Fc block is recommended.[9][10]

    • Add an appropriate Fc blocking reagent to the cell suspension and incubate for 10-15 minutes at room temperature.[8][11]

  • Primary Antibody Staining:

    • Add the primary antibody (e.g., anti-human AXL) or the corresponding isotype control to the appropriate tubes at a pre-determined optimal concentration.[12]

    • Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[8]

  • Wash:

    • Add 2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.[7]

    • Repeat the wash step once more.

  • Secondary Antibody Staining (if using an unconjugated primary antibody):

    • If the primary antibody is not directly conjugated to a fluorophore, add the appropriate fluorochrome-conjugated secondary antibody.

    • Incubate for 20-30 minutes at 2-8°C in the dark.[7]

  • Wash:

    • Repeat the wash steps as described in step 4.

  • Viability Staining:

    • To exclude dead cells from the analysis, which can non-specifically bind antibodies, add a viability dye such as 7-AAD.[13]

    • Incubate for 5-10 minutes at room temperature in the dark.

  • Final Resuspension and Acquisition:

    • Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer.[8]

    • Acquire the samples on a flow cytometer as soon as possible.

Data Presentation and Analysis

The data acquired from the flow cytometer can be analyzed to determine the percentage of AXL-positive cells and the mean fluorescence intensity (MFI), which corresponds to the expression level.

Gating Strategy
  • Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties.

  • Gate on single cells to exclude doublets.

  • Gate on live cells by excluding cells positive for the viability stain (e.g., 7-AAD).

  • Within the live, single-cell population, create a histogram of AXL fluorescence intensity. Use the isotype control to set the gate for AXL-positive cells.

Example Data Table

The following table provides a template for summarizing quantitative flow cytometry data for AXL expression.

Cell Line/SampleTreatment% AXL Positive CellsMean Fluorescence Intensity (MFI) of AXL+ Cells
MDA-MB-231Untreated95.215,432
MDA-MB-231AXL Inhibitor (1 µM)94.88,765
SK-BR-3Untreated2.1512
Patient Sample 1Pre-treatment45.69,876
Patient Sample 1Post-treatment12.33,451

Controls in Flow Cytometry

Proper controls are essential for accurate and reproducible flow cytometry results.

  • Unstained Control: Used to assess autofluorescence of the cells.[14]

  • Isotype Control: An antibody of the same immunoglobulin isotype, host species, and fluorochrome conjugation as the primary antibody, but without specificity for the target protein.[9][12] It helps to determine non-specific binding of the primary antibody.[9][10]

  • Single-Stained Controls: Necessary for setting up compensation when performing multi-color flow cytometry to correct for spectral overlap between different fluorophores.[14]

  • Viability Dye: To exclude dead cells from the analysis.[10]

  • Biological Controls: Include cells known to be positive and negative for AXL expression to validate the staining protocol.[14]

References

Application Note: Quantitative Real-Time PCR (qRT-PCR) for AXL mRNA Level Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AXL is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, migration, and invasion.[1][2][3] Overexpression of AXL has been implicated in the progression and therapeutic resistance of numerous cancers.[4][5] Therefore, accurate quantification of AXL mRNA levels is essential for cancer research and the development of targeted therapies. This application note provides a detailed protocol for the measurement of AXL mRNA expression using quantitative real-time polymerase chain reaction (qRT-PCR), a highly sensitive and specific technique for gene expression analysis.[6][7]

Principle

This protocol outlines the two-step qRT-PCR method.[7] First, total RNA is extracted from cells or tissues and reverse transcribed into complementary DNA (cDNA). The resulting cDNA is then used as a template for real-time PCR with primers specific for the AXL gene. The amplification of the PCR product is monitored in real-time using a fluorescent dye, such as SYBR Green, which intercalates with double-stranded DNA. The cycle threshold (Ct) value, the cycle number at which the fluorescence signal crosses a defined threshold, is inversely proportional to the initial amount of target mRNA. Relative quantification of AXL mRNA levels is typically achieved by normalizing to one or more stably expressed reference genes.[8]

Materials and Reagents

Reagent/MaterialRecommended SupplierCatalog Number (Example)
RNA Isolation KitQiagenRNeasy Mini Kit
DNase I, RNase-freeThermo Fisher ScientificEN0521
Reverse Transcriptase KitPromegaM1701 (M-MLV)
Random Primers/Oligo(dT)sPromegaC1181
SYBR Green qPCR Master MixSolis BioDyne / ToyoboSYBR Green Master Mix (5X) / THUNDERBIRD Next SYBR qPCR Mix
AXL Forward and Reverse PrimersIntegrated DNA TechnologiesCustom Synthesis
Reference Gene Primers (e.g., GAPDH)Integrated DNA TechnologiesCustom Synthesis
Nuclease-free water------
PCR tubes and plates------
Real-time PCR instrumentApplied Biosystems / RocheQuantStudio 3 / LightCycler® 480 II

Experimental Protocols

RNA Isolation and Quantification
  • Isolate total RNA from cell lines or tissue samples using a commercial kit (e.g., RNeasy Mini Kit) according to the manufacturer's instructions.

  • To remove any contaminating genomic DNA, perform an on-column DNase digestion or treat the isolated RNA with DNase I.

  • Assess the quantity and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

  • Evaluate RNA integrity by running an aliquot on a 1% agarose (B213101) gel. Two distinct bands corresponding to 28S and 18S ribosomal RNA should be visible.

Reverse Transcription (cDNA Synthesis)
  • Prepare the reverse transcription reaction mix on ice. For a 20 µL reaction, combine the following:

    • Total RNA: 1 µg

    • Random primers or oligo(dT) primers: 1 µL

    • dNTP mix (10 mM each): 1 µL

    • Nuclease-free water: to a final volume of 15 µL

  • Incubate the mixture at 65°C for 5 minutes, then place on ice for at least 1 minute.

  • Add the following components to the reaction tube:

    • 5X Reaction Buffer: 4 µL

    • Reverse Transcriptase (e.g., M-MLV): 1 µL

  • Mix gently and incubate at 42°C for 60 minutes.

  • Inactivate the reverse transcriptase by heating at 70°C for 10 minutes.

  • The resulting cDNA can be stored at -20°C until use.

Quantitative Real-Time PCR (qPCR)
  • Design and validate primers for AXL and a suitable reference gene (e.g., GAPDH). Commercially available, pre-validated primer sets can also be used.[9][10][11][12]

  • Prepare the qPCR reaction mix. For a 20 µL reaction per well, combine:

    • 2X SYBR Green qPCR Master Mix: 10 µL

    • Forward Primer (10 µM): 0.4 µL

    • Reverse Primer (10 µM): 0.4 µL

    • cDNA template (diluted 1:10): 2 µL

    • Nuclease-free water: 7.2 µL

  • Aliquot the master mix into a 96-well qPCR plate.

  • Add the cDNA template to the respective wells. Include no-template controls (NTC) for each primer set to check for contamination.

  • Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument.

  • Set up the thermal cycling program:[13]

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: Follow instrument guidelines to check for primer-dimer formation and specificity.[14]

Data Analysis

The relative expression of AXL mRNA can be calculated using the 2-ΔΔCt method.[15]

  • Calculate ΔCt: For each sample, subtract the Ct value of the reference gene (e.g., GAPDH) from the Ct value of the target gene (AXL).

    • ΔCt = Ct(AXL) - Ct(GAPDH)

  • Calculate ΔΔCt: Subtract the ΔCt of the control/calibrator sample from the ΔCt of the experimental sample.

    • ΔΔCt = ΔCt(experimental) - ΔCt(control)

  • Calculate Fold Change: The fold change in AXL expression is calculated as 2-ΔΔCt.

Data Presentation

Table 1: Raw Ct Values from qRT-PCR

SampleTreatmentReplicateAXL CtGAPDH Ct
1Control124.518.2
2Control224.718.3
3Control324.618.1
4Drug A122.118.3
5Drug A222.318.4
6Drug A322.218.2
7Drug B126.818.1
8Drug B227.018.2
9Drug B326.918.3

Table 2: Relative Quantification of AXL mRNA Expression

TreatmentAverage AXL CtAverage GAPDH CtAverage ΔCtAverage ΔΔCtFold Change (2-ΔΔCt)
Control24.6018.206.400.001.00
Drug A22.2018.303.90-2.505.66
Drug B26.9018.208.702.300.20

Visualization of Pathways and Workflows

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL binds PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Proliferation Proliferation/ Survival AKT->Proliferation Migration Migration/ Invasion AKT->Migration MAPK->Proliferation Resistance Therapy Resistance STAT->Resistance NFkB->Migration

Caption: AXL Signaling Pathway.

qRT_PCR_Workflow Sample Cell/Tissue Sample RNA_Isolation Total RNA Isolation Sample->RNA_Isolation DNase DNase Treatment RNA_Isolation->DNase QC1 RNA Quality & Quantity (Spectrophotometry, Gel) DNase->QC1 RT Reverse Transcription (cDNA Synthesis) QC1->RT qPCR Quantitative PCR (SYBR Green) RT->qPCR Data_Analysis Data Analysis (2-ΔΔCt Method) qPCR->Data_Analysis Results Relative AXL mRNA Levels Data_Analysis->Results

Caption: qRT-PCR Experimental Workflow.

Troubleshooting

IssuePossible CauseSolution
No amplificationPoor RNA qualityRe-extract RNA, ensuring proper handling to avoid degradation.
Inefficient reverse transcriptionOptimize RT protocol; check enzyme activity.
Incorrect primer designValidate primers for specificity and efficiency.
Low PCR efficiencySuboptimal annealing temperaturePerform a temperature gradient PCR to find the optimal annealing temperature.
PCR inhibitors in the sampleRe-purify RNA or dilute cDNA template.
Non-specific amplificationPrimer-dimer formationOptimize primer concentration; use a hot-start polymerase.
(multiple peaks in melt curve)Genomic DNA contaminationEnsure complete DNase treatment of RNA samples.
High variability between replicatesPipetting errorsUse calibrated pipettes and be meticulous with liquid handling.
Inconsistent sample qualityEnsure uniform sample collection and processing.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of AXL mRNA levels using qRT-PCR. By following these guidelines, researchers can obtain reliable and reproducible data on AXL gene expression, which is critical for advancing our understanding of its role in disease and for the development of novel therapeutic strategies. The provided workflow and data analysis methods offer a robust framework for investigating the regulation of AXL in various biological contexts.

References

Application Notes and Protocols for Developing AXL-Targeting Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, and MER) family, has emerged as a compelling therapeutic target in oncology.[1][2] Overexpressed in a multitude of solid and hematologic malignancies, AXL plays a pivotal role in tumor progression, including cell proliferation, survival, migration, and invasion.[3][4][5] Its association with poor clinical outcomes and the development of resistance to conventional and targeted therapies further underscores its significance.[1][4][6] Antibody-drug conjugates (ADCs) represent a promising strategy to selectively deliver highly potent cytotoxic agents to AXL-expressing tumor cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[6][7]

These application notes provide a comprehensive overview of the development of AXL-targeting ADCs, from the underlying biology of AXL to detailed experimental protocols for their design, synthesis, and evaluation.

AXL Biology and Signaling Pathway

AXL is a transmembrane receptor composed of an extracellular domain, a transmembrane segment, and an intracellular tyrosine kinase domain.[6][8] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[6][9] Upon Gas6 binding, AXL dimerizes and autophosphorylates its intracellular kinase domain, initiating a cascade of downstream signaling pathways. These include the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways, which are central to regulating the cellular processes co-opted by cancer cells for their growth and dissemination.[2][9][10][11] The upregulation of AXL has been observed in various cancers, often correlating with an aggressive phenotype and resistance to therapies such as EGFR and VEGFR inhibitors.[3][4]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binding & Dimerization PI3K PI3K AXL->PI3K Activation RAS RAS AXL->RAS JAK JAK AXL->JAK AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT STAT JAK->STAT DrugResistance Drug Resistance STAT->DrugResistance

Figure 1: AXL Signaling Pathway

Components of an AXL-Targeting ADC

The design of an effective AXL-targeting ADC involves the careful selection of three key components: a monoclonal antibody, a cytotoxic payload, and a linker.

  • Monoclonal Antibody (mAb): A highly specific humanized monoclonal antibody that recognizes and binds to the extracellular domain of the AXL receptor is the cornerstone of the ADC. The antibody's affinity for AXL dictates the ADC's ability to localize to the tumor site.

  • Cytotoxic Payload: These are highly potent small-molecule drugs that induce cell death. Common payloads for AXL-targeting ADCs include microtubule inhibitors like monomethyl auristatin E (MMAE) and DNA-damaging agents such as pyrrolobenzodiazepine (PBD) dimers.[6][8][12][13]

  • Linker: The linker connects the antibody to the payload. It must be stable in systemic circulation to prevent premature release of the payload but should be labile within the tumor microenvironment or inside the cancer cell to release the active drug. Linkers can be cleavable (e.g., by proteases within the lysosome) or non-cleavable.[12][13]

ADC_Structure cluster_ADC AXL-Targeting Antibody-Drug Conjugate Antibody Monoclonal Antibody (anti-AXL) Linker Linker Antibody->Linker Conjugation Payload Cytotoxic Payload Linker->Payload

Figure 2: Schematic of an AXL-Targeting ADC

Preclinical AXL-Targeting ADCs: A Comparative Overview

Several AXL-targeting ADCs are in preclinical and clinical development. The following table summarizes key quantitative data for some of these agents.

ADC NameAntibody TargetLinker TypePayloadKey Findings (In Vitro IC50)Key Findings (In Vivo Models)Reference(s)
Enapotamab vedotin (HuMax-AXL-ADC) AXLProtease-cleavable (valine-citrulline)MMAEPotent cytotoxicity in AXL-expressing cell lines.Induced complete tumor regression at 1 mg/kg in a lung cancer xenograft model.[14] Showed antitumor activity in EGFR inhibitor-resistant NSCLC PDX models.[15][13][14][15]
ADCT-601 (Mipasetamab uzoptirine) AXLCleavable (Val-Ala)PBD dimer (SG3199)Significant and sustained anti-tumor activity in various human cancer xenograft models.[8]Active in an NSCLC-derived cell line expressing MDR1.[6][6][8]
CAB-AXL-ADC (BA3011) AXL (Conditionally Active)MMAEInduces cytotoxicity in AXL-expressing human tumor cells in vitro.[] IC50 values for LCLC103H and DU145 cells were lower at pH 6.0 than at pH 7.4.[17]Inhibits tumor growth in human tumor xenograft models of lung, prostate, and pancreas cancer.[][][17]
AXL02-MMAE AXLSite-specific disulfide rebridgingMMAEPotent cytotoxicity against AXL-high expressing tumor cell lines (IC50 < 0.1 nmol/L).[18]Suppressed in vivo growth of multiple NSCLC and glioma tumors (minimum efficacy dose < 1 mg/kg).[18][18]
Axl-DM1 AXLNon-cleavableMaytansineSub-nanomolar potencies in breast, lung, and ovarian cancer cell lines.[19]Potent anti-tumor activity in ovarian and breast cancer xenograft models.[19][19]

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of novel AXL-targeting ADCs.

Protocol 1: In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an AXL-targeting ADC in AXL-expressing cancer cell lines.

Materials:

  • AXL-expressing cancer cell lines (e.g., MDA-MB-231, NCI-H1299) and an AXL-negative control cell line.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • AXL-targeting ADC and a non-targeting control ADC.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar).

  • 96-well clear-bottom, white-walled plates.

  • Multichannel pipette and sterile tips.

  • Incubator (37°C, 5% CO2).

  • Luminometer or spectrophotometer.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate overnight to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the AXL-targeting ADC and the control ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted ADCs to the respective wells. Include a vehicle-only control.

    • Incubate for 72-120 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (e.g., 10 minutes for CellTiter-Glo®).

    • Read the luminescence or absorbance using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-only control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the ADC concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).

Protocol 2: ADC Internalization Assay

Objective: To confirm that the AXL-targeting ADC is internalized by AXL-expressing cells.

Materials:

  • AXL-expressing cancer cell lines.

  • Fluorescently labeled AXL-targeting ADC (e.g., conjugated to Alexa Fluor 488).

  • Confocal microscope or flow cytometer.

  • Poly-L-lysine coated coverslips (for microscopy).

  • Fixation buffer (e.g., 4% paraformaldehyde).

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Nuclear stain (e.g., DAPI).

Procedure (Confocal Microscopy):

  • Cell Seeding: Seed cells on poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere overnight.

  • ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-10 µg/mL) for various time points (e.g., 1, 4, 24 hours) at 37°C.

  • Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes (optional, for visualizing intracellular localization).

    • Wash with PBS.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

  • Imaging: Visualize the cells using a confocal microscope. The fluorescent signal from the ADC should be observed inside the cells, confirming internalization.

Protocol 3: In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of an AXL-targeting ADC in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).

  • AXL-expressing cancer cell line.

  • Matrigel (optional).

  • AXL-targeting ADC and a vehicle control.

  • Sterile syringes and needles.

  • Calipers for tumor measurement.

  • Animal balance.

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 1-10 million cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the AXL-targeting ADC (e.g., intravenously) at a predetermined dose and schedule (e.g., once weekly). The control group should receive the vehicle.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

    • Monitor the body weight of the mice as a measure of toxicity.

  • Endpoint:

    • Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.

    • Euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_development ADC Development Cytotoxicity Cytotoxicity Assays (IC50 Determination) Internalization Internalization Assays (Confocal/FACS) Cytotoxicity->Internalization Xenograft Xenograft Tumor Models (Efficacy Studies) Internalization->Xenograft Binding Binding Affinity (ELISA/SPR) Binding->Cytotoxicity Toxicity Toxicity Studies (Body Weight, Histology) Xenograft->Toxicity PK Pharmacokinetics (ADC Stability) Xenograft->PK AntibodySelection Antibody Selection & Engineering Conjugation ADC Conjugation & Purification AntibodySelection->Conjugation LinkerPayload Linker-Payload Selection & Synthesis LinkerPayload->Conjugation Conjugation->Binding

Figure 3: AXL-Targeting ADC Development Workflow

Conclusion

The development of AXL-targeting ADCs holds significant promise for the treatment of various cancers, particularly those that have developed resistance to other therapies. A thorough understanding of AXL biology, coupled with rigorous preclinical evaluation using the protocols outlined in these application notes, is crucial for the successful translation of these novel therapeutics into the clinic. The data presented herein for several AXL-targeting ADCs in development highlight the potential of this approach to provide a new and effective treatment modality for patients with AXL-expressing tumors.

References

Application Notes and Protocols for Establishing Stable Cell Lines Overexpressing AXL Variants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The AXL receptor tyrosine kinase is a critical player in various cellular processes and is increasingly implicated in cancer progression, metastasis, and the development of therapeutic resistance.[1][2][3][4][5][6][7] Studying the specific roles of different AXL variants is crucial for understanding their contribution to disease and for the development of targeted therapies. The generation of stable cell lines that consistently overexpress these AXL variants provides a robust in vitro model system for functional studies, drug screening, and validation of therapeutic candidates.[8][9][10]

These application notes provide a comprehensive guide for establishing and validating stable mammalian cell lines overexpressing AXL variants. The protocols herein detail the necessary steps from vector selection and transfection to clone selection and functional characterization.

Key Methodologies Overview

The establishment of stable cell lines involves the introduction of exogenous DNA into a host cell line, followed by the selection and expansion of cells that have integrated the foreign DNA into their genome, ensuring long-term and consistent expression of the gene of interest.[8][9][11] The two primary methods for generating stable cell lines are:

  • Plasmid Transfection: This method involves the delivery of a plasmid vector containing the AXL variant gene and a selectable marker into the host cells.[11][12] While technically straightforward, it can result in variable expression levels due to random integration sites.

  • Lentiviral Transduction: This technique utilizes lentiviruses to deliver the gene of interest into the host cell genome.[13][14][15][16][17][18] Lentiviral transduction is highly efficient, even in difficult-to-transfect cells, and leads to stable integration and long-term expression.[13][15][19]

Experimental Workflow

The overall workflow for establishing and validating stable cell lines overexpressing AXL variants is depicted below.

G cluster_0 Phase 1: Vector Preparation & Transfection/Transduction cluster_1 Phase 2: Selection & Clonal Expansion cluster_2 Phase 3: Validation & Characterization A AXL Variant cDNA Cloning into Expression Vector B Vector Preparation (Plasmid or Lentivirus) A->B D Transfection or Transduction B->D C Host Cell Line Culture C->D E Antibiotic Selection (e.g., Puromycin, G418) D->E F Isolation of Resistant Colonies/Cells E->F G Clonal Expansion F->G H Genomic DNA PCR for Integration G->H I RT-qPCR for mRNA Expression H->I J Western Blot for Protein Expression I->J K Functional Assays (e.g., Phosphorylation, Migration) J->K

Caption: Overall experimental workflow.

Detailed Protocols

Protocol 1: Lentiviral-Mediated Generation of Stable Cell Lines

Lentiviral transduction is a highly efficient method for creating stable cell lines.[13][15][17]

Materials:

  • HEK293T cells (for lentivirus production)

  • Target host cell line (e.g., A549, MDA-MB-231)

  • Lentiviral transfer plasmid containing AXL variant cDNA and a resistance gene (e.g., puromycin)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Selection antibiotic (e.g., Puromycin)

  • Polybrene

Procedure:

Part A: Lentivirus Production in HEK293T cells

  • Cell Seeding: The day before transfection, seed HEK293T cells in a 10 cm dish so they reach 70-80% confluency on the day of transfection.

  • Transfection Mixture Preparation:

    • In a sterile tube, mix the transfer plasmid (containing AXL variant), psPAX2, and pMD2.G in a 4:3:1 ratio.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the DNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes.

  • Transfection: Add the transfection complex dropwise to the HEK293T cells.

  • Virus Harvest: 48 and 72 hours post-transfection, collect the virus-containing supernatant. Filter through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.

Part B: Transduction of Target Cells

  • Cell Seeding: Seed the target cells in a 6-well plate to be 50-60% confluent on the day of transduction.

  • Transduction:

    • Remove the culture medium from the target cells.

    • Add the viral supernatant to the cells. Add polybrene to a final concentration of 4-8 µg/mL to enhance transduction efficiency.

    • Incubate for 24 hours.

  • Medium Change: After 24 hours, replace the virus-containing medium with fresh complete culture medium.

Part C: Selection of Stable Cells

  • Antibiotic Kill Curve: Before selection, determine the minimum concentration of the selection antibiotic that kills 100% of the untransduced host cells within 3-5 days. This is known as a kill curve.[12][20]

  • Selection: 48 hours post-transduction, begin the selection by adding the predetermined concentration of the antibiotic to the culture medium.

  • Maintenance: Replace the medium with fresh antibiotic-containing medium every 2-3 days until single, resistant colonies are visible.

  • Clonal Isolation and Expansion:

    • Wash the plate with PBS.

    • Using a sterile pipette tip, scrape individual colonies and transfer them to separate wells of a 24-well plate containing selection medium.

    • Expand the clones until a sufficient number of cells is available for validation and cryopreservation.

Protocol 2: Validation of AXL Variant Overexpression by Western Blot

This protocol details the confirmation of AXL protein expression in the generated stable cell lines.[21][22]

Materials:

  • Stable cell line clones and parental (wild-type) cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-AXL, anti-phospho-AXL, and a loading control (e.g., anti-GAPDH, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Grow the stable clones and parental cells to 80-90% confluency.

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[22]

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer:

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AXL antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Compare the this compound levels in the stable clones to the parental cells. Also, probe for phosphorylated AXL to assess constitutive activity. Use the loading control to ensure equal protein loading.

Data Presentation

Summarize the quantitative data from validation experiments in clearly structured tables for easy comparison between different AXL variant-overexpressing clones and the parental cell line.

Table 1: AXL mRNA Expression Levels in Stable Cell Lines

Cell LineAXL VariantRelative mRNA Expression (Fold Change vs. Parental)
ParentalEndogenous1.0
Clone AVariant 150.2
Clone BVariant 175.8
Clone CVariant 262.5
Clone DVariant 288.1

Table 2: this compound Expression and Phosphorylation Status

Cell LineAXL VariantTotal this compound Level (Relative to Parental)Phospho-AXL Level (Relative to Parental)
ParentalEndogenous1.01.0
Clone AVariant 145.398.7
Clone BVariant 168.9152.4
Clone CVariant 255.1120.6
Clone DVariant 281.7185.2

AXL Signaling Pathway

AXL activation, typically through its ligand Gas6, triggers a cascade of downstream signaling pathways that promote cell survival, proliferation, migration, and drug resistance.[1][5]

G Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival AKT->Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration STAT3->Survival DrugResistance Drug Resistance NFkB->DrugResistance

Caption: AXL signaling pathways.

Functional Assays

To characterize the functional consequences of AXL variant overexpression, a variety of cell-based assays can be performed.

Protocol 3: Cell Migration Assay (Wound Healing)

Materials:

  • Stable AXL-overexpressing cells and parental cells

  • Culture plates (24-well or 96-well)

  • Sterile pipette tips (p200) or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Cell Seeding: Seed the cells in a culture plate and grow them to a confluent monolayer.

  • Creating the "Wound":

    • Gently scratch a straight line across the center of the cell monolayer with a sterile p200 pipette tip.

    • Alternatively, use a wound-healing insert to create a uniform cell-free gap.

  • Image Acquisition (Time 0): Immediately after creating the wound, wash the cells with PBS to remove dislodged cells and replace with fresh medium. Capture images of the wound at time 0.

  • Incubation and Imaging: Incubate the plate at 37°C. Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).

  • Analysis: Measure the width of the wound at each time point. Calculate the percentage of wound closure over time to quantify cell migration.

Table 3: Wound Healing Assay Results

Cell LineAXL Variant% Wound Closure at 24h
ParentalEndogenous25.4 ± 3.1
Clone AVariant 168.2 ± 5.5
Clone BVariant 175.1 ± 4.8
Clone CVariant 255.9 ± 6.2
Clone DVariant 262.3 ± 5.9

Troubleshooting

ProblemPossible CauseSuggestion
No/few colonies after selectionAntibiotic concentration too highPerform a thorough kill curve to determine the optimal antibiotic concentration.[20]
Low transfection/transduction efficiencyOptimize the transfection/transduction protocol. For difficult-to-transfect cells, lentiviral transduction is recommended.[11]
Gene of interest is toxic to the cellsUse an inducible expression system to control the timing and level of AXL expression.
Clones are resistant but do not express the AXL variantPromoter silencingUse a different promoter (e.g., EF1α instead of CMV).[23]
The gene of interest and selection marker are on separate plasmidsUse a vector where the AXL variant and the resistance gene are on the same transcript (e.g., using an IRES or 2A peptide).
High variability in expression among clonesRandom integration into the genomeScreen a larger number of clones to find one with the desired expression level. Consider using a targeted integration system (e.g., CRISPR/Cas9) for more consistent expression.[8]

Conclusion

The successful generation and validation of stable cell lines overexpressing AXL variants are fundamental for advancing our understanding of AXL biology and its role in disease. The protocols and guidelines presented here provide a robust framework for researchers to establish reliable cellular models, which are indispensable tools for cancer research and the development of novel therapeutic strategies targeting the AXL signaling pathway.

References

Application Notes and Protocols for In Vivo Functional Studies of AXL-Specific Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing AXL-specific antibodies in preclinical in vivo functional studies. The information is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of anti-AXL antibodies in various cancer models.

Introduction to AXL as a Therapeutic Target

The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) family and has emerged as a critical player in cancer progression, metastasis, and drug resistance.[1][2][3] Overexpressed in a variety of malignancies, including triple-negative breast cancer (TNBC), non-small cell lung cancer (NSCLC), pancreatic ductal adenocarcinoma (PDAC), acute myeloid leukemia (AML), and renal cell carcinoma (RCC), AXL activation is associated with poor prognosis.[3][4][5][6][7] Its ligand, growth arrest-specific 6 (Gas6), triggers downstream signaling pathways such as PI3K/AKT, MAPK/ERK, and JAK/STAT, promoting cell survival, proliferation, migration, and epithelial-to-mesenchymal transition (EMT).[1][8][9] Furthermore, AXL signaling contributes to an immunosuppressive tumor microenvironment, making it an attractive target for cancer therapy.[2][4][8]

AXL Signaling Pathway

The binding of Gas6 to AXL induces receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that drive tumor progression and therapeutic resistance.

AXL_Signaling_Pathway AXL Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK JAK JAK AXL->JAK NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Metastasis Migration, Invasion, & EMT AKT->Metastasis DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation ERK->Metastasis STAT STAT JAK->STAT STAT->Proliferation ImmuneEvasion Immune Evasion STAT->ImmuneEvasion NFkB->Proliferation NFkB->DrugResistance

Caption: Ligand-activated AXL receptor initiates multiple downstream signaling cascades.

In Vivo Applications of AXL-Specific Antibodies

AXL-specific antibodies are versatile tools for a range of in vivo functional studies aimed at elucidating the role of AXL in tumor biology and evaluating the efficacy of AXL-targeted therapies. Key applications include:

  • Tumor Growth Inhibition: Assessing the ability of AXL antibodies to suppress primary tumor growth in xenograft and patient-derived xenograft (PDX) models.

  • Metastasis Inhibition: Evaluating the impact of AXL antibodies on the metastatic spread of cancer cells.

  • Combination Therapies: Investigating the synergistic effects of AXL antibodies with chemotherapy, targeted therapies, or immunotherapies.

  • Pharmacokinetic and Pharmacodynamic Studies: Determining the in vivo stability, distribution, and target engagement of AXL antibodies.

Quantitative Data Summary of Preclinical In Vivo Studies

The following table summarizes quantitative data from various preclinical studies that have utilized AXL-specific antibodies for in vivo functional assessment.

Antibody/ADCCancer TypeModelDosing RegimenKey In Vivo OutcomesReference
20G7-D9 Triple-Negative Breast Cancer (TNBC)MDA-MB-231 Xenograft200 µg, twice weeklySignificant tumor growth inhibition.[10][11]
20G7-D9 Triple-Negative Breast Cancer (TNBC)Basal-like PDX200 µg, twice weeklyInhibition of tumor growth and bone metastasis.[10][12]
D9 and E8 Pancreatic CancerSubcutaneous & Orthotopic XenograftsNot specifiedSignificant reduction in tumor growth.[5]
AXL-ADC (MMAE conjugate) Non-Small Cell Lung Cancer (NSCLC)Xenograft0.5 mg/kg, single doseInhibition of tumor growth.[13]
AXL-ADC (MMAE conjugate) Non-Small Cell Lung Cancer (NSCLC)Xenograft1 mg/kg, single doseComplete tumor regression.[13]
AXL02-MMAE NSCLC and GliomaXenograft<1 mg/kgSuppression of in vivo tumor growth.[9][14]
CAB-AXL-ADC AXL-positive human tumorXenograft1 mg/kg, weeklyTumor stasis.[15]
CAB-AXL-ADC AXL-positive human tumorXenograft1 mg/kg, twice weeklyTumor regressions.[15]
Anti-AXL Antibody Triple-Negative Breast Cancer (TNBC)4T1 Syngeneic ModelOnce weekly i.v.Significant inhibition of lung metastasis.[9]
Tilvestamab Renal Cell Carcinoma (RCC)Orthotopic ModelNot specifiedSignificant inhibition of AXL activation and tumor growth.[7]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are generalized and may require optimization based on the specific antibody, cell line, and animal model used.

Protocol 1: Subcutaneous Xenograft Model for Tumor Growth Inhibition

This protocol outlines the establishment of a subcutaneous tumor model to assess the efficacy of an AXL-specific antibody in inhibiting tumor growth.

Xenograft_Workflow Subcutaneous Xenograft Experimental Workflow A 1. Cell Culture & Preparation B 2. Subcutaneous Injection of Tumor Cells into Immunocompromised Mice A->B C 3. Tumor Growth Monitoring (Calipers) B->C D 4. Randomization into Treatment Groups C->D E 5. Antibody Administration (e.g., i.p., i.v.) D->E F 6. Continued Tumor Monitoring & Body Weight Measurement E->F G 7. Endpoint: Tumor Excision & Analysis (e.g., IHC, Western Blot) F->G

Caption: Workflow for assessing anti-tumor efficacy in a subcutaneous xenograft model.

Materials:

  • AXL-expressing cancer cell line (e.g., MDA-MB-231 for TNBC, NCI-H1299 for NSCLC)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Immunocompromised mice (e.g., NOD/SCID, NSG, or athymic nude mice)

  • AXL-specific antibody and isotype control antibody

  • Calipers for tumor measurement

  • Syringes and needles

Procedure:

  • Cell Preparation: Culture AXL-expressing cancer cells to 70-80% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-10 x 10^6 cells per 100 µL.

  • Tumor Cell Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days by measuring the length and width of the tumor with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Randomization and Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the AXL-specific antibody or isotype control at the predetermined dose and schedule (e.g., intraperitoneally or intravenously).[10][11]

  • Continued Monitoring: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint and Analysis: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumors can be processed for histological analysis (e.g., H&E, IHC for Ki67, AXL, p-AXL), or snap-frozen for molecular analysis (e.g., Western blot, qRT-PCR).

Protocol 2: Orthotopic Model for a More Clinically Relevant Tumor Microenvironment

This protocol describes the establishment of an orthotopic tumor model, which often better recapitulates the natural tumor microenvironment.

Materials:

  • Same as Protocol 1, with the addition of surgical instruments for the specific organ of implantation.

Procedure:

  • Cell Preparation: Prepare cancer cells as described in Protocol 1.

  • Surgical Implantation: Anesthetize the mouse and surgically expose the target organ (e.g., pancreas, kidney).[5][7] Inject the cell suspension directly into the organ. Suture the incision.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or ultrasound.

  • Treatment and Analysis: Administer the antibody and perform endpoint analysis as described in Protocol 1.

Protocol 3: Experimental Metastasis Model

This protocol is designed to evaluate the effect of an AXL-specific antibody on the formation of metastatic lesions.

Materials:

  • Same as Protocol 1, with the addition of a bioluminescence imaging system if using luciferase-tagged cells.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of cancer cells in PBS.

  • Intravenous Injection: Inject the cancer cells into the lateral tail vein of the mice to induce lung metastases, or via intracardiac injection for bone metastasis.[9][10]

  • Antibody Treatment: Begin antibody treatment either prior to, at the same time as, or after tumor cell injection, depending on the experimental question (prophylactic vs. therapeutic).

  • Metastasis Monitoring: Monitor the development of metastatic lesions using bioluminescence imaging or by histological analysis of target organs at the study endpoint.

  • Endpoint Analysis: Quantify the metastatic burden by measuring the bioluminescent signal or by counting the number and size of metastatic nodules in the target organs.

Mechanism of Action of AXL-Specific Antibodies

AXL-specific antibodies can exert their anti-tumor effects through various mechanisms. Understanding these mechanisms is crucial for interpreting in vivo data.

AXL_Ab_MoA Mechanisms of Action of AXL-Specific Antibodies cluster_Ab AXL-Specific Antibody cluster_membrane Tumor Cell Membrane cluster_effects Anti-Tumor Effects AXL_Ab Anti-AXL mAb AXL AXL Receptor AXL_Ab->AXL Binds Block Block Ligand Binding AXL_Ab->Block Internalize Induce Internalization & Degradation AXL_Ab->Internalize ADCC Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) AXL_Ab->ADCC AXL_ADC Anti-AXL ADC AXL_ADC->AXL Binds Payload Deliver Cytotoxic Payload AXL_ADC->Payload Downstream Inhibit Downstream Signaling Block->Downstream Internalize->Downstream Apoptosis Induce Apoptosis ADCC->Apoptosis Payload->Apoptosis

Caption: AXL antibodies can inhibit tumor growth through multiple mechanisms.

  • Blocking Ligand Binding: Some antibodies prevent the binding of Gas6 to AXL, thereby inhibiting downstream signaling.[16]

  • Receptor Internalization and Degradation: Antibody binding can induce the internalization and subsequent degradation of the AXL receptor, reducing its surface expression and signaling capacity.[5][10][17]

  • Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc portion of the antibody can recruit immune effector cells, such as natural killer (NK) cells, to the tumor cell, leading to its lysis.

  • Payload Delivery (ADCs): Antibody-drug conjugates (ADCs) utilize the AXL antibody to specifically deliver a potent cytotoxic agent to AXL-expressing tumor cells.[9][13][17]

Concluding Remarks

The in vivo functional studies outlined in these application notes are essential for the preclinical validation of AXL-specific antibodies as potential cancer therapeutics. By employing robust and clinically relevant animal models, researchers can gain valuable insights into the efficacy, mechanism of action, and potential therapeutic applications of these promising agents. Careful experimental design and comprehensive endpoint analysis are critical for advancing our understanding of AXL biology and for the development of novel anti-cancer therapies.

References

Troubleshooting & Optimization

troubleshooting weak or no signal in AXL Western blot

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to weak or no signal in AXL Western blot experiments.

Troubleshooting Guide: Weak or No AXL Signal

This section addresses common problems encountered during AXL Western blotting in a question-and-answer format, providing direct solutions to specific issues.

Question 1: I am not seeing any AXL band on my Western blot. What are the possible causes and how can I fix this?

Answer:

A complete absence of the AXL signal can be due to several factors, ranging from sample preparation to antibody issues. Here’s a systematic approach to troubleshooting this problem:

  • Low or No AXL Expression in Your Sample:

    • Verification: Confirm that the cell line or tissue you are using is expected to express AXL. Some cell lines may have very low endogenous levels of the protein.[1]

    • Positive Control: It is highly recommended to include a positive control, such as a cell lysate known to express AXL (e.g., HeLa, HepG2, H1299), to validate your experimental setup.[1]

  • Insufficient Protein Loaded:

    • Quantify Your Lysate: The amount of protein loaded onto the gel might be too low for detection, especially for a protein of relatively low abundance like AXL.[1] A minimum of 20-30 µg of total protein from whole-cell extracts is recommended.[1] Use a protein concentration assay like the BCA assay to accurately determine the protein concentration in your lysate.[1][2]

    • Enrichment: For samples with very low AXL expression, consider enriching the protein through immunoprecipitation or fractionation.

  • Inefficient Protein Transfer:

    • Transfer Verification: Proteins, especially high molecular weight proteins like AXL (~140 kDa), may not transfer efficiently from the gel to the membrane.[1] You can check the transfer efficiency by staining the membrane with Ponceau S after the transfer; you should be able to see the protein bands.[1][2]

    • Optimize Transfer Conditions: For large proteins like AXL, you may need to optimize the transfer time and voltage. Longer transfer times are often required for high molecular weight proteins. Ensure there is good contact between the gel and the membrane, with no air bubbles.[1]

  • Antibody-Related Issues:

    • Primary Antibody: Ensure that your primary antibody is validated for Western blotting and is specific for AXL from the correct species.[1] The antibody may have lost its activity; you can perform a dot blot to check its functionality. Avoid reusing diluted antibodies as their activity can decrease over time.[1]

    • Secondary Antibody: Confirm that the secondary antibody is appropriate for the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary antibody).[1]

    • Antibody Concentration: The concentration of the primary or secondary antibody might be too low. Try increasing the antibody concentration or extending the incubation time (e.g., overnight at 4°C for the primary antibody).[1]

Question 2: My AXL band is very faint. How can I improve the signal intensity?

Answer:

A weak AXL signal can often be enhanced by optimizing several steps in your Western blot protocol:

  • Increase Protein Load: As a first step, try loading more protein onto the gel. For low-abundance proteins, increasing the load can significantly improve signal strength.

  • Antibody Concentration and Incubation:

    • Primary Antibody: Increase the concentration of your primary antibody or prolong the incubation time to overnight at 4°C to allow for more thorough binding.

    • Secondary Antibody: Ensure the secondary antibody is used at an optimal dilution. Too high a dilution can result in a weak signal.

  • Blocking Agent Interference:

    • Some blocking agents can mask the epitope your antibody recognizes. If you are using non-fat dry milk, consider switching to bovine serum albumin (BSA), or vice versa.[1]

  • Enhance Detection:

    • Exposure Time: If you are using a chemiluminescent substrate, try increasing the exposure time to the film or digital imager.

    • High-Sensitivity Substrate: For very low-abundance proteins, consider using a high-sensitivity ECL substrate to amplify the signal.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of AXL on a Western blot?

A1: AXL is a glycoprotein (B1211001) and often appears as a doublet at approximately 120 kDa and 140 kDa, which represent different glycosylation states. An unglycosylated form may also be visible at around 100 kDa. This is a normal observation for AXL.[1]

Q2: I see multiple bands on my blot in addition to the expected AXL band. What could be the reason?

A2: The presence of multiple bands can be due to a few factors:

  • Protein Multimers: Bands at double or triple the expected molecular weight could indicate the formation of dimers or other multimers. This can happen if the protein sample was not sufficiently reduced. Ensure your lysis buffer contains a reducing agent like DTT or β-mercaptoethanol and that the sample is boiled for an adequate amount of time before loading.[1]

  • Non-Specific Antibody Binding: The primary antibody might be cross-reacting with other proteins. To reduce non-specific binding, you can try increasing the stringency of the washes (e.g., longer wash times or more washes) or decreasing the primary antibody concentration.[1]

Q3: Can I reuse my diluted AXL primary antibody?

A3: It is generally not recommended to reuse diluted antibodies. The antibody is less stable after dilution, and the dilution buffer can be prone to microbial contamination, both of which can lead to reduced antibody activity and inconsistent results.[1]

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for AXL Western blotting. Please note that these are starting points and may require optimization for your specific experimental conditions.

ParameterRecommended Range/ValueNotes
Protein Lysate Loading 20 - 50 µg per laneFor low-abundance AXL, a higher load may be necessary.[1]
SDS-PAGE Gel % 8% AcrylamideOptimal for resolving high molecular weight proteins like AXL.[2]
Blocking Buffer 5% non-fat dry milk or 5% BSA in TBSTThe choice of blocking agent may need to be optimized.[2]
Blocking Time At least 1 hour at room temperature
Primary Antibody Dilution 1:1,000 - 1:2,000Titration is essential to find the optimal concentration.[2]
Primary Antibody Incubation Overnight at 4°C or 1-2 hours at room temperatureLonger incubation at 4°C is often recommended for weaker signals.[2]
Secondary Antibody Dilution 1:5,000 - 1:20,000Titration is necessary for optimal signal-to-noise ratio.[2]
Secondary Antibody Incubation 1 hour at room temperature

Detailed AXL Western Blot Protocol

This protocol provides a step-by-step guide for performing a Western blot to detect the AXL protein.

1. Cell Lysis and Protein Extraction

  • Wash cells with ice-cold PBS and aspirate the buffer.

  • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[2]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes.[2]

  • Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.[2]

  • Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA assay.[2]

2. SDS-PAGE

  • Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.

  • Load 20-50 µg of protein per well onto an 8% SDS-polyacrylamide gel.

  • Run the gel at an appropriate voltage until the dye front reaches the bottom.

3. Protein Transfer

  • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • For AXL (~140 kDa), a wet transfer at 100V for 90-120 minutes at 4°C is recommended.

  • After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer. Destain with wash buffer before blocking.[2]

4. Immunodetection

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for at least 1 hour at room temperature.

  • Incubate the membrane with the primary AXL antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

  • Wash the membrane three times for 10-15 minutes each with TBST.

5. Detection

  • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[2]

  • Capture the chemiluminescent signal using X-ray film or a digital imaging system.

Visualizations

AXL_Western_Blot_Troubleshooting start Weak or No AXL Signal check_expression Check AXL Expression Level in Sample start->check_expression positive_control Run Positive Control (e.g., HeLa, HepG2 lysate) check_expression->positive_control Low/Unknown Expression protein_load Verify Protein Load (20-50 µg) check_expression->protein_load Expression Confirmed solution Signal Improved positive_control->solution bca_assay Perform BCA Assay for Accurate Quantification protein_load->bca_assay Low Signal transfer_efficiency Check Transfer Efficiency protein_load->transfer_efficiency Sufficient Load bca_assay->solution ponceau_stain Stain Membrane with Ponceau S transfer_efficiency->ponceau_stain No/Weak Bands antibody_issues Investigate Antibody Performance transfer_efficiency->antibody_issues Transfer OK ponceau_stain->solution titrate_antibody Titrate Primary and Secondary Antibodies antibody_issues->titrate_antibody Low Signal check_antibody_specs Verify Antibody Specificity and Validation for WB antibody_issues->check_antibody_specs Non-specific Bands optimize_detection Optimize Detection Step antibody_issues->optimize_detection Antibodies OK titrate_antibody->solution check_antibody_specs->solution increase_exposure Increase Exposure Time optimize_detection->increase_exposure Faint Signal sensitive_substrate Use High-Sensitivity ECL Substrate optimize_detection->sensitive_substrate Very Low Signal increase_exposure->solution sensitive_substrate->solution

Caption: Troubleshooting workflow for weak or no AXL signal.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK Pathway (RAS/RAF/MEK/ERK) AXL->MAPK JAK_STAT JAK/STAT Pathway AXL->JAK_STAT NFkB NF-κB Pathway AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival MAPK->Cell_Survival Cell_Migration Cell Migration & Invasion MAPK->Cell_Migration JAK_STAT->Cell_Survival Angiogenesis Angiogenesis JAK_STAT->Angiogenesis NFkB->Cell_Survival Drug_Resistance Therapy Resistance NFkB->Drug_Resistance

Caption: Simplified AXL signaling pathway.

References

optimizing AXL kinase assay for better signal-to-noise ratio

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their AXL kinase assays for a better signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is a good signal-to-noise ratio for an AXL kinase assay?

A1: A good signal-to-noise (S/N) ratio is crucial for obtaining reliable and reproducible data. While the ideal S/N ratio can vary depending on the assay format and detection method, a ratio of 10 or higher is generally considered good. For high-throughput screening (HTS), a Z'-factor between 0.5 and 1.0 is an excellent indicator of assay quality.

Q2: What are the most common causes of a low signal-to-noise ratio in AXL kinase assays?

A2: A low S/N ratio can be attributed to either a weak signal or high background noise. Common causes include:

  • Suboptimal Reagent Concentrations: Incorrect concentrations of the AXL enzyme, substrate, or ATP can lead to a weak signal.

  • Inactive Enzyme: Improper storage or handling of the recombinant AXL enzyme can lead to a loss of activity.

  • High Background Signal: This can be caused by non-specific binding of assay components, autophosphorylation of the AXL kinase, or interference from test compounds.

  • Incorrect Assay Conditions: Suboptimal incubation time, temperature, or buffer composition can negatively impact the enzymatic reaction.

Q3: How do I choose the right substrate for my AXL kinase assay?

A3: Several substrates can be used for AXL kinase assays. Common choices include the synthetic peptide AXLtide (KKSRGDYMTMQIG) and the random polymer Poly(Glu, Tyr) 4:1.[1] The optimal substrate and its concentration should be determined empirically for your specific assay conditions.

Q4: What is the importance of ATP concentration in an AXL kinase assay?

A4: ATP is a critical substrate in the kinase reaction. Using an ATP concentration around the Michaelis constant (Km) for AXL is recommended for inhibitor screening assays. The reported ATP Km for AXL is approximately 0.9 µM. Using ATP concentrations significantly above the Km can mask the effect of ATP-competitive inhibitors.[2]

Troubleshooting Guide

Issue 1: High Background Signal
Possible Cause Recommended Solution
Autophosphorylation of AXL Kinase Run a control reaction without the substrate to determine the extent of autophosphorylation. If it is high, consider reducing the enzyme concentration or the incubation time.
Contaminated Reagents Ensure all buffers and reagents are freshly prepared and free of contaminants.
Non-specific Binding (in antibody-based detection) Increase the number and duration of wash steps. Add a blocking agent like Bovine Serum Albumin (BSA) to the assay buffer.
Compound Interference Test compounds may be autofluorescent or interfere with the detection reagents. Run a control with the compound in the absence of the enzyme to assess for interference.
Issue 2: Low or No Signal
Possible Cause Recommended Solution
Inactive AXL Enzyme Verify the activity of the recombinant AXL enzyme. Avoid repeated freeze-thaw cycles and store the enzyme according to the manufacturer's instructions.[3]
Suboptimal Reagent Concentrations Perform titration experiments to determine the optimal concentrations of the AXL enzyme, substrate, and ATP.
Incorrect Buffer Conditions Ensure the assay buffer has the optimal pH and contains necessary cofactors like MgCl₂.
Insufficient Incubation Time or Temperature Optimize the incubation time and temperature to ensure the kinase reaction proceeds to a detectable level. A typical incubation is 60 minutes at 30°C.[1]
Problem with Detection Reagents Ensure that the detection reagents (e.g., ADP-Glo™) have not expired and have been stored correctly.
Issue 3: High Well-to-Well Variability
Possible Cause Recommended Solution
Pipetting Errors Ensure accurate and consistent pipetting. Use calibrated pipettes and proper pipetting techniques.
Inadequate Mixing Gently mix the contents of the wells after adding each reagent to ensure a homogeneous reaction.
Edge Effects To minimize evaporation from the outer wells of the plate, consider not using them for critical samples or filling them with a buffer.
Temperature Gradients Ensure the entire plate is at a uniform temperature during incubation.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for AXL Kinase Assay Components

Component Typical Concentration Range Reference
Recombinant AXL Enzyme5 - 10 ng/well[1]
AXLtide Substrate100 µM[1]
Poly(Glu, Tyr) 4:1 Substrate0.2 mg/mL[1][4]
ATP10 - 50 µM (for endpoint assays)[1]
ATP Km~0.9 µM[2]

Experimental Protocols

Protocol 1: Standard AXL Kinase Assay using ADP-Glo™

This protocol provides a general framework for an in vitro biochemical AXL kinase assay in a 96-well format.

Materials:

  • Recombinant human AXL kinase

  • AXLtide or Poly(Glu, Tyr) 4:1 substrate

  • Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound in kinase buffer.

  • Add Test Compound: Add 5 µL of the diluted test compound or vehicle (DMSO) to the appropriate wells.

  • Add AXL Enzyme: Add 10 µL of AXL enzyme solution (e.g., 5-10 ng/well) to all wells except the "no enzyme" control wells. Add 10 µL of kinase buffer to the "no enzyme" control wells.

  • Initiate Kinase Reaction: Add 10 µL of the substrate and ATP mixture to all wells to start the reaction. The final ATP concentration should be at or near the Km for inhibitor studies.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 25 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

    • Add 50 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the luminescence using a plate reader.

Visualizations

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds Dimerization Dimerization & Autophosphorylation AXL->Dimerization PI3K PI3K Dimerization->PI3K Activates RAS RAS Dimerization->RAS Activates AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: AXL signaling pathway.

AXL_Assay_Workflow start Start prepare Prepare Reagents (Enzyme, Substrate, ATP, Compound) start->prepare add_compound Add Test Compound/Vehicle to Plate prepare->add_compound add_enzyme Add AXL Enzyme add_compound->add_enzyme initiate Initiate Reaction (Add Substrate/ATP Mix) add_enzyme->initiate incubate Incubate (e.g., 30°C for 60 min) initiate->incubate stop_detect Stop Reaction & Detect Signal (e.g., Add ADP-Glo Reagents) incubate->stop_detect read Read Plate (Luminescence) stop_detect->read analyze Analyze Data read->analyze end End analyze->end

Caption: AXL kinase assay workflow.

Troubleshooting_Tree start Low Signal-to-Noise Ratio check_signal Is the signal low? start->check_signal check_background Is the background high? start->check_background check_signal->check_background No low_signal_causes Possible Causes: - Inactive Enzyme - Suboptimal Reagent Conc. - Incorrect Buffer/Incubation check_signal->low_signal_causes Yes high_bg_causes Possible Causes: - Autophosphorylation - Reagent Contamination - Compound Interference check_background->high_bg_causes Yes low_signal_solutions Solutions: - Verify Enzyme Activity - Titrate Reagents - Optimize Assay Conditions low_signal_causes->low_signal_solutions high_bg_solutions Solutions: - Run 'No Substrate' Control - Use Fresh Reagents - Run 'No Enzyme' Control high_bg_causes->high_bg_solutions

Caption: Troubleshooting decision tree.

References

common issues with AXL siRNA knockdown efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for AXL siRNA knockdown experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you achieve successful and reproducible AXL gene silencing.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during AXL siRNA knockdown experiments in a question-and-answer format.

Q1: I am not seeing efficient knockdown of AXL protein. What are the possible causes and solutions?

A1: Low knockdown efficiency is a common issue in siRNA experiments. Several factors can contribute to this problem, from suboptimal transfection conditions to issues with the siRNA itself or the validation method.

Troubleshooting Steps:

  • Optimize siRNA Transfection: This is the most critical step. Key parameters to optimize include:

    • siRNA Concentration: The optimal concentration can vary between cell lines and should be determined experimentally. A typical starting range is 10-50 nM.[1][2] Titrate your siRNA concentration to find the lowest effective concentration that gives maximal knockdown with minimal cytotoxicity.

    • Transfection Reagent: The choice of transfection reagent is cell-line dependent.[3] If you are working with a difficult-to-transfect cell line, consider trying different reagents or methods like electroporation.

    • Cell Confluency: The optimal cell density at the time of transfection is crucial. For many cell lines, a confluency of 50-70% is recommended.[1][2]

    • Complex Formation: Ensure that the siRNA and transfection reagent are diluted in serum-free medium and allowed to form complexes for the recommended time (usually 15-20 minutes) before adding to the cells.[4]

  • Validate Your siRNA:

    • Positive Control: Use an siRNA known to effectively knock down a housekeeping gene to confirm that your transfection protocol is working.

    • Multiple siRNAs: It is best practice to test multiple different siRNA sequences targeting AXL to rule out issues with a single ineffective siRNA.[1]

  • Check this compound Turnover: this compound may have a long half-life in your specific cell line. This means that even with efficient mRNA knockdown, it may take longer to see a significant decrease at the protein level.

    • Time Course Experiment: Perform a time-course experiment, harvesting cells at different time points post-transfection (e.g., 24, 48, 72, and 96 hours) to determine the optimal time point for observing maximal protein knockdown. In some cell lines, the half-life of AXL can be several hours.[5]

  • Verify Your Validation Method:

    • Antibody Specificity: Ensure the antibody used for Western blotting is specific for AXL. Validate your antibody by including proper controls.

    • qPCR validation: Confirm mRNA knockdown using quantitative real-time PCR (qPCR). This will help you determine if the issue is at the transcriptional or translational level.

Q2: My cells are showing high levels of toxicity or death after transfection. How can I mitigate this?

A2: Cell death post-transfection can be caused by the transfection reagent, the siRNA itself, or a combination of both.

Troubleshooting Steps:

  • Reduce Transfection Reagent and siRNA Concentration: High concentrations of both can be toxic to cells. Perform a titration to find the lowest effective concentrations that maintain good knockdown efficiency with minimal cell death.[2]

  • Check Cell Health: Ensure your cells are healthy, have a low passage number, and are actively dividing before transfection.[3]

  • Serum-Free vs. Serum-Containing Medium: Some transfection reagents require serum-free conditions for complex formation but the transfection itself can be performed in the presence of serum to reduce toxicity. Refer to the manufacturer's protocol for your specific reagent.[1]

  • Incubation Time: Reduce the incubation time of the transfection complex with the cells. For some sensitive cell lines, a shorter exposure time may be sufficient for knockdown while reducing toxicity.

Q3: I'm observing off-target effects. How can I ensure the phenotype I'm seeing is specific to AXL knockdown?

A3: Off-target effects, where the siRNA affects the expression of unintended genes, are a significant concern in RNAi experiments.

Troubleshooting Steps:

  • Use a Non-Targeting Control: Always include a scrambled or non-targeting siRNA control in your experiments. This will help you differentiate between sequence-specific effects and general effects of the transfection process.[1]

  • Rescue Experiment: To definitively prove that the observed phenotype is due to AXL knockdown, perform a rescue experiment. This involves co-transfecting your AXL siRNA with a plasmid expressing an siRNA-resistant form of the AXL gene. If the phenotype is reversed, it confirms that it was an on-target effect.

  • Lower siRNA Concentration: Off-target effects are often concentration-dependent. Using the lowest effective concentration of siRNA can help minimize them.

  • Perform a BLAST Search: Ensure your siRNA sequence is specific to the AXL gene and does not have significant homology to other genes.[2]

Quantitative Data on AXL siRNA Knockdown Efficiency

The following table summarizes AXL knockdown efficiency data compiled from various studies. This data can serve as a reference for expected knockdown levels in different cell lines.

Cell LinesiRNA TypesiRNA ConcentrationTransfection ReagentKnockdown Efficiency (%)Validation MethodReference
786-O (Renal Cell Carcinoma)Axl siRNA40 nMNot Specified>80%Western Blot[6]
ACHN (Renal Cell Carcinoma)Axl siRNA40 nMNot Specified>80%Western Blot[6]
SKLU1 (NSCLC)shRNA against AXLNot ApplicableLentiviral Infection>70%Western Blot[7]
HCC1806 (TNBC)shRNA against AXLNot ApplicableLentiviral Infection>70%Western Blot[7]
Mature iBAssiRNA targeting AxlNot SpecifiedNot Specified~70%Western Blot[8]
SKBR3R (Breast Cancer)siRNA-mediated AXL knockdownNot SpecifiedNot SpecifiedSignificant reductionWestern Blot[9]
JeKo-1 (Mantle Cell Lymphoma)Doxycycline-inducible shAXL1000 nM DoxycyclineLentiviral Infection~90%Western Blot[10]
WHCO5 (OSCC)LV-siRNA AxlNot ApplicableLentiviral InfectionSignificant reductionWestern Blot[11]
Kyse450 (OSCC)LV-siRNA AxlNot ApplicableLentiviral InfectionSignificant reductionWestern Blot[11]
CL1-5 (Lung Adenocarcinoma)siRNA/AxlNot SpecifiedNot SpecifiedSignificant decreaseRT-PCR & Western Blot[12]

Experimental Protocols

Here are detailed methodologies for key experiments involved in AXL siRNA knockdown.

Protocol 1: AXL siRNA Transfection (General Protocol)

This protocol provides a general guideline for siRNA transfection in a 6-well plate format. It should be optimized for your specific cell line and transfection reagent.

Materials:

  • Cells to be transfected

  • Complete growth medium

  • Serum-free medium (e.g., Opti-MEM™)

  • AXL-specific siRNA and non-targeting control siRNA (e.g., 20 µM stock)

  • Transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • 6-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate in 2 ml of antibiotic-free normal growth medium. The cells should be 60-80% confluent at the time of transfection.[4]

  • siRNA-Transfection Reagent Complex Formation:

    • Solution A (siRNA): In a sterile microcentrifuge tube, dilute your AXL siRNA (or non-targeting control) to the desired final concentration (e.g., 20-80 pmols) in 100 µl of serum-free medium.[4]

    • Solution B (Transfection Reagent): In a separate sterile microcentrifuge tube, dilute the transfection reagent according to the manufacturer's instructions (e.g., 2-8 µl of siRNA Transfection Reagent) in 100 µl of serum-free medium.[4]

    • Combine Solution A and Solution B by adding the diluted siRNA to the diluted transfection reagent. Mix gently by pipetting up and down.

    • Incubate the mixture for 15-45 minutes at room temperature to allow for the formation of siRNA-lipid complexes.[4]

  • Transfection:

    • Wash the cells once with 2 ml of serum-free medium.[4]

    • Aspirate the medium and add 800 µl of serum-free medium to the tube containing the siRNA-transfection reagent complexes. Mix gently.

    • Add the 1 ml of the complex-containing medium to the well of cells.

    • Incubate the cells at 37°C in a CO2 incubator for 5-7 hours.[4]

  • Post-Transfection:

    • After the incubation period, add 1 ml of normal growth medium containing twice the normal concentration of serum and antibiotics.

    • Incubate the cells for an additional 24-96 hours before proceeding with analysis of AXL knockdown.

Protocol 2: Validation of AXL Knockdown by Western Blot

Materials:

  • Transfected and control cells

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against AXL

  • Loading control primary antibody (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Run the gel to separate the proteins by size.

    • Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-AXL antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Add the chemiluminescent substrate to the membrane.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Protocol 3: Validation of AXL Knockdown by qPCR

Materials:

  • Transfected and control cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for AXL and a reference gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from transfected and control cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR:

    • Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and primers for AXL or the reference gene.

    • Run the qPCR reaction in a real-time PCR machine.

  • Data Analysis:

    • Determine the Ct values for AXL and the reference gene in both the AXL siRNA-treated and control samples.

    • Calculate the relative expression of AXL mRNA using the ΔΔCt method.

Visualizations

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Migration Migration & Invasion PI3K->Migration mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF RAS->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation NFkB->Proliferation NFkB->DrugResistance

Caption: AXL Signaling Pathway.

siRNA_Knockdown_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_validation Validation Cell_Seeding Seed Cells (Target Confluency: 50-70%) Complex_Formation Form siRNA-Lipid Complexes Cell_Seeding->Complex_Formation siRNA_Prep Prepare AXL & Control siRNAs siRNA_Prep->Complex_Formation Transfect Add Complexes to Cells Complex_Formation->Transfect Incubate Incubate for 24-96 hours Transfect->Incubate Harvest Harvest Cells Incubate->Harvest qPCR qPCR for mRNA Knockdown Harvest->qPCR Western Western Blot for Protein Knockdown Harvest->Western

Caption: AXL siRNA Knockdown Experimental Workflow.

Troubleshooting_Tree cluster_transfection Transfection Issues cluster_validation Validation Issues cluster_siRNA siRNA Issues Start Low AXL Knockdown? Optimize_Reagent Optimize Transfection Reagent & Concentration Start->Optimize_Reagent Yes Optimize_siRNA Titrate siRNA Concentration (10-50nM) Start->Optimize_siRNA Yes Check_Confluency Check Cell Confluency (50-70%) Start->Check_Confluency Yes Check_Health Ensure Healthy, Low Passage Number Cells Start->Check_Health Yes Time_Course Perform Time-Course (24-96h) Start->Time_Course Yes Validate_Antibody Validate AXL Antibody Start->Validate_Antibody Yes Run_qPCR Confirm mRNA knockdown with qPCR Start->Run_qPCR Yes Test_Multiple Test Multiple AXL siRNAs Start->Test_Multiple Yes Positive_Control Use Positive Control (e.g., housekeeping gene) Start->Positive_Control Yes Success Successful Knockdown Start->Success No

Caption: Troubleshooting AXL siRNA Knockdown.

References

reducing off-target effects of small molecule AXL inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with small molecule AXL inhibitors. Our goal is to help you mitigate off-target effects and obtain reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of small molecule AXL inhibitors?

Small molecule AXL inhibitors typically function by binding to the ATP-binding site within the intracellular kinase domain of the AXL receptor.[1] This competitive inhibition prevents the phosphorylation and activation of AXL, thereby blocking downstream signaling cascades that promote cell survival, proliferation, migration, and invasion.[1][2]

Q2: What are the major downstream signaling pathways affected by AXL inhibition?

AXL activation triggers several key downstream signaling pathways.[3][4][5] Inhibition of AXL primarily affects the following:

  • PI3K/AKT/mTOR pathway: Regulates cell survival, growth, and proliferation.[5][6]

  • RAS/RAF/MEK/ERK (MAPK) pathway: Controls cell proliferation and differentiation.[3][7]

  • NF-κB pathway: Involved in inflammation and cell survival.[6]

  • JAK/STAT pathway: Plays a role in cell growth, survival, and differentiation.[6][8]

Q3: Why is AXL inhibition a promising therapeutic strategy in cancer?

AXL is frequently overexpressed in various cancers and is associated with a poor prognosis, metastasis, and the development of drug resistance to conventional therapies.[1][2][9] By targeting AXL, inhibitors can help to overcome this resistance and reduce tumor growth and spread.[3][10] AXL's role in promoting epithelial-to-mesenchymal transition (EMT), a process linked to increased cell motility and invasion, further highlights its importance as a therapeutic target.[11]

Q4: What are the known off-target effects of small molecule AXL inhibitors?

While designed to be specific, many small molecule AXL inhibitors can interact with other kinases, leading to off-target effects.[12] This is often due to the conserved nature of the ATP-binding pocket among kinases. For example, some AXL inhibitors also show activity against other members of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, such as MERTK and TYRO3.[13][14] Off-target inhibition of kinases like Aurora A and B has also been reported, which can lead to cell cycle arrest.[15] These off-target activities can contribute to both therapeutic efficacy and toxicity.[7]

Troubleshooting Guides

Issue 1: High level of off-target activity observed in my experiments.

Possible Cause: Lack of inhibitor selectivity. Many small molecule kinase inhibitors are not entirely specific for their intended target.[16]

Troubleshooting Steps:

  • Confirm Target Engagement: First, verify that the inhibitor is engaging with AXL in your cellular context. A Western blot to assess the phosphorylation status of AXL (p-AXL) in response to inhibitor treatment is a standard method.[17] A decrease in p-AXL levels upon treatment indicates target engagement.

  • Perform a Kinome Scan: To identify potential off-target kinases, consider a comprehensive kinase profiling assay, such as a KINOMEscan.[18][19] This will provide a broad overview of the inhibitor's selectivity profile.

  • Use a More Selective Inhibitor: If significant off-target effects are confirmed, consider switching to a more selective AXL inhibitor. The table below provides a comparison of the selectivity of some common AXL inhibitors.

  • Employ Genetic Approaches: To confirm that the observed phenotype is AXL-dependent, use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out AXL expression. If the phenotype is rescued or mimicked by AXL depletion, it is more likely to be an on-target effect.

  • Dose-Response Curve: Perform a dose-response experiment to determine the lowest effective concentration of the inhibitor that still provides the desired on-target effect while minimizing off-target activity.

Issue 2: My AXL-low cancer cell line is resistant to the AXL inhibitor.

Possible Cause: The inhibitor's efficacy is dependent on the presence of its target. In cell lines with low or no AXL expression, the inhibitor will have a diminished effect.[20]

Troubleshooting Steps:

  • Confirm AXL Expression: Verify the AXL expression level in your cell line using Western blot or flow cytometry.

  • Induce AXL Expression: It is possible to experimentally induce AXL expression. For instance, treatment with TGF-β1 can induce an epithelial-to-mesenchymal transition (EMT), which is often associated with increased AXL expression.[20]

  • Combination Therapy: Consider combining the AXL inhibitor with another therapeutic agent that targets a different signaling pathway critical for the survival of the AXL-low cells.[20] For example, AXL inhibitors have shown synergistic effects when combined with EGFR inhibitors in non-small cell lung cancer.[10]

  • Investigate AXL-Independent Effects: Some inhibitors may have AXL-independent anti-tumor activities. Explore potential off-target effects that could be therapeutically relevant in your model system.[20]

Issue 3: I am observing an unexpected increase in total AXL protein levels after inhibitor treatment.

Possible Cause: Some small molecule AXL inhibitors can impair the normal process of receptor internalization and degradation.[21]

Troubleshooting Steps:

  • Time-Course Experiment: Perform a time-course experiment to monitor both p-AXL and total AXL levels after inhibitor treatment. A decrease in p-AXL followed by an increase in total AXL would support the hypothesis of impaired degradation.

  • Evaluate Receptor Localization: Use techniques like flow cytometry or immunofluorescence to assess the cell surface levels of AXL. An accumulation of AXL on the cell surface after inhibitor treatment would indicate impaired internalization.[21]

  • Inhibit Lysosomal Degradation: To confirm the involvement of the lysosomal degradation pathway, treat cells with a lysosomal inhibitor like chloroquine (B1663885) in combination with the AXL inhibitor.[21] An accumulation of AXL fragments would suggest that the inhibitor is affecting this pathway.

Quantitative Data Summary

InhibitorAXL IC₅₀ (nM)Off-Target Kinases (Examples)Reference
Bemcentinib (BGB324) ~14MER, TYRO3[11]
Cabozantinib 7VEGFR2, MET[7]
R428 14ABL1, AURKA, AURKB, AURKC[18][19]
TP-0903 27Off-target effects at higher doses[10][22]
ONO-7475 <10MER[10]
DS-1205 Specific AXL inhibitorNot specified[11]
SLC-391 Single-digit nMGood selectivity against other kinases[14]

IC₅₀ values can vary depending on the assay conditions.

Experimental Protocols

Protocol 1: Western Blot Analysis of AXL Phosphorylation

Objective: To determine the effect of a small molecule inhibitor on AXL phosphorylation in cultured cells.

Materials:

  • Cell line of interest

  • Small molecule AXL inhibitor

  • GAS6 ligand (optional, for stimulating AXL)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AXL (Tyr702), anti-total AXL, anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells and allow them to adhere overnight.

  • If stimulating with ligand, serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with various concentrations of the AXL inhibitor or vehicle control (e.g., DMSO) for 1-2 hours.

  • If applicable, stimulate the cells with GAS6 (e.g., 200 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Quantify protein concentration using a BCA or Bradford assay.

  • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.[17]

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.[23]

Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)

Objective: To assess the effect of an AXL inhibitor on cell proliferation and viability.

Materials:

  • Cell line of interest

  • Small molecule AXL inhibitor

  • 96-well plates

  • MTT solution or CellTiter-Glo® reagent

Procedure (MTT Assay):

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the AXL inhibitor or vehicle control.

  • Incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add solubilization solution and incubate overnight at 37°C.

  • Measure the absorbance at 570 nm using a microplate reader.[17]

Procedure (CellTiter-Glo® Assay):

  • Follow steps 1-3 from the MTT assay.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence with a plate reader.[17]

Visualizations

AXL_Signaling_Pathway GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds and activates PI3K PI3K AXL->PI3K GRB2 GRB2 AXL->GRB2 STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation, Survival, Migration, Invasion mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation NFkB->Proliferation Inhibitor Small Molecule AXL Inhibitor Inhibitor->AXL

Caption: AXL Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow Start Start: Off-Target Effects Observed ConfirmTarget 1. Confirm AXL Target Engagement (e.g., p-AXL Western Blot) Start->ConfirmTarget KinomeScan 2. Perform Kinome Scan ConfirmTarget->KinomeScan GeneticApproach 3. Use Genetic Approach (siRNA/CRISPR) KinomeScan->GeneticApproach OffTarget Phenotype is Off-Target KinomeScan->OffTarget Identifies other strong hits DoseResponse 4. Optimize Dose GeneticApproach->DoseResponse OnTarget Phenotype is On-Target GeneticApproach->OnTarget Knockdown mimics inhibitor effect GeneticApproach->OffTarget Knockdown does not mimic inhibitor effect SwitchInhibitor Consider Switching to a More Selective Inhibitor DoseResponse->SwitchInhibitor

Caption: Troubleshooting Workflow for Off-Target Effects.

References

AXL Antibody for Immunohistochemistry: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using AXL antibodies for immunohistochemistry (IHC).

Frequently Asked Questions (FAQs)

Q1: What are the most critical controls for validating AXL antibody specificity in IHC?

A1: To ensure the specificity of your AXL antibody, it is crucial to include both positive and negative controls in your experiment.[1]

  • Positive Controls: Use tissue sections known to express AXL. AXL is often overexpressed in various cancers such as pancreatic, lung, breast, and head and neck cancers.[2][3] You can also use cell pellets from cell lines with confirmed AXL expression (e.g., MDA-MB-231) as a reliable positive control.[4]

  • Negative Controls:

    • Antigen-Negative Tissue: Use tissue sections known to have low or no AXL expression, such as normal skin or adipose tissue.[5]

    • Isotype Control: Incubate a slide with an antibody of the same isotype and concentration as the primary antibody but raised against an antigen not present in the tissue. This helps to identify non-specific binding of the antibody.

    • No Primary Antibody Control: Omit the primary antibody incubation step on one slide to check for non-specific staining from the secondary antibody or detection system.[1][6]

Q2: My AXL staining is weak or absent. What are the possible causes and solutions?

A2: Weak or no staining for AXL can be due to several factors related to the tissue preparation, antigen retrieval, or the antibody itself.

  • Improper Tissue Fixation: Over-fixation can mask the epitope. Ensure fixation time is optimized (typically 18-24 hours in 10% neutral buffered formalin).[7]

  • Suboptimal Antigen Retrieval: The method of antigen retrieval is critical. For AXL, heat-induced epitope retrieval (HIER) with a citrate (B86180) buffer (pH 6.0) or Tris/EDTA buffer (pH 9.0) is often recommended.[7][8] You may need to optimize the heating time and temperature.

  • Incorrect Antibody Dilution: The primary antibody concentration may be too low. Perform a titration experiment to determine the optimal antibody concentration.[9]

  • Antibody Inactivity: Ensure the antibody has been stored correctly at the recommended temperature and has not expired.[9]

Q3: I am observing high background staining in my AXL IHC experiment. How can I reduce it?

A3: High background staining can obscure the specific signal. Here are some common causes and solutions:

  • Incomplete Deparaffinization: Residual paraffin (B1166041) can cause patchy, uneven background. Ensure complete removal of paraffin by using fresh xylene and sufficient incubation times.[6][10]

  • Non-Specific Antibody Binding:

    • Blocking Step: Use a suitable blocking agent, such as normal serum from the same species as the secondary antibody, to block non-specific binding sites.[11]

    • Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding.[12]

    • Secondary Antibody Cross-Reactivity: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue. Use a pre-adsorbed secondary antibody to minimize this.[12]

  • Endogenous Enzyme Activity: If using an enzyme-based detection system (like HRP or AP), endogenous enzymes in the tissue can produce a false positive signal. Use appropriate blocking agents like hydrogen peroxide for HRP or levamisole (B84282) for AP.[12]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your AXL IHC experiments.

Problem Possible Cause Recommended Solution
No Staining Inactive primary antibodyCheck antibody storage conditions and expiration date. Run a positive control to confirm antibody activity.[9]
Incorrect antigen retrievalOptimize antigen retrieval method (buffer pH, heating time, and temperature).[7][9]
Primary antibody incompatible with the applicationEnsure the AXL antibody is validated for IHC.[1][13][14]
Weak Staining Primary antibody concentration too lowPerform a titration of the primary antibody to find the optimal concentration.[9]
Insufficient incubation timeIncrease the primary antibody incubation time. Overnight incubation at 4°C can enhance the signal.[7]
Tissue dried out during the procedureKeep the slides moist throughout the entire staining process.[9]
High Background Primary antibody concentration too highReduce the primary antibody concentration.
Inadequate blockingIncrease the concentration or incubation time of the blocking solution.[11]
Non-specific secondary antibody bindingUse a cross-adsorbed secondary antibody. Run a "no primary antibody" control.[12]
Non-specific Staining Cross-reactivity with other proteinsUse a monoclonal antibody for higher specificity. Some AXL antibodies may cross-react with other TAM family members like Tyro3.[15]
Fixation artifactsEnsure proper and consistent tissue fixation.[7]

Quantitative Data

The performance of different AXL antibodies can vary. Below is a summary of recommended starting dilutions for IHC from various suppliers. It is important to note that optimal dilutions should be determined by the end-user.

Antibody Supplier Clonality Host Recommended IHC Dilution Validation Data Available
Axl (C89E7)Cell Signaling TechnologyMonoclonalRabbit1:100 - 1:400WB, IP, IF, Flow, IHC[16]
Anti-Axl Antibody (A91665)Antibodies.comPolyclonalRabbit1:50 - 1:200WB, IHC, ICC/IF, IP[8]
Anti-Axl antibody [EPR19880]AbcamMonoclonalRabbit1:4000WB, IHC
Human Axl Antibody (AF154)R&D SystemsPolyclonalGoat5-15 µg/mLWB, Flow, IHC, Knockout Validated[17][18]

Experimental Protocols

Immunohistochemistry (IHC) Staining Protocol for AXL

This protocol is a general guideline for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.[10]

    • Hydrate through graded alcohols: two changes of 100% ethanol (B145695) for 3 minutes each, followed by 95%, 80%, and 70% ethanol for 3 minutes each.[7]

    • Rinse with distilled water.[7]

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.[7]

    • Allow slides to cool to room temperature.

  • Blocking:

    • Wash slides in PBS or TBS.

    • Block endogenous peroxidase activity by incubating in 3% hydrogen peroxide for 10-15 minutes.[12]

    • Rinse with buffer.

    • Apply a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.[11]

  • Primary Antibody Incubation:

    • Dilute the AXL primary antibody to its optimal concentration in the antibody diluent.

    • Incubate the slides with the primary antibody, typically for 1-2 hours at 37°C or overnight at 4°C.[7]

  • Detection:

    • Wash slides with buffer.

    • Apply a biotinylated secondary antibody or an HRP-polymer-based detection system.[6]

    • Incubate according to the manufacturer's instructions.

  • Staining and Visualization:

    • Wash slides with buffer.

    • Apply the chromogen substrate (e.g., DAB) and monitor for color development.[10]

    • Rinse with distilled water to stop the reaction.

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.[9]

    • Dehydrate through graded alcohols and clear in xylene.

    • Mount with a permanent mounting medium.

Western Blotting for AXL Antibody Validation
  • Protein Extraction: Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the AXL primary antibody (refer to manufacturer's datasheet for recommended dilution) overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. A specific band for AXL should be detected at approximately 140 kDa.[17]

Visualizations

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GAS6 GAS6 AXL AXL Receptor GAS6->AXL Binds and Activates PI3K PI3K AXL->PI3K MAPK MAPK AXL->MAPK JAK JAK AXL->JAK NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MAPK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration STAT STAT JAK->STAT STAT->Proliferation NFkB->Proliferation

Caption: AXL Receptor Signaling Pathways.

IHC_Workflow start Tissue Preparation (Fixation & Embedding) deparaffinization Deparaffinization & Rehydration start->deparaffinization antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval blocking Blocking antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab chromogen Chromogen Substrate secondary_ab->chromogen counterstain Counterstaining chromogen->counterstain mounting Dehydration & Mounting counterstain->mounting visualization Visualization mounting->visualization

Caption: Typical Immunohistochemistry Workflow.

Troubleshooting_Logic start IHC Staining Issue? no_stain No/Weak Staining start->no_stain Yes high_bg High Background start->high_bg Yes check_controls Check Controls: - Positive Control Stained? - Negative Control Clean? no_stain->check_controls Start Here titrate_ab Titrate Primary Antibody high_bg->titrate_ab Start Here optimize_ar Optimize Antigen Retrieval (Buffer, Time, Temp) check_controls->optimize_ar If Controls Fail optimize_ar->titrate_ab check_blocking Optimize Blocking Step (Agent, Time, Conc.) titrate_ab->check_blocking If Persists solution Problem Resolved titrate_ab->solution check_secondary Check Secondary Antibody (Dilution, Cross-Reactivity) check_blocking->check_secondary check_secondary->solution

Caption: Troubleshooting Logic Flowchart.

References

dealing with high background in AXL immunofluorescence staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during AXL immunofluorescence (IF) staining experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

High background fluorescence can obscure specific signals and compromise the interpretation of immunofluorescence results. This section addresses common issues and provides solutions for optimizing your AXL staining protocol.

Q1: What are the most common causes of high background in AXL immunofluorescence staining?

High background in IF staining can stem from several factors:

  • Non-specific antibody binding: Both primary and secondary antibodies can bind to unintended targets in the sample. This can be due to excessively high antibody concentrations or inadequate blocking.[1][2]

  • Autofluorescence: Tissues and cells can possess endogenous molecules that fluoresce, leading to a general background signal.[3] This is particularly common in formalin-fixed paraffin-embedded (FFPE) tissues.

  • Issues with fixation: Over-fixation or the use of certain fixatives like glutaraldehyde (B144438) can increase background fluorescence.[3]

  • Inadequate washing: Insufficient washing steps can leave unbound antibodies in the sample, contributing to background noise.[2][4]

  • Sample drying: Allowing the sample to dry out at any stage of the staining process can lead to non-specific antibody binding and high background.[4]

Q2: How can I reduce non-specific binding of my primary and secondary antibodies?

To minimize non-specific antibody binding:

  • Optimize antibody concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong specific signal with low background. A recommended starting dilution for a rabbit polyclonal anti-AXL antibody in Western Blot is between 1:1000 and 1:8000, which can be a starting point for IF titration.[5] For a specific anti-AXL monoclonal antibody used on breast cancer cell lines, a concentration of 10 µg/mL was found to be optimal.[6][7]

  • Proper blocking: Use a suitable blocking solution to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody.[1] For instance, if you are using a goat anti-rabbit secondary antibody, you can use normal goat serum for blocking.

  • Increase washing stringency: Extend the duration and number of wash steps to effectively remove unbound antibodies.[2][4] Including a mild detergent like Tween-20 in your wash buffer can also help reduce non-specific binding.[2]

Q3: My unstained control samples show high fluorescence. How can I address autofluorescence?

Autofluorescence is inherent fluorescence from the biological specimen. To mitigate its effects:

  • Use appropriate controls: Always include an unstained sample to assess the level of autofluorescence.

  • Spectral separation: If possible, choose fluorophores with emission spectra that do not overlap with the autofluorescence spectrum of your sample.

  • Quenching reagents: Commercially available autofluorescence quenching kits or reagents like Sudan Black B can be used to reduce background fluorescence.

  • Photobleaching: Exposing the sample to light before staining can help reduce autofluorescence, but this needs to be carefully optimized to avoid damaging the target epitope.

Q4: What is the recommended fixation method for AXL immunofluorescence?

The choice of fixation method can significantly impact staining results.

  • Paraformaldehyde (PFA): 4% PFA is a commonly used fixative for immunofluorescence.[8] A typical fixation time is 15-20 minutes at room temperature.

  • Methanol (B129727)/Acetone (B3395972): Cold methanol or acetone can also be used for fixation and permeabilization. However, these can sometimes alter antigenicity.

It is crucial to optimize the fixation time and method for your specific cell type or tissue and the AXL antibody you are using. Over-fixation can mask the epitope, leading to a weak or no signal, while under-fixation can result in poor morphology and high background.

Q5: Should I perform permeabilization for AXL staining?

AXL is a receptor tyrosine kinase located on the cell surface.

  • For surface AXL staining: Permeabilization is generally not required if you are targeting the extracellular domain of AXL on non-permeabilized cells.

  • For total AXL or intracellular domain staining: If you are interested in total AXL expression or targeting the intracellular domain, a permeabilization step is necessary. A mild detergent like Triton X-100 (0.1-0.25%) or saponin (B1150181) in the blocking buffer is commonly used.

Quantitative Data Summary

The following table summarizes key quantitative parameters for AXL immunofluorescence staining, compiled from various sources. These values should be used as a starting point for optimization.

ParameterRecommendationSource
Primary Antibody Dilution 1:1000 - 1:8000 (starting point for titration from WB data)[5]
10 µg/mL (for a specific monoclonal on breast cancer cells)[6][7]
Secondary Antibody Dilution 1:200 - 1:1000General IF Protocols
Fixation (4% PFA) 15-20 minutes at room temperature[8]
Permeabilization (Triton X-100) 0.1 - 0.25% for 10-15 minutes
Blocking (BSA) 1-5% for 30-60 minutes
Blocking (Normal Serum) 5-10% for 30-60 minutes[1]
Primary Antibody Incubation 1 hour at room temperature or overnight at 4°C
Secondary Antibody Incubation 1 hour at room temperature

Experimental Protocols

This section provides a detailed methodology for AXL immunofluorescence staining in cultured cells.

AXL Immunofluorescence Staining Protocol for Cultured Cells

Materials:

  • Cells grown on coverslips or in chamber slides

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer: 0.1% Triton X-100 in PBS

  • Blocking Buffer: 5% Normal Goat Serum and 1% BSA in PBS

  • Primary Antibody: Anti-AXL antibody

  • Secondary Antibody: Fluorophore-conjugated secondary antibody

  • Nuclear Counterstain (e.g., DAPI)

  • Antifade Mounting Medium

Procedure:

  • Cell Culture: Grow cells to the desired confluency on sterile coverslips or in chamber slides.

  • Washing: Gently wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If staining for intracellular AXL, incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific binding sites by incubating the cells with Blocking Buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-AXL antibody in Blocking Buffer to the predetermined optimal concentration. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.

  • Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope with the appropriate filters.

Visualizations

AXL Signaling Pathway

AXL_Signaling_Pathway AXL Signaling Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT STAT AXL->STAT NFkB NF-κB AXL->NFkB Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR DrugResistance Drug Resistance Akt->DrugResistance Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration STAT->Survival NFkB->Survival

Caption: AXL receptor activation by its ligand Gas6 triggers multiple downstream signaling pathways.

Troubleshooting Workflow for High Background in AXL IF Staining

Troubleshooting_Workflow Troubleshooting High Background in AXL IF Start High Background Observed CheckControls Step 1: Check Controls Start->CheckControls UnstainedControl Unstained Control High? CheckControls->UnstainedControl Yes SecondaryOnlyControl Secondary Only Control High? CheckControls->SecondaryOnlyControl No OptimizeProtocol Step 2: Optimize Protocol Blocking Optimize Blocking (Time, Reagent) OptimizeProtocol->Blocking AntibodyTitration Step 3: Antibody Titration PrimaryAb Titrate Primary Antibody AntibodyTitration->PrimaryAb FinalChecks Step 4: Final Checks SampleDrying Prevent Sample Drying FinalChecks->SampleDrying Resolved Background Reduced Autofluorescence Address Autofluorescence (e.g., Quenching) UnstainedControl->Autofluorescence SecondaryOnlyControl->OptimizeProtocol No NonSpecificSecondary Change Secondary Ab or Increase Blocking SecondaryOnlyControl->NonSpecificSecondary Yes Autofluorescence->Resolved NonSpecificSecondary->Resolved Washing Increase Washing (Time, Volume, Detergent) Blocking->Washing Fixation Optimize Fixation (Time, Method) Washing->Fixation Fixation->AntibodyTitration SecondaryAb Titrate Secondary Antibody PrimaryAb->SecondaryAb SecondaryAb->FinalChecks ReagentQuality Check Reagent Quality SampleDrying->ReagentQuality ReagentQuality->Resolved

Caption: A step-by-step workflow to diagnose and resolve high background issues in AXL IF.

References

Recombinant AXL Protein Expression Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist researchers, scientists, and drug development professionals in improving the yield of recombinant AXL protein expression.

Troubleshooting Guides

This section addresses common issues encountered during recombinant this compound expression in a question-and-answer format, providing direct solutions to specific experimental problems.

Issue 1: Low or No Expression of Recombinant this compound

Q: I am not seeing any or very low expression of my recombinant this compound in my mammalian cell culture. What are the possible causes and how can I troubleshoot this?

A: Low or no expression of recombinant AXL is a common issue that can stem from several factors, ranging from the expression vector to the culture conditions. Here’s a step-by-step troubleshooting guide:

  • Verify Plasmid Integrity: Ensure your expression vector is correct. Sequence the plasmid to confirm that the AXL gene is in the correct frame and that there are no mutations.[1]

  • Optimize Codon Usage: The codon usage of the AXL gene might not be optimal for your expression host (e.g., HEK293, CHO cells). Codon optimization of the gene sequence to match the host's preferred codons can significantly enhance translation efficiency and protein yield.[2][3]

  • Select an Appropriate Host Cell Line: While both HEK293 and CHO cells are commonly used for recombinant protein production, one may be more suitable for AXL expression than the other in your specific context.[4] HEK293 cells often have higher transfection efficiency and can lead to faster, higher-yield transient expression, which is ideal for initial studies.[5][6] CHO cells are often preferred for stable cell line generation and large-scale production due to their robustness.[4][7]

  • Optimize Transfection Efficiency:

    • Cell Health: Ensure your cells are healthy, actively dividing, and have high viability (>95%) at the time of transfection.[6]

    • Cell Density: Transfect cells at the optimal density. For suspension cultures like Expi293F, a density of 2.5-3.0 x 10^6 cells/mL is often recommended.[8]

    • DNA and Reagent Ratio: Optimize the ratio of plasmid DNA to transfection reagent. This is critical and can vary between cell lines and reagents.

  • Improve Culture Conditions:

    • Temperature: Reducing the culture temperature from 37°C to 30-32°C after transfection can sometimes enhance protein folding and stability, leading to higher yields.[9]

    • Culture Medium: Use a high-quality, serum-free medium specifically designed for high-density mammalian cell culture and protein expression.[7][10][11] Supplementing the medium with additives like valproic acid or sodium butyrate (B1204436) can also enhance expression.[9]

  • Check for Protein Degradation: this compound stability can be an issue.[12][13] Add protease inhibitors to your lysis buffers during protein extraction and purification.[14]

Issue 2: Recombinant this compound is Insoluble and Forms Aggregates

Q: My this compound is expressing, but it's found in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A: Protein insolubility and aggregation are common challenges, especially when overexpressing a protein. Here are strategies to improve the solubility of your recombinant this compound:

  • Lower Expression Temperature: Reducing the culture temperature to 30°C or even lower (e.g., 25°C) after transfection can slow down the rate of protein synthesis, which can facilitate proper folding and reduce aggregation.[14]

  • Use a Weaker Promoter or Lower DNA Concentration: High expression levels can overwhelm the cell's folding machinery. Using an expression vector with a weaker promoter or reducing the amount of plasmid DNA used for transfection can lower the expression rate and improve solubility.[9]

  • Co-expression of Chaperones: Co-transfecting your cells with plasmids encoding molecular chaperones can assist in the proper folding of your this compound.

  • Optimize Lysis Buffer: The composition of your lysis buffer can impact protein solubility. Ensure the buffer has the optimal pH and ionic strength. Including detergents (e.g., Triton X-100, NP-40) and additives like glycerol (B35011) can also help maintain protein solubility.

  • Consider a Solubility-Enhancing Fusion Tag: Fusing your this compound with a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can improve its solubility. The tag can later be removed by enzymatic cleavage if necessary.

Issue 3: Recombinant this compound Yield is Lost During Purification

Q: I seem to be losing a significant amount of my this compound during the purification steps. What can I do to improve my recovery?

A: Protein loss during purification can occur at various stages. Here’s how to troubleshoot and optimize your purification protocol:

  • Optimize Capture Step (Affinity Chromatography):

    • Binding Conditions: Ensure your lysis and binding buffers are at the optimal pH and ionic strength for the interaction between your protein's tag (e.g., His-tag) and the affinity resin.

    • Incubation Time: Allow sufficient incubation time for the protein to bind to the resin. This can be done in a batch format overnight at 4°C.[15]

    • Elution Conditions: Use a step or gradient elution to find the optimal concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins) that efficiently elutes your protein without co-eluting contaminants.[16]

  • Address Protein Precipitation: Your protein may be precipitating during purification.

    • Buffer Composition: Maintain a stable pH and appropriate ionic strength throughout the purification process. The addition of stabilizing agents like glycerol (5-10%) can be beneficial.

    • Protein Concentration: Avoid concentrating the protein to excessively high levels, which can promote aggregation and precipitation.

  • Optimize Polishing Steps (Ion-Exchange and Size-Exclusion Chromatography):

    • Ion-Exchange Chromatography (IEX): Carefully select the type of IEX resin (anion or cation exchange) based on the calculated isoelectric point (pI) of your this compound. Optimize the pH of your buffers to ensure your protein binds effectively to the column. Elute with a salt gradient to separate your protein from contaminants.[17][18]

    • Size-Exclusion Chromatography (SEC): Choose a SEC column with an appropriate fractionation range for the size of your this compound. This step is excellent for removing aggregates and buffer exchange.[8][19]

  • Monitor Each Step: Analyze samples from each stage of the purification process (clarified lysate, flow-through, washes, and elution fractions) by SDS-PAGE and Western blot to identify where the protein loss is occurring.[20]

Frequently Asked Questions (FAQs)

Q1: Which expression system is best for recombinant this compound?

A1: For a complex glycoprotein (B1211001) like AXL, a mammalian expression system such as Human Embryonic Kidney 293 (HEK293) or Chinese Hamster Ovary (CHO) cells is highly recommended.[4] These systems provide the necessary cellular machinery for proper protein folding and post-translational modifications, such as glycosylation, which are crucial for AXL's stability and function.[21][22] Bacterial expression systems are generally not suitable as they lack the machinery for these modifications, often leading to misfolded and non-functional protein.[23]

Q2: Should I use transient or stable transfection for AXL expression?

A2: The choice between transient and stable transfection depends on your experimental needs.

  • Transient Transfection: This method is rapid and ideal for quickly producing moderate amounts of protein for initial characterization, screening, and optimization studies. Yields can be high for a short period (typically a few days).[24][25]

  • Stable Transfection: This involves generating a cell line that permanently expresses the AXL gene. While it is a more time-consuming process, it is the preferred method for long-term, large-scale, and consistent production of the recombinant protein.[24]

Q3: What is the importance of glycosylation for recombinant AXL expression?

A3: AXL is a glycoprotein, and N-linked glycosylation is critical for its proper folding, stability, and trafficking to the cell surface.[21] Inadequate or incorrect glycosylation can lead to protein misfolding, aggregation, and reduced yield.[20][22] When expressing AXL in mammalian cells, it is important to use culture conditions that support proper glycosylation.

Q4: What affinity tag should I use for AXL purification?

A4: The choice of affinity tag depends on the downstream application.

  • His-tag (6x-His): This is a small, commonly used tag that allows for efficient purification using immobilized metal affinity chromatography (IMAC).[15] It is generally considered to have a low impact on protein structure and function.

  • FLAG-tag or HA-tag: These are also small tags useful for both purification and detection.

  • GST-tag or MBP-tag: These are larger tags that can enhance the solubility of the fusion protein. However, they are more likely to interfere with protein function and may need to be cleaved off after purification.

Q5: How can I minimize proteolytic degradation of my recombinant this compound?

A5: Proteolytic degradation can significantly reduce the yield of full-length AXL. To minimize this:

  • Use Protease Inhibitor Cocktails: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[14]

  • Work at Low Temperatures: Perform all protein extraction and purification steps at 4°C to reduce the activity of proteases.

  • Work Quickly: Minimize the time the protein spends in the cell lysate, as this is where protease concentrations are highest.

Quantitative Data on Recombinant Protein Expression

The following tables summarize representative data on recombinant protein yields in different mammalian expression systems. Note that the yield of a specific protein like AXL can vary significantly based on the construct, protocol, and cell line used.

Table 1: Comparison of Recombinant Protein Yields in Transient Expression Systems

Host Cell LineExpression SystemTypical Protein Yield (mg/L)Reference
HEK293Transient Transfection10 - 500[6]
Expi293F™High-Density Transient> 1000[6]
CHOTransient Transfection5 - 200[25]
ExpiCHO™High-Density Transient> 3000[26]

Table 2: Impact of Culture Conditions on Protein Yield

ParameterCondition 1Yield (Relative %)Condition 2Yield (Relative %)Reference
Temperature 37°C100%32°C150-200%[9]
Additive No Additive100%Valproic Acid200-300%[9]
DNA Amount HighMay DecreaseOptimized (Lower)100%[9]

Experimental Protocols

Protocol 1: Transient Expression of His-tagged Recombinant AXL in HEK293 Suspension Cells

Materials:

  • HEK293 suspension cells (e.g., Expi293F™)

  • Serum-free expression medium (e.g., Expi293™ Expression Medium)

  • Expression plasmid containing His-tagged AXL

  • Transfection reagent (e.g., PEI, ExpiFectamine™)

  • Shaker incubator

  • Sterile culture flasks

Methodology:

  • Cell Culture Maintenance: Maintain HEK293 suspension cells in serum-free expression medium in a shaker incubator at 37°C with 8% CO₂ and 125 rpm.

  • Cell Seeding for Transfection: The day before transfection, split the cells to a density of approximately 0.5 x 10⁶ cells/mL to ensure they are in the logarithmic growth phase on the day of transfection.

  • Transfection: a. On the day of transfection, ensure the cell density is between 2.5 - 3.0 x 10⁶ cells/mL with a viability >95%. b. For a 30 mL culture, dilute 30 µg of the AXL expression plasmid in 1.5 mL of pre-warmed medium. c. In a separate tube, dilute the transfection reagent according to the manufacturer's instructions in 1.5 mL of pre-warmed medium. d. Add the diluted transfection reagent to the diluted DNA, mix gently, and incubate at room temperature for 10-20 minutes to allow complex formation. e. Add the DNA-transfection reagent complex dropwise to the cell culture while swirling the flask.

  • Expression: a. Return the transfected culture to the shaker incubator. b. Optional: 18-24 hours post-transfection, add a culture feed or enhancer as recommended by the medium manufacturer. c. Optional: Reduce the incubator temperature to 32°C to potentially enhance protein stability and yield.

  • Harvesting: Harvest the cells and/or the supernatant 3-7 days post-transfection. For secreted AXL, centrifuge the culture to pellet the cells and collect the supernatant. For intracellular AXL, pellet the cells for subsequent lysis.

Protocol 2: Purification of His-tagged Recombinant AXL

This protocol describes a three-step purification process: affinity chromatography, followed by ion-exchange and size-exclusion chromatography for high purity.

Step 1: Immobilized Metal Affinity Chromatography (IMAC)

Materials:

  • Cell lysate or supernatant containing His-tagged AXL

  • IMAC Lysis/Binding Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0)

  • IMAC Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole, pH 8.0)

  • IMAC Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0)

  • Ni-NTA or other IMAC resin

Methodology:

  • Lysate Preparation (for intracellular AXL): Resuspend the cell pellet in IMAC Lysis/Binding Buffer containing protease inhibitors. Lyse the cells by sonication or other appropriate methods. Clarify the lysate by centrifugation at >10,000 x g for 30 minutes at 4°C.

  • Binding: Add the clarified lysate or supernatant to the equilibrated IMAC resin. Incubate with gentle agitation for 1-2 hours or overnight at 4°C.

  • Washing: Pack the resin into a column and wash with 10-20 column volumes of IMAC Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged this compound with IMAC Elution Buffer. Collect fractions and analyze by SDS-PAGE.

Step 2: Ion-Exchange Chromatography (IEX)

Methodology:

  • Buffer Exchange: Pool the fractions containing AXL from the IMAC step and buffer exchange into a low-salt IEX binding buffer. The choice of buffer and pH will depend on the pI of AXL.

  • Binding and Elution: Load the protein onto an equilibrated IEX column. Wash the column with binding buffer, and then elute the protein using a linear salt gradient (e.g., 0-1 M NaCl). Collect fractions.

Step 3: Size-Exclusion Chromatography (SEC)

Methodology:

  • Concentration: Pool and concentrate the AXL-containing fractions from the IEX step.

  • Separation: Load the concentrated protein onto an SEC column equilibrated with a suitable buffer (e.g., PBS). The protein will separate based on size, which is effective for removing any remaining aggregates or smaller contaminants. Collect fractions corresponding to the monomeric AXL peak.

Visualizations

AXL Signaling Pathway

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL Receptor GAS6->AXL binds PI3K PI3K AXL->PI3K activates GRB2 GRB2 AXL->GRB2 recruits PLCg PLCγ AXL->PLCg activates STAT STAT AXL->STAT activates NFkB NF-κB AXL->NFkB activates AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival AKT->Proliferation mTOR->Proliferation SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration & Invasion ERK->Migration PKC PKC PLCg->PKC PKC->Migration STAT->Proliferation Resistance Drug Resistance NFkB->Resistance

Caption: AXL receptor signaling pathways.[13][14][21][23][27]

Experimental Workflow for Recombinant AXL Expression and Purification

Recombinant_AXL_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis Vector AXL Expression Vector Transfection Transient Transfection (HEK293 Cells) Vector->Transfection Culture Suspension Cell Culture (3-7 days) Transfection->Culture Harvest Harvest Cells/Supernatant Culture->Harvest Lysis Cell Lysis & Clarification Harvest->Lysis IMAC Affinity Chromatography (IMAC) Lysis->IMAC IEX Ion-Exchange Chromatography (IEX) IMAC->IEX SEC Size-Exclusion Chromatography (SEC) IEX->SEC Analysis SDS-PAGE & Western Blot Functional Assays SEC->Analysis

Caption: Workflow for recombinant AXL expression and purification.[12][24][28][29]

Troubleshooting Logic for Low AXL Yield

Troubleshooting_Low_Yield Start Low/No AXL Yield CheckExpression Check Expression by Western Blot (Lysate) Start->CheckExpression NoBand No AXL Band CheckExpression->NoBand No BandPresent AXL Band Present CheckExpression->BandPresent Yes TroubleshootExpression Troubleshoot Expression: - Verify Plasmid - Optimize Transfection - Change Host Cell - Optimize Codons NoBand->TroubleshootExpression CheckSolubility Check Solubility: Soluble vs. Insoluble Fraction BandPresent->CheckSolubility Insoluble AXL is Insoluble CheckSolubility->Insoluble Insoluble Soluble AXL is Soluble CheckSolubility->Soluble Soluble TroubleshootSolubility Improve Solubility: - Lower Temperature - Reduce Expression Rate - Use Solubility Tags Insoluble->TroubleshootSolubility TroubleshootPurification Troubleshoot Purification: - Optimize Buffers - Check for Degradation - Monitor Each Step Soluble->TroubleshootPurification

Caption: Logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Overcoming AXL Inhibitor Resistance in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to AXL inhibitors in their cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line is showing reduced sensitivity to our AXL inhibitor. What are the common mechanisms of resistance?

A1: Resistance to AXL inhibitors in cell culture can arise from several mechanisms:

  • Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of AXL. This is a common resistance mechanism.[1] Upregulation of other receptor tyrosine kinases (RTKs) such as EGFR, c-MET, and HER2/HER3 can reactivate downstream pro-survival pathways like PI3K/AKT and MAPK/ERK.

  • Reactivation of Downstream Signaling: Even with AXL inhibited, cells can find ways to reactivate key downstream effectors like AKT, ERK, or STAT3 through other means, rendering the AXL inhibitor ineffective.

  • Epithelial-to-Mesenchymal Transition (EMT): AXL itself is associated with EMT, a process that confers migratory and invasive properties and is linked to drug resistance.[2] Cells undergoing EMT may become less dependent on AXL signaling for survival.

  • Increased AXL Expression or Mutation: While less common for AXL compared to other kinases, overexpression of the AXL protein or mutations in the AXL gene could potentially lead to resistance.

Q2: How can I confirm that AXL signaling is indeed the resistance mechanism in my cell line?

A2: To confirm the role of AXL in resistance, you can perform the following experiments:

  • Western Blot Analysis: Compare the protein levels of total AXL and phosphorylated AXL (p-AXL) in your resistant cell line versus the parental (sensitive) cell line. A significant increase in p-AXL in the resistant line suggests AXL activation. You should also probe for downstream signaling proteins like p-AKT and p-ERK to see if these pathways are reactivated.

  • Gene Knockdown/Knockout: Use siRNA or shRNA to knock down AXL expression, or CRISPR/Cas9 to knock out the AXL gene in your resistant cells. If silencing AXL restores sensitivity to the inhibitor, it confirms AXL's role in the resistance.

  • Phospho-RTK Array: To investigate bypass mechanisms, a phospho-receptor tyrosine kinase (RTK) array can simultaneously assess the phosphorylation status of numerous RTKs. This can help identify which alternative RTK might be driving resistance.

Q3: What are the most common strategies to overcome AXL inhibitor resistance in cell culture?

A3: The most prevalent and effective strategy is combination therapy. By targeting both AXL and the resistance mechanism, you can achieve a synergistic or additive effect. Common combination strategies include:

  • Co-inhibition of AXL and a Bypass Pathway: If you've identified an activated bypass RTK (e.g., EGFR, c-MET), combining an AXL inhibitor with an inhibitor of that specific RTK is a rational approach.

  • Targeting Downstream Effectors: If downstream pathways like PI3K/AKT or MAPK/ERK are reactivated, combining the AXL inhibitor with a PI3K, AKT, or MEK inhibitor can be effective.

  • Combination with Chemotherapy or other Targeted Agents: AXL inhibition has been shown to sensitize cells to other anti-cancer agents, such as antimitotic drugs (e.g., paclitaxel) and PARP inhibitors.

Troubleshooting Guides

Issue: My combination therapy with an AXL inhibitor is not showing a synergistic effect.

Possible Cause Troubleshooting Steps
Incorrect Drug Concentrations Perform a dose-response matrix (checkerboard assay) with a wide range of concentrations for both drugs to identify the optimal concentrations for synergy. Calculate the Combination Index (CI) to quantitatively assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Inappropriate Combination Partner Re-evaluate the mechanism of resistance in your cell line. Use a phospho-RTK array or targeted western blots to confirm the activated bypass pathway. Ensure the chosen combination partner effectively inhibits the identified resistance mechanism.
Cell Line-Specific Effects The effectiveness of a combination can be cell line-dependent. Test the combination in multiple relevant cell line models to confirm the observation.
Experimental Variability Ensure consistent cell seeding density, drug preparation, and incubation times. Use appropriate controls, including single-agent treatments and a vehicle control.

Issue: I am having trouble developing a stable AXL inhibitor-resistant cell line.

Possible Cause Troubleshooting Steps
Initial Drug Concentration is Too High Start with a low concentration of the AXL inhibitor (e.g., IC20) to allow for gradual adaptation of the cells. Abruptly exposing cells to a high concentration may lead to widespread cell death without the selection of resistant clones.
Insufficient Time for Resistance to Develop Developing a resistant cell line can take several months.[3] Be patient and consistently culture the cells in the presence of the inhibitor, gradually increasing the concentration as the cells adapt and resume proliferation.
Cell Line is Not Prone to Developing AXL-mediated Resistance Some cell lines may develop resistance through mechanisms independent of AXL. If, after a prolonged period, you do not observe AXL upregulation or activation, consider that other resistance mechanisms may be at play.
Inconsistent Drug Exposure Ensure that the drug-containing medium is replaced regularly (typically every 2-3 days) to maintain consistent selective pressure.

Quantitative Data Summary

Table 1: Synergistic Effects of AXL Inhibitors in Combination with Other Agents in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

Cell LineAXL InhibitorCombination AgentEffectReference
HCC827-ERMGCD265 (Glesatinib)Erlotinib (EGFR inhibitor)Synergistic inhibition of cell growth[4]
A549ErlotinibCilengitideSynergistic at concentrations >0.1 µM[3]
H1299ErlotinibCilengitideSynergistic at concentrations >0.1 µM[3]
Gefitinib-resistant NSCLC cellsYD (AXL degrader)Gefitinib (EGFR inhibitor)Synergistic (CI < 1)[5]
Osimertinib-resistant NSCLC cellsYD (AXL degrader)Osimertinib (EGFR inhibitor)Synergistic (CI < 1)[5]

Table 2: IC50 Values of AXL Inhibitors in Ovarian Cancer Cell Lines in Combination with Chemotherapy

Cell LineAXL InhibitorCombination AgentFold Reduction in IC50Reference
OVCAR3TPMESBGB324 (1 µM)Carboplatin1.66 - 2.38[6]
OVCAR5BGB324 (1 µM)Carboplatin1.66 - 2.38[6]
OVCAR3TPMESBGB324 (1 µM)Paclitaxel1.57 - 2.51[6]
OVCAR5BGB324 (1 µM)Paclitaxel1.57 - 2.51[6]

Experimental Protocols

Protocol 1: Development of an AXL Inhibitor-Resistant Cell Line

This protocol describes a dose-escalation method to generate a cell line with acquired resistance to an AXL inhibitor.

  • Determine the initial IC50: Culture the parental cell line of interest and perform a cell viability assay (e.g., MTT or CellTiter-Glo) with a range of AXL inhibitor concentrations to determine the 50% inhibitory concentration (IC50).

  • Initial chronic exposure: Seed the parental cells and, once they reach 70-80% confluency, replace the medium with fresh medium containing the AXL inhibitor at a low concentration (e.g., IC20).

  • Monitoring and maintenance: Monitor the cells daily. Initially, significant cell death is expected. Replace the drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluency.

  • Dose escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration (typically after 2-3 passages), increase the AXL inhibitor concentration by 1.5- to 2-fold.

  • Repeat dose escalation: Continue this process of gradual dose escalation until the cells are able to proliferate in a significantly higher concentration of the AXL inhibitor (e.g., 5-10 times the initial IC50).

  • Characterization of resistant cells:

    • Confirm resistance: Perform a cell viability assay to compare the IC50 of the resistant cell line to the parental cell line. A significant increase in IC50 confirms resistance.

    • Analyze AXL signaling: Use Western blotting to assess the expression and phosphorylation of AXL and downstream signaling proteins (e.g., AKT, ERK) in the parental and resistant cell lines.

Protocol 2: Western Blotting for AXL and Downstream Signaling

This protocol is for assessing the protein levels of total and phosphorylated AXL, as well as downstream signaling molecules.

  • Cell Lysis:

    • Culture parental and resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AXL (e.g., Tyr779), total AXL, p-AKT, total AKT, p-ERK, and total ERK overnight at 4°C.[7][8]

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

Protocol 3: Cell Migration Assay (Wound Healing Assay)

This assay assesses the migratory capacity of cells in response to AXL inhibition.

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Creating the "Wound": Use a sterile 200 µL pipette tip to create a uniform scratch across the center of the cell monolayer.

  • Washing and Treatment: Gently wash the wells twice with PBS to remove detached cells and debris. Replace the medium with fresh medium containing the AXL inhibitor at the desired concentration. Include a vehicle-treated control.

  • Image Acquisition: Capture images of the scratch at 0 hours (immediately after creating the wound) and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time to quantify cell migration.

Protocol 4: Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Seed cells and treat them with the AXL inhibitor and/or combination partner for the desired duration.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

  • Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL GAS6->AXL binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration EMT EMT ERK->EMT STAT3->Survival NFkB->Survival

Caption: AXL Signaling Pathway and Downstream Effectors.

Resistance_Workflow Start Cell line shows reduced sensitivity to AXL inhibitor Confirm Confirm Resistance (IC50 Shift) Start->Confirm Mechanism Investigate Resistance Mechanism Confirm->Mechanism Western Western Blot for p-AXL, p-AKT, p-ERK Mechanism->Western Initial Screen Array Phospho-RTK Array Mechanism->Array If no obvious AXL reactivation Downstream Confirm Downstream Reactivation Western->Downstream Bypass Identify Bypass Pathway (e.g., EGFR, c-MET) Array->Bypass Strategy Select Overcoming Strategy Bypass->Strategy Downstream->Strategy Combo_Bypass Combination Therapy: AXL-i + Bypass-i Strategy->Combo_Bypass Combo_Downstream Combination Therapy: AXL-i + Downstream-i Strategy->Combo_Downstream Validate Validate Combination (Synergy Assay) Combo_Bypass->Validate Combo_Downstream->Validate End Resistance Overcome Validate->End

Caption: Workflow for Investigating and Overcoming AXL Inhibitor Resistance.

References

optimizing fixation and permeabilization for intracellular AXL staining

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers optimize fixation and permeabilization for the detection of intracellular AXL by flow cytometry.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of intracellular staining for AXL? A: Intracellular staining for flow cytometry requires two main steps:

  • Fixation: This step uses chemical agents like paraformaldehyde (PFA) to cross-link proteins, preserving cell morphology and locking intracellular molecules, including AXL, in place.[1][2]

  • Permeabilization: This step creates pores in the cell membrane using detergents (e.g., Saponin, Triton™ X-100) or alcohols (e.g., Methanol), which allows the anti-AXL antibody to enter the cell and bind to its target.[1][2]

Q2: Should I stain for surface markers before or after fixation and permeabilization? A: It is generally recommended to stain for cell surface markers before fixation and permeabilization. The fixation process can alter the conformation of surface epitopes, potentially reducing or destroying the antibody binding site.[1][3] However, ensure that the fluorochromes conjugated to your surface marker antibodies are resistant to the subsequent fixation and permeabilization steps, especially if using methanol (B129727).[3][4]

Q3: Can formaldehyde (B43269) fixation mask the intracellular AXL epitope? A: Yes, formaldehyde-based fixatives create protein cross-links that can sometimes "mask" or hide the antibody's target epitope, preventing binding and leading to a weak or absent signal.[5][6][7] If epitope masking is suspected, you may need to try a different fixation method, such as one involving methanol, which fixes by denaturation and may expose different epitopes.[1][8] Some protocols use ice-cold methanol specifically to "unmask" certain epitopes.[1]

Q4: What is the difference between Saponin and Triton™ X-100 for permeabilization? A: Saponin is a milder, reversible detergent that selectively interacts with cholesterol in the plasma membrane, creating pores.[9] It is less harsh and may better preserve some epitopes but may not efficiently permeabilize nuclear membranes.[1][9] Triton™ X-100 is a stronger, non-selective detergent that permeabilizes all cellular membranes, including the nuclear membrane, but can be harsher on the cell and some epitopes.[5][9][10]

Experimental Workflow for Intracellular AXL Staining

Intracellular Staining Workflow prep 1. Cell Preparation (Harvest & Wash) surface_stain 2. Surface Staining (Optional) (Incubate with surface antibodies) prep->surface_stain fix 3. Fixation (e.g., 4% PFA) surface_stain->fix perm 4. Permeabilization (e.g., Saponin, Triton X-100, or Methanol) fix->perm intra_stain 5. Intracellular Staining (Incubate with anti-AXL antibody) perm->intra_stain wash 6. Wash intra_stain->wash acquire 7. Data Acquisition (Flow Cytometer) wash->acquire

Caption: General workflow for intracellular AXL staining by flow cytometry.

Troubleshooting Guide

Problem 1: Weak or No Intracellular AXL Signal
Potential Cause Recommended Solution
Suboptimal Fixation The chosen fixative may be masking the AXL epitope. Try switching from a PFA-based protocol to a cold methanol-based protocol, or vice-versa.[1][8] A sequential PFA and then methanol treatment has been shown to improve signal for some intracellular antigens.[8][11][12]
Insufficient Permeabilization The antibody may not be reaching the intracellular AXL protein. If using a mild detergent like saponin, switch to a stronger one like Triton™ X-100, especially if AXL is expected in organelles or the nucleus.[1][9] Alternatively, use a methanol-based permeabilization step, which is very effective at providing access to most intracellular compartments.[1][13]
Antibody Titration The antibody concentration may be too low. Perform a titration experiment to determine the optimal concentration of your anti-AXL antibody for intracellular staining.
Low AXL Expression The cell type being used may have very low or no endogenous expression of AXL. Include a positive control cell line known to express AXL (e.g., H1299 cells) to validate the staining protocol.
Incorrect Protocol Sequence If performing simultaneous surface and intracellular staining, ensure the surface staining is done before fixation to avoid epitope damage.[1][3]
Problem 2: High Background or Non-Specific Staining
Potential Cause Recommended Solution
Insufficient Washing Residual, unbound antibody can increase background. Increase the number and volume of wash steps after antibody incubation. If using saponin, ensure it is included in all wash and antibody incubation buffers as its effect is reversible.[1][9]
Fc Receptor Binding The anti-AXL antibody may be binding non-specifically to Fc receptors on the cell surface. Add an Fc blocking reagent before the antibody staining step.
Antibody Concentration Too High Excess antibody can lead to non-specific binding. Titrate the antibody to find the lowest concentration that still provides a robust positive signal.
Inadequate Blocking Non-specific protein binding can be an issue. Ensure your staining buffer contains a blocking agent like Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody.
Isotype Control Mismatch Ensure your isotype control is of the same immunoglobulin class, subclass, and light chain, and used at the same concentration as your primary anti-AXL antibody.

Troubleshooting Decision Tree

Troubleshooting Logic start Start: Suboptimal Staining weak_signal Weak or No Signal? start->weak_signal Evaluate Signal high_bg High Background? start->high_bg Evaluate Background check_controls Check Positive Control & Antibody Titration weak_signal->check_controls Yes perm_issue Permeabilization Issue? check_controls->perm_issue Controls OK perm_solution Use Stronger Permeabilization (e.g., Triton X-100 or Methanol) perm_issue->perm_solution Yes fix_issue Fixation Issue? (Epitope Masking) perm_issue->fix_issue No fix_solution Try Alternative Fixation (e.g., PFA + Methanol) fix_issue->fix_solution Yes check_wash Increase Washes & Check Isotype Control high_bg->check_wash Yes fc_block Add Fc Block check_wash->fc_block Still High titrate_down Titrate Antibody Down fc_block->titrate_down Still High

Caption: A decision tree for troubleshooting common intracellular AXL staining issues.

Data Presentation: Comparison of Methods

Optimizing your protocol may require testing different reagents. The choice of fixative and permeabilization agent can significantly impact signal intensity. While direct comparative data for intracellular AXL is limited, studies on other intracellular antigens provide valuable guidance.

Table 1: Comparison of Common Fixation & Permeabilization Strategies Note: The ideal method is antibody and epitope-specific and should be optimized empirically.

MethodPrimary MechanismAdvantagesDisadvantagesBest For
PFA + Detergent (Saponin/Triton) PFA cross-links proteins.[2] Detergent creates pores in lipid membranes.[9]Good preservation of cell morphology and light scatter properties.[2] PFA preserves many post-translational modifications.[1]PFA can mask some epitopes.[5][6] Tandem dyes like PE and APC can be sensitive to detergents.[4] Saponin is reversible and must be kept in subsequent buffers.[1][9]General cytoplasmic and some nuclear antigens. Preserving cell surface markers when staining is done first.
PFA + Methanol PFA cross-links proteins.[2] Cold methanol denatures proteins and dissolves lipids for permeabilization.[2]Often results in a stronger signal for intracellular antigens compared to detergents.[8][11][12] Can unmask epitopes hidden by PFA cross-linking.[1] Good for nuclear antigens.Can alter cell scatter properties. Not compatible with protein-based fluorophores like PE and APC.[3][4]Phosphorylated proteins, transcription factors, and nuclear antigens.[1][4]

Table 2: Quantitative Comparison of Permeabilization Agents After PFA Fixation Data below is adapted from a study on intracellular viral antigens and serves as a representative example of how permeabilization can affect signal intensity.[11]

Permeabilization MethodTarget AntigenRelative Mean Fluorescence Intensity (MFI)Key Observation
Paraformaldehyde / Methanol ZEBRA (Nuclear)160Highest signal intensity, good separation of positive/negative cells.
Commercial Kit 1 (Intraprep™) ZEBRA (Nuclear)130Lower signal intensity compared to PFA/Methanol.
Paraformaldehyde / Tween 20 ZEBRA (Nuclear)Low/UndetectableSignificantly underestimated the percentage of positive cells.

Experimental Protocols

Protocol 1: Paraformaldehyde (PFA) Fixation with Detergent Permeabilization

  • Cell Preparation: Harvest up to 1x10⁶ cells and wash once with 1X PBS. Centrifuge at ~300 x g for 5 minutes and discard the supernatant.

  • (Optional) Surface Staining: If staining surface markers, perform this step now according to the antibody manufacturer's protocol, keeping cells on ice.

  • Fixation: Resuspend the cell pellet in 100 µL of 2-4% PFA in PBS. Incubate for 15-20 minutes at room temperature.

  • Wash: Add 1 mL of 1X PBS, centrifuge (~300 x g for 5 minutes), and discard the supernatant.

  • Permeabilization:

    • For Saponin: Resuspend the pellet in 100 µL of Permeabilization Buffer (e.g., 0.1-0.5% Saponin in PBS with 1% BSA). Incubate for 10-15 minutes at room temperature. Crucially, use this same saponin-containing buffer for all subsequent antibody incubation and wash steps. [1][9]

    • For Triton™ X-100: Resuspend the pellet in 100 µL of Permeabilization Buffer (0.1-0.3% Triton™ X-100 in PBS). Incubate for 15 minutes at room temperature.

  • Intracellular Staining: Without washing out the permeabilization buffer, add the pre-titrated amount of fluorochrome-conjugated anti-AXL antibody.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells twice with 2 mL of the appropriate buffer (saponin-containing buffer if using saponin, otherwise PBS).

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer (e.g., 1% BSA in PBS) and acquire on a flow cytometer.

Protocol 2: Paraformaldehyde (PFA) Fixation with Methanol Permeabilization (Note: Do not use PE or APC fluorochromes with this method)[3][4]

  • Cell Preparation & Fixation: Follow steps 1-4 from Protocol 1.

  • Chill Cells: After the post-fixation wash, chill the cell pellet on ice for at least 2 minutes.

  • Permeabilization: Gently vortex the chilled cell pellet. While vortexing, slowly add 1 mL of ice-cold 90% Methanol drop-by-drop to prevent cell clumping.

  • Incubation: Incubate for at least 30 minutes on ice or at 4°C.

  • Wash: Wash cells twice with 2 mL of PBS to remove the methanol.

  • (Optional) Blocking: Add an Fc blocking reagent and incubate for 10 minutes.

  • Intracellular Staining: Resuspend the pellet in 100 µL of staining buffer (e.g., 1% BSA in PBS) containing the pre-titrated amount of anti-AXL antibody.

  • Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Wash: Wash the cells twice with 2 mL of staining buffer.

  • Acquisition: Resuspend the final cell pellet in 300-500 µL of staining buffer and acquire on a flow cytometer.

AXL Signaling Pathway Overview

The AXL receptor tyrosine kinase is a key player in cell survival, proliferation, and migration. Understanding its signaling can provide context for expression studies.

AXL Signaling Pathway gas6 Gas6 (Ligand) axl AXL Receptor gas6->axl binds & activates pi3k PI3K axl->pi3k grb2 Grb2 axl->grb2 plcg PLCγ axl->plcg akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival ras Ras/Raf grb2->ras mek MEK/ERK ras->mek mek->survival migration Migration & Invasion mek->migration pkc PKC plcg->pkc pkc->survival pkc->migration

Caption: Simplified AXL signaling cascade leading to key cellular outcomes.

References

challenges in developing specific inhibitors for AXL kinase domain

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on specific inhibitors for the AXL kinase domain.

Frequently Asked Questions (FAQs)

Q1: Why is it so challenging to develop AXL-specific kinase inhibitors?

A1: The primary challenge lies in the high degree of structural similarity within the ATP-binding site of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[1][2][3] This homology makes it difficult to design small molecules that selectively inhibit AXL without affecting MerTK and Tyro3, leading to potential off-target effects. Additionally, the AXL kinase domain has a lower stability and greater dynamic nature compared to other TAM kinases, which has historically hindered its crystallization and structural analysis, complicating structure-based drug design.[1][2][3]

Q2: My AXL inhibitor shows activity against other kinases. Is this expected?

A2: Yes, this is a common observation. Many small molecule inhibitors that target AXL also exhibit activity against other kinases, particularly MerTK and Tyro3, due to the conserved ATP-binding pocket.[1] Several clinically evaluated "AXL inhibitors" are, in fact, multi-targeted tyrosine kinase inhibitors (TKIs) that also inhibit kinases like VEGFR2, MET, and FLT3.[4][5] It is crucial to profile your inhibitor against a panel of kinases to understand its selectivity profile.

Q3: We are observing resistance to our AXL inhibitor in our cell line models. What are the potential mechanisms?

A3: Resistance to AXL inhibitors can arise from several mechanisms. AXL itself is frequently upregulated in response to other cancer therapies, contributing to acquired resistance.[6][7][8][9] This upregulation can sometimes be associated with an epithelial-to-mesenchymal transition (EMT).[7][8] Furthermore, AXL can be activated through ligand-independent mechanisms, such as heterodimerization with other receptor tyrosine kinases (RTKs) like EGFR, which may bypass the inhibitory effect of your compound.[8][10]

Q4: What is the role of the AXL ligand, Gas6, in inhibitor development?

A4: The growth arrest-specific 6 (Gas6) protein is the primary ligand for AXL.[11][12] Gas6 binding induces AXL dimerization and autophosphorylation, activating downstream signaling pathways.[7][13] When evaluating AXL inhibitors, it's important to consider the experimental context. Some inhibitors may be more effective at blocking ligand-dependent activation, while others might inhibit both ligand-dependent and -independent signaling. Assays should be designed to test inhibitor efficacy in both the presence and absence of Gas6 stimulation.

Q5: Besides small molecule inhibitors, what other therapeutic strategies are being explored to target AXL?

A5: Several alternative approaches are under investigation. These include monoclonal antibodies and antibody-drug conjugates (ADCs) that target the extracellular domain of AXL, preventing ligand binding or delivering a cytotoxic payload directly to AXL-expressing cells.[7][14][15] Soluble receptors that act as a "trap" for Gas6 are also being explored to block the signaling pathway.[16]

Troubleshooting Guides

Guide 1: Inconsistent IC50 values for an AXL inhibitor in biochemical vs. cellular assays.
Potential Cause Troubleshooting Step
Poor Cell Permeability Assess the physicochemical properties of your compound. Perform cellular uptake assays to determine if the inhibitor is reaching its intracellular target.
Efflux Pump Activity Use cell lines with known expression of efflux pumps (e.g., P-glycoprotein). Co-incubate with an efflux pump inhibitor to see if the IC50 value decreases.
High Protein Binding Determine the extent of compound binding to plasma proteins in your cell culture media. High binding can reduce the free concentration of the inhibitor available to act on the target.[16]
Ligand-Independent AXL Activation In cellular assays, AXL can be activated by mechanisms other than Gas6.[10] Ensure your cell line model is appropriate and well-characterized. Consider using a system with inducible AXL expression.
Off-Target Effects In cellular assays, the observed effect may be due to inhibition of other kinases. Profile your inhibitor against a broad kinase panel to identify potential off-targets that could influence the cellular phenotype.[4]
Guide 2: Difficulty in demonstrating AXL target engagement in a cellular context.
Potential Cause Troubleshooting Step
Insufficient Antibody Quality for Western Blot Validate your phospho-AXL and total AXL antibodies using positive and negative controls (e.g., Gas6-stimulated vs. unstimulated cells, AXL knockout/knockdown cell lines).
Low AXL Expression in Cell Line Screen a panel of cell lines to identify one with robust endogenous AXL expression.[17] Alternatively, use a cell line engineered to overexpress AXL.
Transient AXL Phosphorylation Perform a time-course experiment after Gas6 stimulation to determine the peak of AXL phosphorylation. Your chosen time point for inhibitor treatment and cell lysis may be suboptimal.
Inhibitor Instability Assess the stability of your compound in cell culture media over the course of your experiment. Degradation can lead to a loss of activity.[18]

Quantitative Data Summary

The following table summarizes the inhibitory activity of selected multi-targeted and selective AXL inhibitors. Note that IC50 values can vary depending on the assay conditions.

InhibitorTypeAXL IC50 (nM)Other Key Targets (IC50 in nM)
Bemcentinib (BGB324) Selective14Mer (25), Tyro3 (30)
Cabozantinib Multi-targeted7MET (1.3), VEGFR2 (0.035)
Gilteritinib Multi-targeted-FLT3 (0.29)
Sitravatinib Multi-targeted-TAM family, VEGFR, MET
DS-1205b Selective--

Data compiled from multiple sources. Direct comparison may not be appropriate due to varying experimental conditions.[5]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for AXL Inhibition
  • Objective: To determine the in vitro inhibitory activity of a compound against the AXL kinase domain.

  • Materials: Recombinant human AXL kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase buffer, test compound, and a detection reagent (e.g., ADP-Glo™ Kinase Assay Kit).[19]

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 96-well plate, add the kinase buffer, recombinant AXL enzyme, and the substrate.[19]

    • Add the diluted test compound or DMSO (vehicle control) to the wells.[19]

    • Initiate the kinase reaction by adding ATP.[19]

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[19]

    • Stop the reaction and measure kinase activity (e.g., by quantifying ADP production) according to the assay kit manufacturer's protocol.[19]

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a dose-response curve.[19]

Protocol 2: Western Blot for AXL Phosphorylation in Cells
  • Objective: To assess the effect of an inhibitor on AXL phosphorylation in a cellular context.

  • Materials: A cell line with detectable AXL expression, cell lysis buffer, primary antibodies (anti-phospho-AXL, anti-total AXL, loading control), and a secondary antibody.[19]

  • Procedure:

    • Plate cells and allow them to adhere.

    • Serum-starve the cells to reduce basal kinase activity.

    • Treat the cells with the AXL inhibitor at various concentrations for a predetermined time.[19]

    • Stimulate the cells with Gas6 to induce AXL phosphorylation (include an unstimulated control).

    • Lyse the cells and determine the protein concentration of the lysates.[19]

    • Perform SDS-PAGE to separate the proteins and transfer them to a membrane.[19]

    • Probe the membrane with the primary antibody against phospho-AXL.[19]

    • Visualize the protein bands.

    • Strip the membrane and re-probe for total AXL and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[19]

Visualizations

AXL_Signaling_Pathway Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds Dimerization Dimerization & Autophosphorylation AXL->Dimerization PI3K PI3K Dimerization->PI3K MAPK_Pathway RAS/RAF/MEK/ERK Pathway Dimerization->MAPK_Pathway PLCg PLCγ Dimerization->PLCg STAT JAK/STAT Pathway Dimerization->STAT AKT AKT PI3K->AKT Outcomes Cell Survival Proliferation Metastasis Drug Resistance AKT->Outcomes MAPK_Pathway->Outcomes PKC PKC PLCg->PKC PKC->Outcomes STAT->Outcomes Inhibitor_Development_Workflow Target_ID Target ID & Validation Screening HTS / Virtual Screening Target_ID->Screening Hit_to_Lead Hit-to-Lead Optimization Screening->Hit_to_Lead Biochemical_Assay Biochemical Assays (IC50) Hit_to_Lead->Biochemical_Assay Cellular_Assay Cellular Assays (Target Engagement) Hit_to_Lead->Cellular_Assay Selectivity Selectivity Profiling Hit_to_Lead->Selectivity ADME_Tox ADME/Tox Profiling Hit_to_Lead->ADME_Tox In_Vivo In Vivo Efficacy Models Hit_to_Lead->In_Vivo Biochemical_Assay->Hit_to_Lead Cellular_Assay->Hit_to_Lead Selectivity->Hit_to_Lead ADME_Tox->Hit_to_Lead Preclinical Preclinical Candidate In_Vivo->Preclinical AXL_Resistance_Logic Primary_Therapy Primary Therapy (e.g., EGFR TKI) Tumor_Cell Tumor Cell Primary_Therapy->Tumor_Cell Applies selective pressure AXL_Upregulation AXL Upregulation (Transcriptional) Tumor_Cell->AXL_Upregulation Bypass_Signaling Bypass Signaling (PI3K/AKT, MAPK) AXL_Upregulation->Bypass_Signaling Acquired_Resistance Acquired Resistance Bypass_Signaling->Acquired_Resistance AXL_Inhibitor AXL Inhibitor Acquired_Resistance->AXL_Inhibitor Indicates need for AXL_Inhibitor->AXL_Upregulation Blocks AXL activity Resensitization Resensitization to Primary Therapy AXL_Inhibitor->Resensitization

References

Technical Support Center: Addressing Variability in Soluble AXL (sAXL) ELISA Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in soluble AXL (sAXL) ELISA measurements.

Section 1: Troubleshooting Guide

This guide addresses common issues encountered during sAXL ELISA experiments in a direct question-and-answer format.

Q1: Why am I observing high background signal in my sAXL ELISA?

High background can obscure specific signals and lead to inaccurate quantification. The most common causes are related to non-specific binding and insufficient washing.

  • Insufficient Washing: Residual detection antibodies or enzyme conjugates that are not properly washed away will react with the substrate, causing a high background.[1] Ensure all wells are completely filled and aspirated during each wash step. Increasing the number of washes or the soak time for the wash buffer can also help.[1][2]

  • Improper Blocking: The blocking buffer is crucial for preventing the non-specific binding of antibodies to the plate surface.[3] If the blocking is ineffective, antibodies can adhere to unoccupied sites on the well, generating a background signal. Consider testing different blocking buffers (e.g., BSA, casein) or increasing the incubation time.[2][3]

  • Contaminated Reagents: Substrate solutions, in particular, are sensitive to contamination.[4][5] Always use fresh, colorless substrate and sterile pipette tips and reservoirs to prevent contamination.[5]

  • Excessive Antibody Concentration or Incubation Time: Using too high a concentration of the detection antibody or incubating for too long can lead to increased non-specific binding.[2][5] It is essential to optimize these parameters for your specific assay.[6]

Q2: My sAXL signal is weak or completely absent. What went wrong?

A weak or absent signal can indicate a problem with one of the critical assay components or steps.

  • Improper Reagent Preparation or Storage: Ensure all reagents, especially the standard, have not expired and have been stored under the recommended conditions.[7] Many reagents require being brought to room temperature before use; failing to do so can impact reaction kinetics.[7][8] Avoid repeated freeze-thaw cycles of standards and antibodies.[1][4]

  • Incorrect Reagent Order: ELISAs are sequential assays. Adding reagents in the wrong order will prevent the proper formation of the immunocomplex.[4] Always follow the kit protocol precisely.

  • Suboptimal Antibody Concentrations: The concentrations of both the capture and detection antibodies are critical for assay sensitivity.[1][6] If you are developing your own assay, these must be carefully titrated.

  • Analyte Concentration Below Detection Limit: The sAXL concentration in your samples may be too low for the kit to detect.[4] Try running the samples at a lower dilution or concentrating the sample if possible.

  • Inactive Enzyme Conjugate: The enzyme (e.g., HRP) linked to the detection antibody may have lost activity due to improper storage or the presence of inhibitors like sodium azide (B81097) in the wash buffer.[5]

Q3: I'm seeing high variability between my replicate wells (high %CV). How can I improve precision?

High coefficient of variation (%CV) indicates poor reproducibility and can compromise the reliability of your results.

  • Pipetting Inconsistency: This is a major source of variability.[2][4] Ensure your pipettes are calibrated regularly.[9] When pipetting, use consistent speed and pressure, and ensure the pipette tip is firmly seated.[8] Using a multi-channel pipette for adding reagents can improve consistency across the plate.[1][9]

  • Inadequate Washing: Inconsistent washing across the plate can leave varying amounts of unbound reagents, leading to variable signals.[2] Automated plate washers can significantly improve washing consistency.[3] If washing manually, ensure all wells are treated identically.

  • Edge Effects: Wells on the edge of the plate can experience temperature fluctuations and increased evaporation, leading to results that differ from the interior wells.[1][7] To mitigate this, seal the plate during incubations and avoid stacking plates in the incubator.[1][7] For critical samples, it is often recommended to avoid using the outermost wells.[2]

  • Poor Mixing: Ensure standards and samples are thoroughly but gently mixed before being added to the wells.[2][4]

Q4: My standard curve is poor or non-linear. What are the common causes?

A reliable standard curve is essential for accurate quantification.

  • Errors in Standard Preparation: Inaccurate reconstitution or serial dilution of the standard is a frequent cause of a poor curve.[4] Double-check all calculations and ensure precise pipetting during the dilution series.[8]

  • Degraded Standard: The lyophilized standard can degrade if stored improperly or if an aliquot is subjected to multiple freeze-thaw cycles.[4]

  • Incorrect Curve Fit: Using the wrong mathematical model (e.g., linear vs. 4-parameter logistic fit) for your data can result in a poor curve. Most ELISA data exhibit a sigmoidal relationship and require a non-linear regression.

  • Substrate Reaction Issues: If the substrate reaction is allowed to proceed for too long, the upper points of the standard curve can become saturated, flattening the top of the curve.[2] Conversely, stopping the reaction too early can lead to a weak signal at the lower end.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors affecting sAXL measurements?

Pre-analytical variables can account for the majority of laboratory errors and significantly impact results.[10][11] Key factors include:

  • Sample Collection: The type of collection tube (e.g., with different anticoagulants) can influence results.[12]

  • Sample Processing: Delays in processing, hemolysis (rupturing of red blood cells), or undue clotting can alter analyte concentrations.[10][12]

  • Storage and Handling: Repeated freeze-thaw cycles can degrade proteins, including sAXL.[1] Therefore, it is recommended to aliquot samples after collection and before freezing.[4]

Q2: Which sample type (serum vs. plasma) is best for sAXL measurement?

Soluble AXL can be reliably measured in serum and various types of plasma (citrate, EDTA, heparin). However, concentrations can differ between sample types. One study reported mean sAXL concentrations of 66 ng/mL in serum, 66 ng/mL in plasma (EDTA), 64 ng/mL in plasma (heparin), and 56 ng/mL in plasma (citrate). Consistency is key; it is crucial to use the same sample type for all samples within a study to ensure comparability.

Q3: How do I determine the correct dilution factor for my samples?

The optimal dilution factor ensures that the analyte concentration falls within the linear, dynamic range of the standard curve.[6]

  • Consult Kit Instructions: Many ELISA kit manuals provide recommended dilution factors for specific sample types (e.g., 1:50 for plasma).[13]

  • Pilot Study: If you are working with a new sample type or expect highly variable concentrations, it is best to run a pilot experiment testing a range of serial dilutions for a few representative samples to determine the optimal dilution.

Q4: What are typical sAXL concentrations in healthy individuals?

sAXL levels in healthy individuals can vary. One study measuring serum from ten healthy female donors found a mean sAXL concentration of 58.1 ng/mL, with a range of 37.8 – 89.9 ng/mL. Another pilot study reported a mean of 30.16 ± 1.88 ng/ml in 40 healthy volunteers.[14] It is important to establish a baseline for your specific study population.

Q5: Can the presence of its ligand, Gas6, interfere with the sAXL ELISA?

Yes, this is a possibility. In human blood, sAXL can form a complex with its ligand, Gas6.[13] A sandwich ELISA relies on antibodies binding to specific epitopes on the sAXL protein. If the Gas6-sAXL interaction masks these epitopes, it could lead to an underestimation of the total sAXL concentration. The design of the ELISA (i.e., the specific epitopes recognized by the capture and detection antibodies) will determine its susceptibility to this interference.

Section 3: Data Summary Tables

Table 1: Performance Characteristics of Commercial sAXL ELISA Kits

Manufacturer/KitDetection RangeSensitivityIntra-Assay CVInter-Assay CVSample Types
Creative Diagnostics (DEIA3185)[15]0.156 - 10 ng/mL< 0.094 ng/mL< 8%< 10%Serum, Plasma, Tissue Homogenates
Abcam (ab208987)31.3 - 2000 pg/mL9.38 pg/mLNot specifiedNot specifiedPlasma, Serum, Urine, Milk
Aviscera Bioscience[16]0.5 - 32 ng/mL100 pg/mL2 - 5%4 - 8%Serum, Plasma
AFSBio Inc. (JL14774)[17]0.312 - 20 ng/mL0.16 ng/mLNot specifiedNot specifiedHuman Samples

Table 2: Reported sAXL Concentrations in Various Human Samples

Sample TypeMean ConcentrationRange / DetailsSource
Serum (Healthy)66 ng/mL-Abcam
Plasma - Citrate (Healthy)56 ng/mL-Abcam
Plasma - EDTA (Healthy)66 ng/mL-Abcam
Plasma - Heparin (Healthy)64 ng/mL-Abcam
Serum (Healthy)58.1 ng/mL37.8 – 89.9 ng/mLAbcam
Serum (Healthy Volunteers)30.16 ng/mL(n=40)Pilot Study[14]
Serum (Glioblastoma Patients)30.74 ng/mLPre-operative (n=20)Pilot Study[14]
Urine (Healthy)271 ng/mL-Abcam
Milk (Healthy)2.45 ng/mL-Abcam

Section 4: Key Experimental Protocols

Protocol 1: General Sandwich ELISA Protocol for sAXL Quantification

This protocol provides a general workflow. Always refer to the specific manufacturer's instructions for your kit.

  • Plate Coating: Dilute the capture antibody in coating buffer. Add 100 µL to each well of a high-binding 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Sample/Standard Incubation: Prepare serial dilutions of the sAXL standard. Dilute your samples to the predetermined optimal dilution. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in diluent buffer. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Enzyme Conjugate Incubation: Dilute the enzyme conjugate (e.g., Streptavidin-HRP) in diluent buffer. Add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.

  • Washing: Repeat the wash step, but increase to 5 washes.

  • Substrate Development: Add 100 µL of substrate solution (e.g., TMB) to each well. Incubate at room temperature in the dark for 15-30 minutes, monitoring color development.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well. The color will change from blue to yellow.

  • Read Plate: Read the absorbance of each well at 450 nm within 30 minutes of stopping the reaction. A wavelength correction at 540 nm or 570 nm is often recommended.[13][14]

Protocol 2: Checkerboard Titration for Antibody Concentration Optimization

This method is used to determine the optimal concentrations of capture and detection antibodies simultaneously when developing an in-house ELISA.[9][18]

  • Prepare Capture Antibody Dilutions: Prepare several dilutions of the capture antibody (e.g., 0.5, 1, 2, 5 µg/mL) in coating buffer.

  • Coat Plate: Coat columns of a 96-well plate with different concentrations of the capture antibody. For example, columns 1-3 get 0.5 µg/mL, columns 4-6 get 1 µg/mL, etc. Incubate overnight.

  • Wash and Block: Wash and block the entire plate as described in the general protocol.

  • Add Analyte: Add a known high concentration of the sAXL analyte to some rows and a low concentration to other rows. Include a blank (zero analyte) row to assess background.

  • Prepare Detection Antibody Dilutions: Prepare several dilutions of the detection antibody (e.g., 1:500, 1:1000, 1:5000, 1:10000) in diluent buffer.

  • Add Detection Antibody: After incubating and washing away the analyte, add the different dilutions of the detection antibody to different rows of the plate.

  • Complete Assay: Proceed with the remaining ELISA steps (enzyme conjugate, substrate, stop, read).

  • Analyze Results: Analyze the data to find the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio (high concentration analyte signal vs. blank signal) and the best sensitivity (ability to distinguish the low concentration analyte from the blank).[9]

Section 5: Visual Guides

AXL_Signaling_Pathway cluster_membrane Cell Membrane ligand Gas6 Ligand receptor AXL Receptor (Transmembrane) ligand->receptor Binds dimer AXL Dimerization & Autophosphorylation receptor->dimer Induces sheddase ADAM10 / ADAM17 (Sheddases) receptor->sheddase Cleaves pathway1 PI3K-Akt Pathway dimer->pathway1 Activates pathway2 MAPK Pathway dimer->pathway2 Activates sAXL Soluble AXL (sAXL) (Ectodomain) sheddase->sAXL Releases response Cell Survival, Proliferation, Migration pathway1->response pathway2->response

Caption: AXL signaling is initiated by Gas6 binding, leading to downstream pathway activation. ADAM10/17 sheddases cleave the AXL ectodomain, releasing soluble AXL (sAXL).[14][19]

ELISA_Workflow cluster_steps Sandwich ELISA for sAXL node1 1. Coat Plate (Capture Ab) node2 2. Block (e.g., BSA) node1->node2 node3 3. Add Sample / Standard node2->node3 node4 4. Add Detection Ab (Biotinylated) node3->node4 node5 5. Add Enzyme (Streptavidin-HRP) node4->node5 node6 6. Add Substrate (TMB) node5->node6 node7 7. Stop Reaction node6->node7 node8 8. Read Plate (450 nm) node7->node8

Caption: The sequential workflow for a typical sandwich ELISA used to quantify soluble AXL.

ELISA_Troubleshooting decision decision problem problem solution solution start Start Analysis decision1 High Background? start->decision1 Check Results problem1 Problem: High Background decision1->problem1 Yes decision2 Weak / No Signal? decision1->decision2 No solution1 Solutions: - Increase wash steps/volume - Optimize blocking buffer - Check for reagent contamination - Titrate detection antibody problem1->solution1 problem2 Problem: Weak / No Signal decision2->problem2 Yes decision3 High %CV? decision2->decision3 No solution2 Solutions: - Check reagent storage/expiry - Verify protocol steps/order - Titrate antibodies - Check sample dilution problem2->solution2 problem3 Problem: High Variability decision3->problem3 Yes end Assay Successful decision3->end No (Results OK) solution3 Solutions: - Check pipette calibration - Standardize wash technique - Use plate sealer to avoid edge effects - Ensure proper mixing problem3->solution3

References

Technical Support Center: Optimizing GAS6 Stimulation for AXL Activation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GAS6-AXL signaling experiments. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals achieve maximal and reproducible AXL activation upon GAS6 stimulation.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of GAS6-induced AXL activation?

A1: Growth Arrest-Specific 6 (GAS6) is the primary ligand for the AXL receptor tyrosine kinase. The activation process involves several key steps:

  • Binding: GAS6 binds to the extracellular domain of AXL. This interaction typically occurs at a 1:1 ratio, forming a high-affinity GAS6-AXL complex.[1][2]

  • Dimerization: Two GAS6-AXL complexes then associate to form a 2:2 dimer. This dimerization is crucial for receptor activation.[2][3]

  • Autophosphorylation: Dimerization brings the intracellular kinase domains of the AXL receptors into close proximity, leading to their trans-autophosphorylation on specific tyrosine residues.[1][4]

  • Downstream Signaling: The newly phosphorylated tyrosine sites act as docking stations for various intracellular signaling proteins, activating multiple downstream pathways, including PI3K/AKT, Ras/MEK/ERK, and JAK/STAT, which mediate cellular responses like survival, proliferation, and migration.[1][3][4]

Q2: Why is Vitamin K important for GAS6 activity?

A2: GAS6 is a Vitamin K-dependent protein.[5][6][7] Its N-terminal region contains gamma-carboxyglutamic acid (Gla) domains, which require Vitamin K for a post-translational modification called gamma-carboxylation.[8] This modification is essential for the proper folding and function of the Gla domain, which mediates binding to phosphatidylserine (B164497) on cell membranes.[5][6] Recombinant GAS6 produced without adequate Vitamin K (e.g., in the presence of warfarin) is not properly carboxylated and fails to activate AXL phosphorylation effectively.[8][9] Therefore, ensuring the GAS6 protein is fully carboxylated is critical for its biological activity.

Q3: What is the recommended concentration range for GAS6 stimulation?

A3: The optimal concentration of GAS6 can vary depending on the cell type, AXL expression level, and specific experimental goals. However, a general range can be recommended. Studies have shown maximal or significant AXL activation with GAS6 concentrations between 100 ng/mL and 500 ng/mL .[9][10][11] It is always advisable to perform a dose-response curve (e.g., 50, 100, 200, 400 ng/mL) to determine the optimal concentration for your specific cell system.[9]

Q4: How long should I stimulate cells with GAS6 to see maximal AXL phosphorylation?

A4: AXL phosphorylation is a rapid and often transient event. Maximal activation is typically observed within 5 to 15 minutes of GAS6 stimulation in serum-starved cells.[12][13][14][15] Some studies show a peak as early as 5-10 minutes, followed by a gradual decline as internalization and feedback mechanisms are initiated.[12][15] A time-course experiment (e.g., 0, 2, 5, 10, 15, 30 minutes) is highly recommended to pinpoint the peak response time in your model.

Q5: Why is serum starvation prior to GAS6 stimulation necessary?

A5: Serum contains a multitude of growth factors, cytokines, and other proteins that can activate various receptor tyrosine kinases, leading to high basal signaling activity. Serum starvation (typically for 16-24 hours in serum-free or low-serum media) is crucial for two main reasons:

  • Reduces Basal Activation: It lowers the baseline phosphorylation of AXL and its downstream targets, creating a "clean" system where the specific effects of GAS6 can be clearly observed and quantified.

  • Enhances Sensitivity: It synchronizes the cells and makes them more responsive to the specific stimulation by GAS6.[12]

Troubleshooting Guide

This guide addresses common issues encountered during GAS6 stimulation experiments.

Problem Potential Cause Recommended Solution
No or Low AXL Phosphorylation Inactive GAS6 Ligand: Recombinant GAS6 may be improperly folded or, critically, may lack necessary gamma-carboxylation.[8][9]1. Confirm GAS6 Activity: Purchase high-quality, functionally tested recombinant GAS6. Ensure it was produced in a system that allows for proper post-translational modifications (e.g., in the presence of Vitamin K).[9] 2. Proper Storage: Aliquot and store GAS6 at -80°C upon receipt and avoid repeated freeze-thaw cycles.
Suboptimal Stimulation Time/Concentration: The peak of AXL activation may have been missed, or the concentration used was too low.1. Perform a Time Course: Test a range of time points (e.g., 0, 2, 5, 10, 15, 30 min) to find the peak phosphorylation time.[12][14] 2. Perform a Dose-Response: Test a range of GAS6 concentrations (e.g., 50-500 ng/mL) to find the optimal dose for your cell line.[9]
Low AXL Expression: The cell line used may not express sufficient levels of AXL receptor on its surface.1. Verify AXL Expression: Confirm AXL protein expression by Western blot and surface expression by flow cytometry. 2. Choose an Appropriate Cell Line: Use a cell line known to have robust AXL expression (e.g., LN229 glioblastoma, K562 leukemia cells).[11][13]
Ineffective Serum Starvation: High basal signaling from residual serum components can mask the effect of GAS6.1. Optimize Starvation: Ensure cells are serum-starved for at least 16-24 hours. Use serum-free or very low serum (e.g., 0.1% FBS) media. 2. Rinse Cells: Gently rinse cell monolayers with PBS before adding the starvation medium to remove residual serum.
High Basal AXL Phosphorylation (in unstimulated control) High Cell Density: Over-confluent cells can experience stress and autocrine/paracrine signaling, leading to ligand-independent AXL activation.1. Optimize Cell Seeding: Plate cells to reach 70-80% confluency at the time of the experiment. Avoid letting cells become over-confluent.
Autocrine Signaling: Cells may be producing their own GAS6, leading to self-activation.1. Check for Endogenous GAS6: Use ELISA to check for GAS6 in the conditioned media of your cell cultures.[11] 2. Use AXL Inhibitors as Control: Include a control treated with a specific AXL inhibitor (e.g., R428) to confirm that the basal signal is AXL-dependent.[13][14]
Inconsistent/Irreproducible Results Experimental Variability: Inconsistent cell numbers, passage numbers, or reagent handling.1. Standardize Protocols: Use cells within a consistent, low passage number range. Ensure precise and consistent cell seeding densities. 2. Prepare Master Mixes: When treating multiple wells, prepare a master mix of GAS6-containing media to ensure each well receives the same concentration.

Data Summary Tables

Table 1: Recommended GAS6 Stimulation Parameters

Parameter Recommended Range Key Considerations
GAS6 Concentration 100 - 500 ng/mL Cell-type dependent; perform a dose-response curve.[9][10]
Stimulation Time 5 - 15 minutes AXL phosphorylation is rapid and transient; perform a time-course.[12][13][14]
Serum Starvation 16 - 24 hours Critical for reducing basal signaling.[12]

| Cell Confluency | 70 - 80% | Avoids stress-induced or density-dependent artifacts. |

Experimental Protocols

Protocol 1: Cell Preparation and GAS6 Stimulation for Western Blot Analysis
  • Cell Seeding: Plate cells (e.g., LN229, DU145) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture in complete growth medium.

  • Serum Starvation: When cells reach the target confluency, aspirate the growth medium, gently wash the monolayer once with sterile PBS, and replace it with serum-free or low-serum (0.1% FBS) medium. Incubate for 16-24 hours.

  • GAS6 Stimulation:

    • Prepare a stock solution of recombinant, carboxylated GAS6 in sterile PBS with 0.1% BSA.

    • Dilute the GAS6 stock to the desired final concentrations in pre-warmed serum-free medium.

    • Aspirate the starvation medium and add the GAS6-containing medium to the cells. For a time-course experiment, stagger the addition of GAS6 to ensure all samples are lysed at the same endpoint.

    • Incubate at 37°C for the desired time (e.g., 0, 5, 10, 15 minutes). The "0-minute" control should receive vehicle (PBS + 0.1% BSA) only.

  • Cell Lysis:

    • To stop the stimulation, immediately place the plate on ice.

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, aprotinin).

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes with periodic vortexing.

  • Protein Quantification and Western Blot:

    • Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

    • Normalize protein amounts, prepare samples with Laemmli buffer, and proceed with SDS-PAGE, protein transfer, and immunoblotting using primary antibodies against phospho-AXL (p-AXL) and total AXL.

Visualizations: Pathways and Workflows

GAS6_AXL_Signaling_Pathway GAS6 GAS6 Ligand AXL_mono AXL Receptor (Monomer) GAS6->AXL_mono Binding AXL_dimer AXL Dimerization & Autophosphorylation AXL_mono->AXL_dimer Dimerization PI3K PI3K AXL_dimer->PI3K RAS RAS/MEK/ERK AXL_dimer->RAS AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival Migration Migration & Invasion RAS->Migration

Caption: The GAS6-AXL signaling pathway leading to key cellular responses.

Experimental_Workflow A 1. Seed Cells (Target 70-80% Confluency) B 2. Serum Starve (16-24 hours) A->B C 3. Stimulate with GAS6 (Dose & Time-Course) B->C D 4. Lyse Cells on Ice (Add Protease/Phosphatase Inhibitors) C->D E 5. Quantify Protein (BCA or Bradford Assay) D->E F 6. Western Blot (Analyze p-AXL / Total AXL) E->F G 7. Data Analysis F->G

Caption: Standard experimental workflow for analyzing AXL activation.

Troubleshooting_Tree Start Problem: Low/No p-AXL Signal Check_Ligand Is GAS6 reagent biologically active? Start->Check_Ligand Check_Cells Does cell line express AXL? Start->Check_Cells Check_Protocol Was protocol optimized? Start->Check_Protocol Sol_Ligand Solution: Source new, validated, carboxylated GAS6. Check_Ligand->Sol_Ligand No Sol_Cells Solution: Confirm AXL expression (WB/FACS) or switch cell line. Check_Cells->Sol_Cells No/Unknown Sol_Protocol Solution: Perform dose-response and time-course experiments. Check_Protocol->Sol_Protocol No

References

troubleshooting poor tumor growth in AXL xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor tumor growth or other issues with AXL xenograft models.

Troubleshooting Guide

This guide addresses common problems encountered during AXL xenograft experiments in a question-and-answer format.

Question: Why are my AXL xenograft tumors not growing or growing too slowly?

Answer: Poor tumor growth in AXL xenograft models can stem from several factors, ranging from cell line integrity to procedural inconsistencies. Below is a systematic guide to troubleshooting this issue.

I. Cell Line & Preparation Issues
Potential Cause Troubleshooting Action
Low AXL Expression in Cell Line Confirm AXL expression levels in your cell line batch via Western blot or flow cytometry. AXL expression can vary between passages.[1][2]
Poor Cell Health Use cells in the logarithmic growth phase (80-90% confluency).[3] Ensure high cell viability (>95%) before injection using a trypan blue exclusion assay.
Incorrect Cell Number The optimal number of cells varies by cell line.[3] For many cancer cell lines, a starting point of 1 x 10⁶ to 1 x 10⁷ cells is recommended. Conduct a pilot study with varying cell concentrations to determine the optimal number for your specific cell line.[3]
Cell Clumping Ensure a single-cell suspension before injection. Gently pipette to break up clumps. Cell clumps can lead to necrosis and poor tumor establishment.
Contamination Regularly test cell lines for mycoplasma and other contaminants that can affect cell growth and animal health.
II. Procedural & Injection Technique Issues
Potential Cause Troubleshooting Action
Suboptimal Injection Site For subcutaneous models, inject into the flank or posterior axilla, which are well-vascularized areas.[3] For orthotopic models, ensure correct anatomical placement.[4]
Incorrect Injection Volume A typical injection volume is 100-200 µL.[3] Larger volumes may leak from the injection site.
Inappropriate Use of Matrigel Matrigel can enhance tumor take and growth.[5][6] Use a 1:1 ratio of cell suspension to Matrigel.[3][6][7] Keep the cell-Matrigel mixture on ice to prevent premature gelling.[3][7] Be aware that Matrigel can alter tumor pathophysiology.[8]
Shallow Injection Depth Ensure the injection is truly subcutaneous to prevent leakage and facilitate vascularization.
III. Animal Model & Husbandry Issues
Potential Cause Troubleshooting Action
Inappropriate Mouse Strain Use immunodeficient mice (e.g., nude, SCID, NSG) to prevent rejection of human tumor cells.[6][9] The choice of strain can impact tumor growth rates.
Animal Health & Welfare Poor animal health can negatively impact tumor growth.[10][11] Monitor animal weight, food and water intake, and overall condition.[11] Chronic stress can affect cancer development.[11]
Suboptimal Housing Conditions Maintain a controlled environment with a consistent light/dark cycle, temperature, and humidity.[12]

Below is a DOT script for a troubleshooting workflow for poor tumor growth in AXL xenograft models.

G cluster_0 Start Start Poor Tumor Growth Poor Tumor Growth Start->Poor Tumor Growth Check Cell Line Check Cell Line Poor Tumor Growth->Check Cell Line Step 1 Check Injection Check Injection Poor Tumor Growth->Check Injection Step 2 Check Animal Model Check Animal Model Poor Tumor Growth->Check Animal Model Step 3 AXL Expression AXL Expression Check Cell Line->AXL Expression Cell Health Cell Health Check Cell Line->Cell Health Cell Number Cell Number Check Cell Line->Cell Number Injection Site Injection Site Check Injection->Injection Site Matrigel Use Matrigel Use Check Injection->Matrigel Use Mouse Strain Mouse Strain Check Animal Model->Mouse Strain Animal Health Animal Health Check Animal Model->Animal Health Successful Growth Successful Growth AXL Expression->Successful Growth Cell Health->Successful Growth Cell Number->Successful Growth Injection Site->Successful Growth Matrigel Use->Successful Growth Mouse Strain->Successful Growth Animal Health->Successful Growth

Troubleshooting workflow for poor tumor growth.

Frequently Asked Questions (FAQs)

Q1: What is the role of AXL in cancer and why is it a target for xenograft models?

A1: AXL is a receptor tyrosine kinase that, when overexpressed or activated, plays a significant role in various aspects of cancer progression.[13] It is involved in promoting tumor cell proliferation, survival, invasion, metastasis, and the development of drug resistance.[13][14][15][16][17] AXL signaling can also contribute to an immunosuppressive tumor microenvironment.[18][19] Due to its role in driving malignancy, AXL is a key target for cancer therapies, and xenograft models are crucial for evaluating the efficacy of AXL inhibitors in a preclinical setting.[13][15][16]

Q2: Which cancer cell lines have high AXL expression and are suitable for xenograft models?

A2: Several cancer cell lines from different tumor types are known to have high AXL expression. The choice of cell line will depend on the specific research question. It is always recommended to verify AXL expression in the specific cell line and passage number being used.

Cancer Type Cell Lines with High AXL Expression
Breast Cancer MDA-MB-231[15]
Non-Small Cell Lung Cancer (NSCLC) A549, H226[1][15]
Glioblastoma U87MG
Ovarian Cancer SKOV3
Renal Cell Carcinoma 786-O

Q3: What is the AXL signaling pathway?

A3: The AXL signaling pathway is typically activated by its ligand, Gas6 (Growth Arrest-Specific 6).[14][19] This binding leads to the dimerization and autophosphorylation of the AXL receptor, which in turn activates several downstream signaling cascades.[14] These pathways, including PI3K/AKT, MAPK/ERK, and JAK/STAT, are crucial for cell survival, proliferation, and migration.[14][19][20]

Below is a DOT script representing the AXL signaling pathway.

G cluster_0 Gas6 Gas6 AXL Receptor AXL Receptor Gas6->AXL Receptor Binds to PI3K/AKT PI3K/AKT AXL Receptor->PI3K/AKT MAPK/ERK MAPK/ERK AXL Receptor->MAPK/ERK JAK/STAT JAK/STAT AXL Receptor->JAK/STAT Cell Survival Cell Survival PI3K/AKT->Cell Survival Proliferation Proliferation PI3K/AKT->Proliferation Drug Resistance Drug Resistance PI3K/AKT->Drug Resistance MAPK/ERK->Proliferation Migration Migration MAPK/ERK->Migration MAPK/ERK->Drug Resistance JAK/STAT->Cell Survival JAK/STAT->Proliferation

AXL signaling pathway.

Experimental Protocols

Protocol 1: Subcutaneous AXL Xenograft Tumor Implantation

This protocol outlines the steps for establishing a subcutaneous xenograft model using AXL-expressing cancer cells.

Materials:

  • AXL-expressing cancer cells (e.g., MDA-MB-231)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel® Basement Membrane Matrix (Corning)

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • 1 mL syringes with 27-gauge needles

  • Sterile microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Ice bucket

Procedure:

  • Cell Preparation:

    • Culture AXL-expressing cells to 80-90% confluency.[3]

    • Aspirate the culture medium and wash the cells with sterile PBS.

    • Add trypsin-EDTA and incubate until cells detach.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a sterile centrifuge tube.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in cold, serum-free medium or PBS.

    • Perform a cell count and viability assessment using a hemocytometer and trypan blue. Cell viability should be >95%.

    • Centrifuge the cells again and resuspend the pellet in the appropriate volume of cold, serum-free medium or PBS to achieve the desired final cell concentration (e.g., 2 x 10⁷ cells/mL for a 1:1 mix with Matrigel).

  • Preparation of Cell-Matrigel Mixture:

    • Thaw Matrigel on ice overnight at 4°C.

    • On the day of injection, keep the Matrigel vial on ice.

    • In a sterile, pre-chilled microcentrifuge tube on ice, mix the cell suspension with an equal volume of Matrigel (1:1 ratio).[3][6][7] For example, mix 100 µL of cell suspension (containing the desired number of cells) with 100 µL of Matrigel.

    • Gently pipette up and down to ensure a homogenous mixture, avoiding the introduction of air bubbles. Keep the mixture on ice at all times.

  • Subcutaneous Injection:

    • Anesthetize the mouse according to your institution's approved animal care and use protocol.

    • Wipe the injection site (typically the right flank) with an alcohol swab.

    • Gently lift the skin to create a tent.

    • Insert the needle of a 1 mL syringe containing the cell-Matrigel mixture (typically 100-200 µL) into the subcutaneous space.

    • Slowly inject the mixture. A small bleb should form under the skin.

    • Carefully withdraw the needle.

    • Monitor the mouse until it has fully recovered from anesthesia.

  • Post-Implantation Monitoring:

    • Monitor the animals regularly for tumor growth and overall health.[3]

    • Measure tumor volume using calipers 2-3 times per week once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.

    • Monitor for any signs of distress or adverse effects and adhere to humane endpoints as defined by your institution's animal welfare guidelines.[11]

References

Validation & Comparative

Validating AXL as a Therapeutic Target in Non-Small Cell Lung Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The receptor tyrosine kinase AXL has emerged as a significant therapeutic target in non-small cell lung cancer (NSCLC) due to its multifaceted role in tumor progression, metastasis, and the development of drug resistance.[1][2] Overexpression of AXL is frequently observed in NSCLC and is correlated with a poorer prognosis, making it an attractive candidate for targeted therapies.[3][4][5] This guide provides a comparative analysis of AXL as a therapeutic target, supported by experimental data, alongside other prominent targets in NSCLC.

AXL Signaling and its Role in NSCLC

AXL is a member of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases.[6] Its primary ligand is the growth arrest-specific 6 (Gas6) protein.[4] Upon Gas6 binding, AXL dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways. These pathways, including PI3K/Akt, RAS/ERK, and NF-κB, are crucial for cell survival, proliferation, migration, and invasion.[1][7] Furthermore, AXL activation is a key driver of the epithelial-to-mesenchymal transition (EMT), a process strongly associated with metastasis and resistance to conventional and targeted therapies.[4][8] In NSCLC, AXL overexpression has been identified as a significant mechanism of acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like erlotinib (B232) and osimertinib.[6][9][10]

G Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB PLCg PLCγ AXL->PLCg Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Outcomes Tumor Cell Proliferation, Survival, Invasion, Metastasis, Drug Resistance mTOR->Outcomes ERK ERK RAS->ERK ERK->Outcomes STAT3->Outcomes NFkB->Outcomes PLCg->Outcomes

Caption: AXL signaling pathways promoting NSCLC progression and drug resistance.[1][11]

Preclinical Validation of AXL Inhibition

A substantial body of preclinical evidence supports the therapeutic potential of targeting AXL. Both genetic (siRNA) and pharmacological inhibition have demonstrated anti-tumor effects in NSCLC cell lines and in vivo models.

Table 1: Summary of Preclinical Data for AXL Inhibition in NSCLC

Experimental ApproachModel SystemKey FindingsCitation(s)
Genetic Inhibition (siRNA) NSCLC Cell Lines (e.g., H1299)Decreased cell proliferation and migration; suppression of Akt and ERK activation.[1][7]
Monoclonal Antibody (MAb173) NSCLC Cell Lines (e.g., H226)Suppressed cell proliferation.[1]
Monoclonal Antibody (YW327.6S2) NSCLC Xenograft ModelsReduced tumor growth and enhanced the efficacy of anti-VEGF treatment and erlotinib.[8]
Small Molecule Inhibitor (R428) NSCLC Cell LinesSuppressed proliferation of AXL-expressing cells.[1]
Small Molecule Inhibitor (SGI-7079) Mesenchymal NSCLC Cell Lines & XenograftsSensitized refractory cells to the EGFR inhibitor erlotinib.[12]
Small Molecule Inhibitor (ONO-7475) EGFR-mutant NSCLC XenograftsIn combination with osimertinib, significantly regressed tumors and delayed tumor growth.[8][13]
Small Molecule Inhibitor (Bemcentinib) Immunocompetent Mouse ModelsIn combination with anti-PD-1 antibodies, achieved complete tumor regression in 40% of mice.[9]

Comparison with Alternative Therapeutic Targets in NSCLC

While AXL is a promising target, particularly in the context of drug resistance, several other well-established oncogenic drivers are routinely targeted in the clinical management of NSCLC.

Table 2: Comparison of Key Therapeutic Targets in NSCLC

TargetPrevalence in NSCLC (Adenocarcinoma)Role in NSCLCRepresentative FDA-Approved InhibitorsCitation(s)
AXL Overexpression in ~33-93% (varies by study)Proliferation, Survival, Invasion, EMT, Drug ResistanceCurrently in clinical trials (e.g., Bemcentinib, Gilteritinib)[3][8]
EGFR ~15% (Caucasians), ~50% (East Asians)Cell Growth, Proliferation, SurvivalOsimertinib, Gefitinib, Erlotinib, Afatinib[14][15][16]
ALK ~3-5%Cell Growth, ProliferationAlectinib, Brigatinib, Lorlatinib, Crizotinib[14][16]
ROS1 ~1-2%Cell Growth, ProliferationCrizotinib, Entrectinib, Lorlatinib[14][17]
KRAS ~25-30% (G12C mutation in ~13%)Cell Signaling, ProliferationSotorasib (G12C), Adagrasib (G12C)[17][18]
MET Amplification in ~1-5%, Exon 14 Skipping in ~3-4%Cell Growth, Motility, InvasionCapmatinib, Tepotinib, Crizotinib[14][15]
RET ~1-2%Cell Growth, ProliferationSelpercatinib, Pralsetinib[16][17]
BRAF ~2-4% (V600E mutation)Cell Signaling, ProliferationDabrafenib (in combination with Trametinib)[14]

Clinical Development of AXL Inhibitors

The promising preclinical data has led to the investigation of several AXL inhibitors in clinical trials, often in combination with other agents to overcome resistance or enhance efficacy.

Table 3: Selected AXL Inhibitors in Clinical Trials for NSCLC

AXL InhibitorMechanismCombination TherapyClinical Trial PhaseKey Indication/SettingCitation(s)
Bemcentinib (BGB324) Selective AXL TKIPembrolizumab (Anti-PD-1)Phase IIAdvanced NSCLC, particularly STK11-mutant[9][19]
SLC-391 Selective AXL TKIPembrolizumab (Anti-PD-1)Phase II (SKYLITE Trial)Advanced NSCLC[20][21]
Cabozantinib (XL184) Multi-kinase TKI (including AXL, MET, VEGFR)ErlotinibPhase IIEGFR wild-type NSCLC[4]
Gilteritinib Multi-kinase TKI (including AXL, FLT3)OsimertinibPhase I/IIEGFR-mutant NSCLC with acquired resistance[3]
Enapotamab Vedotin Antibody-Drug Conjugate (ADC)PembrolizumabPhase I/IIAdvanced NSCLC[9]

Experimental Protocols

Detailed methodologies are crucial for the validation of therapeutic targets. Below are standardized protocols for key experiments.

1. Immunohistochemistry (IHC) for AXL Expression

  • Objective: To determine the protein expression level and localization of AXL in tumor tissue.

  • Methodology:

    • Formalin-fixed, paraffin-embedded (FFPE) NSCLC tissue sections (4-5 µm) are deparaffinized and rehydrated.

    • Antigen retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.

    • Endogenous peroxidase activity is blocked with 3% hydrogen peroxide.

    • Sections are incubated with a primary antibody against AXL at an optimized dilution overnight at 4°C.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is applied.

    • The signal is visualized using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate.

    • Sections are counterstained with hematoxylin, dehydrated, and mounted.

    • AXL expression is scored based on staining intensity and the percentage of positive tumor cells (H-score).[7][22]

2. Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the effect of AXL inhibition on the viability and proliferation of NSCLC cells.

  • Methodology:

    • NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with varying concentrations of an AXL inhibitor (or transfected with AXL siRNA) for 24-72 hours.

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to convert it into formazan (B1609692) crystals.

    • The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

3. Transwell Invasion Assay

  • Objective: To evaluate the impact of AXL inhibition on the invasive capacity of NSCLC cells.

  • Methodology:

    • The upper chamber of a Transwell insert (8 µm pore size) is coated with a thin layer of Matrigel to simulate the extracellular matrix.

    • NSCLC cells, pre-treated with an AXL inhibitor or control, are seeded into the upper chamber in serum-free medium.

    • The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS).

    • After 24-48 hours of incubation, non-invading cells on the upper surface of the membrane are removed with a cotton swab.

    • Cells that have invaded through the Matrigel and migrated to the lower surface are fixed with methanol (B129727) and stained with crystal violet.

    • The number of invaded cells is counted in several microscopic fields, and the average is calculated.[4]

4. In Vivo Xenograft Study

  • Objective: To assess the anti-tumor efficacy of AXL inhibitors in a living organism.

  • Methodology:

    • Immunocompromised mice (e.g., NOD/SCID or athymic nude) are subcutaneously injected with NSCLC cells.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomized into treatment and control groups.

    • The treatment group receives the AXL inhibitor via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule. The control group receives a vehicle.

    • Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., IHC, Western blot).[1][12][13]

G start Hypothesis: AXL is a valid target in NSCLC in_vitro In Vitro Studies (NSCLC Cell Lines) start->in_vitro proliferation Proliferation Assays (MTT, BrdU) in_vitro->proliferation migration Migration/Invasion Assays (Transwell) in_vitro->migration apoptosis Apoptosis Assays (FACS, Western Blot) in_vitro->apoptosis in_vivo In Vivo Studies (Xenograft/PDX Models) proliferation->in_vivo Positive Data migration->in_vivo Positive Data apoptosis->in_vivo Positive Data efficacy Tumor Growth Inhibition in_vivo->efficacy toxicity Toxicity Assessment in_vivo->toxicity biomarker Biomarker Analysis (IHC, Western Blot) in_vivo->biomarker clinical Clinical Trials efficacy->clinical Favorable Profile toxicity->clinical Favorable Profile biomarker->clinical Favorable Profile phase1 Phase I (Safety & Dosing) clinical->phase1 phase2 Phase II (Efficacy & Patient Selection) phase1->phase2 phase3 Phase III (Comparison to Standard of Care) phase2->phase3

Caption: Experimental workflow for validating a therapeutic target like AXL.

References

A Comparative Guide to the Efficacy of AXL Inhibitors in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The AXL receptor tyrosine kinase has emerged as a critical target in oncology, implicated in tumor proliferation, survival, metastasis, and the development of therapeutic resistance. This guide provides an objective comparison of the preclinical efficacy of several AXL inhibitors, supported by experimental data from in vitro and in vivo studies. The information presented herein is intended to aid researchers in selecting appropriate AXL inhibitors for their preclinical investigations.

AXL Signaling Pathway

The AXL signaling cascade is initiated by the binding of its ligand, Growth Arrest-Specific 6 (Gas6). This leads to receptor dimerization and autophosphorylation, activating multiple downstream pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt and Ras/MAPK pathways.[1] Inhibition of AXL phosphorylation is a key mechanism for therapeutic intervention.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitor Therapeutic Intervention Gas6 Gas6 AXL_Receptor AXL Receptor Gas6->AXL_Receptor Binds PI3K PI3K AXL_Receptor->PI3K Activates Ras Ras AXL_Receptor->Ras Activates Akt Akt PI3K->Akt Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival MAPK MAPK Ras->MAPK MAPK->Proliferation_Survival AXL_Inhibitor AXL Inhibitor (e.g., Bemcentinib, Cabozantinib) AXL_Inhibitor->AXL_Receptor Inhibits Phosphorylation

Caption: AXL Signaling Pathway and Point of Inhibition. (Within 100 characters)

Comparative In Vitro Efficacy of AXL Inhibitors

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in vitro. The following table summarizes the IC50 values for various AXL inhibitors against different cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

InhibitorTarget(s)Cancer TypeCell LineIC50 (nM)Reference
Bemcentinib (R428)AXL-Cell-free assay14[2]
Bemcentinib (R428)AXLNon-Small Cell Lung CancerH1299~4000[3]
Dubermatinib (TP-0903)AXL-Cell-free assay27[4]
Dubermatinib (TP-0903)AXLPancreatic CancerPSN-16[4]
Gilteritinib (B612023)FLT3, AXLAcute Myeloid LeukemiaMV4-113.3[5]
GilteritinibFLT3, AXLAcute Myeloid LeukemiaMOLM-1319.0[5]
GilteritinibFLT3, AXLAcute Myeloid LeukemiaMOLM-1425.0[5]
SLC-391AXL, TYRO3, MER-Cell-free assay9.6 (AXL)[6]
MerestinibMET, AXL, RON, etc.-Cell-free assay4.7 (MET)[7]
CabozantinibAXL, MET, VEGFR, etc.Rhabdomyosarcoma-27,000 ± 9,000[8]

Comparative In Vivo Efficacy of AXL Inhibitors

Preclinical in vivo models, such as cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), are crucial for evaluating the anti-tumor activity of drug candidates in a more physiologically relevant setting.[9][10] The following table summarizes the in vivo efficacy of selected AXL inhibitors in various preclinical cancer models.

InhibitorModel TypeCancer TypeDosingOutcomeReference
Bemcentinib (R428) OrthotopicBreast Cancer (4T1)125 mg/kg, p.o., twice dailyExtended median survival (>80 days vs 52 days)[3]
Enapotamab Vedotin PDXNon-Small Cell Lung Cancer2 and 4 mg/kgTumor regression or stasis in 17/61 models[11][12]
Enapotamab Vedotin PDXOsimertinib-resistant NSCLC4 mg/kgTumor regression[13]
YW327.6S2 XenograftNon-Small Cell Lung Cancer (A549)Not specifiedAttenuated tumor growth[14][15]
YW327.6S2 XenograftBreast Cancer (MDA-MB-231)Not specifiedAttenuated tumor growth, reduced metastasis[14][15]
ONO-7475 + Osimertinib (B560133) CDXEGFR-mutated NSCLC (PC-9KGR)Not specifiedDelayed tumor regrowth compared to osimertinib alone[16]
Gilteritinib XenograftALK-rearranged NSCLCNot specifiedMore effective at abolishing tumor growth than alectinib (B1194254)[17]
Cabozantinib PDXPapillary Renal Cell CarcinomaNot specifiedStriking tumor regression and inhibited lung metastasis[18]
Cabozantinib PDTXColorectal Cancer30 mg/kgTumor growth inhibition (static effect or regression)[19]

Experimental Protocols

Detailed methodologies are critical for the replication and validation of preclinical findings. Below are outlines of common experimental workflows used to assess the efficacy of AXL inhibitors.

In Vitro Cell Viability Assay

This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).

Cell_Viability_Workflow Start Start Seed_Cells Seed cancer cells in 96-well plates Start->Seed_Cells Add_Inhibitor Add serial dilutions of AXL inhibitor Seed_Cells->Add_Inhibitor Incubate Incubate for a specified period (e.g., 72h) Add_Inhibitor->Incubate Add_Reagent Add viability reagent (e.g., CellTiter-Glo) Incubate->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values Measure_Luminescence->Calculate_IC50 End End Calculate_IC50->End Xenograft_Workflow Start Start Implant_Cells Subcutaneously implant human tumor cells into immunocompromised mice Start->Implant_Cells Monitor_Tumors Monitor tumor growth Implant_Cells->Monitor_Tumors Randomize_Mice Randomize mice into treatment and control groups when tumors reach a specific volume Monitor_Tumors->Randomize_Mice Administer_Treatment Administer AXL inhibitor or vehicle control according to the dosing schedule Randomize_Mice->Administer_Treatment Measure_Tumors Measure tumor volume and body weight regularly Administer_Treatment->Measure_Tumors Endpoint Endpoint reached (e.g., predefined tumor volume or study duration) Measure_Tumors->Endpoint Analyze_Data Analyze tumor growth inhibition and toxicity Endpoint->Analyze_Data End End Analyze_Data->End

References

AXL vs. c-Met Signaling in Drug Resistance: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways that drive therapeutic resistance is paramount. Among the key players are two receptor tyrosine kinases (RTKs), AXL and c-Met, which have emerged as critical mediators of resistance to a wide range of cancer therapies. This guide provides an objective comparison of the AXL and c-Met signaling pathways in the context of drug resistance, supported by experimental data and detailed methodologies.

Introduction to AXL and c-Met in Cancer

AXL and c-Met are both RTKs that, upon activation by their respective ligands (Gas6 for AXL and hepatocyte growth factor [HGF] for c-Met), trigger downstream signaling cascades that regulate crucial cellular processes like proliferation, survival, migration, and invasion.[1][2] In the context of cancer, aberrant activation of these pathways is frequently associated with tumor progression, metastasis, and the development of resistance to targeted therapies and conventional chemotherapy.[2][3][4]

Comparative Analysis of AXL and c-Met in Drug Resistance

AXL and c-Met contribute to drug resistance through both distinct and overlapping mechanisms. Upregulation and activation of these RTKs can provide cancer cells with bypass signaling routes, allowing them to circumvent the effects of drugs targeting other critical pathways. A notable example is in non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC), where AXL and/or c-Met activation has been identified as a mechanism of acquired resistance to EGFR and VEGFR tyrosine kinase inhibitors (TKIs), respectively.[3][4][5]

One of the key features of AXL and c-Met in drug resistance is their ability to engage in crosstalk. Studies have shown that these two receptors can form a complex, leading to transactivation and the amplification of downstream signaling.[6][7][8] This interaction can be a significant driver of resistance, as the inhibition of one pathway may be compensated by the activation of the other. For instance, prolonged treatment with c-Met inhibitors has been shown to induce the overexpression of both c-Met and AXL in RCC cells.[6][7][8]

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from preclinical studies, highlighting the expression and inhibition of AXL and c-Met in the context of drug resistance.

Table 1: Upregulation of AXL and c-Met in Sunitinib-Treated Clear Cell Renal Cell Carcinoma (ccRCC)

MarkerConditionRelative Expression LevelSignificanceReference
AXL Sunitinib-Treated vs. UntreatedHigher in treated tumorsp < 0.001[4]
c-Met Sunitinib-Treated vs. UntreatedHigher in treated tumorsNot specified[4]

Table 2: IC50 Values of Selected AXL and c-Met Inhibitors

InhibitorTarget(s)Cancer Type / Cell LineIC50 (nM)Reference
SLC-391 AXL (selective)AXL-expressing solid tumors9.6[9]
Bemcentinib (BGB324) AXL (selective)HeLa cells14[10]
TP-0903 AXLIn vitro kinase assay27[10]
Compound 2 c-Met (selective)In vitro HTRF assay40.1[11]
SGX-523 c-Met (selective)In vitro kinase assay4[12]
Cabozantinib AXL, c-Met, VEGFR2In vitro kinase assay7 (AXL), 1.3 (c-Met)[12][13]

Signaling Pathways and Crosstalk

The signaling cascades initiated by AXL and c-Met share common downstream effectors, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are central to cell survival and proliferation.[3][14] However, there are also pathway-specific nuances and points of interaction.

AXL Signaling Pathway

AXL_Signaling Gas6 Gas6 AXL AXL Gas6->AXL binds PI3K PI3K AXL->PI3K RAS RAS AXL->RAS STAT3 STAT3 AXL->STAT3 NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Metastasis Metastasis ERK->Metastasis STAT3->Survival DrugResistance Drug Resistance NFkB->DrugResistance

Caption: AXL Signaling Pathway.

c-Met Signaling Pathway

cMet_Signaling HGF HGF cMet c-Met HGF->cMet binds RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 GAB1 GAB1 cMet->GAB1 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR DrugResistance Drug Resistance AKT->DrugResistance Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Invasion Invasion ERK->Invasion STAT3->Survival GAB1->PI3K

Caption: c-Met Signaling Pathway.

AXL and c-Met Crosstalk

Crosstalk AXL AXL cMet c-Met AXL->cMet transactivation Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) AXL->Downstream cMet->AXL transactivation cMet->Downstream DrugResistance Drug Resistance Downstream->DrugResistance cMet_inhibitor c-Met Inhibitor cMet_inhibitor->AXL Upregulation cMet_inhibitor->cMet

Caption: AXL and c-Met Crosstalk.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of AXL and c-Met in drug resistance are provided below.

Generation of Drug-Resistant Cancer Cell Lines

This protocol describes a common method for generating drug-resistant cancer cell lines through continuous exposure to a cytotoxic agent.

generate_resistant_cells start Parental Cancer Cell Line ic50 Determine IC50 of the drug start->ic50 low_dose Culture cells in low concentration of drug (e.g., IC20) ic50->low_dose monitor Monitor cell viability and proliferation low_dose->monitor increase_dose Gradually increase drug concentration monitor->increase_dose Cells adapt stable_culture Establish stable culture at high drug concentration monitor->stable_culture Resistance develops increase_dose->monitor characterize Characterize resistant phenotype (e.g., IC50 shift) stable_culture->characterize end Drug-Resistant Cell Line characterize->end

Caption: Workflow for generating drug-resistant cell lines.

Protocol:

  • Determine the IC50 of the drug: Culture the parental cancer cell line in the presence of a range of drug concentrations for a defined period (e.g., 72 hours). Use a cell viability assay (e.g., MTT) to determine the half-maximal inhibitory concentration (IC50).

  • Initial drug exposure: Culture the parental cells in a medium containing a low concentration of the drug (e.g., the IC20, the concentration that inhibits 20% of cell growth).

  • Gradual dose escalation: Once the cells have adapted and are proliferating at a steady rate, gradually increase the drug concentration. This is typically done in a stepwise manner, allowing the cells to acclimate to each new concentration before increasing it further.

  • Establish a stable resistant line: Continue this process until the cells are able to proliferate in a significantly higher concentration of the drug compared to the parental line.

  • Characterize the resistant phenotype: Confirm the development of resistance by re-evaluating the IC50 of the drug in the newly established cell line. A significant increase in the IC50 value indicates the successful generation of a drug-resistant cell line.

Western Blot Analysis for AXL and c-Met Phosphorylation

This protocol is used to detect the levels of total and phosphorylated AXL and c-Met, which is indicative of their activation state.

Protocol:

  • Cell Lysis: Treat cells as required (e.g., with or without drug treatment). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total AXL, phospho-AXL, total c-Met, and phospho-c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the test compound(s) for the desired duration (e.g., 72 hours).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Co-Immunoprecipitation (Co-IP) for AXL and c-Met Interaction

This protocol is used to determine if AXL and c-Met physically interact within the cell.

Protocol:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors to preserve protein-protein interactions.

  • Pre-clearing (Optional): Incubate the cell lysate with protein A/G beads to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for either AXL or c-Met overnight at 4°C with gentle rotation. This will form an antibody-protein complex.

  • Complex Capture: Add protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against both AXL and c-Met to detect the co-precipitated protein.

Conclusion

Both AXL and c-Met signaling pathways are significant contributors to drug resistance in a variety of cancers. Their ability to activate common downstream pro-survival pathways and to engage in crosstalk makes them challenging therapeutic targets. The experimental data strongly suggest that in certain contexts, co-inhibition of both AXL and c-Met may be a more effective strategy to overcome resistance than targeting either pathway alone. The provided protocols offer a foundation for researchers to further investigate the intricate roles of AXL and c-Met in therapeutic failure and to develop novel strategies to improve patient outcomes.

References

A Functional Comparison of AXL, Tyro3, and MerTK in Phagocytosis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of the TAM (Tyro3, Axl, MerTK) family of receptor tyrosine kinases in phagocytosis is critical for developing targeted therapeutics in fields ranging from oncology to autoimmune disease. This guide provides an objective comparison of the functional roles of AXL, Tyro3, and MerTK in the engulfment of apoptotic cells and other phagocytic targets, supported by experimental data, detailed methodologies, and clear visual representations of their signaling pathways.

I. Comparative Analysis of Phagocytic Function

The TAM receptors exhibit distinct yet overlapping roles in phagocytosis, with their functional dominance being highly dependent on the specific phagocytic cell type and the context of the immune response. While all three receptors contribute to the clearance of apoptotic cells (efferocytosis), their individual contributions vary significantly.

Key Functional Distinctions:
  • MerTK: The Macrophage Workhorse for Homeostatic Efferocytosis: In macrophages, MerTK is the primary receptor responsible for the efficient and rapid clearance of apoptotic cells under homeostatic conditions.[1][2] Genetic ablation or inhibition of MerTK in macrophages leads to a near-complete loss of apoptotic cell uptake.[1][2]

  • AXL and Tyro3: Key Players in Dendritic Cell Phagocytosis: In contrast to macrophages, dendritic cells (DCs) rely more heavily on AXL and Tyro3 for the phagocytosis of apoptotic cells.[1][2][3] The elimination of both AXL and Tyro3 significantly impairs the phagocytic capacity of DCs.[1][2]

  • AXL's Role in Inflammatory Phagocytosis: AXL expression is often upregulated in inflammatory contexts. In human monocyte-derived macrophages, pro-inflammatory stimuli associated with viral infections, such as IFN-α and poly(I:C), specifically induce AXL expression, which contributes to maintaining the capacity for efferocytosis during an inflammatory response.[4]

  • Tyro3: A Modulator with Specific Ligand Preference: While often functioning in concert with AXL in DCs, Tyro3 also exhibits a distinct ligand preference for Protein S.[5] Its role in macrophage phagocytosis is considered more minor compared to MerTK.[6]

Quantitative Comparison of Phagocytic Efficiency

The following tables summarize quantitative data from studies investigating the phagocytic capacity of macrophages and dendritic cells with genetic modifications of AXL, Tyro3, and MerTK. The phagocytic index, a measure of the average number of engulfed particles per phagocyte, is a common metric used in these studies.

Table 1: Phagocytic Efficiency in Macrophages

Genotype/ConditionPhagocytic TargetPhagocytic Index (% of Wild Type)Key FindingsReference
MerTK KnockoutApoptotic Thymocytes~10%MerTK elimination nearly abolishes macrophage efferocytosis.[1][2]
AXL/Tyro3 Double KnockoutApoptotic Thymocytes~50%AXL and Tyro3 contribute to macrophage efferocytosis, but to a lesser extent than MerTK.[1][2]
Anti-MerTK AntibodyApoptotic ThymocytesSignificantly ReducedAntibody-mediated blockade of MerTK impairs phagocytosis.
AXL KnockoutApoptotic ThymocytesModerately ReducedAXL plays a partial role in macrophage efferocytosis.[7]
Tyro3 KnockoutApoptotic ThymocytesModerately ReducedTyro3 has a minor role in macrophage-mediated clearance of apoptotic cells.[7]

Table 2: Phagocytic Efficiency in Dendritic Cells

Genotype/ConditionPhagocytic TargetPhagocytic Index (% of Wild Type)Key FindingsReference
AXL/Tyro3 Double KnockoutApoptotic CellsSignificantly ReducedAXL and Tyro3 are the primary TAM receptors for efferocytosis in dendritic cells.[1][2]
MerTK KnockoutApoptotic CellsNo Significant ChangeMerTK plays a minimal role in dendritic cell efferocytosis.[7]

II. Ligand Binding and Receptor Activation

The function of TAM receptors is initiated by their interaction with the vitamin K-dependent ligands, Growth Arrest-Specific 6 (Gas6) and Protein S (Pros1). These ligands act as bridging molecules, binding to phosphatidylserine (B164497) (PtdSer) exposed on the surface of apoptotic cells and concurrently to the extracellular domains of the TAM receptors on phagocytes.

Table 3: Ligand Binding Affinity and Specificity

ReceptorPrimary Ligand(s)Relative AffinityKey Functional ImplicationsReference
AXL Gas6HighGas6 is the exclusive high-affinity ligand for AXL, driving its activation in various contexts, including inflammation.[5]
Tyro3 Protein S, Gas6High for Protein S, Moderate for Gas6Preferential binding of Protein S suggests a distinct regulatory mechanism for Tyro3-mediated signaling.[5][6]
MerTK Gas6, Protein SModerate for bothCan be activated by both ligands, providing redundancy in homeostatic efferocytosis.[5]

III. Signaling Pathways in Phagocytosis

Upon ligand binding and dimerization, the intracellular tyrosine kinase domains of AXL, Tyro3, and MerTK become autophosphorylated, initiating downstream signaling cascades that orchestrate the cytoskeletal rearrangements necessary for engulfment.

MerTK Signaling Pathway

MerTK activation in macrophages triggers a robust signaling cascade involving the recruitment of multiple adaptor proteins and activation of key kinases, ultimately leading to actin polymerization and phagosome formation.

MerTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm MerTK MerTK PI3K PI3K MerTK->PI3K PLCg2 PLCγ2 MerTK->PLCg2 Src Src MerTK->Src Vav1 Vav1 MerTK->Vav1 ApoptoticCell Apoptotic Cell (PtdSer) Gas6_Pros1 Gas6 / Protein S ApoptoticCell->Gas6_Pros1 Gas6_Pros1->MerTK Akt Akt PI3K->Akt Actin Actin Polymerization PLCg2->Actin FAK FAK Src->FAK FAK->Actin Rac1_Cdc42 Rac1 / Cdc42 Vav1->Rac1_Cdc42 Rac1_Cdc42->Actin Phagocytosis Phagocytosis Actin->Phagocytosis AXL_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AXL AXL STAT1 STAT1 AXL->STAT1 Rac1 Rac1 AXL->Rac1 ApoptoticCell Apoptotic Cell (PtdSer) Gas6 Gas6 ApoptoticCell->Gas6 Gas6->AXL ABCA1 ABCA1 Transcription STAT1->ABCA1 Actin Actin Polymerization Rac1->Actin Phagocytosis Phagocytosis Actin->Phagocytosis Tyro3_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Tyro3 Tyro3 PI3K PI3K Tyro3->PI3K Ras Ras Tyro3->Ras ApoptoticCell Apoptotic Cell (PtdSer) ProteinS_Gas6 Protein S / Gas6 ApoptoticCell->ProteinS_Gas6 ProteinS_Gas6->Tyro3 Akt Akt PI3K->Akt Cytoskeletal_Rearrangement Cytoskeletal Rearrangement Akt->Cytoskeletal_Rearrangement Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Cytoskeletal_Rearrangement Phagocytosis Phagocytosis Cytoskeletal_Rearrangement->Phagocytosis Phagocytosis_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Phagocytes 1. Culture Phagocytes (e.g., Macrophages, DCs) CoCulture 5. Co-culture Phagocytes and Apoptotic Cells (e.g., 1:5 ratio) Phagocytes->CoCulture TargetCells 2. Prepare Target Cells (e.g., Jurkat T cells) InduceApoptosis 3. Induce Apoptosis (e.g., UV irradiation, Staurosporine) TargetCells->InduceApoptosis LabelCells 4. Label Cells - Phagocytes (e.g., CFSE) - Apoptotic Cells (e.g., pHrodo Red) InduceApoptosis->LabelCells LabelCells->CoCulture Incubate 6. Incubate (e.g., 37°C, 1-2 hours) CoCulture->Incubate Wash 7. Wash to Remove Non-engulfed Cells Incubate->Wash Harvest 8. Harvest Phagocytes Wash->Harvest FlowCytometry 9. Analyze by Flow Cytometry Harvest->FlowCytometry Quantify 10. Quantify Phagocytosis (% of double-positive cells, Phagocytic Index) FlowCytometry->Quantify

References

A Researcher's Guide to Validating AXL Knockout Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of AXL knockout (KO) mouse models against wild-type (WT) counterparts, supported by experimental data and detailed protocols. It is designed for researchers, scientists, and drug development professionals engaged in validating the phenotype of mouse models deficient in the AXL receptor tyrosine kinase.

The AXL Signaling Pathway

AXL, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, plays a significant role in various cellular processes, including cell survival, proliferation, migration, and immune regulation.[1] Its primary ligand is the growth arrest-specific protein 6 (GAS6).[2][3] Upon GAS6 binding, AXL dimerizes and autophosphorylates, activating several downstream signaling cascades such as PI3K/AKT, MAPK/ERK, JAK/STAT, and NF-κB.[1][2] The aberrant activation of AXL is implicated in the progression of various cancers and autoimmune diseases.[2][4]

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_outcomes Cellular Outcomes GAS6 GAS6 Ligand AXL AXL Receptor GAS6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates MAPK MAPK/ERK AXL->MAPK JAK JAK AXL->JAK NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration AKT->Migration Proliferation Proliferation MAPK->Proliferation STAT STAT JAK->STAT STAT->Proliferation Immune_Evasion Immune Evasion NFkB->Immune_Evasion

Caption: AXL Receptor Signaling Pathways.

General Workflow for Phenotypic Validation

Validating an AXL knockout mouse model involves a multi-step process. It begins with confirming the genetic modification at the DNA and protein levels, followed by baseline phenotyping and, often, the application of a disease model or challenge to unmask specific phenotypes.

Validation_Workflow cluster_confirmation Genotype & Expression Confirmation cluster_phenotyping Phenotypic Analysis cluster_analysis Data Analysis & Interpretation Genotyping 1. Genotyping (PCR) WesternBlot 2. Protein Confirmation (Western Blot / IHC) Genotyping->WesternBlot Baseline 3. Baseline Phenotyping (Histology, Hematology) WesternBlot->Baseline DiseaseModel 4. Disease Model Induction (e.g., Tumor Implantation, Nephritis) Baseline->DiseaseModel FunctionalAssays 5. Functional & Cellular Assays (Flow Cytometry, In vitro assays) DiseaseModel->FunctionalAssays Data 6. Data Analysis (KO vs. WT Comparison) FunctionalAssays->Data

Caption: Experimental workflow for AXL KO mouse validation.

Comparative Phenotypic Data

The phenotype of AXL knockout mice can be subtle under normal conditions but becomes more apparent in disease models.[5][6] Below are tables summarizing key phenotypic differences observed between AXL KO and WT mice in cancer and immunology contexts.

Table 1: Comparison of Cellular Phenotypes (In Vitro) Data derived from studies using AXL knockdown in mouse cancer cell lines.

ParameterAXL Knockdown/Knockout CellsWild-Type Control CellsReference
Proliferation No significant changeNormal[1]
Cell Migration Significantly decreasedNormal[1]
Cell Invasion Significantly decreasedNormal[1]

Table 2: Comparison of Immunological Phenotypes in a Tumor Microenvironment Data derived from in vivo tumor models.

ParameterAXL Knockout MiceWild-Type Control MiceReference
Tumor Growth DelayedNormal[1]
CD8+ T Cells Increased infiltrationBaseline infiltration[1]
NK Cells Increased infiltrationBaseline infiltration[1]
Myeloid-Derived Suppressor Cells (MDSCs) Reduced infiltrationBaseline infiltration[1]
Regulatory T cells (Tregs) Reduced infiltrationBaseline infiltration[1]

Table 3: Comparison of Pathological Phenotypes in a Lupus Nephritis Model Data derived from B6.lpr mouse model of spontaneous lupus.

ParameterB6.lpr/Axl-KO MiceB6.lpr (WT) MiceReference
Kidney Damage Significantly reducedSevere[4][7]
Blood Urea Nitrogen (BUN) Significantly lowerElevated[4]
CD4+ T Cell Infiltration (Kidney) Significantly reducedHigh infiltration[4]
Anti-dsDNA Autoantibodies No significant differenceHigh levels[4]

Key Experimental Protocols

Accurate phenotypic validation relies on robust and well-documented experimental procedures.

This protocol is essential to confirm the genetic status of the mice (homozygous KO, heterozygous, or WT). Researchers should obtain specific primer sequences and expected band sizes from the vendor that supplied the mouse strain (e.g., The Jackson Laboratory, Cyagen).[5]

  • DNA Extraction : Isolate genomic DNA from tail clips or ear punches using a commercial DNA extraction kit.

  • PCR Reaction Setup : Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the specific forward and reverse primers for the WT and mutant alleles.

  • PCR Amplification : Run the PCR reaction using an appropriate thermal cycling program (annealing temperature and extension time will be primer-specific).

  • Gel Electrophoresis : Separate the PCR products on a 1.5-2.0% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Analysis : Visualize DNA bands under UV light and compare the band sizes to the expected pattern for WT, heterozygous, and homozygous KO mice.

This method verifies the absence of AXL protein expression in knockout tissues.

  • Tissue Lysis : Homogenize tissues (e.g., spleen, kidney, or tumor) in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-40 µg of protein per sample and separate by size on a polyacrylamide gel.

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for AXL (e.g., rabbit anti-AXL) overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should be used to ensure equal protein loading.[1]

  • Secondary Antibody Incubation : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a digital imager or X-ray film. The AXL band (approx. 140 kDa) should be absent in KO samples.[8]

This protocol allows for the quantification of immune cell populations within tissues like the spleen or tumor.

  • Single-Cell Suspension : Prepare a single-cell suspension from the tissue of interest. For tumors, this involves mechanical dissociation and enzymatic digestion. For spleens, mechanical dissociation through a 70 µm cell strainer is sufficient.

  • Red Blood Cell Lysis : Lyse red blood cells using an ACK lysis buffer.

  • Cell Staining : Resuspend cells in FACS buffer (e.g., PBS with 2% FBS). Incubate with a cocktail of fluorescently-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD45, NK1.1, Gr-1, F4/80) for 30 minutes on ice, protected from light.

  • Fixation/Permeabilization (for intracellular targets) : If staining for intracellular markers (e.g., FoxP3 for Tregs), fix and permeabilize the cells using a dedicated kit before adding intracellular antibodies.

  • Data Acquisition : Wash the cells and acquire data on a flow cytometer.

  • Data Analysis : Analyze the acquired data using software like FlowJo or FCS Express to gate on specific populations and determine their percentage and absolute numbers.[4]

This assay measures the invasive potential of cells, a process often regulated by AXL.[1]

  • Cell Culture : Culture AXL KO and WT cells (e.g., ID8 ovarian cancer cells) in appropriate media.

  • Transwell Setup : Use Transwell inserts (8 µm pore size) coated with a layer of Matrigel.

  • Cell Seeding : Seed serum-starved cells (e.g., 5 x 10^4 cells) into the upper chamber of the Transwell insert in serum-free media.

  • Chemoattractant : Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation : Incubate the plate for 24-48 hours at 37°C to allow cells to invade through the Matrigel and migrate through the membrane.

  • Staining and Counting : Remove non-invading cells from the top of the insert with a cotton swab. Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Quantification : Elute the stain and measure absorbance, or count the number of stained cells in several microscopic fields. Express results as a percentage relative to the control.[1]

References

A Researcher's Guide to AXL Antibody Specificity: Navigating Cross-Reactivity with TAM Family Members

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of an antibody is paramount. When targeting the AXL receptor tyrosine kinase, a key player in cancer progression and therapeutic resistance, cross-reactivity with its fellow TAM (Tyro3, Axl, MerTK) family members, Tyro3 and MerTK, can lead to confounding results and off-target effects. This guide provides a comparative overview of commercially available AXL antibodies, summarizing available data on their cross-reactivity, and offers detailed experimental protocols to empower researchers in validating antibody specificity within their own laboratories.

The TAM family of receptor tyrosine kinases, comprising Tyro3, Axl, and MerTK, shares significant structural homology, particularly within their intracellular kinase domains and extracellular regions. This similarity presents a considerable challenge in the development of truly specific monoclonal and polyclonal antibodies. While numerous vendors offer antibodies targeting AXL, the extent to which these reagents have been vetted for cross-reactivity with Tyro3 and MerTK varies significantly. This guide aims to bring clarity to this landscape by consolidating available information and providing the necessary tools for independent verification.

Comparative Analysis of AXL Antibody Cross-Reactivity

Table 1: Monoclonal AXL Antibodies

Antibody Name/CloneManufacturerHost SpeciesApplications Tested for Cross-ReactivityCross-Reactivity with Tyro3Cross-Reactivity with MerTKReference/Source
MAB154 (Clone 108724)R&D SystemsMouseDirect ELISANo cross-reactivity with recombinant human Dtk (Tyro3) reported.No cross-reactivity with recombinant human Mer reported.Manufacturer Datasheet
FAB154AR&D SystemsMouseDirect ELISANo cross-reactivity with recombinant human Dtk (Tyro3) reported.No cross-reactivity with recombinant human Mer reported.Manufacturer Datasheet
#8661 (Clone C89E7)Cell Signaling TechnologyRabbitWestern BlotDoes not cross-react with Tyro3.[1]Not explicitly stated.Manufacturer Datasheet
DAXL-88N/A (Developed in-house)HumanELISA, Flow CytometryNot explicitly stated, but developed to be AXL-specific.[2]Not explicitly stated, but developed to be AXL-specific.[2]Published Study[2]
D9 and E8N/A (Generated in-house)MouseELISADo not cross-react with other TAM family members.[3]Do not cross-react with other TAM family members.[3]Published Study[3]
20G7-D9N/A (Developed in-house)N/AWestern Blot, Flow CytometrySpecific for AXL.[4]Specific for AXL.[4]Published Study[4]

Table 2: Polyclonal AXL Antibodies

Antibody Name/Catalog #ManufacturerHost SpeciesApplications Tested for Cross-ReactivityCross-Reactivity with Tyro3Cross-Reactivity with MerTKReference/Source
AF154R&D SystemsGoatDirect ELISA, Western BlotLess than 25% cross-reactivity with recombinant mouse Axl is observed. Cross-reactivity with Tyro3 not explicitly stated.[5]Not explicitly stated.Manufacturer Datasheet
AF854Novus BiologicalsGoatDirect ELISA, Western BlotNot explicitly stated.Not explicitly stated. (Approximately 10% cross-reactivity with recombinant human Axl is observed for the anti-mouse antibody).Manufacturer Datasheet

Visualizing TAM Family Signaling and Experimental Workflow

To understand the importance of specific antibody targeting, it is crucial to visualize the intricate signaling network of the TAM family.

TAM_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Gas6 Gas6 Tyro3 Tyro3 Gas6->Tyro3 Binds Axl AXL Gas6->Axl High Affinity MerTK MerTK Gas6->MerTK Binds ProtS Protein S ProtS->Tyro3 Binds ProtS->MerTK Binds PI3K PI3K Tyro3->PI3K STAT STAT Tyro3->STAT ERK ERK Tyro3->ERK Axl->PI3K Axl->STAT Axl->ERK NFkB NF-κB Axl->NFkB MerTK->PI3K MerTK->STAT MerTK->ERK Akt Akt PI3K->Akt Survival Survival Akt->Survival Proliferation Proliferation STAT->Proliferation ERK->Proliferation Migration Migration ERK->Migration NFkB->Survival

Caption: TAM family signaling pathway.

The following workflow outlines a standard procedure for assessing the cross-reactivity of an AXL antibody.

Antibody_Cross_Reactivity_Workflow cluster_prep Preparation cluster_testing Cross-Reactivity Testing cluster_analysis Data Analysis A1 Obtain recombinant Tyro3, AXL, and MerTK proteins B1 ELISA A1->B1 A2 Prepare cell lysates from cells overexpressing each TAM receptor and control cells B2 Western Blot A2->B2 B3 Flow Cytometry A2->B3 B4 Immunoprecipitation A2->B4 C1 Quantify binding signal for each TAM receptor B1->C1 B2->C1 B3->C1 B4->C1 C2 Compare signal intensity to determine specificity C1->C2 C3 Determine percentage cross-reactivity C2->C3

Caption: Experimental workflow for antibody cross-reactivity.

Detailed Experimental Protocols

Here we provide detailed methodologies for key experiments to assess AXL antibody cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the binding of an AXL antibody to immobilized recombinant AXL, Tyro3, and MerTK proteins.

Methodology:

  • Coating: Coat separate wells of a 96-well microplate with 100 µL of 1 µg/mL recombinant human AXL, Tyro3, and MerTK proteins in coating buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6). As a negative control, coat wells with BSA. Incubate overnight at 4°C.

  • Washing: Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 100 µL of the AXL antibody, serially diluted in blocking buffer, to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species, diluted in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of 2N H₂SO₄.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the signal generated from the AXL-coated wells to the signals from the Tyro3- and MerTK-coated wells to determine the degree of cross-reactivity.

Western Blot

Objective: To assess the specificity of an AXL antibody by detecting AXL, Tyro3, and MerTK in cell lysates.

Methodology:

  • Sample Preparation: Prepare whole-cell lysates from cell lines known to express high levels of AXL, Tyro3, or MerTK, as well as a negative control cell line. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the AXL antibody at its recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Analyze the blot for the presence of a band at the expected molecular weight for AXL and the absence of bands for Tyro3 and MerTK in their respective lanes.

Flow Cytometry

Objective: To evaluate the specificity of an AXL antibody for cell surface AXL on live cells.

Methodology:

  • Cell Preparation: Harvest cells expressing AXL, Tyro3, MerTK, or a negative control line. Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide) to a concentration of 1x10⁶ cells/mL.

  • Blocking: Block Fc receptors by incubating the cells with an Fc block reagent for 10-15 minutes on ice.

  • Primary Antibody Staining: Add the primary AXL antibody at its optimal concentration to the cell suspension. Incubate for 30-60 minutes on ice in the dark. Include an isotype control at the same concentration.

  • Washing: Wash the cells twice with cold FACS buffer by centrifugation at 300 x g for 5 minutes.

  • Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, resuspend the cell pellet in FACS buffer containing a fluorescently labeled secondary antibody. Incubate for 30 minutes on ice in the dark.

  • Washing: Repeat the washing step.

  • Data Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

  • Analysis: Analyze the data using appropriate software. Compare the fluorescence intensity of cells stained with the AXL antibody to the isotype control and to the staining of cells expressing Tyro3 and MerTK.

Immunoprecipitation (IP)

Objective: To determine if the AXL antibody can specifically pull down AXL from a complex protein mixture without co-precipitating Tyro3 or MerTK.

Methodology:

  • Lysate Preparation: Prepare whole-cell lysates from cells expressing the target proteins under non-denaturing conditions.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with the AXL antibody or an isotype control antibody overnight at 4°C with gentle rotation.

  • Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.

  • Washing: Wash the beads three to five times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies specific for AXL, Tyro3, and MerTK.

  • Analysis: A specific AXL antibody should only pull down AXL, with no detectable Tyro3 or MerTK in the eluate.

By utilizing the information and protocols provided in this guide, researchers can make more informed decisions when selecting an AXL antibody and can rigorously validate its specificity to ensure the accuracy and reliability of their experimental outcomes.

References

comparative analysis of AXL expression in primary versus metastatic tumors

Author: BenchChem Technical Support Team. Date: December 2025

A notable upregulation of the AXL receptor tyrosine kinase is consistently observed in metastatic tumors when compared to their primary counterparts across a spectrum of cancers. This heightened expression is intricately linked to the molecular mechanisms driving tumor progression, invasion, and the development of therapeutic resistance.

The AXL signaling pathway plays a pivotal role in promoting cancer cell survival, proliferation, migration, and immune evasion.[1] Its activation, typically through its ligand Gas6, triggers a cascade of downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and NF-κB, which collectively contribute to a more aggressive tumor phenotype.[1] Clinical and preclinical studies have demonstrated a significant correlation between elevated AXL expression and poor patient prognosis in various malignancies, including breast, ovarian, endometrial, and lung cancer.[2][3][4][5]

Quantitative Comparison of AXL Expression

The differential expression of AXL in primary and metastatic tumors has been quantified in several studies, highlighting its association with disease progression.

Cancer TypePrimary Tumor AXL ExpressionMetastatic Tumor AXL ExpressionReference
Ovarian Cancer 73% (219/297) of all tumor samples showed AXL expression.75% (24/32) in omental metastases and 90% (27/30) in peritoneal metastases showed high AXL expression.[3]
Endometrial Cancer 63% (180/287) of primary carcinoma samples expressed AXL.AXL expression was significantly elevated in metastatic sites.[6]
Breast Cancer AXL expression in primary tumors is an independent predictor of reduced overall survival.Matched patient metastatic lesions show enhanced AXL expression compared to primary tumors.[7]
Head and Neck Squamous Cell Carcinoma (HNSCC) AXL expression was significantly lower in primary tumors.AXL expression was significantly higher in matched lymph node metastases.[8]
Prostate Cancer AXL is highly expressed in metastatic DU145 cells compared to normal prostate cells and the primary prostatic carcinoma cell line.AXL is expressed at higher levels in metastatic tumors than in normal tissues or primary tumors.[5]
Pancreatic Cancer 76% (32/42) of pancreatic ductal adenocarcinoma (PDAC) expressed AXL, with stronger staining in invasive cells at the tumor periphery.AXL-positive cells were observed in emboli.[9]

Experimental Methodologies

The analysis of AXL expression in tumor tissues predominantly relies on standard molecular and histopathological techniques.

Immunohistochemistry (IHC)

IHC is a cornerstone technique for evaluating protein expression in tissue samples. The general protocol involves the following steps:

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (5-8 μm) are deparaffinized and rehydrated.[10]

  • Antigen Retrieval: To unmask the antigenic epitope, slides are subjected to heat-induced epitope retrieval, often using a citrate (B86180) buffer (pH 6.0).[10]

  • Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using a blocking buffer.[10]

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for AXL.

  • Secondary Antibody & Detection: A biotinylated secondary antibody and a streptavidin-horseradish peroxidase (HRP) conjugate are applied, followed by a chromogen like DAB to visualize the antibody binding.[10]

  • Counterstaining & Mounting: The sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then dehydrated and mounted for microscopic examination.[10]

Western Blotting

Western blotting is employed to quantify AXL protein expression in cell lysates from tumor tissues or cell lines.

  • Protein Extraction: Proteins are extracted from homogenized tumor tissues or cultured cells.

  • SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is incubated in a blocking buffer to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody against AXL, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensity is quantified.

AXL Signaling Pathway and Experimental Workflow

The following diagrams illustrate the AXL signaling cascade and a typical experimental workflow for comparing AXL expression.

AXL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK NFkB NF-κB AXL->NFkB AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Survival Survival AKT->Survival Metastasis Metastasis MAPK->Metastasis Immune_Evasion Immune Evasion NFkB->Immune_Evasion

Caption: AXL Signaling Pathway.

Experimental_Workflow cluster_samples Sample Collection cluster_analysis Expression Analysis cluster_data Data Comparison Primary Primary Tumor Biopsy IHC Immunohistochemistry (IHC) Primary->IHC WB Western Blotting Primary->WB qPCR RT-qPCR Primary->qPCR Metastatic Metastatic Tumor Biopsy Metastatic->IHC Metastatic->WB Metastatic->qPCR Comparison Comparative Analysis of AXL Expression Levels IHC->Comparison WB->Comparison qPCR->Comparison

Caption: Experimental Workflow for AXL Expression Analysis.

References

AXL vs. EGFR Inhibition: A Comparative Guide to Downstream Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The receptor tyrosine kinases AXL and Epidermal Growth Factor Receptor (EGFR) are both pivotal players in cancer progression, yet their inhibition triggers distinct downstream cellular sequelae. While both are implicated in cell survival and proliferation, their signaling networks possess unique characteristics that influence therapeutic outcomes. This guide provides an objective comparison of the downstream effects of AXL and EGFR inhibition, supported by experimental data and detailed methodologies, to inform research and drug development strategies.

I. Signaling Pathways and Points of Inhibition

AXL and EGFR activate several overlapping downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) cascades, which are central to cell proliferation, survival, and growth.[1][2] However, the activation mechanisms and the broader network of interacting proteins can differ, leading to divergent cellular responses upon inhibition.

AXL signaling is strongly associated with epithelial-to-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties and contributes to therapeutic resistance.[3] Inhibition of AXL can, therefore, not only impact core survival pathways but also reverse the mesenchymal phenotype, potentially re-sensitizing tumors to other therapies.

EGFR signaling is a well-established driver of cell proliferation and is a primary target in many cancers.[2] EGFR inhibitors, by blocking its kinase activity, directly impede these pro-growth signals. Crosstalk between AXL and EGFR is a known mechanism of resistance to EGFR-targeted therapies, where AXL activation can sustain downstream signaling even when EGFR is inhibited.[3][4]

Signaling_Pathways cluster_AXL AXL Signaling cluster_AXL_downstream cluster_EGFR EGFR Signaling cluster_EGFR_downstream AXL AXL PI3K_AXL PI3K AXL->PI3K_AXL RAS_AXL RAS AXL->RAS_AXL PLCg_PKC PLCγ-PKC AXL->PLCg_PKC STAT_AXL STAT AXL->STAT_AXL EMT EMT (Migration, Invasion) AXL->EMT EGFR EGFR AXL->EGFR Crosstalk & Resistance AXL_Inhibitor AXL Inhibitor (e.g., R428) AXL_Inhibitor->AXL Inhibits AKT_AXL AKT PI3K_AXL->AKT_AXL mTOR_AXL mTOR AKT_AXL->mTOR_AXL Pro_Survival_Proliferation_AXL Survival & Proliferation mTOR_AXL->Pro_Survival_Proliferation_AXL RAF_AXL RAF RAS_AXL->RAF_AXL MEK_AXL MEK RAF_AXL->MEK_AXL ERK_AXL ERK MEK_AXL->ERK_AXL ERK_AXL->Pro_Survival_Proliferation_AXL PLCg_PKC->mTOR_AXL STAT_AXL->Pro_Survival_Proliferation_AXL PI3K_EGFR PI3K EGFR->PI3K_EGFR RAS_EGFR RAS EGFR->RAS_EGFR STAT_EGFR STAT EGFR->STAT_EGFR EGFR_Inhibitor EGFR Inhibitor (e.g., Gefitinib) EGFR_Inhibitor->EGFR Inhibits AKT_EGFR AKT PI3K_EGFR->AKT_EGFR mTOR_EGFR mTOR AKT_EGFR->mTOR_EGFR Pro_Survival_Proliferation_EGFR Survival & Proliferation mTOR_EGFR->Pro_Survival_Proliferation_EGFR RAF_EGFR RAF RAS_EGFR->RAF_EGFR MEK_EGFR MEK RAF_EGFR->MEK_EGFR ERK_EGFR ERK MEK_EGFR->ERK_EGFR ERK_EGFR->Pro_Survival_Proliferation_EGFR STAT_EGFR->Pro_Survival_Proliferation_EGFR Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (to PVDF membrane) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (p-AXL, p-EGFR, etc.) E->F G 7. Secondary Antibody Incubation (HRP-conjugated) F->G H 8. Chemiluminescent Detection G->H I 9. Stripping & Re-probing (Total AXL, EGFR, loading control) H->I Apoptosis_Assay_Workflow A 1. Induce Apoptosis (Inhibitor Treatment) B 2. Harvest & Wash Cells A->B C 3. Resuspend in Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate D->E F 6. Flow Cytometry Analysis E->F

References

AXL's Role in Chemoresistance: A Comparative Guide Using Patient-Derived Xenografts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data and methodologies for validating the role of the AXL receptor tyrosine kinase in chemoresistance, with a focus on the use of patient-derived xenograft (PDX) models. We present objective comparisons of AXL's performance as a therapeutic target against chemoresistance with alternative approaches, supported by experimental data.

Introduction: The AXL Axis in Therapeutic Resistance

The AXL receptor tyrosine kinase, a member of the TAM (Tyro3, AXL, Mer) family, has emerged as a critical driver of cancer progression and therapeutic resistance.[1][2] Overexpression and activation of AXL are associated with poor prognosis and resistance to a wide range of therapies, including chemotherapy and targeted agents, in numerous cancers such as non-small cell lung cancer, breast cancer, and ovarian cancer.[3] AXL signaling promotes cell survival, proliferation, invasion, and epithelial-to-mesenchymal transition (EMT), all of which contribute to the development of chemoresistance.[1][2]

Patient-derived xenograft (PDX) models, established by implanting fresh patient tumor tissue into immunodeficient mice, have become a vital tool for preclinical cancer research.[4][5] These models are known to retain the histological and genetic characteristics of the original tumor, offering a more clinically relevant platform to study drug resistance mechanisms and evaluate novel therapeutic strategies compared to traditional cell line-derived xenograft (CDX) models.[5][6] This guide will delve into the validation of AXL's role in chemoresistance using these powerful preclinical models.

Data Presentation: AXL Inhibition in Chemoresistant PDX Models

The following tables summarize quantitative data from preclinical studies investigating the efficacy of AXL inhibitors in overcoming chemoresistance in various PDX models.

Cancer TypePDX ModelChemotherapyAXL InhibitorTreatment GroupMean Tumor Volume ChangeFold Change vs. ControlFold Change vs. ChemoCitation
Ovarian CancerPB1ChemotherapyBGB324VehicleIncreased--[7]
ChemotherapyIncreased--[7]
BGB324Increased--[7]
Chemo then BGB324DecreasedSignificantly LowerSignificantly Lower[7]
HER2+ Breast CancerPDX118-TR4 (Trastuzumab-Resistant)TrastuzumabTP-0903VehicleIncreased--[8]
TrastuzumabIncreasedNo significant effect-[8]
TP-0903IncreasedNo significant effect-[8]
Trastuzumab + TP-0903Tumor RegressionAbrogated tumor growthAbrogated tumor growth[8]
ALK-driven Lung CancerCrizotinib-Resistant PDXCrizotinib (B193316)BemcentinibControl7.12-fold increase--[9]
Crizotinib4.05-fold increase--[9]
Bemcentinib5.37-fold increase--[9]
Crizotinib + Bemcentinib2.12-fold increaseSignificantly LowerSignificantly Lower[9]
NSCLCTM00784 (AXL-high)OsimertinibNPS1034ControlIncreased--[10]
OsimertinibSlightly delayed growth--[10]
NPS1034No significant effect--[10]
Osimertinib + NPS1034Stabilized tumor growthSignificantly LowerSignificantly Lower[10]
Cancer TypePDX ModelAXL InhibitorOutcomeCitation
NSCLCLU0395, LU2511Enapotamab vedotin (ADC)Significant tumor growth regression[11]
Pancreatic CancerOrthotopic XenograftsAnti-AXL mAbs (D9 and E8)Reduced tumor growth and increased survival[10]

Experimental Protocols

Establishment of Chemoresistant Patient-Derived Xenografts

A generalized protocol for establishing chemoresistant PDX models is as follows:

  • Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients, typically from surgical resection or biopsy.[4][12]

  • Implantation: The tumor tissue is sectioned into small fragments (e.g., 3 mm³) and subcutaneously or orthotopically implanted into immunodeficient mice (e.g., NOD-SCID or NSG mice).[4][12]

  • Tumor Engraftment and Passaging: Once the initial tumor (F0 generation) reaches a specific size (e.g., 1500 mm³), it is harvested and passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.[12]

  • Induction of Chemoresistance: Mice bearing established PDX tumors are treated with a standard-of-care chemotherapy regimen. Tumors that regrow after an initial response are considered resistant. This process may be repeated over several passages to establish a stably resistant PDX line.[8]

  • Validation of Chemoresistance: The chemoresistant phenotype is confirmed by treating the established resistant PDX model with the same chemotherapeutic agent and observing a lack of response compared to the parental PDX model.[8]

Evaluation of AXL's Role in Chemoresistance
  • AXL Expression Analysis: AXL expression levels in both the parental (chemosensitive) and chemoresistant PDX tumors are assessed using techniques such as immunohistochemistry (IHC), Western blotting, or RT-qPCR.[7][8]

  • In Vivo Efficacy Studies: Mice bearing chemoresistant PDX tumors are randomized into different treatment groups:

    • Vehicle control

    • Chemotherapy alone

    • AXL inhibitor alone

    • Combination of chemotherapy and AXL inhibitor[7][8][9]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal weight is also monitored as an indicator of toxicity.[8][10]

  • Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., ANOVA, t-test) are performed to determine the significance of differences between treatment groups.[7][8]

  • Pharmacodynamic Studies: Tumor tissues are collected at the end of the study to analyze the downstream effects of AXL inhibition on signaling pathways (e.g., PI3K/AKT, MAPK/ERK) using methods like Western blotting or IHC.[2]

Mandatory Visualizations

AXL_Signaling_Pathway AXL Signaling Pathway in Chemoresistance cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GAS6 GAS6 AXL AXL Receptor GAS6->AXL Ligand Binding PI3K PI3K AXL->PI3K MAPK MAPK/ERK AXL->MAPK STAT3 STAT3 AXL->STAT3 NFkB NF-kB AXL->NFkB AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival Proliferation mTOR->Survival MAPK->Survival EMT EMT Metastasis MAPK->EMT STAT3->Survival NFkB->Survival NFkB->EMT DrugResistance Drug Resistance Survival->DrugResistance EMT->DrugResistance

Caption: AXL signaling pathway promoting chemoresistance.

Experimental_Workflow Experimental Workflow for Validating AXL in Chemoresistance using PDX Models cluster_establishment PDX Establishment and Chemoresistance Induction cluster_validation Validation of AXL's Role PatientTumor Patient Tumor Tissue Implantation Implantation into Immunodeficient Mice PatientTumor->Implantation PDX_P0 Parental PDX (P0) Implantation->PDX_P0 ChemoTreatment Chemotherapy Treatment PDX_P0->ChemoTreatment ResistantPDX Chemoresistant PDX ChemoTreatment->ResistantPDX AXL_Analysis AXL Expression Analysis (IHC, WB) ResistantPDX->AXL_Analysis EfficacyStudy In Vivo Efficacy Study (Control, Chemo, AXL-i, Combo) ResistantPDX->EfficacyStudy TumorMonitoring Tumor Growth Monitoring EfficacyStudy->TumorMonitoring DataAnalysis Data Analysis and Pharmacodynamics TumorMonitoring->DataAnalysis

Caption: Workflow for AXL validation in chemoresistant PDX.

Comparison with Alternative Models

Model TypeDescriptionAdvantages for AXL/Chemoresistance StudiesDisadvantages for AXL/Chemoresistance Studies
Patient-Derived Xenografts (PDX) Implantation of patient tumor tissue into immunodeficient mice.- High fidelity to original tumor histology and genetics.[5][6]- Preserves tumor heterogeneity.[5]- More predictive of clinical outcomes.[13]- High cost and time-consuming to establish.[14]- Lack of a functional human immune system.[6]- Mouse stroma can replace human stroma over time.[15]
Cell Line-Derived Xenografts (CDX) Subcutaneous or orthotopic injection of cultured cancer cell lines into mice.- Relatively inexpensive and easy to establish.- High reproducibility.- Lack of tumor heterogeneity and microenvironment of the original tumor.[5]- Genetic drift can occur during in vitro culture.
Organoids 3D self-organizing structures grown from patient tumor cells in vitro.- Recapitulate the 3D architecture and cellular heterogeneity of the original tumor.- Suitable for high-throughput drug screening.- Lack of a native tumor microenvironment and vascularization.[14]- Culture conditions can introduce selection pressures.
Genetically Engineered Mouse Models (GEMMs) Mice engineered to develop spontaneous tumors that mimic human cancers.- Intact immune system allows for studying the interplay between tumor and immunity.- Tumors arise in the correct microenvironment.- Can be time-consuming and expensive to generate.- May not fully recapitulate the genetic diversity of human tumors.

Conclusion

The validation of AXL's role in chemoresistance using patient-derived xenografts provides a robust preclinical platform for evaluating novel therapeutic strategies. The data consistently demonstrate that AXL is a key driver of resistance to various chemotherapeutic agents and that targeting AXL can restore chemosensitivity in clinically relevant models. While PDX models have limitations, their ability to recapitulate the complexity of human tumors makes them an invaluable tool in the development of AXL inhibitors and other anti-cancer therapies. The experimental protocols and comparative data presented in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at overcoming AXL-mediated chemoresistance.

References

AXL's Crosstalk: Validating Interactions with Receptor Tyrosine Kinases in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the experimental validation and comparison of AXL's interaction with other receptor tyrosine kinases (RTKs), featuring experimental data, detailed protocols, and signaling pathway visualizations.

The receptor tyrosine kinase AXL has emerged as a critical player in cancer progression, therapy resistance, and metastasis. Its ability to interact and form heterodimers with other RTKs, such as the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and the mesenchymal-epithelial transition factor (MET), leads to complex signaling crosstalk and the activation of downstream pathways that promote cell survival and invasion. For researchers and drug development professionals, understanding and validating these interactions is paramount for designing effective targeted therapies. This guide provides an objective comparison of AXL's interactions with other RTKs, supported by experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying signaling networks.

Comparative Analysis of AXL-RTK Interactions

The interaction between AXL and other RTKs can be quantified by examining the extent of receptor heterodimerization and the subsequent activation of downstream signaling pathways. The following table summarizes key quantitative findings from studies investigating the crosstalk between AXL and prominent RTKs.

Interacting RTKCell Type/ContextExperimental MethodKey Quantitative FindingsReference(s)
EGFR Glioblastoma Multiforme (GBM) cells (SNB-19)Co-immunoprecipitation (Co-IP), Bimolecular Fluorescence Complementation (BiFC)EGF stimulation leads to a significant increase in AXL-EGFR heterodimerization, resulting in AXL kinase activation.[1][1]
Triple-Negative Breast Cancer (TNBC) cells (MDA-MB-231)Cross-linking Co-IPAXL associates with EGFR, other ErbB family members, MET, and PDGFR. The amount of EGFR-AXL complex was notably higher in MDA-MB-231 cells compared to other breast cancer cell lines.[2][2]
HER2 Trastuzumab-resistant HER2+ breast cancer cell linesCo-IP, Proximity Ligation Assay (PLA)Direct interaction between AXL and HER2 was demonstrated, leading to hyperphosphorylation of downstream effectors AKT and ERK in resistant cells compared to sensitive parental cells.[3][4][3][4]
HER2-amplified breast cancerWestern BlotAXL-HER2 dimerization activates the PI3K/AKT and MAPK/ERK signaling pathways in a ligand-independent manner.[3][3]
MET Gonadotropin-Releasing Hormone (GnRH) neuronal cells (NLT)Co-IPMET co-immunoprecipitated with AXL, indicating a direct but weak interaction.[5][5]
Renal Cell Carcinoma (RCC)Not specifiedAXL forms a complex with c-Met, and prolonged treatment with a c-Met inhibitor induced overexpression of both c-Met and AXL.

Visualizing AXL-EGFR Signaling Crosstalk

The following diagram illustrates the signaling pathway initiated by the heterodimerization of AXL and EGFR, leading to the activation of downstream pro-survival and pro-invasive pathways.

Caption: AXL-EGFR heterodimerization and downstream signaling.

Experimental Protocols for Validating AXL-RTK Interactions

Accurate validation of the physical interaction between AXL and other RTKs is crucial. The following sections provide detailed methodologies for key experimental techniques.

Co-Immunoprecipitation (Co-IP)

Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment.

Objective: To determine if AXL physically associates with a specific RTK within a cell lysate.

Methodology:

  • Cell Lysis:

    • Culture cells of interest to approximately 80-90% confluency.

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells on ice for 30 minutes in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

    • Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating it with protein A/G agarose (B213101) beads for 1 hour at 4°C on a rotator. This step reduces non-specific binding.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

    • Incubate the pre-cleared lysate with a primary antibody specific to AXL (or the interacting RTK) overnight at 4°C on a rotator. As a negative control, use an isotype-matched IgG antibody.

    • Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.

    • Elute the immunoprecipitated proteins from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the interacting RTK (or AXL) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The presence of a band corresponding to the interacting RTK in the AXL immunoprecipitate (and vice versa) confirms their interaction.

Proximity Ligation Assay (PLA)

PLA is a highly sensitive and specific method for in situ detection of protein-protein interactions. It provides both qualitative and quantitative data on the proximity of two proteins.

Objective: To visualize and quantify the close proximity (less than 40 nm) of AXL and another RTK within fixed cells.

Methodology:

  • Cell Preparation:

    • Seed cells on coverslips and grow to the desired confluency.

    • Treat cells with any required stimuli (e.g., growth factors).

    • Fix the cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking and Antibody Incubation:

    • Block non-specific binding sites using a blocking solution provided in a commercial PLA kit for 1 hour at 37°C.

    • Incubate the cells with a pair of primary antibodies, one specific for AXL and the other for the interacting RTK, raised in different species (e.g., mouse anti-AXL and rabbit anti-EGFR). The incubation is typically done overnight at 4°C.

  • PLA Probe Ligation and Amplification:

    • Wash the cells and incubate with secondary antibodies conjugated with unique oligonucleotides (PLA probes) that will bind to the primary antibodies.

    • Add a ligation solution containing two additional oligonucleotides that will hybridize to the PLA probes if they are in close proximity, forming a circular DNA template.

    • Add an amplification solution containing a DNA polymerase that will amplify the circular DNA template via rolling circle amplification. The amplified product will contain multiple copies of a sequence that can be detected by a fluorescently labeled probe.

  • Detection and Imaging:

    • Incubate the cells with a solution containing fluorescently labeled oligonucleotides that will hybridize to the amplified DNA.

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Each spot represents an interaction event.

  • Quantification:

    • Capture images from multiple fields of view.

    • Use image analysis software (e.g., ImageJ) to count the number of PLA signals per cell. This provides a quantitative measure of the protein-protein interaction.

Förster Resonance Energy Transfer (FRET)

FRET is a powerful technique to measure the distance between two fluorescently labeled molecules, providing evidence of direct molecular interaction in living cells.

Objective: To determine if AXL and another RTK are within 1-10 nanometers of each other in live cells, indicative of a direct interaction.

Methodology:

  • Fluorophore Tagging:

    • Genetically fuse the coding sequences of AXL and the interacting RTK to fluorescent proteins that constitute a FRET pair (e.g., a cyan fluorescent protein, CFP, as the donor and a yellow fluorescent protein, YFP, as the acceptor).

    • Co-transfect the expression vectors for the AXL-CFP and RTK-YFP fusion proteins into the cells of interest.

  • Live-Cell Imaging:

    • Plate the transfected cells in a glass-bottom dish suitable for live-cell imaging.

    • Use a fluorescence microscope equipped for FRET imaging. The most common method is sensitized emission FRET.

    • Acquire three images:

      • Donor channel: Excite at the donor's excitation wavelength (e.g., ~430 nm for CFP) and collect emission at the donor's emission wavelength (e.g., ~475 nm for CFP).

      • Acceptor channel: Excite at the acceptor's excitation wavelength (e.g., ~500 nm for YFP) and collect emission at the acceptor's emission wavelength (e.g., ~530 nm for YFP).

      • FRET channel: Excite at the donor's excitation wavelength and collect emission at the acceptor's emission wavelength.

  • FRET Calculation and Analysis:

    • Correct the raw FRET image for spectral bleed-through (the portion of donor emission detected in the acceptor channel and the direct excitation of the acceptor at the donor excitation wavelength).

    • Calculate the normalized FRET (NFRET) or FRET efficiency (E) using established algorithms. A higher FRET signal indicates a closer proximity of the two proteins.

    • Compare the FRET signal in cells co-expressing both fusion proteins to control cells expressing only the donor or only the acceptor.

By employing these robust experimental approaches, researchers can effectively validate and quantify the interactions between AXL and other RTKs, paving the way for the development of more effective and targeted cancer therapies.

References

Comparative Transcriptomics of AXL High vs. AXL Low Tumors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the transcriptomic landscapes of tumors with high versus low expression of the AXL receptor tyrosine kinase. Drawing on publicly available data and established research, this document is intended for researchers, scientists, and drug development professionals investigating AXL as a therapeutic target in oncology.

Key Findings at a Glance

High AXL expression in tumors is consistently associated with a more aggressive phenotype, including increased invasion, metastasis, and therapeutic resistance. Transcriptomic analysis reveals that AXL-high tumors are characterized by the upregulation of genes involved in the epithelial-to-mesenchymal transition (EMT), immune suppression, and drug resistance pathways. Conversely, AXL-low tumors tend to exhibit a more epithelial and less invasive gene expression profile.

Data Presentation: Differentially Expressed Genes

A key study in high-grade serous ovarian cancer identified a 62-gene "Axl-driven signature" that is highly correlated with AXL expression and predictive of poor overall survival. This signature provides a valuable starting point for understanding the downstream effects of AXL signaling. The table below summarizes a selection of key genes from this signature, categorized by their primary biological function.

Gene CategoryRepresentative Genes Upregulated in AXL-High TumorsPrimary Function
Epithelial-to-Mesenchymal Transition (EMT) & Cell Migration VIM, ZEB1, SNAI2, TWIST1, FN1, MMP2, MMP9Promotion of cell motility, invasion, and tissue remodeling
Angiogenesis VEGFA, ANGPTL4Stimulation of new blood vessel formation
Immune Modulation PD-L1 (CD274), CXCL8, IL6Suppression of anti-tumor immune responses
Drug Resistance ABCB1, ABCG2Efflux of chemotherapeutic agents
Cell Survival & Proliferation BCL2L1, MYCInhibition of apoptosis and promotion of cell cycle progression

Experimental Protocols

The following outlines a typical workflow for a comparative transcriptomic study of AXL-high versus AXL-low tumors using RNA sequencing (RNA-seq).

1. Sample Preparation:

  • Tumor Biopsy Collection: Fresh-frozen or formalin-fixed paraffin-embedded (FFPE) tumor tissue is collected from patients.

  • AXL Expression Stratification: AXL protein expression is determined by immunohistochemistry (IHC). Tumors are categorized as "AXL-high" or "AXL-low" based on a predefined scoring system (e.g., H-score).

  • RNA Extraction: Total RNA is extracted from the tumor samples using a commercially available kit suitable for the tissue type (e.g., RNeasy Kit, Qiagen). RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

2. RNA Sequencing (RNA-seq):

  • Library Preparation: An RNA-seq library is prepared from the extracted RNA. This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq. The sequencing run is typically configured for paired-end reads of 100-150 base pairs.

3. Bioinformatic Analysis:

  • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality bases are trimmed.

  • Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner like STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq-count or featureCounts.

  • Differential Gene Expression Analysis: The gene counts are normalized, and differential expression between the AXL-high and AXL-low groups is calculated using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.

  • Pathway and Gene Set Enrichment Analysis (GSEA): To identify biological pathways and functions enriched in the differentially expressed gene lists, GSEA is performed using databases such as Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG), and Reactome.

Mandatory Visualization

AXL Signaling Pathway

AXL_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus GAS6 GAS6 AXL AXL Receptor GAS6->AXL Ligand Binding & Dimerization PI3K PI3K AXL->PI3K Activation RAS RAS AXL->RAS Activation STAT3 STAT3 AXL->STAT3 Activation NFkB NF-κB AXL->NFkB Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Transcription Gene Transcription (EMT, Proliferation, Survival, Angiogenesis, Immune Suppression) mTOR->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription NFkB->Transcription

Caption: AXL Signaling Pathway.

Experimental Workflow for Comparative Transcriptomics

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_sequencing 2. RNA Sequencing cluster_analysis 3. Bioinformatic Analysis TumorBiopsy Tumor Biopsy IHC AXL IHC Staining TumorBiopsy->IHC Stratification Stratify: AXL High vs. AXL Low IHC->Stratification RNA_Extraction RNA Extraction & QC Stratification->RNA_Extraction LibraryPrep Library Preparation RNA_Extraction->LibraryPrep Sequencing High-Throughput Sequencing LibraryPrep->Sequencing QC Read Quality Control Sequencing->QC Alignment Alignment to Reference Genome QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEG Differential Expression Analysis Quantification->DEG GSEA Pathway & Gene Set Enrichment Analysis DEG->GSEA

Caption: Comparative Transcriptomics Workflow.

AXL Inhibitors and Chemotherapy: A Synergistic Alliance Against Cancer

Author: BenchChem Technical Support Team. Date: December 2025

The combination of AXL inhibitors with traditional chemotherapy is emerging as a promising strategy to overcome drug resistance and enhance anti-tumor efficacy. This guide provides a comparative analysis of the synergistic effects of this combination therapy, supported by experimental data from preclinical and clinical studies.

The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and the development of resistance to various cancer therapies, including chemotherapy.[1][2][3][4] Upregulation of AXL has been observed in numerous cancers and is often associated with a poor prognosis.[4][5][6] By inhibiting AXL, these targeted therapies can resensitize cancer cells to the cytotoxic effects of chemotherapy, leading to improved treatment outcomes.

Mechanism of Synergy: Reversing Chemotherapy Resistance

Chemotherapy can paradoxically induce the expression of AXL, contributing to acquired drug resistance.[1][2] AXL activation triggers downstream signaling pathways, such as PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and inhibit apoptosis (programmed cell death).[1][3][7] AXL inhibitors block these survival signals, thereby restoring the cancer cells' sensitivity to chemotherapy. Furthermore, AXL inhibition has been shown to interfere with the DNA damage response, making cancer cells more vulnerable to DNA-damaging chemotherapeutic agents.[8]

Below is a diagram illustrating the central role of AXL in promoting chemotherapy resistance and how AXL inhibitors can counteract this effect.

cluster_chemo Chemotherapy cluster_axl AXL Signaling cluster_downstream Downstream Pathways cluster_inhibitor Therapeutic Intervention cluster_outcome Cellular Outcome Chemo Chemotherapy AXL AXL Receptor Chemo->AXL Induces Expression PI3K_AKT PI3K/AKT Pathway AXL->PI3K_AKT MAPK_ERK MAPK/ERK Pathway AXL->MAPK_ERK Gas6 Gas6 (Ligand) Gas6->AXL Activates Resistance Chemoresistance (Survival, Proliferation) PI3K_AKT->Resistance MAPK_ERK->Resistance AXL_Inhibitor AXL Inhibitor AXL_Inhibitor->AXL Inhibits Apoptosis Apoptosis cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model (e.g., Nude Mice) Animal_Model->Tumor_Implantation Group_Assignment Random Assignment to Treatment Groups Tumor_Implantation->Group_Assignment Drug_Admin Drug Administration (AXL Inhibitor +/- Chemo) Group_Assignment->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Data_Analysis Data Analysis Tumor_Measurement->Data_Analysis Endpoint Endpoint Determination Data_Analysis->Endpoint

References

AXL as a Predictive Biomarker for Immunotherapy Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the predictive power of biomarkers is paramount in the era of precision immunotherapy. The receptor tyrosine kinase AXL has emerged as a significant player in tumor progression and immune evasion, making it a compelling candidate biomarker for predicting response to immune checkpoint inhibitors (ICIs). This guide provides an objective comparison of AXL's performance with other alternatives, supported by experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding.

The AXL signaling pathway is intricately linked to mechanisms of resistance to immunotherapy.[1][2][3] Overexpression of AXL in tumor cells is associated with an immunosuppressive tumor microenvironment, characterized by reduced infiltration of cytotoxic T-cells and increased presence of regulatory T-cells and myeloid-derived suppressor cells.[2] This environment blunts the efficacy of ICIs like anti-PD-1/PD-L1 therapies.[4][5][6] Consequently, high AXL expression has been correlated with poorer clinical outcomes and resistance to these treatments in various cancers, including non-small cell lung cancer (NSCLC), renal cell carcinoma (RCC), and melanoma.[4][5][7][8][9][10][11]

Quantitative Data Summary: AXL Expression and Immunotherapy Response

The following tables summarize key quantitative data from clinical studies investigating the association between AXL expression and response to immunotherapy.

Table 1: AXL Expression and Clinical Outcomes in NSCLC Patients Treated with ICIs

Study/TrialCancer TypeTreatmentAXL Expression AssessmentKey FindingsReference
Retrospective StudyMetastatic NSCLCAnti-PD-1Immunohistochemistry (IHC)AXL-positive tumors were associated with shorter Progression-Free Survival (PFS) (4.3 vs. 5.3 months, p=0.044). AXL was an independent factor for poorer PFS and Overall Survival (OS).[11]
Retrospective AnalysisNSCLCICI monotherapyIHCTumor-cell AXL expression correlated with reduced OS in patients treated with ICIs after chemotherapy progression (P=0.04). Conversely, it was associated with improved disease control in first-line, PD-L1 high patients (P=0.045). AXL+ immune-cell infiltration correlated with improved PFS (P=0.044) and OS (P=0.054).[12]
BGBC008 Phase II Trial (NCT03184571)Advanced NSCLCBemcentinib (AXL inhibitor) + PembrolizumabIHC (Composite Score)In AXL-positive patients, the Overall Response Rate (ORR) was 33% compared to 7% in AXL-negative patients. Median PFS was 8.4 months in AXL-positive vs. 2.9 months in AXL-negative patients (P=0.029).[7][13]

Table 2: AXL Expression and Clinical Outcomes in Other Cancers Treated with ICIs

Study/TrialCancer TypeTreatmentAXL Expression AssessmentKey FindingsReference
GETUG AFU 26 NIVOREN TrialAdvanced Clear-Cell Renal Cell Carcinoma (ccRCC)NivolumabIHC (H-score)High AXL expression was associated with lower response rates and a trend towards shorter PFS. Patients with both high AXL and PD-L1 expression had the worst OS.[8][9][10]
Pre-treatment BiopsiesMetastatic MelanomaAnti-PD-1Not specifiedAXL was upregulated in pre-treatment biopsies of patients with innate resistance to anti-PD-1 therapies.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of key experimental protocols for assessing AXL expression.

Immunohistochemistry (IHC) for AXL Expression

IHC is a common method for evaluating AXL protein expression in tumor tissue.

  • Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

  • Antigen Retrieval: Heat-induced epitope retrieval is typically performed using a citrate-based buffer.

  • Antibody Incubation: Sections are incubated with a primary antibody specific for AXL. The choice of antibody and its dilution are critical and should be optimized.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used, followed by a chromogen substrate to visualize the staining.

  • Scoring: AXL expression is often evaluated using a scoring system that considers both the percentage of positive tumor cells and the staining intensity (H-score).[8] In some studies, a composite score assessing both tumor and immune cell AXL expression is used.[13]

Detection of AXL in Circulating Tumor Cells (CTCs)

Analyzing AXL expression on CTCs offers a non-invasive liquid biopsy approach.

  • CTC Enrichment: CTCs are isolated from peripheral blood using methods like the CellSearch® system, which utilizes anti-EpCAM antibodies for epithelial cell capture.[14][15]

  • AXL Staining: Enriched CTCs are then stained with a fluorescently labeled antibody against AXL.

  • Analysis: Automated microscopy and image analysis are used to identify and quantify AXL-positive CTCs.[14][15][16]

Soluble AXL (sAXL) Detection

The extracellular domain of AXL can be shed from the cell surface and detected in the serum as soluble AXL (sAXL).

  • Sample Collection: Serum or plasma is collected from patients.

  • ELISA: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of sAXL.[17] This involves capturing sAXL with a specific antibody and detecting it with a second, enzyme-linked antibody.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in their comprehension.

AXL_Signaling_Pathway GAS6 GAS6 AXL AXL GAS6->AXL binds PI3K PI3K AXL->PI3K STAT3 STAT3 AXL->STAT3 MAPK_ERK MAPK/ERK AXL->MAPK_ERK Metastasis Migration, Invasion, & Angiogenesis AXL->Metastasis Resistance Therapy Resistance AXL->Resistance AKT AKT PI3K->AKT Immune_Evasion Immune Evasion (e.g., PD-L1 upregulation, T-cell exclusion) AKT->Immune_Evasion Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3->Immune_Evasion STAT3->Proliferation MAPK_ERK->Proliferation

Caption: AXL Signaling Pathway in Cancer.

The binding of the ligand GAS6 to the AXL receptor triggers the activation of downstream signaling pathways, including PI3K/AKT, STAT3, and MAPK/ERK.[4] This cascade of events promotes cancer cell proliferation, survival, migration, and invasion.[2] Crucially, AXL signaling also orchestrates immune evasion by upregulating immune checkpoint molecules like PD-L1 and fostering an immunosuppressive tumor microenvironment.[2][5]

Experimental_Workflow cluster_patient Patient Cohort cluster_sample Sample Collection & Processing cluster_analysis AXL Biomarker Analysis cluster_outcome Clinical Outcome Correlation Patient Patients with Advanced Cancer (e.g., NSCLC, RCC) Biopsy Tumor Biopsy (FFPE) Patient->Biopsy Blood Peripheral Blood Patient->Blood IHC Immunohistochemistry (IHC) - Tumor & Immune Cell Expression Biopsy->IHC CTC Circulating Tumor Cell (CTC) Analysis - AXL+ CTCs Blood->CTC sAXL Soluble AXL (sAXL) ELISA Blood->sAXL Response Response to Immunotherapy (ORR, DCR) IHC->Response Survival Survival Analysis (PFS, OS) IHC->Survival CTC->Response CTC->Survival sAXL->Response sAXL->Survival

Caption: AXL Biomarker Validation Workflow.

The validation of AXL as a predictive biomarker involves several key steps. Tumor biopsies and blood samples are collected from patients undergoing immunotherapy. AXL expression is then assessed using various methods such as IHC on tumor tissue, analysis of AXL-positive CTCs, or measurement of soluble AXL in the blood. The results of these analyses are then correlated with clinical outcomes, including response rates and survival data, to determine the predictive value of AXL.

References

Safety Operating Guide

Proper Disposal Procedures for Axl Protein: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The Axl receptor tyrosine kinase is a key signaling protein involved in cellular processes such as proliferation, migration, and survival.[1][2] Its role in various pathologies, including numerous cancers and viral infections, makes it a frequent subject of research.[1][3] Given its biological significance, all materials and solutions containing Axl protein must be handled and disposed of with care, following established laboratory safety protocols to mitigate potential risks to personnel and the environment.

While this compound itself is not inherently infectious, the context of its use—such as its expression in viral vectors or BSL-2 rated organisms, or its suspension in hazardous chemical solutions—dictates the necessary disposal pathway. The following procedures are based on established best practices for recombinant protein and biohazardous waste management. Researchers must always consult and adhere to their institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations are paramount.

Step-by-Step Disposal Plan

The fundamental principle for managing laboratory waste is to formulate a disposal plan before beginning any experimental work.[4] This involves a risk assessment to correctly categorize, segregate, and decontaminate all waste streams.

Step 1: Risk Assessment and Waste Segregation

Before disposal, evaluate the nature of the this compound waste. The primary consideration is whether the material is solely a biological waste or if it is mixed with other hazardous materials. All materials that have come into contact with this compound solutions should be treated as potentially hazardous.[5]

  • Liquid Waste: Collect all buffers and solutions containing this compound in a clearly labeled, leak-proof, and shatter-resistant container.[5][6] Do not mix with other waste streams, such as solvents, unless permitted by your institution's EHS office.[5]

  • Solid Waste: All consumables that have been in direct contact with the protein (e.g., pipette tips, microcentrifuge tubes, gloves, absorbent paper) are considered biologically contaminated waste.[1][5] These items should be collected in a designated, leak-proof container lined with a biohazard bag.[5][6]

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be collected in a designated, puncture-proof sharps container for specialized disposal.[6]

Step 2: Labeling and Storage

Proper labeling is critical for ensuring safe handling and disposal by all personnel.

  • All waste containers must be clearly labeled with the words "Hazardous Waste" or "Biohazardous Waste".[3][5]

  • The label should include the full name of the contents (e.g., "this compound Waste"), the primary hazards (e.g., "Biohazard," "Chemically Hazardous"), the date of accumulation, and the name of the principal investigator or research group.[3][5]

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory, away from general lab traffic.[3][5] Use secondary containment, such as trays, to mitigate potential spills.[4]

Step 3: Decontamination and Final Disposal

The method of decontamination depends on the waste category determined in the risk assessment. For work involving recombinant DNA, all waste must be decontaminated before disposal.[7]

  • For Biohazardous Waste (Non-Chemical):

    • Liquid Waste: Decontaminate via autoclaving or chemical inactivation.[6][7][8] Once decontaminated, it may be permissible to dispose of the liquid down the drain with copious amounts of water, pending local regulations.[6][7]

    • Solid Waste: Place in autoclavable biohazard bags within a secondary container.[9] After autoclaving, the waste can typically be disposed of as regular trash, in accordance with institutional policy.[10]

  • For Chemically Hazardous Waste:

    • If this compound is in a solution containing hazardous chemicals (e.g., organic solvents), it must be collected as chemical waste. Do NOT autoclave solutions containing solvents, corrosive chemicals, or radioactive materials. [8]

    • This waste must be collected by a licensed hazardous waste disposal service.[6]

Decontamination Parameters

The following table summarizes common decontamination methods for non-chemically hazardous this compound waste.

MethodAgent/ProcessRecommended Concentration / SettingsMinimum Contact TimeApplicable To
Chemical Inactivation Bleach (Sodium Hypochlorite)10% final solution (e.g., 1 part bleach to 9 parts liquid waste)30 minutesLiquid Waste
Heat Inactivation Autoclave (Steam Sterilization)121°C (250°F) at 15 psi30-60 minutes (load dependent)Liquid & Solid Waste

Note: The efficacy of autoclaving depends on the load size and density. Always use a chemical integrator or biological indicator to confirm sterilization.[11][12]

Experimental Protocols for Decontamination

Protocol 1: Chemical Inactivation of Liquid this compound Waste

This protocol is suitable for decontaminating aqueous solutions of this compound that do not contain incompatible chemicals like acids or ammonia.

  • Preparation: Work in a well-ventilated area or a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5]

  • Bleach Addition: To your liquid this compound waste, slowly add a sufficient volume of fresh household bleach to achieve a final concentration of 10% bleach (which corresponds to about 0.5-0.6% sodium hypochlorite).[7] For example, to 900 mL of waste, add 100 mL of bleach.

  • Inactivation: Gently mix the solution and allow it to stand for a minimum of 30 minutes to ensure complete inactivation.[6][7]

  • Neutralization (If Required): If required by your institution, neutralize the bleach with a suitable agent like sodium thiosulfate (B1220275) before disposal.

  • Disposal: Pour the decontaminated solution down the drain, followed by a large volume of running water.[6]

Protocol 2: Autoclaving of this compound Waste (Liquid and Solid)

This protocol is the standard method for sterilizing biohazardous waste.

  • Preparation:

    • Liquids: Fill heat-resistant (borosilicate glass or polypropylene) containers no more than half full to prevent boiling over. Loosen the caps (B75204) or use vented closures to allow steam to penetrate.[9]

    • Solids: Place contaminated items into an autoclavable biohazard bag. Add a small amount of water (approx. 50-100 mL) to the bag to facilitate steam generation. Leave the bag partially open to allow steam entry.[12]

  • Loading: Place all containers and bags into a secondary, autoclavable pan or tray to contain any potential leakage.[9] Do not overfill the autoclave chamber, ensuring space for steam circulation.[9]

  • Cycle Selection: Run the autoclave on a "waste" or "liquid" cycle, ensuring the parameters are set to a minimum of 121°C for at least 30-60 minutes.[11] The time required may be longer for larger or denser loads.

  • Unloading: After the cycle is complete and the chamber has cooled and depressurized, carefully remove the waste. Wear heat-resistant gloves.

  • Final Disposal: The autoclaved bag of solid waste can now be placed in the designated regulated medical waste container or regular trash, per institutional policy. The decontaminated liquid can be disposed of down the drain.

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound research.

G cluster_0 start This compound Waste Generated liquid Liquid Waste (e.g., buffers, media) solid Solid Waste (e.g., gloves, tubes, tips) sharps Sharps Waste (e.g., needles, blades) chem_haz Chemically Hazardous? liquid->chem_haz bio_haz Biohazardous? (e.g., BSL2 expression) solid->bio_haz sharps_container Place in Sharps Container for Pickup sharps->sharps_container chem_waste Collect for Hazardous Chemical Waste Pickup chem_haz->chem_waste Yes decon_liquid 1. Decontaminate (Autoclave or Bleach) 2. Dispose via Sink with Water chem_haz->decon_liquid No autoclave_solid 1. Place in Autoclavable Biohazard Bag 2. Autoclave 3. Dispose in Regulated Medical Waste bio_haz->autoclave_solid Yes bio_haz->autoclave_solid No (Precautionary)

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling AXL Protein

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals working with the AXL protein, a key receptor tyrosine kinase involved in cell proliferation and differentiation, must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential, step-by-step safety and logistical information for handling this compound, from receipt to disposal, aligning with the highest standards of laboratory practice.

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended to be worn at all times when handling this compound. The recommendations are based on standard laboratory safety protocols for handling recombinant proteins and chemicals.

PPE CategorySpecific RecommendationsRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes of solutions containing this compound or other chemical reagents.
Skin Protection
   Hand ProtectionCompatible chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the protein and associated buffers.
   Body ProtectionLaboratory coat.Protects clothing and skin from potential contamination.
Respiratory Protection Not generally required for solutions. Use a certified respirator if creating aerosols or handling powders.Minimizes the risk of inhaling aerosols that may be generated during certain procedures like sonication or vortexing.

Operational Plan: From Receipt to Experimentation

A systematic approach to handling this compound is crucial for both safety and experimental integrity.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • This compound is typically shipped on dry ice and should be stored at -70°C for long-term stability.[1]

  • For optimal storage, it is recommended to aliquot the protein into smaller, single-use quantities to avoid repeated freeze-thaw cycles.[1]

2. Preparation of Solutions:

  • All handling of this compound should be conducted in a designated clean area, and for procedures with a risk of aerosol formation, a biological safety cabinet is recommended.

  • Wear the appropriate PPE as detailed in the table above.

  • When preparing solutions, use sterile, nuclease-free tubes and buffers as specified in the product datasheet.

  • Reconstitute lyophilized protein as per the manufacturer's instructions, typically in a specified buffer like PBS.

3. Experimental Use:

  • Ensure all equipment is properly calibrated and maintained.

  • For in-vitro assays, such as kinase assays or ELISAs, follow the specific protocols provided with the reagents.[2]

  • When performing procedures like Western blotting, handle membranes and solutions with care to avoid direct contact.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential biological hazards.

  • Liquid Waste: All liquid waste containing this compound should be collected in a designated, leak-proof container and decontaminated, typically with a fresh 10% bleach solution, before disposal down the drain with copious amounts of water, in accordance with local regulations.

  • Solid Waste: All contaminated solid waste, including pipette tips, tubes, gloves, and paper towels, should be placed in a biohazard bag and autoclaved before disposal.

  • Sharps: Needles and other sharps must be disposed of in a designated sharps container.

  • Always adhere to your institution's specific guidelines for chemical and biohazardous waste disposal.

Experimental Workflow: Western Blotting for this compound

The following diagram outlines a typical workflow for performing a Western blot to detect this compound, incorporating key safety checkpoints.

G Figure 1. This compound Western Blot Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_detection Detection cluster_disposal Disposal prep_start Start: Wear full PPE lysis Cell Lysis in Buffer prep_start->lysis quant Protein Quantification (BCA) lysis->quant prep_end Prepare Samples for Loading quant->prep_end load Load Samples onto SDS-PAGE Gel prep_end->load run Run Gel Electrophoresis load->run transfer Transfer Proteins to Membrane run->transfer ponceau Check Transfer with Ponceau S transfer->ponceau block Block Membrane ponceau->block primary_ab Incubate with Primary Antibody block->primary_ab wash1 Wash Membrane primary_ab->wash1 secondary_ab Incubate with Secondary Antibody wash1->secondary_ab wash2 Wash Membrane secondary_ab->wash2 develop Develop with Substrate wash2->develop image Image Blot develop->image dispose Dispose of Waste Properly image->dispose

Caption: A flowchart of the Western Blotting process for this compound detection.

AXL Signaling Pathway

Understanding the AXL signaling pathway is critical for researchers in drug development. AXL is activated by its ligand, Gas6, leading to downstream signaling cascades that regulate cell survival, proliferation, and migration.

G Figure 2. Simplified AXL Signaling Pathway cluster_downstream Downstream Signaling cluster_cellular Cellular Response Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and Activates PI3K PI3K/Akt AXL->PI3K MAPK MAPK/ERK AXL->MAPK STAT JAK/STAT AXL->STAT Proliferation Proliferation PI3K->Proliferation Survival Survival PI3K->Survival MAPK->Proliferation Migration Migration MAPK->Migration STAT->Survival

Caption: An overview of the AXL receptor signaling cascade.

By adhering to these safety protocols and understanding the biological context of AXL, researchers can ensure a safe and productive research environment, ultimately contributing to advancements in drug development and scientific discovery.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.